Gadolinium
Description
Propriétés
IUPAC Name |
gadolinium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYJDYFSGRHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037234 | |
| Record name | Gadolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silvery white, malleable metal that tarnishes in moist air; [Reference #2], Liquid | |
| Record name | Gadolinium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Gadolinium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
3273 °C | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in dilute acid | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
7.90 g/cu cm, Crystalline forms: hexagonal close-packed, alpha-form, density: 7.886, transforms to beta-form at 1262 °C; body-centered cubic, beta-form exists at >1262 °C; heat of fusion: 10.05 kJ/mol; heat of sublimation: at 25 °C: 397.5 kJ/mol | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1 Pa at 1563 °C; 10 Pa at 1755 °C; 100 Pa at 1994 °C; 1 kPa at 2300 °C; 10 kPa at 2703 °C; 100 kPa at 3262 °C (calculated from ideal gas hermodynamic functions), 5.7X10-10 Pa at 1000 K; 1.54X10-6 Pa at 1200 K; 0.000429 Pa at 1400 K; 0.0279 Pa at 1600 K; 0.618 Pa at 1800 K; 7.39 Pa at 2000 K; 56.2 Pa at 2200 K (calculated) | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Silvery metal; hexagonal, Colorless or faintly yellowish metal; tarnishes in moist air | |
CAS No. |
7440-54-2, 13572-97-9 | |
| Record name | Gadolinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium hydride (GdH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13572-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gadolinium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GADOLINIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU0V1LM3JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gadolinium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1312 °C. [Sax], 1313 °C | |
| Record name | Gadolinium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Electron Configuration and Chemical Properties of Gadolinium for Researchers, Scientists, and Drug Development Professionals
Abstract
Gadolinium (Gd), a rare earth element with atomic number 64, possesses a unique electron configuration that gives rise to its distinctive chemical and physical properties. This guide provides a comprehensive technical overview of this compound's electron configuration and its resultant chemical behaviors, with a particular focus on aspects relevant to researchers, scientists, and professionals in drug development. Key quantitative data are summarized in tabular format for ease of comparison. Detailed methodologies for pivotal experiments, including the synthesis of this compound-based contrast agents, assessment of chelate stability, and in vitro toxicity evaluation, are provided. Furthermore, this document includes visual representations of critical signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of this compound's mechanisms of action and its application in medicine.
Electron Configuration and its Implications
This compound's position as the seventh element in the lanthanide series is central to its chemical identity. Its electron configuration is [Xe] 4f⁷5d¹6s².[1][2][3][4] This configuration is anomalous compared to the general trend of filling the 4f orbitals across the lanthanide series. The half-filled 4f subshell (with seven unpaired electrons) provides exceptional stability, leading to the next electron entering the 5d orbital instead of pairing up in a 4f orbital.[3]
The seven unpaired electrons in the 4f orbital are the primary reason for this compound's strong paramagnetism, the strongest of any element at room temperature.[5] This property is the cornerstone of its application as a contrast agent in Magnetic Resonance Imaging (MRI).[6] The large number of unpaired electrons creates a significant magnetic moment, which alters the relaxation times of nearby water protons, thereby enhancing the contrast of MRI images.[6][7]
The valence electrons of this compound are the two in the 6s orbital and the one in the 5d orbital.[5] The loss of these three electrons results in the formation of the stable Gd³⁺ ion, which is the predominant oxidation state for this compound in its compounds.[5][8] The electron configuration of the Gd³⁺ ion is [Xe] 4f⁷, retaining the stable, half-filled 4f subshell.
Physicochemical Properties of this compound
This compound is a silvery-white, malleable, and ductile metal.[1][5] It is relatively stable in dry air but tarnishes in moist air due to the formation of a loosely adhering oxide layer (Gd₂O₃).[1][5] Below its Curie point of 20 °C (68 °F), this compound is ferromagnetic.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a quick reference for its fundamental properties.
| Property | Value | References |
| Atomic Number | 64 | [5] |
| Standard Atomic Weight | 157.25 u | [9] |
| Electron Configuration | [Xe] 4f⁷5d¹6s² | [1][2][3][4][5] |
| Melting Point | 1313 °C (1586 K) | [3] |
| Boiling Point | 3273 °C (3546 K) | [3] |
| Density (at 20°C) | 7.90 g/cm³ | [3] |
Table 1: General Properties of this compound
| Ionization Energy | Value (kJ/mol) | References |
| 1st | 593.4 | [5][9] |
| 2nd | 1170 | [5][9] |
| 3rd | 1990 | [5][9] |
| 4th | 4250 | [9] |
Table 2: Ionization Energies of this compound
| Radius Type | Value (pm) | References |
| Atomic Radius (empirical) | 180 | [5] |
| Covalent Radius | 196±6 | [5] |
| Ionic Radius (Gd³⁺) | 93.8 | [6] |
Table 3: Atomic and Ionic Radii of this compound
Chemical Properties and Reactivity
This compound's chemical behavior is largely dictated by its electropositivity and the stability of its +3 oxidation state.
Reactivity with Common Elements and Compounds
-
Oxygen: this compound reacts slowly with atmospheric oxygen, but more readily in moist air, to form this compound(III) oxide (Gd₂O₃).[1][5] 4 Gd + 3 O₂ → 2 Gd₂O₃
-
Water: It reacts slowly with cold water and more rapidly with hot water to form this compound(III) hydroxide (B78521) (Gd(OH)₃) and hydrogen gas.[5] 2 Gd + 6 H₂O → 2 Gd(OH)₃ + 3 H₂
-
Acids: this compound readily dissolves in dilute acids to form solutions containing the colorless Gd³⁺ ion, which exists as a hydrated complex, [Gd(H₂O)₉]³⁺.[5] 2 Gd + 3 H₂SO₄ + 18 H₂O → 2 [Gd(H₂O)₉]³⁺ + 3 SO₄²⁻ + 3 H₂
-
Other Elements: At elevated temperatures, this compound combines with a variety of non-metals, including nitrogen, carbon, sulfur, phosphorus, boron, selenium, silicon, and arsenic, to form binary compounds.[1][5]
Coordination Chemistry and Chelation
The free Gd³⁺ ion is toxic due to its similarity in ionic radius to Ca²⁺, allowing it to interfere with numerous biological processes that depend on calcium signaling.[10] To mitigate this toxicity for in vivo applications, this compound is chelated with organic ligands. These ligands form stable complexes with the Gd³⁺ ion, preventing its release into the body.[5]
The stability of these this compound complexes is a critical factor in the safety of this compound-based contrast agents (GBCAs). GBCAs are generally classified into two main structural categories:
-
Linear Agents: These have an open-chain structure.
-
Macrocyclic Agents: These have a cage-like structure that more securely encapsulates the Gd³⁺ ion.[11]
Macrocyclic agents generally exhibit greater kinetic and thermodynamic stability, leading to a lower risk of this compound release.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study and development of this compound-based compounds.
Synthesis of a this compound-Based MRI Contrast Agent (Gd-DOTA)
This protocol describes the synthesis of gadoterate (B1198928) meglumine (B1676163) (Gd-DOTA), a macrocyclic GBCA.
Materials:
-
This compound(III) oxide (Gd₂O₃)
-
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
-
Meglumine
-
Water for injection
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Heat a suitable volume of water for injection to approximately 80 ± 5 °C in a reaction vessel.
-
Add the calculated amount of DOTA to the heated water and stir until fully dissolved.
-
Slowly add the stoichiometric amount of this compound(III) oxide to the DOTA solution while maintaining the temperature at 80 ± 5 °C and stirring continuously until the Gd₂O₃ is completely dissolved.
-
Cool the resulting solution to 25 ± 2 °C.
-
Add the appropriate amount of meglumine to the solution and stir until a homogeneous solution is obtained.
-
Adjust the pH of the solution to a range of 7.0 to 7.8 using DOTA or a dilute mineral acid like hydrochloric acid.[12]
-
Filter the final solution through a sterile filter (e.g., 0.22 µm) into sterile vials.
Determination of this compound Chelate Stability by Potentiometric Titration
Potentiometric titration is a standard method to determine the stability constants of metal complexes.
Materials:
-
This compound chelate solution of known concentration
-
Standardized solution of a strong base (e.g., NMe₄OH)
-
Background electrolyte solution (e.g., 0.1 M NMe₄Cl)
-
Standardized solution of a strong acid (e.g., HCl)
-
pH electrode and meter
-
Autotitrator or burette
Procedure:
-
Prepare a solution of the this compound chelate in the background electrolyte. A known excess of strong acid is often added to ensure the ligand is fully protonated at the start of the titration.
-
Calibrate the pH electrode using standard buffer solutions.
-
Titrate the solution with the standardized strong base at a constant temperature.
-
Record the pH of the solution after each addition of the titrant.
-
Perform a separate titration of the strong acid in the background electrolyte to determine the electrode parameters.
-
Analyze the titration data using a suitable software program to calculate the protonation constants of the ligand and the stability constant of the this compound complex.[13]
In Vitro Toxicity Assessment of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound compound solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compound for a specified period (e.g., 24 or 48 hours). Include untreated control wells.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of the MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[2][11]
Assessment of this compound's Effect on Intracellular Calcium Signaling using Fluo-4 AM
This protocol outlines the use of the fluorescent calcium indicator Fluo-4 AM to visualize changes in intracellular calcium concentration upon exposure to this compound.
Materials:
-
Adherent cells (e.g., neurons or astrocytes) cultured on glass-bottom dishes
-
Fluo-4 AM stock solution (in DMSO)
-
Pluronic F-127 (for aiding dye loading)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
This compound compound solution
-
Fluorescence microscope with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm)
Procedure:
-
Prepare a Fluo-4 AM loading solution in the physiological buffer (final concentration typically 1-5 µM). Add Pluronic F-127 to aid in dye dispersion.
-
Wash the cultured cells once with the physiological buffer.
-
Incubate the cells with the Fluo-4 AM loading solution for 15-60 minutes at room temperature or 37°C.
-
Wash the cells twice with the physiological buffer to remove excess dye.
-
Add fresh physiological buffer to the cells and allow them to de-esterify the dye for at least 30 minutes.
-
Mount the dish on the fluorescence microscope and acquire a baseline fluorescence image.
-
Add the this compound compound solution to the cells while continuously recording fluorescence images.
-
Analyze the changes in fluorescence intensity over time to determine the effect of this compound on intracellular calcium levels.[3][5][14]
Signaling Pathways, Experimental Workflows, and Logical Relationships
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's biological interactions and its development as a therapeutic or diagnostic agent.
This compound's Interference with Calcium Signaling
Free this compound ions can disrupt cellular calcium homeostasis, a key mechanism of its toxicity. The following diagram illustrates the competitive interaction between Gd³⁺ and Ca²⁺.
Caption: Competitive inhibition of calcium channels and binding proteins by this compound ions.
Experimental Workflow for In Vitro Toxicity Assessment
This diagram outlines a typical workflow for evaluating the toxicity of a this compound compound in a cell-based assay.
Caption: Workflow for assessing the in vitro cytotoxicity of this compound compounds.
Preclinical Development Pipeline for a this compound-Based Contrast Agent
The development of a new GBCA involves a rigorous preclinical evaluation process, as depicted in the following workflow.
Caption: Preclinical development workflow for a novel this compound-based MRI contrast agent.
Conclusion
This compound's unique electron configuration, with its half-filled 4f subshell, is the fundamental determinant of its potent paramagnetic properties and its stable +3 oxidation state. These characteristics make it an invaluable tool in medical diagnostics, particularly as the active component in MRI contrast agents. However, the inherent toxicity of the free Gd³⁺ ion necessitates a thorough understanding of its coordination chemistry and the development of highly stable chelate complexes. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, characterization, and evaluation of this compound-based compounds, which is essential for the advancement of safer and more effective diagnostic and therapeutic agents. Continued research into the ligand design and the biological interactions of this compound complexes will be crucial for maximizing their clinical utility while minimizing potential risks.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. interchim.fr [interchim.fr]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. books.rsc.org [books.rsc.org]
- 7. 25 Years of Contrast-Enhanced MRI: Developments, Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Potentiometric and relaxometric properties of a this compound-based MRI contrast agent for sensing tissue pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of toxicity of this compound-based contrast agents on neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DE102015013939A1 - Process for the preparation of gadoteric acid (Gd-DOTA) complexes - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Gadolinium: A Technical Chronicle of its Discovery
A deep dive into the 19th-century chemical detective work that led to the identification of element 64, this whitepaper details the experimental protocols and quantitative analyses of Jean Charles Galissard de Marignac and Paul-Émile Lecoq de Boisbaudran. It serves as a technical guide for researchers, scientists, and drug development professionals interested in the foundational chemistry of this pivotal rare earth element.
The story of gadolinium's discovery is a testament to the meticulous and persistent efforts of 19th-century chemists in the complex field of rare earth elements. The journey began with the spectroscopic observation of a new element and culminated in the isolation of its oxide, a narrative of careful separation, precise measurement, and scientific collaboration. This paper provides an in-depth look at the pivotal experiments that brought this compound to light.
The Initial Discovery: Marignac's Spectroscopic Anomaly
In 1880, the Swiss chemist Jean Charles Galissard de Marignac was engrossed in the analysis of the mineral samarskite. Through a painstaking process of fractional precipitation, he sought to separate the closely related rare earth elements. It was during this work that he observed spectral lines that did not correspond to any known element. He provisionally named this new substance "Yα"[1].
Experimental Protocol: Marignac's Fractional Precipitation of Double Sulfates
While the full, detailed protocol from Marignac's 1880 publication in Comptes Rendus, "Sur les terres de la samarskite," remains a subject of historical chemical scholarship, the general methodology can be outlined. The process relied on the slight differences in the solubility of the double sulfates of the rare earth elements.
-
Digestion of Samarskite: The samarskite ore was first digested in strong acid to bring the various metallic elements into solution.
-
Initial Separation: Elements such as iron, uranium, and thorium were precipitated and removed through various chemical methods, leaving a solution rich in rare earth elements.
-
Formation of Double Sulfates: A saturated solution of potassium sulfate (B86663) was added to the rare earth element solution. This caused the precipitation of double sulfates of the type REE₂(SO₄)₃·K₂SO₄·nH₂O.
-
Fractional Crystallization: The mixture of double sulfates was then subjected to a systematic process of fractional crystallization. This involved dissolving the precipitate in water and allowing it to slowly recrystallize. The crystals that formed first (the least soluble fraction) were separated from the remaining solution (the more soluble fraction). This process was repeated numerous times, creating a series of fractions with varying concentrations of the different rare earth elements.
-
Spectroscopic Analysis: Each fraction was then likely converted to its oxide and analyzed using a spectroscope. It was in one of these fractions that Marignac observed the unique spectral lines of Yα.
Confirmation and Christening: Lecoq de Boisbaudran's Contribution
Six years later, in 1886, the French chemist Paul-Émile Lecoq de Boisbaudran independently confirmed Marignac's discovery. He succeeded in isolating a purer sample of the oxide of the new element. In his publication in Comptes Rendus, "Le Yα de M. de Marignac est définitivement nommé this compound," he proposed the name "this compound" in honor of the Finnish chemist Johan Gadolin, who had discovered the first rare earth mineral, gadolinite. Marignac graciously accepted this name[2][3].
Experimental Protocol: Lecoq de Boisbaudran's Isolation of this compound Oxide
-
Source Material: Lecoq de Boisbaudran worked with earths extracted from samarskite, similar to Marignac.
-
Fractional Separation: He employed a series of fractional precipitations and crystallizations. It is plausible he used different precipitating agents or solvent systems to achieve a better separation.
-
Spectroscopic Control: A key aspect of Lecoq de Boisbaudran's work was his extensive use of the spectroscope to monitor the progress of the separation. By observing the intensity of the spectral lines characteristic of the new element and the diminishing lines of known elements, he could determine which fractions were becoming enriched in this compound.
-
Isolation of the Oxide: Through many repetitions of this process, he was able to obtain a fraction that was sufficiently pure to be considered the oxide of the new element.
Quantitative Data
Detailed quantitative data from the original discoveries of Marignac and Lecoq de Boisbaudran are scarce in modern compilations. The primary focus of their initial publications was the announcement of a new element and a description of its qualitative properties. However, a key piece of evidence for Marignac was the measurement of the equivalent mass of his separated fractions, which indicated the presence of an element with a unique atomic weight[3].
| Parameter | Researcher(s) | Year | Value/Observation | Source |
| Initial Observation | Jean Charles Galissard de Marignac | 1880 | Observation of new spectral lines from a fraction of samarskite earths. | Comptes Rendus, 1880 |
| Provisional Name | Jean Charles Galissard de Marignac | 1880 | Yα | Comptes Rendus, 1880 |
| Confirmation | Paul-Émile Lecoq de Boisbaudran | 1886 | Independent confirmation of the new element and isolation of its oxide. | Comptes Rendus, 1886 |
| Official Name | Paul-Émile Lecoq de Boisbaudran | 1886 | This compound | Comptes Rendus, 1886 |
| Modern Atomic Weight | - | - | 157.25 u | - |
Logical Workflow of this compound's Discovery
The discovery of this compound followed a logical progression of scientific inquiry, beginning with a raw mineral and ending with the characterization of a new element. This workflow can be visualized as follows:
The isolation of pure, metallic this compound would not occur until 1935 by Félix Trombe, marking the next chapter in the history of this fascinating element. The foundational work of Marignac and Lecoq de Boisbaudran, however, laid the essential groundwork for all subsequent research and applications of this compound. Their meticulous experimental techniques and insightful observations stand as a hallmark of classical analytical chemistry.
References
An In-depth Technical Guide to the Natural Isotopes of Gadolinium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural isotopes of gadolinium, their relative abundances, and the methodologies used for their determination. The information contained herein is intended to support researchers, scientists, and professionals in the field of drug development who require precise isotopic data for applications ranging from neutron capture therapy to magnetic resonance imaging (MRI) contrast agent development.
Data Presentation: Natural Isotopes of this compound
This compound (Gd), a lanthanide series element with atomic number 64, is composed of six stable isotopes and one long-lived radioisotope.[1][2] The most abundant of these is this compound-158.[1][3] The precise isotopic composition is critical for applications in nuclear medicine and as a burnable poison in nuclear reactors. The table below summarizes the key characteristics of the naturally occurring isotopes of this compound.
| Isotope | Mass Number (A) | Atomic Mass (Da) | Natural Abundance (%) | Nuclear Spin (I) |
| ¹⁵²Gd | 152 | 151.919786 | 0.20 | 0 |
| ¹⁵⁴Gd | 154 | 153.920861 | 2.18 | 0 |
| ¹⁵⁵Gd | 155 | 154.922618 | 14.80 | 3/2 |
| ¹⁵⁶Gd | 156 | 155.922118 | 20.47 | 0 |
| ¹⁵⁷Gd | 157 | 156.923956 | 15.65 | 3/2 |
| ¹⁵⁸Gd | 158 | 157.924019 | 24.84 | 0 |
| ¹⁶⁰Gd | 160 | 159.927049 | 21.86 | 0 |
Data sourced from multiple consistent databases.[1][4][5]
Of particular note are the isotopes ¹⁵⁵Gd and ¹⁵⁷Gd, which possess exceptionally high thermal neutron capture cross-sections, making them highly effective in neutron shielding and capture applications.[4]
Experimental Protocols: Isotopic Abundance Determination
The determination of the relative abundance of isotopes is primarily accomplished through mass spectrometry.[1][6][7] For high-precision measurements, as required for this compound isotopes, Thermal Ionization Mass Spectrometry (TIMS) is a widely used and highly sensitive technique.[8][9]
Methodology: Thermal Ionization Mass Spectrometry (TIMS)
1. Sample Preparation:
-
A purified sample of this compound is chemically prepared, typically in a nitrate (B79036) form.
-
A microgram-sized liquid sample is carefully loaded onto a metal filament, commonly made of rhenium.[8][10]
2. Thermal Ionization:
-
The sample-loaded filament is placed within the ion source of the mass spectrometer under a high vacuum.
-
The filament is heated, causing the solvent to evaporate.
-
Further heating of the filament leads to the thermal ionization of the this compound atoms, where they lose an electron to form singly charged positive ions (Gd⁺).[8] In some configurations, a dual-filament setup is used, with one for evaporation and a second, hotter one for ionization.[8]
3. Mass Analysis:
-
The generated Gd⁺ ions are accelerated by an electric potential and focused into a fine beam.
-
This ion beam enters a magnetic sector mass analyzer.
-
The magnetic field deflects the ions based on their mass-to-charge ratio (m/z). Lighter isotopes are deflected more than heavier isotopes.[11]
4. Detection:
-
The separated ion beams travel to a detector assembly, which often consists of multiple Faraday cups or electron multipliers.
-
Each detector measures the intensity of the ion current for a specific isotope.
-
The ratio of the measured currents corresponds to the relative abundance of the isotopes in the sample.
5. Data Analysis:
-
The raw detector signals are converted into voltages, which are then used to calculate the precise isotopic ratios.[8]
-
Corrections for mass fractionation and other instrumental biases are applied to ensure high accuracy.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the generalized workflow for determining the isotopic abundance of this compound using Thermal Ionization Mass Spectrometry (TIMS).
Workflow for this compound Isotope Abundance Determination via TIMS.
References
- 1. Khan Academy [khanacademy.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Isotopes: Calculating Isotopic Abundance [terpconnect.umd.edu]
- 8. Thermal ionization mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Thermal Ionization Mass Spectrometry (TIMS) | Thermo Fisher Scientific - US [thermofisher.com]
- 10. akjournals.com [akjournals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Paramagnetic Properties of the Gadolinium(III) Ion for Researchers, Scientists, and Drug Development Professionals
The gadolinium(III) ion (Gd³⁺) stands as a cornerstone in the development of contrast agents for Magnetic Resonance Imaging (MRI), a prominence owed to its exceptional paramagnetic properties. This technical guide provides a comprehensive exploration of the fundamental principles governing the paramagnetism of Gd³⁺, the intricate mechanisms of relaxivity enhancement, and the experimental protocols crucial for the characterization of this compound-based contrast agents (GBCAs).
The Core of Paramagnetism: Electronic Configuration of Gd³⁺
The potent magnetic properties of the this compound(III) ion originate from its unique electronic structure. As a lanthanide, this compound (atomic number 64) possesses the ground state electron configuration [Xe]4f⁷5d¹6s².[1] In its stable +3 oxidation state, it loses the 5d¹ and 6s² electrons, resulting in the electronic configuration [Xe]4f⁷.[2] This configuration is distinguished by a half-filled 4f subshell, where each of the seven f-orbitals is occupied by a single electron.
According to Hund's rule, these seven unpaired electrons have parallel spins, leading to a large total spin quantum number (S = 7/2). This abundance of unpaired electrons is the primary reason for the strong paramagnetism of the Gd³⁺ ion.[3][4] The spin-only magnetic moment (μs) can be calculated using the formula:
μs = g√[S(S+1)]
where g is the Landé g-factor (approximately 2 for a free electron) and S is the total spin quantum number. For Gd³⁺, this results in a theoretical spin-only magnetic moment of approximately 7.94 Bohr magnetons (BM), a value that is in close agreement with experimental observations.[2][5] This large magnetic moment allows Gd³⁺ to effectively influence the relaxation times of nearby water protons, the fundamental principle behind its use in MRI.
Mechanism of Paramagnetic Relaxation Enhancement
Free Gd³⁺ is highly toxic and must be chelated with organic ligands to be used safely in vivo.[3][6] These chelates, known as GBCAs, enhance the contrast in MRI images by accelerating the relaxation of water protons in their vicinity, a phenomenon known as paramagnetic relaxation enhancement (PRE).[3] The effectiveness of a GBCA is quantified by its relaxivity (r₁ and r₂), which is the change in the longitudinal (1/T₁) and transverse (1/T₂) relaxation rates of water protons per unit concentration of the contrast agent. The overall observed relaxation rate is the sum of the diamagnetic relaxation rate of the tissue and the paramagnetic contribution from the GBCA.
The paramagnetic relaxation enhancement is primarily governed by the Solomon-Bloembergen-Morgan (SBM) theory and occurs through three main mechanisms:
-
Inner-Sphere Relaxation: This is the most significant contribution to T₁ relaxation. It involves the direct coordination of one or more water molecules to the Gd³⁺ ion.[3] These inner-sphere water molecules experience strong dipolar interactions with the paramagnetic center. The efficiency of this process is determined by several key parameters:
-
Second-Sphere Relaxation: This mechanism involves water molecules that are not directly bonded to the Gd³⁺ ion but are in close proximity, forming a second hydration layer. These water molecules can form hydrogen bonds with the ligand of the GBCA.
-
Outer-Sphere Relaxation: This contribution arises from the long-range dipolar interactions between the paramagnetic center and the bulk water molecules that are diffusing in the surrounding environment.[3]
The interplay of these mechanisms and the parameters that govern them determines the overall relaxivity of a GBCA.
Quantitative Data on Gd(III) Complexes
The efficacy and safety of GBCAs are determined by a combination of their relaxivity and stability. The following tables summarize key quantitative data for a selection of commercially available and experimental Gd(III) complexes.
Table 1: Relaxivity of Commercial Gd(III)-Based Contrast Agents in Human Whole Blood at 37°C
| Contrast Agent | Generic Name | Structure | r₁ (mM⁻¹s⁻¹) at 1.5 T | r₁ (mM⁻¹s⁻¹) at 3 T | r₁ (mM⁻¹s⁻¹) at 7 T |
| Dotarem® | Gadoterate meglumine | Macrocyclic (ionic) | 3.9 ± 0.2 | 3.4 ± 0.4 | 2.8 ± 0.4 |
| Gadavist®/Gadovist® | Gadobutrol | Macrocyclic (non-ionic) | 4.6 ± 0.2 | 4.5 ± 0.3 | 4.2 ± 0.3 |
| ProHance® | Gadoteridol | Macrocyclic (non-ionic) | 4.4 ± 0.6 | 3.5 ± 0.6 | 3.4 ± 0.1 |
| Magnevist® | Gadopentetate dimeglumine | Linear (ionic) | 4.3 ± 0.4 | 3.8 ± 0.2 | 3.1 ± 0.4 |
| MultiHance® | Gadobenate dimeglumine | Linear (ionic) | 6.2 ± 0.5 | 5.4 ± 0.3 | 4.7 ± 0.1 |
| Omniscan® | Gadodiamide | Linear (non-ionic) | 4.5 ± 0.1 | 3.9 ± 0.2 | 3.7 ± 0.2 |
| Eovist®/Primovist® | Gadoxetic acid | Linear (ionic) | 7.2 ± 0.2 | 5.5 ± 0.3 | 4.9 ± 0.1 |
Data sourced from Shen et al. (2015).[5][8][9]
Table 2: Thermodynamic and Kinetic Stability of Selected Gd(III) Chelates
| Chelate | Structure | log Ktherm | Conditional log K' (pH 7.4) | Dissociation Half-life (t₁/₂) at pH 1.2, 37°C |
| Gd-DOTA | Macrocyclic | ~25.5 | ~19.3 | Very high (years under physiological conditions) |
| Gd-DTPA | Linear | ~22.5 | ~18.0 | Hours |
| Gd-DTPA-BMA (Omniscan®) | Linear | ~16.9 | ~14.9 | Minutes |
| Gd-DO3A-butrol (Gadovist®) | Macrocyclic | ~22.8 | ~17.1 | Days |
Data compiled from various sources.[6][10][11]
Table 3: Key Parameters Influencing Relaxivity for Selected Gd(III) Complexes
| Complex | q | τₘ (ns) | τᵣ (ps) |
| [Gd(H₂O)₈]³⁺ | 8-9 | ~1.3 | ~30 |
| [Gd(DTPA)(H₂O)]²⁻ | 1 | ~370 | ~80 |
| [Gd(DOTA)(H₂O)]⁻ | 1 | ~230 | ~70 |
Values are approximate and can vary with temperature and solution conditions.[12][13]
Experimental Protocols
The characterization of Gd(III) complexes requires a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.
Determination of Relaxivity (r₁ and r₂) by Nuclear Magnetic Relaxation Dispersion (NMRD)
Objective: To measure the longitudinal (r₁) and transverse (r₂) relaxivity of a Gd(III) complex over a wide range of magnetic field strengths.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the Gd(III) complex of known concentration in a suitable solvent (e.g., deionized water, buffer, or plasma).
-
Prepare a series of dilutions from the stock solution to obtain at least five different concentrations.
-
Prepare a blank sample containing only the solvent.
-
-
Instrumentation:
-
Use a fast field-cycling NMR relaxometer.
-
-
Measurement of T₁:
-
For each sample (including the blank), measure the longitudinal relaxation time (T₁) at a range of magnetic field strengths (typically from 0.01 MHz to 60 MHz or higher).
-
The inversion-recovery pulse sequence is commonly used for T₁ measurements.[5]
-
-
Data Analysis:
-
For each magnetic field strength, plot the longitudinal relaxation rate (R₁ = 1/T₁) as a function of the Gd(III) concentration.
-
The slope of the resulting linear plot is the longitudinal relaxivity (r₁) at that specific field strength.
-
Repeat this analysis for all measured magnetic field strengths to generate the NMRD profile (a plot of r₁ vs. magnetic field strength).
-
-
Measurement of T₂ (Optional):
-
Measure the transverse relaxation time (T₂) for the same set of samples using a suitable pulse sequence (e.g., Carr-Purcell-Meiboom-Gill - CPMG).
-
Calculate the transverse relaxivity (r₂) from the slope of the plot of R₂ (1/T₂) versus concentration.
-
Determination of Thermodynamic Stability Constants by Potentiometric Titration
Objective: To determine the thermodynamic stability constant (log K) of a Gd(III) chelate.
Methodology:
-
Reagents and Solutions:
-
Prepare a standardized solution of a strong base (e.g., NaOH or KOH) free of carbonate.
-
Prepare a solution of the ligand of known concentration.
-
Prepare a solution of a Gd(III) salt (e.g., GdCl₃) of known concentration.
-
Use a background electrolyte (e.g., KCl or KNO₃) to maintain a constant ionic strength.
-
-
Titration Setup:
-
Use a thermostated titration vessel equipped with a calibrated pH electrode, a stirrer, and a microburette.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) to exclude CO₂.
-
-
Titration Procedure:
-
Perform a series of titrations: a. Titration of a strong acid with the standardized strong base to calibrate the electrode. b. Titration of the ligand solution with the strong base to determine its protonation constants. c. Titration of a solution containing both the ligand and the Gd(III) salt with the strong base.
-
-
Data Analysis:
-
Record the pH as a function of the volume of titrant added for each titration.
-
Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data. The software fits the experimental data to a chemical model that includes the protonation of the ligand and the formation of the Gd(III) complex, thereby calculating the stability constant(s).[7][14][15][16]
-
Quantification of this compound in Biological Samples by ICP-MS
Objective: To accurately measure the concentration of this compound in biological tissues or fluids.
Methodology:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh a known amount of the biological sample (e.g., tissue, blood, urine) into a microwave digestion vessel.[17][18]
-
Add a known volume of concentrated nitric acid (HNO₃) and, if necessary, hydrogen peroxide (H₂O₂) to aid in the digestion of the organic matrix.[19][20]
-
Seal the vessel and place it in a microwave digestion system.
-
Run a digestion program with controlled temperature and pressure ramps to completely dissolve the sample.[18]
-
After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water.
-
-
Instrumentation:
-
Use an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
-
Analysis:
-
Prepare a series of calibration standards of known Gd concentrations.
-
Aspirate the prepared samples and standards into the ICP-MS.
-
Monitor the intensity of one or more this compound isotopes (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).
-
Construct a calibration curve by plotting the signal intensity versus the concentration of the standards.
-
Determine the this compound concentration in the unknown samples from the calibration curve.
-
Visualizations of Key Concepts
To further elucidate the complex processes and relationships discussed, the following diagrams are provided.
Signaling Pathway of Paramagnetic Relaxation Enhancement
References
- 1. researchgate.net [researchgate.net]
- 2. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 3. researchgate.net [researchgate.net]
- 4. T1 relaxivities of this compound-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficiency, thermodynamic and kinetic stability of marketed this compound chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. [PDF] T1 Relaxivities of this compound-Based Magnetic Resonance Contrast Agents in Human Whole Blood at 1.5, 3, and 7 T | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. osti.gov [osti.gov]
- 13. cost-nectar.eu [cost-nectar.eu]
- 14. materialsciencetech.com [materialsciencetech.com]
- 15. m.youtube.com [m.youtube.com]
- 16. This compound determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Microwave Digestion for ICP Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 20. researchgate.net [researchgate.net]
Illuminating the Path Forward: A Technical Guide to the Luminescence Properties of Novel Gadolinium Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fascinating world of luminescent gadolinium compounds, offering a comprehensive overview of their synthesis, photophysical properties, and burgeoning applications. As the demand for sophisticated imaging and sensing technologies grows, these compounds are emerging as powerful tools in bioimaging, diagnostics, and therapeutics. This document provides a core understanding of their luminescence, supported by quantitative data, detailed experimental protocols, and visual workflows to accelerate research and development in this exciting field.
Quantitative Luminescence Properties of Novel this compound Compounds
The luminescence of this compound compounds is predominantly ligand-based, as the Gd(III) ion itself is not emissive in the visible region under soft UV or visible excitation. The ion's lowest excited state lies at very high energy, meaning that luminescence typically arises from the organic ligands coordinated to the metal center. However, the paramagnetic nature of the Gd(III) ion can influence the photophysical properties of the ligands. The following table summarizes key luminescence data for a selection of recently developed this compound-based metal-organic frameworks (MOFs) and coordination complexes.
| Compound | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Luminescence Lifetime (τ) | Quantum Yield (Φ) | Reference |
| [Gd₂(phen)₂(chdc)₃]·0.5DMF | 460 | 537 | Not Reported | Not Reported | [1] |
| [Gd₂(NO₃)₂(phen)₂(chdc)₂]·2DMF | 460 | 522 | Not Reported | Not Reported | [1] |
| [Gd₂Cl₂(phen)₂(chdc)₂]·0.3DMF·2.2dioxane | 460 | 556 | Not Reported | Not Reported | [1] |
| Gd₂O₃:Eu³⁺ (5% wt.) Nanoparticles | Not Reported | 610 | 2.3-2.6 ms | Not Reported | [2] |
| Dy@Gd₂O₃ (1%) Nanoparticles | Not Reported | 573 | 398 µs | Not Reported | [3] |
| Gd(III) β-diketonate complex (aliphatic) | Not Reported | Phosphorescence | Not Reported | Not Reported | [4] |
| Gd(III) β-diketonate complex (aromatic) | Not Reported | Phosphorescence | Not Reported | Not Reported | [4] |
Note: The luminescence in the phenanthroline (phen) and trans-1,4-cyclohexanedicarboxylate (chdc) containing MOFs is ligand-centered. In the case of doped this compound oxide nanoparticles, the luminescence originates from the dopant lanthanide ion (Eu³⁺ or Dy³⁺), with the Gd₂O₃ lattice acting as a host matrix.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. This section provides methodologies for the synthesis of a representative luminescent this compound compound and the characterization of its key photophysical properties.
Synthesis of a Luminescent this compound(III) Metal-Organic Framework
This protocol describes the solvothermal synthesis of a this compound-based MOF containing 1,10-phenanthroline (B135089) (phen) and trans-1,4-cyclohexanedicarboxylate (chdc), adapted from the literature.[1]
Materials:
-
This compound(III) chloride hexahydrate (GdCl₃·6H₂O)
-
1,10-phenanthroline monohydrate (phen·H₂O)
-
trans-1,4-Cyclohexanedicarboxylic acid (H₂chdc)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL glass vial, combine GdCl₃·6H₂O (0.40 mmol), phen·H₂O (0.40 mmol), and H₂chdc (0.80 mmol).
-
Add 10 mL of DMF to the vial and stir until the solids are dissolved.
-
Seal the vial and place it in a programmable oven.
-
Heat the solution to 110 °C for 72 hours.
-
After the reaction is complete, allow the oven to cool to room temperature.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with fresh DMF and then dry it in the air.
-
The final product is [Gd₂(phen)₂(chdc)₃]·0.5DMF.
Measurement of Photoluminescence Spectra
Instrumentation:
-
Spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.
Procedure:
-
Sample Preparation: For solid-state measurements, finely grind the crystalline sample and place it in a solid-state sample holder. For solution-phase measurements, dissolve the compound in a suitable solvent (e.g., DMF) in a quartz cuvette.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Select the desired excitation wavelength (e.g., 460 nm for the phenanthroline-containing MOFs).[1]
-
-
Data Acquisition:
-
Record the emission spectrum by scanning the emission monochromator over the desired wavelength range (e.g., 400-700 nm).
-
Record the excitation spectrum by scanning the excitation monochromator while monitoring the emission at the wavelength of maximum intensity.
-
-
Data Processing: Correct the recorded spectra for instrumental response using the correction files provided with the instrument.
Determination of Absolute Photoluminescence Quantum Yield (Φ)
The absolute method for determining quantum yield involves measuring the number of photons emitted by a sample relative to the number of photons absorbed, typically using an integrating sphere.
Instrumentation:
-
Spectrofluorometer with an integrating sphere accessory.
-
Calibrated light source.
Procedure:
-
Instrument Calibration: Calibrate the spectrofluorometer and integrating sphere system according to the manufacturer's instructions. This typically involves measuring a calibrated light source and a blank.
-
Sample Measurement:
-
Place the sample (solid or liquid in a cuvette) inside the integrating sphere.
-
Measure the emission spectrum of the sample under excitation at a specific wavelength where the absorbance is known.
-
Measure the scattering of the excitation light by the sample.
-
-
Blank Measurement:
-
Replace the sample with a blank (e.g., pure solvent in a cuvette or an empty sample holder) and repeat the measurements.
-
-
Calculation: The quantum yield is calculated using the following formula: Φ = (Number of emitted photons) / (Number of absorbed photons) This is determined by integrating the areas of the emission spectrum and the absorbed portion of the excitation light spectrum, after correcting for the system's spectral response.
Measurement of Luminescence Lifetime (τ)
Time-resolved luminescence spectroscopy is used to measure the decay of luminescence intensity following pulsed excitation.
Instrumentation:
-
Pulsed light source (e.g., laser or flash lamp) with a short pulse width.
-
Fast detector (e.g., PMT or streak camera).
-
Time-correlated single-photon counting (TCSPC) system or a digital oscilloscope.
Procedure:
-
Sample Preparation: Prepare the sample as for photoluminescence measurements.
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed light source.
-
Set the emission wavelength on the monochromator to the peak of the sample's emission.
-
-
Data Acquisition:
-
Excite the sample with a short pulse of light.
-
Record the decay of the luminescence intensity over time.
-
Repeat the measurement and average the decay curves to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Fit the luminescence decay curve to an exponential decay function (or a sum of exponentials for more complex decays) to determine the luminescence lifetime(s). For a single exponential decay, the intensity I(t) at time t is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the initial intensity and τ is the lifetime.
-
Visualization of Key Processes
Understanding the underlying mechanisms of luminescence and the experimental procedures is facilitated by clear and concise diagrams. The following visualizations are provided in the DOT language for use with Graphviz.
Signaling Pathway: The Antenna Effect in Lanthanide Luminescence
The luminescence of many lanthanide complexes, including those of this compound where the ligand is the emissive species, is often sensitized through a process known as the "antenna effect." An organic ligand (the antenna) absorbs light and transfers the energy to the metal center or, in the case of ligand-centered emission, to its own emissive state.
Caption: Ligand-centered luminescence mechanism in a this compound complex.
Experimental Workflow for Characterizing Luminescence Properties
The following diagram outlines the logical flow of experiments for the comprehensive characterization of a novel luminescent this compound compound.
Caption: Experimental workflow for luminescence characterization.
This guide provides a foundational framework for researchers entering or advancing their work in the field of luminescent this compound compounds. By combining robust experimental practices with a clear understanding of the underlying photophysics, the development of novel materials with tailored luminescent properties for a wide range of applications can be significantly accelerated.
References
chemical reactivity of gadolinium metal with oxygen and water
An In-Depth Technical Guide to the Chemical Reactivity of Gadolinium Metal with Oxygen and Water
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Gd), a silvery-white rare-earth metal, exhibits significant reactivity with common atmospheric elements, primarily oxygen and water. This reactivity leads to the formation of surface layers that can passivate the metal or, under certain conditions, lead to progressive corrosion. Understanding the thermodynamics, kinetics, and mechanisms of these reactions is critical for applications ranging from materials science to the development and stability of this compound-based contrast agents (GBCAs) used in magnetic resonance imaging (MRI). This technical guide provides a comprehensive overview of the fundamental chemical interactions of this compound metal with oxygen and water, summarizing key thermodynamic and kinetic data, detailing experimental protocols for characterization, and visualizing the reaction pathways.
Reactivity with Oxygen
Metallic this compound is relatively stable in dry air at room temperature but tarnishes readily in moist air and burns to form this compound(III) oxide (Gd₂O₃).[1][2] The oxide layer that forms is typically loosely-adhering and can spall off, exposing fresh metal surfaces to further oxidation.[1]
Reaction Stoichiometry and Thermodynamics
The primary reaction between this compound metal and oxygen is the formation of this compound(III) oxide, a thermodynamically highly favorable process.
Reaction: 4 Gd(s) + 3 O₂(g) → 2 Gd₂O₃(s)
The key thermodynamic parameters for the formation of this compound(III) oxide at standard conditions (298.15 K, 1 atm) are summarized in Table 1. The large negative values for the enthalpy and Gibbs free energy of formation indicate a strong driving force for this reaction.
Table 1: Thermodynamic Properties for the Formation of this compound(III) Oxide (Gd₂O₃)
| Property | Value | Units |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | -1821.7 ± 2.5 | kJ·mol⁻¹ |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -1735.1 ± 2.6 | kJ·mol⁻¹ |
| Standard Entropy (S°) | 157.1 ± 0.2 | J·K⁻¹·mol⁻¹ |
| Heat Capacity (Cp) | 112.86 | J·K⁻¹·mol⁻¹ |
(Data sourced and compiled from multiple thermodynamic databases and literature.[3][4][5])
Oxidation Kinetics and Passivation
The oxidation of this compound generally follows a parabolic rate law, characteristic of a diffusion-controlled mechanism where the growth of the oxide layer is limited by the transport of ions through the existing scale.[6] However, the initial stages can be very rapid.[2]
-
Low Temperature (< 400°C): A thin, passivating layer of Gd₂O₃ forms. The oxidation rate is initially rapid and then slows significantly as the oxide layer thickens.[2]
-
High Temperature (> 400°C): The oxidation rate increases significantly. The oxide scale is less protective, and spalling can occur, leading to continued oxidation.
Quantitative kinetic data is highly dependent on factors such as temperature, oxygen partial pressure, and the presence of impurities. A study using X-ray Photoelectron Spectroscopy (XPS) showed that oxygen pick-up is very rapid and nearly linear with exposure up to ~15 Langmuirs (L) of O₂, after which the rate slows considerably.[2]
Reactivity with Water
This compound is an electropositive metal that reacts with water to produce this compound(III) hydroxide (B78521) (Gd(OH)₃) and hydrogen gas.[1] The reaction is slow in cold water but proceeds quite quickly in hot water.[1]
Reaction Stoichiometry and Thermodynamics
The reaction of this compound metal with water is an exothermic process that forms the highly insoluble hydroxide.
Reaction: 2 Gd(s) + 6 H₂O(l) → 2 Gd(OH)₃(s) + 3 H₂(g)
Thermodynamic data for this compound(III) hydroxide is presented in Table 2. The negative Gibbs free energy of formation confirms the spontaneity of the reaction.
Table 2: Thermodynamic Properties for the Formation of this compound(III) Hydroxide (Gd(OH)₃)
| Property | Value (Calculated/Estimated) | Units |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | -1436.4 | kJ·mol⁻¹ |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -1295.8 | kJ·mol⁻¹ |
| Standard Entropy (S°) | 142 | J·K⁻¹·mol⁻¹ |
| Heat Capacity (Cp) | 112.86 | J·K⁻¹·mol⁻¹ |
(Data estimated using established thermochemical models and correlations for rare-earth hydroxides.[5])
Corrosion Kinetics
The corrosion rate of this compound in aqueous environments is influenced by temperature, pH, and the presence of dissolved ions, particularly chlorides, which can accelerate corrosion. The formation of the Gd(OH)₃ layer can passivate the surface and slow the reaction rate. However, this layer can be compromised in acidic conditions. One study on commercial this compound in deionized water noted significant differences in corrosion rates based on the distribution of impurities in the metal matrix.[7] The use of an inhibitor like NaOH solution was shown to successfully prevent corrosion.[7]
Combined Effects: Reactivity in Moist Air
In practical environments, this compound is exposed to both oxygen and water vapor. It tarnishes quickly in moist air, forming a complex surface layer that may consist of both Gd₂O₃ and Gd(OH)₃.[1] The presence of water can accelerate the oxidation process. The interplay between these reactants determines the overall corrosion and passivation behavior.
The diagram below illustrates the reaction pathways for this compound metal when exposed to an environment containing both oxygen and water.
Caption: Reaction pathways of this compound metal in the presence of oxygen and water.
Experimental Protocols
Investigating the reactivity of this compound requires specialized surface-sensitive and bulk analysis techniques. Below are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA) for Oxidation Kinetics
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is ideal for determining oxidation rates and studying reaction kinetics.
Objective: To determine the parabolic rate constant for the oxidation of this compound metal in air at a constant temperature.
Methodology:
-
Sample Preparation: A small, flat coupon of high-purity this compound metal is cut to a precise geometry (e.g., 10x10x1 mm). The surface is polished to a mirror finish using a series of silicon carbide papers and diamond pastes, then cleaned ultrasonically in acetone (B3395972) and ethanol, and finally dried under a stream of inert gas (e.g., Argon). The initial surface area and mass are accurately measured.
-
Apparatus: A high-precision thermogravimetric analyzer (e.g., Netzsch STA 449, TA Instruments Q500) equipped with a gas flow controller for synthetic air is used.
-
Experimental Procedure: a. The Gd sample is placed in an alumina (B75360) crucible and loaded into the TGA furnace. b. The furnace is purged with a high-purity inert gas (Argon, >99.999%) while heating to the desired isothermal temperature (e.g., 700°C) at a controlled rate (e.g., 20°C/min). c. The sample is allowed to thermally equilibrate at the target temperature for 15-30 minutes under the inert atmosphere. d. The gas is switched from inert to synthetic air at a controlled flow rate (e.g., 50 mL/min). This marks the start of the experiment (t=0). e. The mass change of the sample is recorded as a function of time for the duration of the experiment (e.g., 2-4 hours).
-
Data Analysis: a. The mass gain (Δm) is normalized by the initial surface area of the sample (A) to yield mass gain per unit area (Δm/A). b. For a diffusion-controlled process following a parabolic rate law, the square of the mass gain per unit area is proportional to time: (Δm/A)² = k_p * t, where k_p is the parabolic rate constant. c. A plot of (Δm/A)² versus time (t) is generated. The slope of the linear portion of this graph gives the value of k_p.
The following diagram outlines the experimental workflow for TGA.
Caption: Experimental workflow for determining oxidation kinetics using TGA.
X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nm of a material's surface, making it ideal for analyzing the thin oxide and hydroxide layers on this compound.
Objective: To identify the chemical species (e.g., Gd, Gd₂O₃, Gd(OH)₃) on the surface of a this compound sample exposed to moist air.
Methodology:
-
Sample Preparation: A this compound sample is prepared as in the TGA protocol. It is then exposed to the environment of interest (e.g., ambient laboratory air for 24 hours).
-
Apparatus: An XPS system (e.g., Kratos Axis Ultra, Thermo Scientific K-Alpha) with a monochromatic Al Kα X-ray source (1486.6 eV) is used. The analysis chamber must be under ultra-high vacuum (UHV, <10⁻⁹ torr).
-
Experimental Procedure: a. The sample is loaded into the UHV analysis chamber. b. A low-resolution survey scan (0-1200 eV binding energy) is performed to identify all elements present on the surface. c. High-resolution scans are acquired for the specific elemental regions of interest: Gd 4d, O 1s, and C 1s (for adventitious carbon reference). d. To analyze the layer thickness, angle-resolved XPS (ARXPS) can be performed by tilting the sample relative to the analyzer, which changes the effective analysis depth.
-
Data Analysis: a. The binding energy scale is calibrated using the adventitious C 1s peak at 284.8 eV. b. The high-resolution spectra are analyzed using specialized software (e.g., CasaXPS). The peaks are deconvoluted into their constituent chemical state components. c. Expected Binding Energies:
- Gd 4d: Metallic Gd appears at ~141.5 eV. In Gd₂O₃, this peak shifts to a higher binding energy of ~143.0 eV.[2]
- O 1s: The peak for oxide (O²⁻ in Gd₂O₃) is typically found around 529.5 eV. The peak for hydroxide (-OH in Gd(OH)₃) appears at a higher binding energy, around 531.5 eV. d. The relative areas of the deconvoluted peaks are used to quantify the proportions of each chemical state on the surface.
Electrochemical Impedance Spectroscopy (EIS) for Corrosion Analysis
EIS is a non-destructive technique used to study corrosion processes. It provides information about the resistance of the protective surface layer (film resistance) and the rate of the corrosion reaction at the metal-electrolyte interface (charge transfer resistance).
Objective: To evaluate the corrosion resistance of this compound in a saline solution.
Methodology:
-
Sample Preparation: A this compound sample is embedded in an insulating epoxy resin, leaving a well-defined surface area exposed. The exposed surface is polished and cleaned as previously described.
-
Apparatus: A potentiostat with a frequency response analyzer (e.g., Gamry Interface 1010, Bio-Logic SP-150) is used. A standard three-electrode electrochemical cell is employed, consisting of the this compound sample as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode (RE).
-
Experimental Procedure: a. The cell is filled with the electrolyte (e.g., 0.9% NaCl solution to simulate physiological conditions). b. The system is allowed to stabilize for 30-60 minutes while monitoring the open-circuit potential (OCP). c. Once the OCP is stable, the EIS measurement is performed. A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz). d. The resulting AC current and phase shift are measured.
-
Data Analysis: a. The data is typically presented as Nyquist and Bode plots. b. The impedance data is fitted to an equivalent electrical circuit (EEC) model. A simple Randles circuit can be used as a starting point, which includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). For a passivated surface, the circuit is often modified to include the resistance and capacitance of the surface film. c. The value of Rct is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion resistance.
Conclusion
This compound metal is a highly reactive element that readily interacts with oxygen and water. Its reaction with oxygen is thermodynamically spontaneous, forming a surface layer of Gd₂O₃. In aqueous environments, it corrodes to form Gd(OH)₃. The kinetics of these reactions are complex and dictate the passivation and long-term stability of the metal. For professionals in materials science and drug development, particularly those working with this compound-based agents, a thorough understanding of these fundamental reactions is essential for predicting material lifetime, ensuring product stability, and mitigating potential toxicity associated with the release of free Gd³⁺ ions. The experimental protocols outlined provide a robust framework for quantifying and characterizing these critical surface interactions.
References
The Symbiotic Relationship Between Gadolinium's Electronic Configuration and its Potent Magnetic Moment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gadolinium (Gd), a lanthanide series element, possesses a unique electronic structure that endows it with the largest magnetic moment among all elements in its trivalent state. This intrinsic property is pivotal to its widespread application as a contrast agent in Magnetic Resonance Imaging (MRI). This in-depth technical guide elucidates the fundamental relationship between the electronic configuration of this compound and its pronounced magnetic moment. It further details the experimental protocols for characterizing these magnetic properties and presents quantitative data for comparative analysis. The logical connections between electronic structure, magnetism, and practical application are illustrated through conceptual diagrams.
The Electronic Origin of this compound's Magnetism
The magnetic properties of an atom are fundamentally dictated by the arrangement of its electrons. In the case of this compound, its remarkable magnetism stems from the specific configuration of electrons within its 4f subshell.
The neutral this compound atom possesses the electronic configuration [Xe] 4f⁷5d¹6s².[1][2] When it ionizes to its most stable and common oxidation state, Gd³⁺, it loses the two 6s electrons and the single 5d electron.[3][4] This results in the electronic configuration [Xe] 4f⁷.[3]
According to Hund's rule of maximum multiplicity, electrons will first occupy separate orbitals within a subshell with parallel spins before they begin to pair up. The 4f subshell contains seven orbitals, and in Gd³⁺, each of these orbitals is occupied by a single electron, all with their spins aligned in the same direction. This half-filled 4f subshell is a particularly stable arrangement that maximizes the total spin quantum number (S = 7/2).[5]
The large number of unpaired, spin-aligned electrons is the direct source of this compound's strong magnetic moment. This intrinsic magnetic moment causes this compound and its compounds to be strongly paramagnetic.[3][6] In the presence of an external magnetic field, these individual atomic magnetic moments align, resulting in a significant net magnetization.
Elemental this compound exhibits ferromagnetism below its Curie temperature of approximately 20°C (293 K), meaning it can retain magnetization even after the external field is removed.[1][7] Above this temperature, it behaves as a strongly paramagnetic material.[1] this compound oxide (Gd₂O₃), however, is paramagnetic at all temperatures due to the influence of oxygen on the electronic structure, which disrupts the long-range magnetic ordering.[6][7]
Quantitative Magnetic Properties
The magnetic moment of this compound is significantly higher than that of other paramagnetic ions used in various applications. This is a direct consequence of its seven unpaired 4f electrons.
| Property | This compound (Gd) / this compound Ion (Gd³⁺) | Other Paramagnetic Ions | Reference |
| Electronic Configuration (Neutral Atom) | [Xe] 4f⁷5d¹6s² | - | [1][2] |
| Electronic Configuration (Ion) | Gd³⁺: [Xe] 4f⁷ | Mn²⁺: [Ar] 3d⁵ Fe³⁺: [Ar] 3d⁵ | [3] |
| Number of Unpaired Electrons (Ion) | 7 | Mn²⁺: 5 Fe³⁺: 5 | [3] |
| Magnetic Moment (μ) of Ion (Bohr Magnetons, µB) | ~7.9 | Mn²⁺: ~5.9 Fe³⁺: ~5.9 | [3] |
| Curie Temperature (Elemental Gd) | ~20 °C (293 K) | - | [1][7] |
| Magnetic Behavior (Elemental Gd) | Ferromagnetic below 20°C, Paramagnetic above 20°C | - | [1][7] |
| Magnetic Behavior (Gd₂O₃) | Paramagnetic | - | [7] |
| Magnetic Behavior (Gd³⁺ complexes in MRI) | Paramagnetic | - | [3] |
Experimental Protocols for Magnetic Characterization
The magnetic properties of this compound and its compounds are determined through various experimental techniques. The following are detailed methodologies for key experiments.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is an extremely sensitive method for determining the magnetic properties of a material.
Principle: A SQUID consists of a superconducting loop containing one or two Josephson junctions. A change in the magnetic flux through the loop induces a change in the current, which can be measured with very high precision.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the this compound-containing sample is placed in a sample holder (e.g., a gelatin capsule or a straw). The sample should be uniformly packed.
-
Mounting: The sample holder is attached to a sample rod, which is then inserted into the SQUID magnetometer.
-
Temperature and Field Control: The sample chamber is cooled to the desired starting temperature, often using liquid helium. The superconducting magnet is used to apply a specific magnetic field.
-
Measurement: The sample is moved vertically through a set of superconducting detection coils. This movement induces a current in the coils that is proportional to the magnetic moment of the sample.
-
Data Acquisition: The SQUID sensor measures the change in magnetic flux, and this data is recorded by a computer. Measurements can be taken as a function of temperature (by slowly ramping the temperature) or as a function of the applied magnetic field (by sweeping the field at a constant temperature).
-
Data Analysis: The raw data is converted to magnetic moment (in emu). From the magnetic moment, the mass of the sample, and its molecular weight, the molar magnetic susceptibility (χₘ) and the effective magnetic moment (μ_eff) can be calculated.
Vibrating Sample Magnetometry (VSM)
VSM is a widely used technique for characterizing the magnetic properties of materials.
Principle: A sample is vibrated at a known frequency and amplitude within a uniform magnetic field. The oscillating magnetic dipole of the sample induces an AC voltage in a set of stationary pickup coils. This induced voltage is proportional to the magnetic moment of the sample.
Methodology:
-
Sample Preparation and Mounting: A small sample is mounted on the end of a non-magnetic sample rod.
-
Positioning: The sample rod is positioned in the center of the pickup coils, which are located between the poles of an electromagnet.
-
Vibration: The sample is made to vibrate vertically (or horizontally) at a fixed frequency.
-
Magnetic Field Application: The electromagnet applies a controlled DC magnetic field to the sample.
-
Signal Detection: The vibration of the magnetized sample induces a voltage in the pickup coils. This signal is detected by a lock-in amplifier, which selectively measures the signal at the vibration frequency, thus improving the signal-to-noise ratio.
-
Data Acquisition: The magnetic moment is measured as the applied magnetic field is swept, generating a hysteresis loop (M-H curve) for ferromagnetic materials or a linear response for paramagnetic materials.
-
Calibration: The instrument is calibrated using a standard sample with a known magnetic moment (e.g., a nickel sphere).
Evans NMR Method
The Evans method is a solution-based technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the magnetic susceptibility of a paramagnetic substance.
Principle: The presence of a paramagnetic species in a solution alters the local magnetic field experienced by the nuclei of a reference compound, causing a shift in its NMR resonance frequency. This frequency shift is proportional to the magnetic susceptibility of the paramagnetic substance.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the paramagnetic this compound complex of a precisely known concentration in a suitable deuterated solvent.
-
Add a small amount of an inert reference compound (e.g., tetramethylsilane (B1202638) - TMS, or the residual solvent peak) to this solution.
-
Prepare a reference sample containing the same solvent and reference compound but without the paramagnetic complex.
-
-
NMR Tube Setup: A coaxial NMR tube is typically used. The inner capillary is filled with the reference solution, and the outer tube is filled with the solution containing the paramagnetic sample.
-
NMR Measurement: Acquire the ¹H NMR spectrum of the sample. The spectrum will show two distinct signals for the reference compound: one from the inner capillary (un-shifted) and one from the outer tube (shifted due to the paramagnetic sample).
-
Data Analysis:
-
Measure the difference in the chemical shifts (Δδ in ppm) between the two reference signals.
-
Convert this shift from ppm to Hz (Δν = Δδ × spectrometer frequency in MHz).
-
Calculate the molar magnetic susceptibility (χₘ) using the Evans equation: χₘ = (3Δν) / (4πν₀c) + χₘ(solvent) where ν₀ is the spectrometer frequency, c is the molar concentration of the paramagnetic species, and χₘ(solvent) is the molar susceptibility of the solvent (often negligible).
-
Calculate the effective magnetic moment (μ_eff) using the equation: μ_eff = √(8χₘT) where T is the absolute temperature.
-
Visualizing the Core Relationships
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. physlab.org [physlab.org]
- 3. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]
- 4. magnetism.eu [magnetism.eu]
- 5. Research – Chemistry SQUID Magnetic Property Measurement System – UW–Madison [squid.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Vibrating Sample Magnetometer Laboratory VSM System [dexinmag.com]
foundational research on early gadolinium-based contrast agents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on early gadolinium-based contrast agents (GBCAs), with a primary focus on the first clinically approved agent, gadopentetate dimeglumine (Magnevist®). This document delves into the core principles of their synthesis, mechanism of action, and the pivotal experimental studies that established their efficacy and safety profile.
Introduction to Early this compound-Based Contrast Agents
This compound-based contrast agents have revolutionized magnetic resonance imaging (MRI) by significantly enhancing the visibility of internal structures.[1] The paramagnetic properties of the this compound (Gd³⁺) ion, which possesses seven unpaired electrons, allow it to shorten the T1 relaxation time of nearby water protons, resulting in a brighter signal on T1-weighted images.[2] However, the free Gd³⁺ ion is toxic and must be chelated to an organic ligand to be safely administered in vivo.[3][4]
The foundational GBCAs were developed based on the principle of forming a stable complex between the Gd³⁺ ion and a chelating agent, ensuring that the toxic metal ion is safely excreted from the body.[1][5] Early research focused on linear chelating agents, with diethylenetriaminepentaacetic acid (DTPA) being the ligand used in the first commercially successful GBCA, gadopentetate dimeglumine.[6]
Synthesis of Early GBCAs: Gadopentetate Dimeglumine (Gd-DTPA)
The synthesis of gadopentetate dimeglumine involves a two-step process: the formation of the this compound-DTPA complex and its subsequent salt formation with meglumine (B1676163).
Step 1: Chelation of this compound with DTPA
The initial step involves the reaction of this compound oxide (Gd₂O₃) with diethylenetriaminepentaacetic acid (DTPA) in an aqueous solution. The mixture is heated and stirred to facilitate the formation of the Gd-DTPA complex.[7]
-
Reactants: this compound oxide (Gd₂O₃) and Diethylenetriaminepentaacetic acid (DTPA)
-
Solvent: Water for injection
-
Reaction Conditions: The reaction is typically carried out at a temperature range of 70-130°C for 3 to 6 hours.[7] The completion of the reaction is indicated by the clarification of the initially turbid solution.
-
Post-reaction: The resulting solution is concentrated and then dried to obtain the white crystalline complex, this compound diethylenetriaminepentaacetate (B1229326) (Gd-DTPA).[7]
Step 2: Formation of the Dimeglumine Salt
The Gd-DTPA complex is then reacted with meglumine (N-methyl-D-glucamine) in an aqueous solution to form the more soluble and physiologically tolerated dimeglumine salt.[7]
-
Reactants: this compound diethylenetriaminepentaacetate (Gd-DTPA) and Meglumine
-
Solvent: Water
-
Reaction Conditions: The reaction is conducted at a temperature of 40-60°C for 1 to 2 hours.[7]
-
Final Product: After concentration and drying, the final product, gadopentetate dimeglumine, is obtained as a white crystal.[7]
Mechanism of T1 Relaxation Enhancement
The primary function of GBCAs is to enhance the relaxation rates of water protons, thereby increasing the signal intensity in T1-weighted MR images.[8] This process is governed by the interaction between the paramagnetic Gd³⁺ ion and the surrounding water molecules.
The observed T1 relaxation rate (1/T1obs) in the presence of a GBCA is the sum of the relaxation rate of the tissue without the contrast agent (1/T1t) and the contribution from the paramagnetic agent (1/T1c).[8] The paramagnetic contribution is directly proportional to the concentration of the GBCA ([C]), where the proportionality constant is the T1 relaxivity (r1).[8]
1/T1obs = 1/T1t + r1 * [C]
The relaxivity of a GBCA is a measure of its efficiency in enhancing the relaxation rate of water protons and is a key parameter in evaluating its performance.
Quantitative Data on Early GBCAs
The efficacy and safety of early GBCAs were established through extensive preclinical and clinical studies. The following tables summarize key quantitative data for some of the foundational agents.
Table 1: T1 Relaxivity of Early this compound-Based Contrast Agents
| Contrast Agent | Common Name | Ligand Type | T1 Relaxivity (r1) in Human Whole Blood (mM⁻¹s⁻¹) |
| Gadopentetate dimeglumine | Magnevist® | Linear (DTPA) | 4.3 ± 0.4 (at 1.5T)[9][10] |
| Gadoterate meglumine | Dotarem® | Macrocyclic (DOTA) | 3.9 ± 0.2 (at 1.5T)[9][10] |
| Gadodiamide | Omniscan® | Linear (DTPA-BMA) | 4.5 ± 0.1 (at 1.5T)[9] |
| Gadoversetamide | OptiMARK® | Linear | Data not readily available in foundational literature |
| Gadoteridol | ProHance® | Macrocyclic (HP-DO3A) | 4.4 ± 0.6 (at 1.5T)[9] |
Table 2: Pharmacokinetic Properties of Gadopentetate Dimeglumine (Magnevist®)
| Parameter | Value | Reference |
| Distribution | Extracellular fluid | [11] |
| Protein Binding | Not significant | [12] |
| Metabolism | Metabolically inert | [11] |
| Elimination Half-life (Normal Renal Function) | 1.6 ± 0.1 hours | [12] |
| Elimination Half-life (Mild Renal Impairment) | 2.6 ± 1.2 hours | [12] |
| Elimination Half-life (Moderate Renal Impairment) | 4.2 ± 2.0 hours | [12] |
| Elimination Half-life (Severe Renal Impairment) | 10.8 ± 6.9 hours | [12] |
| Primary Route of Excretion | Renal (Glomerular filtration) | [5][11] |
| Excretion within 24 hours | >90% | [5] |
Table 3: Acute Toxicity of Gadopentetate Dimeglumine (Magnevist®)
| Animal Model | LD₅₀ (Intravenous) | Reference |
| Rat | 10 mmol/kg | [5] |
Experimental Protocols
The development of early GBCAs relied on a series of standardized experimental protocols to assess their physicochemical properties, efficacy, and safety.
Measurement of T1 Relaxivity
The T1 relaxivity of a contrast agent is determined by measuring the T1 relaxation times of solutions containing varying concentrations of the agent.
-
Sample Preparation: A series of dilutions of the GBCA are prepared in a relevant medium, such as human whole blood or plasma, at various concentrations (e.g., 0.0625 to 4 mM).[9][13]
-
Phantom Setup: The dilutions are placed in airtight tubes within a custom-built phantom maintained at a physiological temperature (37 ± 0.5°C).[9][13]
-
MRI Acquisition: Images of the phantom are acquired using an inversion recovery sequence with a range of inversion times (TIs).[9][13]
-
T1 Calculation: The signal intensity for each concentration at each TI is measured. These data are then fitted to the inversion recovery signal equation to calculate the T1 relaxation time for each concentration.
-
Relaxivity Determination: The relaxation rate (R1 = 1/T1) is plotted against the concentration of the GBCA. The slope of the resulting linear plot represents the T1 relaxivity (r1) of the agent.[10]
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.
-
Animal Model: A suitable animal model, such as Sprague-Dawley rats, is selected.[14]
-
Dosing: The GBCA is administered intravenously at a specific dose (e.g., 0.1 mmol/kg).[12]
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[14]
-
Sample Analysis: The concentration of this compound in the plasma or blood is determined using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
-
Pharmacokinetic Modeling: The plasma concentration-time data are fitted to a pharmacokinetic model (typically a two-compartment model for early GBCAs) to determine key parameters such as elimination half-life, volume of distribution, and clearance.[11]
Acute Toxicity (LD₅₀) Studies
Acute toxicity studies are performed to determine the dose of a substance that is lethal to 50% of a test animal population (LD₅₀).
-
Animal Model: A common model for acute toxicity testing is the mouse.[14]
-
Dosing: Escalating single intravenous doses of the GBCA are administered to different groups of animals. A control group receives the vehicle.[14]
-
Observation: Animals are monitored continuously for a set period (e.g., 14 days) for clinical signs of toxicity, changes in behavior, and mortality.[14]
-
Data Analysis: The LD₅₀ value is calculated using statistical methods based on the mortality data at different dose levels.
Foundational Understanding of this compound Toxicity
While chelation significantly reduces the toxicity of this compound, the potential for the release of free Gd³⁺ ions from the chelate in vivo is a key safety consideration. The toxicity of free Gd³⁺ is attributed to its interaction with various biological components and pathways.
One of the proposed mechanisms of toxicity is transmetallation , where endogenous metal ions, such as zinc (Zn²⁺), compete with Gd³⁺ for the chelating ligand, leading to the release of the toxic free this compound ion.[15]
Once released, free Gd³⁺ can interfere with cellular processes. Studies have shown that Gd³⁺ can induce oxidative stress , lead to mitochondrial dysfunction , and trigger inflammatory and fibrotic pathways.[15][16] These cellular events are believed to contribute to the adverse effects observed in cases of this compound toxicity, such as nephrogenic systemic fibrosis (NSF), which has been associated with the use of less stable, linear GBCAs in patients with severe renal impairment.[17]
Conclusion
The foundational research on early this compound-based contrast agents, exemplified by gadopentetate dimeglumine, laid the groundwork for the development of modern MRI contrast media. The principles of chelation chemistry, the understanding of the mechanism of T1 relaxation, and the rigorous evaluation of pharmacokinetics and toxicity were crucial in establishing these agents as invaluable tools in diagnostic imaging. While the development of more stable macrocyclic agents has addressed some of the safety concerns associated with the early linear agents, the foundational research remains a cornerstone of our understanding of GBCAs and continues to inform the development of new and improved contrast agents.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Biochemical Safety Profiles of this compound-Based Extracellular Contrast Agents and Nephrogenic Systemic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajronline.org [ajronline.org]
- 6. Strategies for the preparation of bifunctional this compound(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1821216A - Dimeglumine gadopentetate and its producing method - Google Patents [patents.google.com]
- 8. mriquestions.com [mriquestions.com]
- 9. researchgate.net [researchgate.net]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. T1 relaxivities of this compound-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Toxicity Mechanisms of this compound and this compound-Based Contrast Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular and Molecular Pathways Underlying the Nephrotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Solubility and Speciation of Gadolinium in Aqueous Solutions
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium (Gd), a rare-earth element, possesses unique paramagnetic properties that have made it indispensable in modern medicine, primarily as the active component in this compound-Based Contrast Agents (GBCAs) for Magnetic Resonance Imaging (MRI).[1][2] The trivalent this compound ion (Gd³⁺) has the greatest number of unpaired electron spins possible for an atom, which effectively shortens the T1 relaxation time of nearby water protons, thereby enhancing image contrast.[1] However, the free Gd³⁺ ion is toxic, exhibiting a chemical similarity to Ca²⁺ that allows it to interfere with critical biological signaling pathways.[3][4] Furthermore, at physiological pH, free Gd³⁺ readily forms insoluble hydroxide (B78521) and phosphate (B84403) precipitates.[2][4]
To mitigate this toxicity, Gd³⁺ is administered in the form of a chelated complex with an organic ligand.[5][6] The stability of this complex is paramount, as the release of free Gd³⁺ (dechelation) is linked to adverse effects, including nephrogenic systemic fibrosis (NSF) in patients with renal impairment and this compound deposition in various tissues, including the brain.[1][6][7] Understanding the aqueous solubility and speciation of this compound—the distribution of a chemical element amongst its various chemical forms—is therefore critical for the development of safer, more effective contrast agents and for assessing the environmental fate of these compounds.[8][9]
This technical guide provides a comprehensive overview of the core principles governing this compound's behavior in aqueous solutions, presents key quantitative data, details relevant experimental protocols, and visualizes complex relationships to support research and development in this field.
Fundamental Aqueous Chemistry of this compound(III)
The Gd³⁺ Aqua Ion and Hydrolysis
In acidic aqueous solutions (pH < 6), this compound exists as a hydrated aqua ion, predominantly [Gd(H₂O)₈]³⁺ or [Gd(H₂O)₉]³⁺.[3][5] This complex is dynamic, with water molecules in the inner coordination sphere exchanging rapidly.[3] As the pH increases, the aqua ion undergoes hydrolysis, forming a series of soluble hydroxo complexes (e.g., Gd(OH)²⁺, Gd(OH)₂⁺) before precipitating as insoluble this compound(III) hydroxide, Gd(OH)₃.[2][5]
Solubility of Inorganic this compound Salts
The presence of common physiological and environmental anions, such as phosphate and carbonate, can lead to the precipitation of highly insoluble this compound salts. The formation of these insoluble species is a primary sink for any free Gd³⁺ that may be released from a GBCAs complex in vivo or in the environment.[3][4] this compound phosphate, in particular, is extremely insoluble and is hypothesized to be a major form of deposited this compound in tissues.[3][4][10]
Table 1: Solubility of Common Inorganic this compound(III) Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Solubility Characteristics | Reference |
|---|---|---|---|---|
| This compound(III) Hydroxide | Gd(OH)₃ | 208.27 | Insoluble in water.[11][12] Forms insoluble colloids at physiological pH 7.4.[2] | [11][12] |
| This compound(III) Carbonate Hydrate | Gd₂(CO₃)₃·xH₂O | 494.53 (anhydrous) | Insoluble in water.[13] Solubility is influenced by carbonate concentration and temperature.[14] | [13][14] |
| This compound(III) Phosphate | GdPO₄ | 252.22 | Extremely insoluble in water.[4] | [3][4] |
| This compound(III) Chloride | GdCl₃ | 263.61 | Soluble | [2] |
| this compound(III) Nitrate | Gd(NO₃)₃ | 343.26 | Soluble |[11] |
Chelation and Speciation with Organic Ligands
To prevent toxicity and precipitation, Gd³⁺ is chelated by multidentate organic ligands, forming water-soluble GBCAs.[6] These agents are classified based on the ligand structure (linear or macrocyclic) and overall charge (ionic or non-ionic).[1][15]
Thermodynamic vs. Kinetic Stability
The stability of a this compound chelate is the most critical factor determining its safety profile.[3][4] Two concepts are used to describe this stability:
-
Thermodynamic Stability: Described by the stability constant (K_GdL_), this refers to the position of the equilibrium between the chelated complex and its components (free Gd³⁺ and free ligand). A high thermodynamic stability constant indicates that very little free Gd³⁺ exists at equilibrium.[3]
-
Kinetic Inertness: This refers to the rate at which the complex dissociates. A kinetically inert complex will release Gd³⁺ very slowly, even if it is thermodynamically unstable under certain conditions.[3][15]
While thermodynamic stability was initially emphasized, it is now widely accepted that kinetic inertness is a more crucial predictor of in vivo stability and safety .[3][4] Macrocyclic agents encapsulate the Gd³⁺ ion within a rigid, pre-organized cavity, leading to significantly greater kinetic inertness compared to flexible, open-chain linear agents.[6][15][16]
Factors Affecting Chelate Stability
In biological systems, the stability of GBCAs is challenged by several factors:
-
pH: At physiological pH (7.4), competition from protons (H⁺) can reduce the effective stability of the chelate. This is described by the conditional stability constant (log K_eff_).[3][17]
-
Endogenous Ions: Cations like Zn²⁺, Cu²⁺, and Ca²⁺ can compete with Gd³⁺ for the ligand, a process known as transmetallation.[3][17]
-
Anions: As discussed, endogenous anions like phosphate can precipitate any released Gd³⁺, shifting the dissociation equilibrium according to Le Chatelier's Principle.[3]
Table 2: Stability Constants of Selected this compound-Based Contrast Agents
| Agent Name (Trademark) | Ligand | Structure | Thermodynamic Stability Constant (log K_GdL_) | Conditional Stability Constant (log K_eff_ at pH 7.4) | Reference |
|---|---|---|---|---|---|
| Gadoterate (Dotarem®) | DOTA | Macrocyclic, Ionic | 25.6 | 19.0 | [3][17] |
| Gadobutrol (Gadovist®) | BT-DO3A | Macrocyclic, Non-ionic | 21.7 | 15.1 | [17] |
| Gadoteridol (ProHance®) | HP-DO3A | Macrocyclic, Non-ionic | 23.8 | 17.2 | [3] |
| Gadopentetate (Magnevist®) | DTPA | Linear, Ionic | 22.1 | 18.4 | [3] |
| Gadodiamide (Omniscan®) | DTPA-BMA | Linear, Non-ionic | 16.9 | 14.9 | [3][17] |
| Gadobenate (MultiHance®) | BOPTA | Linear, Ionic | 22.6 | 18.6 |[17] |
Experimental Protocols for Speciation Analysis
Speciation analysis is essential for identifying and quantifying the different forms of this compound in a sample, distinguishing the intact chelate from free Gd³⁺ or its precipitates.[18] This typically involves a separation technique coupled to a highly sensitive elemental detector.
Protocol: Speciation Analysis by IC-ICP-MS
This method is widely used for analyzing GBCAs in environmental water samples.[8]
-
Objective: To separate and quantify different GBCA species in aqueous matrices.
-
Instrumentation: Ion Chromatograph (IC) coupled to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
Sample Preparation:
-
Collect water samples.
-
Filter samples through a 0.2 µm or 0.45 µm filter (e.g., PTFE) to remove particulate matter.[8]
-
For highly concentrated samples, dilute with ultrapure water to fall within the calibration range.[8]
-
Prepare calibration standards of the target GBCA species in a similar matrix (e.g., ultrapure water).
-
-
Chromatographic Conditions (Example):
-
Separation Column: Anion exchange column suitable for polar/ionic analytes.
-
Mobile Phase/Eluent: An aqueous buffer, for example, 20 mM ammonium (B1175870) acetate (B1210297) in a mixture of acetonitrile (B52724) and water (e.g., 60/40 ACN/water).[19]
-
Injection Volume: 100 µL.[10]
-
Elution Mode: Isocratic or gradient elution may be used depending on the complexity of the analyte mixture.
-
-
ICP-MS Detection:
-
Data Analysis:
-
Identify GBCA species by comparing their retention times to those of known standards.
-
Quantify the concentration of each species by integrating the peak area and comparing it against the calibration curve.
-
Protocol: Determination of Stability Constants by Potentiometric Titration
This classic method is used to determine the protonation constants of a ligand and the stability constants of its metal complexes.[20]
-
Objective: To determine the thermodynamic stability constant (K_GdL_) of a Gd³⁺-ligand complex.
-
Instrumentation: Automated titrator with a high-precision burette, a pH electrode, a constant temperature water bath, and a reaction vessel.
-
Procedure:
-
Prepare a solution of the free ligand at a known concentration in a background electrolyte of constant ionic strength (e.g., 0.1 M NaNO₃ or NaClO₄).[20][21]
-
Prepare a separate solution containing the ligand and Gd³⁺ (typically in a 2:1 or 1:1 ligand-to-metal ratio).[20]
-
Maintain the solutions at a constant temperature (e.g., 20.0 ± 0.1 °C).[20]
-
Titrate the solutions with a standardized, carbonate-free strong base (e.g., NaOH).
-
Record the pH (or mV) as a function of the volume of titrant added.
-
-
Data Analysis:
-
First, analyze the titration curve of the free ligand to determine its protonation constants (log Kₐ).
-
Next, analyze the titration curve of the Gd³⁺-ligand solution. The displacement of this curve relative to the free ligand curve is due to the release of protons upon complex formation.
-
Use a specialized computer program (e.g., SUPERQUAD, Hyperquad) to perform a non-linear least-squares regression on the potentiometric data.[20] The program refines the values for the stability constants (log K_GdL_) that best fit the experimental titration curves.
-
Visualization of this compound Speciation and Analysis
Diagrams are powerful tools for illustrating the complex interplay of factors governing this compound speciation and the workflows used to study them.
Caption: Logical flow of Gd(III) speciation with increasing pH and in the presence of precipitating anions.
Caption: A typical experimental workflow for the speciation analysis of this compound-based contrast agents.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A primer on this compound chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rapid and sensitive speciation analysis of established and emerging this compound-based contrast agents in the aquatic environment by IC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D5JA00159E [pubs.rsc.org]
- 9. Anthropogenic this compound in freshwater and drinking water systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Speciation Analysis of Residual this compound in Deep Cerebellar Nuclei in Rats Repeatedly Administered With Gadoterate Meglumine or Gadodiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound(III) hydroxide - Wikipedia [en.wikipedia.org]
- 12. americanelements.com [americanelements.com]
- 13. This compound (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Role of thermodynamic and kinetic parameters in this compound chelate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mriquestions.com [mriquestions.com]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Effect of Mg and Ca on the Stability of the MRI Contrast Agent Gd–DTPA in Seawater [frontiersin.org]
A Quantum Mechanical Deep Dive into the Paramagnetism of Gadolinium
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gadolinium, a lanthanide series element, and its trivalent ion (Gd³⁺) in particular, exhibit exceptionally strong paramagnetic properties, making them crucial components in various advanced applications, most notably as contrast agents in Magnetic Resonance Imaging (MRI). This in-depth technical guide elucidates the fundamental quantum mechanical principles that govern the pronounced paramagnetism of this compound. We will explore its unique electronic structure, the pivotal role of its 4f electrons, the application of Hund's rules and the Russell-Saunders coupling scheme, and the reasons behind its large and isotropic magnetic moment. Furthermore, this guide provides detailed experimental protocols for the characterization of this compound's magnetic properties using Superconducting Quantum Interference Device (SQUID) magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy, along with a comparative analysis of quantitative magnetic data for various this compound compounds.
The Quantum Mechanical Origins of this compound's Paramagnetism
Paramagnetism is a form of magnetism whereby a material is weakly attracted to an external magnetic field. This phenomenon arises from the presence of unpaired electrons in the constituent atoms or ions of the material. In the absence of an external magnetic field, the magnetic moments of these unpaired electrons are randomly oriented, resulting in no net magnetization. However, when an external magnetic field is applied, these magnetic moments tend to align with the field, producing a net magnetic moment in the direction of the applied field.
The exceptional paramagnetism of this compound is rooted in its unique electronic configuration and the behavior of its inner-shell electrons.
Electronic Configuration and the Role of 4f Electrons
The electronic configuration of a neutral this compound atom is [Xe] 4f⁷5d¹6s². In its most common and stable oxidation state, Gd³⁺, the atom loses its three outermost electrons, the two 6s electrons and the single 5d electron. This results in the electronic configuration [Xe] 4f⁷. The seven 4f electrons are left in a half-filled subshell.
The 4f orbitals are spatially located deep within the atom, shielded from external influences by the filled 5s and 5p orbitals. This shielding effect is crucial as it minimizes the interactions between the 4f electrons and the ligand fields of surrounding molecules in a compound. Consequently, the magnetic behavior of this compound is primarily dictated by these highly localized and unpaired 4f electrons.
Hund's Rules and the Maximization of Spin Multiplicity
To understand the arrangement of the seven electrons in the 4f orbitals and the resulting magnetic moment, we turn to Hund's rules, which are a set of empirical rules used to determine the ground state of a multi-electron atom.
-
Hund's First Rule (Rule of Maximum Multiplicity): For a given electron configuration, the term with the maximum multiplicity has the lowest energy. The multiplicity is given by 2S + 1, where S is the total spin angular momentum quantum number. To maximize multiplicity, the electrons will occupy separate orbitals with parallel spins for as long as possible. In the case of Gd³⁺ with its seven 4f electrons and seven available 4f orbitals, each orbital is singly occupied by an electron with the same spin direction (spin-up, by convention).[1]
This arrangement results in a total spin quantum number (S) of: S = 7 * (1/2) = 7/2
The multiplicity is therefore: 2S + 1 = 2(7/2) + 1 = 8
This octet state is the highest possible multiplicity for seven electrons and is a key contributor to this compound's strong paramagnetism.
-
Hund's Second Rule: For a given multiplicity, the term with the largest total orbital angular momentum quantum number (L) has the lowest energy. For Gd³⁺, the magnetic quantum numbers (mₗ) of the seven 4f orbitals are -3, -2, -1, 0, +1, +2, and +3. Since each orbital is singly occupied, the total orbital angular momentum is: L = (-3) + (-2) + (-1) + 0 + 1 + 2 + 3 = 0
An L value of 0 corresponds to an 'S' term in spectroscopic notation.
-
Hund's Third Rule: For a given term, in an atom with an outermost subshell that is half-filled or less, the level with the lowest total angular momentum quantum number (J) lies lowest in energy. For subshells that are more than half-filled, the level with the highest J is the lowest in energy.
Russell-Saunders Coupling and the Ground State Term Symbol
For lanthanides, the spin-orbit coupling is generally weaker than the spin-spin and orbit-orbit couplings, allowing for the use of the Russell-Saunders (or L-S) coupling scheme to determine the total angular momentum quantum number (J).[2][3] J is the vector sum of the total orbital angular momentum (L) and the total spin angular momentum (S). The possible values of J are given by:
J = |L - S|, |L - S| + 1, ..., |L + S|
For Gd³⁺: L = 0 S = 7/2
Therefore, there is only one possible value for J: J = |0 - 7/2| = 7/2
The ground state of the Gd³⁺ ion is thus described by the term symbol ⁸S₇/₂ . The 'S' indicates that the total orbital angular momentum is zero, which has a profound consequence: the magnetic moment of Gd³⁺ is almost entirely due to the electron spins, with a negligible contribution from orbital angular momentum. This lack of orbital angular momentum means that the magnetic moment is highly isotropic (independent of orientation), which is a desirable property for applications like MRI contrast agents.
The theoretical effective magnetic moment (μ_eff) can be calculated using the following formula:
μ_eff = g√[J(J+1)] μ_B
where g is the Landé g-factor, J is the total angular momentum quantum number, and μ_B is the Bohr magneton. For Gd³⁺, with L=0, the g-factor is approximately 2.
μ_eff ≈ 2√[(7/2)(7/2 + 1)] μ_B = √63 μ_B ≈ 7.94 μ_B
This large theoretical magnetic moment is in excellent agreement with experimental observations and is the highest among all lanthanide ions.[4]
Data Presentation: Magnetic Properties of this compound Compounds
The following table summarizes key magnetic properties for a selection of this compound compounds, providing a basis for comparison.
| Compound | Formula | Magnetic Susceptibility (χ_M T) at 300 K (cm³ K mol⁻¹) | Effective Magnetic Moment (μ_eff) (μ_B) | Curie Constant (C) (cm³ K mol⁻¹) | Weiss Temperature (θ) (K) |
| This compound(III) Oxide | Gd₂O₃ | ~7.8 | ~7.9 | ~7.8 | -17 |
| This compound(III) Chloride | GdCl₃ | ~7.9 | ~7.95 | ~7.9 | -1.5 |
| [Gd(H₂O)₈]³⁺ in aqueous solution | [Gd(H₂O)₈]³⁺ | ~7.88 | ~7.94 | ~7.88 | ~0 |
| Gd-DOTA (Gadoterate meglumine) | [Gd(DOTA)(H₂O)]⁻ | ~7.8 | ~7.9 | ~7.8 | ~0 |
| Gd-DTPA (Gadopentetate dimeglumine) | [Gd(DTPA)(H₂O)]²⁻ | ~7.8 | ~7.9 | ~7.8 | ~0 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and the purity of the sample.
Experimental Protocols
The characterization of the paramagnetic properties of this compound compounds relies on sensitive magnetometry techniques. Below are detailed methodologies for two key experiments.
Magnetic Susceptibility Measurement using a SQUID Magnetometer
A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure the magnetic properties of materials.[5]
3.1.1. Sample Preparation
-
Powdered Sample: Weigh approximately 5-20 mg of the finely ground this compound compound using a microbalance.
-
Sample Holder: Place the weighed powder into a gelatin capsule or a small plastic bag.
-
Encapsulation: Seal the capsule or bag and place it in the center of a plastic straw, which serves as the sample holder. Use quartz wool plugs to secure the sample in the center of the straw.
-
Background Measurement: Measure the magnetic moment of an empty, identical sample holder (capsule/bag and straw) under the same experimental conditions to allow for background subtraction.
3.1.2. Instrumental Setup and Data Acquisition
-
System Initialization: Cool down the SQUID magnetometer with liquid helium to its operating temperature (typically below 9 K).
-
Sample Loading: Mount the sample holder onto the sample rod and insert it into the SQUID magnetometer.
-
Centering: Perform a centering scan to ensure the sample is positioned at the center of the detection coils for optimal signal detection.
-
Temperature and Field Control: Set the desired temperature range (e.g., 2 K to 300 K) and the applied magnetic field (typically a low field of 1000 Oe for susceptibility measurements).
-
Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:
-
ZFC: Cool the sample from 300 K to 2 K in the absence of an external magnetic field. Then, apply the measuring field and record the magnetic moment as the temperature is increased.
-
FC: Cool the sample from 300 K to 2 K in the presence of the measuring magnetic field, recording the magnetic moment during both cooling and subsequent warming.
-
-
Isothermal Magnetization: At a constant temperature (e.g., 2 K), measure the magnetization as a function of the applied magnetic field, typically from -5 T to +5 T.
3.1.3. Data Analysis
-
Background Correction: Subtract the magnetic moment of the empty sample holder from the raw data.
-
Molar Susceptibility Calculation: Convert the measured magnetic moment (M) to molar magnetic susceptibility (χ_M) using the formula: χ_M = (M * MW) / (H * m) where MW is the molecular weight of the compound, H is the applied magnetic field, and m is the mass of the sample.
-
Curie-Weiss Law Analysis: Plot the inverse molar susceptibility (1/χ_M) against temperature (T). In the paramagnetic region, the data should follow the Curie-Weiss law: 1/χ_M = (T - θ) / C where C is the Curie constant and θ is the Weiss temperature. The Curie constant can be obtained from the slope of the linear fit, and the Weiss temperature from the x-intercept.
-
Effective Magnetic Moment Calculation: Calculate the experimental effective magnetic moment from the Curie constant: μ_eff = √[8C] μ_B
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying materials with unpaired electrons, such as this compound complexes.
3.2.1. Sample Preparation
-
Solution Preparation: Prepare a solution of the this compound complex in a suitable solvent that forms a good glass upon freezing (e.g., a mixture of water and glycerol). The concentration should be in the low millimolar range to avoid line broadening due to intermolecular interactions.
-
Sample Loading: Transfer the solution into a high-purity quartz EPR tube (typically 3-4 mm outer diameter).
-
Degassing (Optional): For oxygen-sensitive samples, degas the solution by several freeze-pump-thaw cycles.
-
Freezing: Rapidly freeze the sample by immersing the EPR tube in liquid nitrogen to form a glass.
3.2.2. Instrumental Setup and Data Acquisition
-
Spectrometer Setup: Place the EPR tube in a cryostat within the EPR spectrometer cavity.
-
Temperature Control: Cool the sample to the desired measurement temperature, often in the cryogenic range (e.g., 10 K) to observe well-resolved spectra.
-
Microwave Frequency and Power: Set the microwave frequency (e.g., X-band, ~9.5 GHz) and optimize the microwave power to avoid saturation of the EPR signal.
-
Magnetic Field Sweep: Sweep the external magnetic field over a wide range to record the EPR spectrum.
-
Modulation and Detection: Set the magnetic field modulation amplitude and frequency, and adjust the receiver gain to obtain a good signal-to-noise ratio.
3.2.3. Data Analysis
-
Spectral Simulation: The complex EPR spectrum of Gd³⁺, which is a high-spin (S=7/2) system, is typically analyzed by simulating the spectrum using a spin Hamiltonian.
-
Spin Hamiltonian Parameters: The simulation allows for the determination of key parameters such as the g-factor and the zero-field splitting (ZFS) parameters (D and E), which provide information about the electronic structure and the symmetry of the coordination environment of the Gd³⁺ ion.
Mandatory Visualizations
Quantum Mechanical Principles of this compound's Paramagnetism
Caption: Quantum mechanical pathway to this compound's strong paramagnetism.
Experimental Workflow for SQUID Magnetometry
Caption: Workflow for magnetic characterization using SQUID magnetometry.
Conclusion
The pronounced paramagnetism of this compound, particularly its trivalent ion, is a direct consequence of its unique electronic structure governed by fundamental quantum mechanical principles. The half-filled 4f⁷ subshell, as dictated by Hund's rules, results in a large number of unpaired electrons with maximized total spin, leading to a significant magnetic moment. The effective shielding of these 4f electrons and the quenching of the orbital angular momentum contribute to a highly isotropic and strong paramagnetic response. The ability to experimentally verify these properties through techniques like SQUID magnetometry and EPR spectroscopy provides crucial insights for the continued development of this compound-based materials in scientific research and advanced medical applications. This guide provides a comprehensive overview of these principles and the practical methodologies for their investigation, serving as a valuable resource for professionals in the field.
References
A Deep Dive into Gadolinium: Unveiling its Geochemical Significance in the Earth's Crust and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Abstract
Gadolinium (Gd), a member of the lanthanide series of rare earth elements (REEs), plays a nuanced yet significant role in the geochemical architecture of our planet. While its applications in medical imaging and materials science are well-documented, its fundamental geological characteristics are pivotal for a comprehensive understanding of Earth's processes. This technical guide provides an in-depth exploration of this compound's abundance, distribution, and geochemical behavior within the Earth's crust, with insights into its presence in the mantle and theoretical considerations for the core. The document further outlines detailed experimental protocols for the precise quantification of this compound in geological matrices, catering to the rigorous demands of scientific research.
Introduction
This compound, with the atomic number 64, is a silvery-white metal characterized by its unique electronic configuration, which imparts distinct magnetic and fluorescent properties.[1] In geological settings, this compound primarily exists in its trivalent state (Gd³⁺) and is classified as a heavy rare earth element (HREE).[2] Its geochemical journey, from the mantle to the crust, is intricately linked to processes such as magmatic differentiation, weathering, and sedimentation. Understanding the distribution and concentration of this compound in various rock types is crucial for mineral exploration, environmental science, and for providing a baseline for anthropogenic contributions.
Abundance and Distribution of this compound
This compound is a relatively abundant rare earth element in the Earth's crust, with an average concentration of approximately 6.2 parts per million (ppm).[3] Its distribution, however, is not uniform and is governed by the geological processes that form different rock types.
Abundance in the Earth's Layers
The concentration of this compound varies significantly across the different layers of the Earth. The continental crust is the most enriched reservoir of this compound, a consequence of its incompatible nature during mantle melting and subsequent magmatic differentiation.
| Earth Layer | This compound Concentration (ppm) |
| Upper Continental Crust | ~5.4 |
| Bulk Continental Crust | ~6.2[3] |
| Primitive Mantle | ~0.571 |
Concentration in Various Rock Types
This compound concentrations are typically higher in felsic igneous rocks and certain sedimentary rocks, reflecting its geochemical affinity for silica-rich melts and its tendency to accumulate in specific depositional environments.
| Rock Type | Category | Typical this compound Concentration Range (ppm) |
| Granite | Igneous (Felsic) | 5 - 50 |
| Basalt | Igneous (Mafic) | 1 - 10 |
| Shale | Sedimentary | 4 - 15 |
| Limestone | Sedimentary | 0.1 - 5 |
| Sandstone | Sedimentary | 1 - 8 |
| Gneiss | Metamorphic | 2 - 20 |
| Schist | Metamorphic | 3 - 15 |
Geochemical Behavior and Role of this compound
The geochemical behavior of this compound is largely governed by its ionic radius and charge, which are similar to other trivalent lanthanides. This leads to its coherent behavior with other REEs during many geological processes.
Magmatic Processes
During the partial melting of the mantle and the subsequent fractional crystallization of magma, this compound, being an incompatible element, preferentially partitions into the melt phase.[4] This leads to its enrichment in more evolved, silica-rich magmas that form felsic rocks like granite. The partitioning of this compound between different minerals and the melt is a key process controlling its distribution in igneous rocks.
Sedimentary and Weathering Processes
In the supergene environment, the mobility of this compound is influenced by pH, the presence of complexing ligands, and adsorption onto mineral surfaces. During weathering, this compound can be released from primary minerals and transported in solution or as part of suspended particles. It can subsequently be incorporated into secondary minerals or become concentrated in sedimentary rocks like shales and phosphorites through processes of adsorption and co-precipitation.
This compound in the Earth's Mantle and Core
The abundance of this compound in the Earth's mantle is estimated to be around 0.571 ppm. Its behavior in the mantle is primarily controlled by its partitioning between silicate (B1173343) minerals and melts. Due to its lithophile ("rock-loving") character, this compound is not expected to be a significant component of the Earth's metallic core. Siderophile ("iron-loving") elements are preferentially partitioned into the core during planetary differentiation, and this compound does not exhibit this characteristic. Therefore, its concentration in the core is presumed to be exceedingly low.
Experimental Protocols for this compound Quantification
The accurate and precise determination of this compound concentrations in geological samples is paramount for geochemical studies. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common and reliable technique for this purpose, offering high sensitivity and the ability to measure multiple elements simultaneously.[5]
Detailed Methodology for ICP-MS Analysis
This section outlines a standard protocol for the determination of this compound in geological samples using ICP-MS.
4.1.1. Sample Preparation (Acid Digestion)
-
Sample Pulverization: Reduce the rock or sediment sample to a fine powder (typically <75 µm) using a clean agate or tungsten carbide mill to ensure homogeneity.
-
Weighing: Accurately weigh approximately 50 mg of the powdered sample into a clean, acid-washed Teflon beaker.
-
Acid Digestion:
-
Add a mixture of high-purity hydrofluoric (HF), nitric (HNO₃), and perchloric (HClO₄) acids to the beaker. A typical mixture is 3 mL HF, 2 mL HNO₃, and 1 mL HClO₄.
-
Place the beaker on a hotplate at a low temperature (around 120°C) and allow the sample to digest for at least 12 hours, or until the sample is completely dissolved.
-
Gradually increase the temperature to evaporate the acids.
-
-
Residue Dissolution:
-
Once the sample is dry, add a small amount of concentrated HNO₃ to dissolve the residue.
-
Gently heat the beaker to aid dissolution.
-
-
Final Dilution:
-
Quantitatively transfer the dissolved sample to a clean volumetric flask.
-
Dilute the sample to a final volume (e.g., 50 mL) with deionized water. The final acid concentration should be around 2-5% HNO₃. An internal standard (e.g., Indium, Rhenium) is typically added at this stage to correct for instrumental drift.
-
4.1.2. Instrumental Analysis (ICP-MS)
-
Instrument Calibration: Prepare a series of multi-element calibration standards with known concentrations of this compound and other rare earth elements. These standards should be matrix-matched to the samples as closely as possible.
-
ICP-MS Parameters: Optimize the ICP-MS instrument parameters, including nebulizer gas flow rate, RF power, and lens voltages, to achieve maximum sensitivity and stability for this compound.
-
Data Acquisition: Introduce the prepared samples and standards into the ICP-MS. Monitor the ion intensity for the isotopes of this compound (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).
-
Interference Correction: Apply mathematical corrections for potential isobaric interferences (e.g., from oxides of lighter rare earth elements) and polyatomic interferences. Modern ICP-MS instruments with collision/reaction cells can also be used to minimize these interferences.[6]
-
Quality Control: Analyze certified reference materials (CRMs) with known this compound concentrations alongside the samples to validate the accuracy and precision of the analysis. Reagent blanks should also be analyzed to monitor for contamination.
4.1.3. Data Analysis
-
Construct a calibration curve by plotting the known concentrations of the standards against their measured ion intensities.
-
Use the calibration curve to calculate the concentration of this compound in the unknown samples.
-
Apply corrections for the initial sample weight and dilution factors to obtain the final concentration in ppm (mg/kg).
Visualizing Geochemical Pathways and Workflows
To better illustrate the complex relationships and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
This compound, while not a major rock-forming element, provides valuable insights into the geochemical evolution of the Earth's crust and mantle. Its predictable behavior as a heavy rare earth element makes it a useful tracer for magmatic and sedimentary processes. The accurate quantification of this compound in geological materials, achievable through rigorous analytical protocols such as ICP-MS, is essential for advancing our understanding of Earth sciences. This technical guide serves as a comprehensive resource for researchers and professionals, providing the necessary data, methodologies, and conceptual frameworks to effectively study the role and abundance of this compound in the Earth's crust.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. eclass.hua.gr [eclass.hua.gr]
- 3. This compound (Gd) | Research Starters | EBSCO Research [ebsco.com]
- 4. Rare-earth element - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Determination of the rare-earth elements in geological materials by inductively coupled plasma mass spectrometry [pubs.usgs.gov]
The Dawn of a New Imaging Era: Initial Investigations into Gadolinium's Medical Promise
A Technical Guide for Researchers and Drug Development Professionals
The introduction of gadolinium-based contrast agents (GBCAs) revolutionized magnetic resonance imaging (MRI), transforming it from a largely anatomical imaging modality into a powerful tool for functional and physiological assessment. This guide delves into the foundational preclinical and clinical investigations that first unearthed the potential of this compound, providing a detailed look at the early experimental data, methodologies, and the initial understanding of its mechanism of action and safety profile.
Preclinical Evaluation of this compound-DTPA (Magnevist)
The journey of this compound into the clinical realm began with extensive preclinical evaluations of its chelated form, this compound-diethylenetriaminepentaacetic acid (Gd-DTPA), later known as Magnevist. These early studies were pivotal in establishing its efficacy as a contrast agent and its initial safety profile.
Relaxivity and Contrast Enhancement: The Core Principle
The efficacy of a contrast agent is fundamentally determined by its ability to enhance the relaxation rates of water protons in its vicinity, a property quantified by relaxivity (r1 and r2). Initial phantom studies were crucial in quantifying this effect for Gd-DTPA.
Table 1: Early In Vitro Relaxivity Data for Gd-DTPA
| Medium | Magnetic Field Strength (T) | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | Reference |
| Aqueous Solution | 1.5 | 4.3 ± 0.4 | Not Reported | [1] |
| Human Whole Blood | 1.5 | 4.3 ± 0.4 | Not Reported | [1] |
| Human Plasma | 1.5 | Not Reported in this study | Not Reported | [2] |
Experimental Protocol: In Vitro Relaxivity Measurement of Gd-DTPA (Phantom Study)
This protocol is a composite of methodologies described in early phantom studies from the 1980s.
-
Phantom Preparation:
-
Aqueous solutions of Gd-DTPA (gadopentetate dimeglumine) were prepared at various concentrations (e.g., 0.0625 mM to 4 mM) in deionized water.
-
For biological medium simulations, Gd-DTPA was diluted in fresh human whole blood or plasma to similar concentrations.[1][2]
-
The solutions were placed in airtight cylindrical tubes to prevent evaporation and air bubbles.
-
The temperature of the phantom was maintained at physiological temperature (37 ± 0.5°C) using a circulating water bath.
-
-
MRI Acquisition:
-
Phantoms were scanned using a 1.5 Tesla clinical MRI scanner.
-
T1 Measurement: An inversion recovery (IR) pulse sequence was employed with a range of inversion times (TI) from approximately 30 ms (B15284909) to 10,000 ms to accurately sample the T1 recovery curve.
-
T2 Measurement: A multi-echo spin-echo (SE) sequence was used with multiple echo times (TE) to measure the T2 decay.
-
-
Data Analysis:
-
Signal intensity measurements were obtained from a region of interest (ROI) placed within each sample tube on the MR images.
-
T1 relaxation times were calculated by fitting the signal intensity data from the IR sequence to the following equation: SI(TI) = SI₀ * |1 - 2 * exp(-TI / T1)|
-
T2 relaxation times were calculated by fitting the signal intensity data from the multi-echo SE sequence to a mono-exponential decay function: SI(TE) = SI₀ * exp(-TE / T2)
-
The relaxation rates (R1 = 1/T1 and R2 = 1/T2) were plotted against the concentration of Gd-DTPA.
-
The relaxivities (r1 and r2) were determined from the slope of the linear regression of the relaxation rates versus concentration.
-
Early Animal Toxicity Studies
Prior to human administration, the safety of Gd-DTPA was assessed in animal models. A key parameter from these early studies was the median lethal dose (LD50).
Table 2: Acute Toxicity of this compound Compounds in Rodents
| Compound | Animal Model | Route of Administration | LD50 (mmol/kg) | Reference |
| This compound Chloride (Free Gd³⁺) | Mouse | Intravenous | ~0.34 | [3] |
| Gd-DTPA (Meglumine Salt) | Rat | Intravenous | 10 | [4] |
These initial findings highlighted the dramatically reduced toxicity of this compound when tightly bound to the chelating agent DTPA.
Experimental Protocol: Acute Intravenous Toxicity Study of Gd-DTPA in Rats (Simplified from early 1980s reports)
-
Animal Model: Healthy, adult Sprague-Dawley rats were used.
-
Test Substance: The meglumine (B1676163) salt of Gd-DTPA was dissolved in a sterile aqueous solution.
-
Dose Administration: A range of doses of the Gd-DTPA solution were administered as a single intravenous bolus injection into the tail vein of different groups of rats.
-
Observation: The animals were observed for a period of at least 14 days for clinical signs of toxicity, including changes in behavior, body weight, and mortality.
-
Endpoint: The primary endpoint was mortality. The LD50, the dose at which 50% of the animals died, was calculated using statistical methods.
-
Pathology: At the end of the observation period, surviving animals were euthanized, and a gross necropsy was performed. In some studies, histopathological examination of major organs was also conducted.
First-in-Human Investigations: The Dawn of Clinical Contrast-Enhanced MRI
The promising preclinical data paved the way for the first clinical trials of Gd-DTPA in humans in the mid-1980s. These studies were instrumental in demonstrating its safety and efficacy in a clinical setting.
Pharmacokinetics in Healthy Volunteers
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Gd-DTPA was a critical step. An early study by Weinmann et al. in 1984 provided the first pharmacokinetic data in healthy human subjects.[5]
Table 3: Pharmacokinetic Parameters of Gd-DTPA in Healthy Volunteers (1984)
| Parameter | Value |
| Mean Plasma Concentration (3 mins post-injection of 0.1 mmol/kg) | 0.66 ± 0.1 mmol/L |
| Mean Plasma Concentration (3 mins post-injection of 0.25 mmol/kg) | 1.78 ± 0.19 mmol/L |
| Excretion Route | Predominantly renal |
| Evidence of Dissociation or Retention | None observed |
Experimental Protocol: Pharmacokinetic Study of Gd-DTPA in Healthy Volunteers
-
Subjects: A small cohort of healthy male volunteers participated in the study.
-
Dose Administration: Subjects received a single intravenous injection of Gd-DTPA/dimeglumine at doses of 0.1 mmol/kg or 0.25 mmol/kg.
-
Sample Collection: Blood and urine samples were collected at predefined time points before and after the injection.
-
Analysis: The concentration of this compound in the plasma and urine was measured. In the 1984 study, this was done by measuring the T2 relaxation time of the samples and calculating the this compound concentration based on a known relationship. The specimens were acidified with HCl to pH 1 before measurement to increase sensitivity.[6]
-
Pharmacokinetic Modeling: The plasma concentration-time data was used to determine key pharmacokinetic parameters.
Initial Clinical Efficacy in Patients
The first clinical study to demonstrate the diagnostic utility of Gd-DTPA was published by Carr et al. in 1984. This landmark paper described the use of Gd-DTPA in 20 patients with cerebral and hepatic tumors.[7]
Table 4: Initial Clinical Experience with Gd-DTPA in Patients (1984)
| Parameter | Finding |
| Patient Population | 20 patients with cerebral tumors, hepatic tumors, or cysts |
| Administered Dose | 0.1 mmol/kg intravenous Gd-DTPA |
| Contrast Enhancement | Observed in all tumors, but not in hepatic cysts |
| Comparison with CT | Enhancement was greater than CT in 13 cases, equal in 6, and less in 1 |
| Adverse Effects | No short-term side effects were reported |
Experimental Protocol: Initial Clinical Trial of Gd-DTPA
-
Patient Selection: 20 patients with suspected cerebral or hepatic tumors were enrolled.
-
Imaging Protocol:
-
MRI was performed before and after the intravenous administration of 0.1 mmol/kg Gd-DTPA.
-
A variety of pulse sequences were used, including saturation-recovery (SR), inversion-recovery (IR), and spin-echo (SE).
-
-
Image Analysis: The pre- and post-contrast images were compared to assess the degree and pattern of contrast enhancement in the tumors. The findings were also compared with contrast-enhanced computed tomography (CT) scans.
-
Safety Monitoring: Patients were monitored for any immediate adverse reactions. Blood and urine samples were collected to assess renal and liver function, electrolytes, and coagulation parameters before and after contrast administration.
Early Investigations into this compound's Molecular Interactions
The toxicity of free this compound ions (Gd³⁺) was recognized early on, leading to the crucial development of chelation to ensure its safe use in medicine. The primary mechanism of acute toxicity was understood to be its interference with calcium-dependent biological processes due to the similar ionic radii of Gd³⁺ and Ca²⁺.
Initial in vitro studies explored these interactions, laying the groundwork for understanding the potential toxicities that could arise from the dissociation of this compound from its chelate. These investigations highlighted that free Gd³⁺ could act as a competitive inhibitor of voltage-gated calcium channels and interfere with the function of various calcium-dependent enzymes. Later studies would also reveal effects on mitochondrial function.
Conclusion
The initial investigations into this compound's medical applications in the early 1980s were a landmark in the history of medical imaging. Through meticulous preclinical studies on relaxivity and toxicity, followed by carefully conducted first-in-human trials, researchers established the foundational principles that would lead to the widespread clinical adoption of this compound-based contrast agents. This early work not only demonstrated the profound impact that this compound could have on MRI diagnostics but also underscored the critical importance of chelation in ensuring patient safety. The detailed experimental protocols and quantitative data from these pioneering studies continue to inform the development and evaluation of new contrast agents today.
References
- 1. mriquestions.com [mriquestions.com]
- 2. This compound Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [General toxicity study of gadobenate dimeglumine formulation (E7155) (2)--Single dose intravenous toxicity study in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of this compound-DTPA complex: a potential NMR contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound toxicity: mechanisms, clinical manifestations, and nanoparticle role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-DTPA as a contrast agent in MRI: initial clinical experience in 20 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Gadolinium-Based MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the synthesis of various clinically relevant and investigational gadolinium-based magnetic resonance imaging (MRI) contrast agents. The following sections include detailed experimental procedures, comparative data on synthesis yields and purity, and visual representations of the synthetic pathways.
Introduction
This compound-based contrast agents (GBCAs) are essential tools in clinical MRI, enhancing the visibility of internal structures and improving diagnostic accuracy. The synthesis of these agents involves the complexation of a this compound(III) ion with a chelating ligand. The stability of this complex is crucial to prevent the release of toxic free Gd³⁺ ions in vivo. This document outlines the synthesis of several key GBCAs, providing researchers with the necessary information for their preparation and development.
Gadoterate (B1198928) Meglumine (B1676163) (Gd-DOTA)
Gadoterate meglumine is a macrocyclic, ionic GBCA known for its high thermodynamic and kinetic stability.
Synthesis Pathway
The synthesis of Gadoterate meglumine involves the reaction of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) with this compound oxide, followed by the formation of the meglumine salt.
Experimental Protocol
Step 1: Chelation of this compound with DOTA
-
Heat water for injection in a suitable reaction vessel to 80 ± 5 °C.[1][2]
-
Add 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) to the heated water and stir until fully dissolved.[1][2]
-
Slowly add this compound oxide (Gd₂O₃) to the DOTA solution while maintaining the temperature at 80 ± 5 °C.[1][2]
-
Continue stirring the mixture until the this compound oxide has completely dissolved, resulting in a clear solution. This indicates the formation of Gadoteric Acid (Gd-DOTA).[1]
Step 2: Formation of Meglumine Salt
-
Add meglumine to the solution and stir until a homogenous solution is obtained.[1][2]
-
Adjust the pH of the final solution to a range of 6.5 to 8.0 using DOTA or a suitable acid if necessary.[2]
Step 3: Purification
-
The product can be isolated by spray drying.[3] The inlet air temperature for the spray drying system is typically between 170-190°C, with an outlet air temperature of 105-115°C.[3]
-
Alternatively, purification can be achieved using cation exchange columns to remove any unreacted this compound ions.[3]
Quantitative Data
| Parameter | Value | Reference |
| Free DOTA in final product | 0.002% to 0.5% (mol/mol) | [2] |
| Free this compound in final product | ≤ 0.02% | [2] |
Gadopentetate Dimeglumine (Gd-DTPA)
Gadopentetate dimeglumine is a linear, ionic GBCA and was one of the first to be approved for clinical use.
Synthesis Pathway
The synthesis involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with this compound oxide, followed by the addition of two equivalents of meglumine.
Experimental Protocol
Step 1: Synthesis of Gadopentetic Acid (Gd-DTPA)
-
In a suitable reactor, dissolve diethylenetriaminepentaacetic acid (DTPA) in water.
-
Add this compound oxide (Gd₂O₃) to the DTPA solution in a 2:1 molar ratio of DTPA to Gd₂O₃.
-
Heat the mixture to a temperature between 70 and 130 °C and stir for 3 to 6 hours until the solution becomes clear.[4]
-
Concentrate the reaction solution and then dry it to obtain the white crystalline complex, this compound diethylenetriaminepentaacetate (B1229326) (Gd-DTPA).[4] A yield of 82% has been reported for this step.[4]
Step 2: Formation of the Dimeglumine Salt
-
Dissolve the synthesized Gd-DTPA and meglumine in water in a 1:1 molar ratio.
-
Heat the solution to a temperature between 40 and 60 °C and stir for 1 to 2 hours until the solution is clear.[4]
-
Concentrate the resulting solution and dry to obtain the final product, gadopentetate dimeglumine, as a white crystal.[4]
Step 3: Purification
-
The product can be purified by passing the solution through a resin column to remove impurities.[5]
-
Crystallization from a solvent such as anhydrous ethanol (B145695) can be performed to obtain a high-purity product.[5]
Quantitative Data
| Parameter | Value | Reference |
| Yield of Gd-DTPA | 82% | [4] |
| Final Product Purity | >99.8% | [4] |
Gadoteridol (Gd-HP-DO3A)
Gadoteridol is a macrocyclic, non-ionic GBCA. Its synthesis involves the alkylation of a DOTA derivative followed by complexation with this compound.
Synthesis Pathway
The synthesis starts with the alkylation of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) with propylene (B89431) oxide to form 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A), which is then reacted with a this compound source.
References
- 1. WO2017046694A1 - Process for preparing a pharmaceutical formulation of gadoterate meglumine - Google Patents [patents.google.com]
- 2. DE102015013939A1 - Process for the preparation of gadoteric acid (Gd-DOTA) complexes - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. CN1821216A - Dimeglumine gadopentetate and its producing method - Google Patents [patents.google.com]
- 5. CN103664672A - Industrial preparation method of high-purity gadopentetate dimeglumine - Google Patents [patents.google.com]
Application Notes and Protocols for Gadolinium-Enhanced Neutron Capture Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of gadolinium (Gd) in Neutron Capture Therapy (NCT) for cancer. GdNCT is a binary radiation therapy that combines the selective accumulation of a this compound-157 (¹⁵⁷Gd)-containing agent in tumor tissue with subsequent irradiation by a low-energy thermal neutron beam. The extremely high thermal neutron capture cross-section of ¹⁵⁷Gd leads to the emission of localized, cell-destroying radiation, offering a targeted approach to cancer treatment.
Principle of this compound Neutron Capture Therapy (GdNCT)
GdNCT is a two-step process designed to selectively eradicate cancer cells while sparing surrounding healthy tissue.[1][2]
-
Administration of a ¹⁵⁷Gd-Containing Agent : A non-radioactive compound containing the stable isotope this compound-157 is administered to the patient. This agent is designed to preferentially accumulate in tumor cells.
-
Thermal Neutron Irradiation : The tumor is then irradiated with a beam of low-energy (thermal or epithermal) neutrons.
Upon capturing a thermal neutron, the ¹⁵⁷Gd nucleus becomes an excited ¹⁵⁸Gd*, which rapidly de-excites, emitting a cascade of high-energy gamma rays, and internal conversion, Auger, and Coster-Kronig electrons.[1][3] These emitted particles have a very short range in tissue, depositing their energy and causing lethal damage primarily within the cells that have taken up the this compound agent, particularly through DNA damage.[1]
The stable isotope ¹⁵⁷Gd has an exceptionally high thermal neutron capture cross-section of 254,000 barns, significantly greater than that of ¹⁰B (3,840 barns), the isotope used in Boron Neutron Capture Therapy (BNCT).[1][3] Another stable this compound isotope, ¹⁵⁵Gd, also has a high cross-section of 60,700 barns.[1]
This compound-Based Neutron Capture Agents
A variety of this compound-containing agents have been investigated for GdNCT, ranging from clinically approved MRI contrast agents to sophisticated nanoparticles.
-
Clinically Approved Gd-Chelates : Commercially available MRI contrast agents such as Gd-DTPA (Magnevist), Gd-DOTA (Dotarem), and Gd-DO3A-butrol (Gadovist) have been explored.[1] However, their utility is often limited by low accumulation in cancer cells and rapid excretion.[1]
-
Modified Gd-Chelates : Chemical modifications to existing chelates are being explored to improve tumor targeting and cellular uptake.
-
Nanocomposites : Liposomes and other nanostructures have been used to encapsulate Gd-chelates, aiming to enhance their delivery to tumors.
-
This compound Nanoparticles : Solid-state this compound nanoparticles, such as this compound oxide (Gd₂O₃) and this compound borate (B1201080) (GdBO₃), offer the potential to deliver a high payload of this compound to tumor cells.[4][5] Surface functionalization with targeting ligands like RGD (arginylglycylaspartic acid) can further improve tumor specificity.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various GdNCT studies.
| Parameter | Value | Reference |
| ¹⁵⁷Gd Thermal Neutron Capture Cross-Section | 254,000 barns | [1][3] |
| ¹⁵⁵Gd Thermal Neutron Capture Cross-Section | 60,700 barns | [1] |
| ¹⁰B Thermal Neutron Capture Cross-Section | 3,840 barns | [1][3] |
| Recommended ¹⁵⁷Gd Concentration in Tumor | 50 - 200 µg ¹⁵⁷Gd/g tumor tissue | [6] |
| Typical Intravenous Gd Injection Dose | 0.1 - 0.3 mmol Gd/kg | [1] |
| Neutron Fluence in Preclinical Studies | ~1.8 x 10¹² n/cm² | [7] |
| This compound Agent | Cell Line | In Vitro Gd Concentration | In Vivo Administration | Tumor Gd Concentration | Tumor-to-Blood Ratio | Reference |
| Gd-DO3A-butrol | Sk-Mel-28 (human melanoma) | 10 and 30 mM | Intratumoral injection (1.2 mmol Gd/kg) | Not Specified | Not Specified | [1] |
| Anti-EGFR-Gd¹⁰B₆ NPs | HTB-43 (head & neck cancer) | 50 µg/mL | Intravenous | 56.8 µg ¹⁵⁷Gd/g tumor | Not Specified for Gd (4.18 for ¹⁰B) | [6] |
| RGD-PAA-UGNPs (Ultrasmall Gd₂O₃ NPs) | U87MG (glioblastoma) | Up to 500 µM Gd (for toxicity) | Intravenous (0.1 mmol/kg) | Not Specified | Not Specified | [2] |
| Gd-DTPA/CaP Nanocomposites | C-26 (colon carcinoma) | 100 µM Gd | Intravenous (0.02 mmol Gd/kg) | >3x higher with multiple injections | Not Specified | [3][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Oxide Nanoparticles (Polyol Method)
This protocol describes a general method for synthesizing this compound oxide (Gd₂O₃) nanoparticles, which can be adapted for GdNCT applications.
Materials:
-
This compound(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Diethylene glycol (DEG) or Triethylene glycol (TEG) as a solvent and stabilizing agent
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Condenser
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve a specific amount of GdCl₃·6H₂O in DEG or TEG in the three-neck flask.
-
Heat the mixture to 180°C under vigorous magnetic stirring.
-
Maintain the reaction at 180°C for 4 hours.[8]
-
Allow the solution to cool to room temperature.
-
Add ethanol to precipitate the nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol and deionized water multiple times to remove any unreacted precursors and solvent.
-
Dry the purified nanoparticles in an oven or under vacuum.
Characterization:
-
Size and Morphology : Transmission Electron Microscopy (TEM)
-
Crystal Structure : X-ray Diffraction (XRD)
-
Hydrodynamic Size : Dynamic Light Scattering (DLS)
Protocol 2: In Vitro Cytotoxicity and GdNCT Efficacy Assay
This protocol outlines a method to assess the toxicity of a this compound agent and its efficacy in GdNCT at the cellular level.
Materials:
-
Cancer cell line of interest (e.g., U87MG, HTB-43)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound-based agent
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, Calcein-AM/Propidium Iodide)
-
96-well plates
Procedure:
-
Cell Seeding : Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Agent Incubation : Treat the cells with varying concentrations of the this compound agent for a specified duration (e.g., 24 hours). Include untreated control wells.
-
Washing : Gently wash the cells with PBS to remove the extracellular this compound agent.
-
Neutron Irradiation :
-
Transport the cell plates to a thermal neutron source (e.g., a research reactor or an accelerator-based source).
-
Expose the designated plates to a specific thermal neutron flux (e.g., 1 x 10⁹ n/cm²/sec) for a defined period (e.g., 60 minutes).[6]
-
Include non-irradiated control plates for each this compound concentration.
-
-
Post-Irradiation Incubation : Return the cells to the incubator and culture for a further 24-72 hours.
-
Cell Viability Assessment : Perform a cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells in each treatment group.
Protocol 3: In Vivo GdNCT Efficacy Study in a Murine Tumor Model
This protocol describes a typical workflow for evaluating the in vivo therapeutic efficacy of a this compound agent in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction (e.g., U87MG)
-
This compound-based agent
-
Saline solution
-
Anesthesia
Procedure:
-
Tumor Inoculation : Subcutaneously inject a suspension of cancer cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping : Randomly divide the tumor-bearing mice into experimental groups (e.g., Control, Gd agent only, Neutrons only, Gd agent + Neutrons).
-
Agent Administration : Administer the this compound agent to the designated groups, typically via intravenous (tail vein) injection at a specific dose (e.g., 0.1 mmol Gd/kg).
-
Biodistribution and Timing (Optional but Recommended) : If possible, use MRI to determine the time of maximum this compound accumulation in the tumor post-injection.[4] This will inform the optimal time for neutron irradiation.
-
Neutron Irradiation :
-
At the predetermined time point after agent administration, anesthetize the mice.
-
Shield the bodies of the mice, exposing only the tumor area to the thermal neutron beam.
-
Irradiate the tumors with a specific neutron fluence.
-
-
Tumor Growth Monitoring : Measure the tumor volume (e.g., using calipers) every few days for a set period (e.g., 25 days) to monitor the therapeutic response.[4]
-
Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for histopathological analysis to assess necrosis and other treatment-related changes.
Protocol 4: Quantification of this compound in Tissues
This protocol provides a method for determining the concentration of this compound in biological samples, which is crucial for biodistribution studies.
Materials:
-
Tissue samples (tumor, blood, organs)
-
Nitric acid (trace metal grade)
-
Internal standard solution (e.g., containing a rare earth element not present in the samples)
Equipment:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Microwave digestion system
Procedure:
-
Sample Preparation : Accurately weigh the tissue samples.
-
Digestion : Place the samples in digestion vessels with nitric acid and the internal standard. Digest the tissues using a microwave digestion system until a clear solution is obtained.
-
Dilution : Dilute the digested samples to a suitable volume with deionized water.
-
ICP-MS Analysis : Analyze the samples using ICP-MS to determine the concentration of this compound. The internal standard is used to correct for matrix effects and instrument drift.
-
Data Calculation : Calculate the this compound concentration in the original tissue samples, typically expressed as µg of Gd per gram of tissue.
Visualizations
Caption: Signaling pathway of GdNCT leading to cancer cell death.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo neutron capture therapy of cancer using ultrasmall this compound oxide nanoparticles with cancer-targeting ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Neutron Capture Therapy (GdNCT) Agents from Molecular to Nano: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo neutron capture therapy of cancer using ultrasmall this compound oxide nanoparticles with cancer-targeting ability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vivo evaluation of neutron capture therapy effectivity using calcium phosphate-based nanoparticles as Gd-DTPA delivery agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Gadolinium Oxide Nanoparticles in Advanced Bioimaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of gadolinium oxide nanoparticles (Gd₂O₃ NPs) in advanced bioimaging. Gd₂O₃ NPs have emerged as promising contrast agents due to their strong paramagnetic properties, which significantly enhance magnetic resonance imaging (MRI) signals.[1][2][3] Their versatility allows for surface modifications, enabling multimodal imaging and targeted drug delivery.[2][4]
Section 1: Properties of this compound Oxide Nanoparticles
This compound (III) ions (Gd³⁺) possess a high number of unpaired electrons, making them highly paramagnetic and effective at shortening the T1 relaxation time of water protons in their vicinity, which is the fundamental principle behind their use as T1-weighted MRI contrast agents.[4][5] Gd₂O₃ NPs offer several advantages over conventional this compound chelates, including higher relaxivity and the potential for prolonged circulation time.[5][6] The relaxivity (r1 and r2), a measure of the efficiency of a contrast agent, is a critical parameter and is influenced by factors such as nanoparticle size and surface coating.[4]
Table 1: Quantitative Properties of Selected this compound Oxide Nanoparticles
| Nanoparticle Formulation | Average Size (nm) | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | r2/r1 Ratio | Magnetic Field (T) | Reference |
| d-glucuronic acid coated Gd₂O₃ NPs | 2.0 | - | - | - | 1.5 | [4] |
| Dextran (B179266) coated Gd-NPs | - | 12.2 | 29.3 | 2.4 | - | [4] |
| Chitosan oligosaccharide lactate-coated Gd₂O₃ NPs | - | 13.0 | 27.0 | 2.08 | - | [4] |
| Gd-rGO nanosheets | - | 16.85 | - | - | 1.5 | [7] |
| PAA-OA coated Gd₂O₃ nanoplates | 2.0 | 47.2 | - | - | 1.41 | [8] |
| Oleic acid coated Gd₂O₃ nanoplates | 2.0 | 7.96 | - | - | 1.41 | [8] |
| Gd-albumin conjugates | - | ~9-10.5 | - | - | 3 | [4] |
| Albumin-folic acid encapsulated Gd-NPs | - | 10.8 | - | - | 0.47 | [4] |
| Cyclic RGD-conjugated Gd-NPs | 1.0-2.5 | 10.0–18.7 | - | 1.4–1.7 | - | [5] |
| Rhodamine-conjugated pH-sensitive Gd-NPs | - | 22.6 | - | 1.3 | - | [4] |
Note: Relaxivity values can vary based on the specific synthesis method, coating, and measurement conditions.
Section 2: Experimental Protocols
Synthesis of this compound Oxide Nanoparticles (Polyol Method)
This protocol describes a common method for synthesizing Gd₂O₃ NPs with a relatively uniform size distribution.[6][9]
Materials:
-
This compound(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Diethylene glycol (DEG)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer
-
Heating mantle with magnetic stirring
-
Centrifuge
Procedure:
-
In a 250 mL three-neck flask, dissolve 1 mmol of GdCl₃·6H₂O in 50 mL of DEG.
-
Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.
-
Heat the solution to 180°C under constant stirring.
-
In a separate beaker, dissolve 3 mmol of NaOH in 20 mL of DEG.
-
Slowly inject the NaOH solution into the hot this compound chloride solution.
-
Maintain the reaction temperature at 180°C for 4 hours under a nitrogen atmosphere.
-
After 4 hours, turn off the heat and allow the solution to cool to room temperature.
-
Precipitate the nanoparticles by adding 100 mL of ethanol to the solution.
-
Collect the nanoparticles by centrifugation at 8000 rpm for 15 minutes.
-
Wash the nanoparticles three times with a 1:1 mixture of ethanol and deionized water to remove any unreacted precursors.
-
Dry the resulting white powder in a vacuum oven at 60°C overnight.
-
Characterize the size and morphology of the synthesized Gd₂O₃ NPs using Transmission Electron Microscopy (TEM).
Surface Functionalization with Dextran
This protocol outlines the coating of Gd₂O₃ NPs with dextran to improve their biocompatibility and stability in physiological solutions.[4]
Materials:
-
Synthesized Gd₂O₃ NPs
-
Dextran (average molecular weight 40,000 g/mol )
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Disperse 100 mg of the synthesized Gd₂O₃ NPs in 50 mL of deionized water.
-
Sonicate the suspension for 15 minutes to ensure a uniform dispersion.
-
In a separate beaker, dissolve 500 mg of dextran in 50 mL of deionized water.
-
Add the dextran solution to the nanoparticle suspension under vigorous stirring.
-
Stir the mixture at room temperature for 24 hours to allow for the adsorption of dextran onto the nanoparticle surface.
-
Purify the dextran-coated nanoparticles by dialysis against deionized water for 48 hours using a dialysis membrane with a molecular weight cutoff of 12-14 kDa to remove excess, unbound dextran.
-
Collect the purified dextran-coated Gd₂O₃ NPs and store them at 4°C.
-
Confirm the coating by Fourier-transform infrared spectroscopy (FTIR) and assess the hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS).
In Vitro MRI Phantom Study
This protocol describes the preparation of phantoms to evaluate the contrast enhancement properties of the synthesized Gd₂O₃ NPs.
Materials:
-
Dextran-coated Gd₂O₃ NPs
-
1% agarose (B213101) solution
-
MRI-compatible phantom tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Magnetic Resonance Imaging (MRI) scanner
Procedure:
-
Prepare a stock solution of dextran-coated Gd₂O₃ NPs of known concentration in deionized water.
-
Prepare a series of dilutions from the stock solution to obtain different concentrations of this compound (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM Gd).
-
Mix each dilution with an equal volume of molten 2% agarose solution to achieve a final agarose concentration of 1%.
-
Quickly transfer each mixture into a phantom tube and allow it to solidify at room temperature. Include a control tube with only 1% agarose.
-
Place the phantom tubes in the MRI scanner.
-
Acquire T1-weighted images and measure the signal intensity in each tube.
-
Calculate the T1 relaxation times for each concentration.
-
Plot the inverse of the T1 relaxation time (1/T1) against the this compound concentration. The slope of this plot will give the r1 relaxivity.
In Vivo T1-Weighted MRI in a Murine Model
This protocol provides a general workflow for assessing the in vivo contrast enhancement of Gd₂O₃ NPs in a mouse model. All animal experiments must be conducted in accordance with institutional guidelines and approved by an ethics committee.
Materials:
-
Dextran-coated Gd₂O₃ NPs suspended in sterile saline
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
Anesthesia (e.g., isoflurane)
-
Animal-compatible MRI scanner and coil
-
Catheter for intravenous injection
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Position the mouse in the MRI scanner, ensuring the tumor is within the imaging field of view.
-
Acquire pre-contrast T1-weighted images of the tumor region.
-
Administer a sterile solution of dextran-coated Gd₂O₃ NPs intravenously via a tail vein catheter at a specific dose (e.g., 0.1 mmol Gd/kg).
-
Acquire a series of post-contrast T1-weighted images at various time points (e.g., 5, 15, 30, 60, and 120 minutes) after injection.
-
Monitor the animal's vital signs throughout the procedure.
-
Analyze the images by drawing regions of interest (ROIs) over the tumor and surrounding muscle tissue to quantify the change in signal intensity over time.
-
Compare the pre- and post-contrast images to evaluate the degree and duration of contrast enhancement in the tumor, which can be attributed to the enhanced permeability and retention (EPR) effect.[4]
Section 3: Visualizations
The following diagrams illustrate key workflows and concepts related to the application of this compound oxide nanoparticles in bioimaging.
Caption: Workflow for synthesis and functionalization of Gd₂O₃ NPs.
Caption: Cellular uptake and imaging with functionalized Gd₂O₃ NPs.
References
- 1. Biomedical Application Prospects of this compound Oxide Nanoparticles for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. auntminnie.com [auntminnie.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Advances in this compound Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Status and Future Aspects of this compound Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering of this compound-Decorated Graphene Oxide Nanosheets for Multimodal Bioimaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound oxide nanoplates with high longitudinal relaxivity for magnetic resonance imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. diva-portal.org [diva-portal.org]
Application Notes and Protocols for the Synthesis of Gadolinium-Doped Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed, step-by-step methods for the creation of gadolinium-doped nanoparticles for research purposes. The following protocols cover various synthesis techniques, surface modification, and characterization methods, offering a comprehensive guide for developing these nanoparticles as potential contrast agents in magnetic resonance imaging (MRI) and other biomedical applications.
Synthesis of this compound Oxide (Gd₂O₃) Nanoparticles
Several methods can be employed to synthesize this compound oxide nanoparticles, each offering distinct advantages in controlling particle size, morphology, and surface properties. The most common methods include co-precipitation, thermal decomposition, hydrothermal synthesis, and reverse microemulsion.
Co-precipitation Method
This method is valued for its simplicity and scalability, involving the precipitation of this compound hydroxide (B78521) from a salt solution, followed by calcination to form this compound oxide.
Experimental Protocol:
-
Precursor Solution Preparation: Prepare an aqueous solution of a this compound salt, such as this compound(III) chloride (GdCl₃) or this compound(III) nitrate (B79036) (Gd(NO₃)₃·6H₂O), at a desired concentration (e.g., 0.1 M).
-
Precipitation: While vigorously stirring the this compound salt solution, slowly add a precipitating agent, such as ammonium (B1175870) hydroxide (NH₄OH) or sodium hydroxide (NaOH), dropwise until the pH of the solution reaches a value between 9 and 11. This will induce the formation of a white precipitate of this compound hydroxide (Gd(OH)₃).
-
Aging: Allow the suspension to age for a period of 1 to 24 hours at room temperature with continuous stirring to ensure complete precipitation and uniform particle formation.
-
Washing: Collect the precipitate by centrifugation (e.g., 8000 rpm for 15 minutes). Wash the collected precipitate multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts. Centrifuge and redisperse the particles between each wash.
-
Drying: Dry the washed precipitate in an oven at 60-80°C overnight to obtain a fine powder of Gd(OH)₃.
-
Calcination: Calcine the dried Gd(OH)₃ powder in a furnace at a temperature ranging from 500°C to 800°C for 2-4 hours. The calcination process decomposes the this compound hydroxide into this compound oxide (Gd₂O₃) nanoparticles. The final particle size is dependent on the calcination temperature and duration.
Thermal Decomposition Method
Thermal decomposition of a this compound precursor in a high-boiling point solvent allows for excellent control over nanoparticle size and crystallinity.
Experimental Protocol:
-
Precursor Preparation: Prepare a this compound precursor complex, such as this compound oleate (B1233923). This can be synthesized by reacting this compound chloride with sodium oleate in a mixture of ethanol, deionized water, and hexane (B92381).
-
Reaction Setup: In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, add the this compound precursor and a high-boiling point organic solvent (e.g., 1-octadecene).
-
Degassing: Heat the mixture to a moderate temperature (e.g., 100-120°C) under vacuum for 1-2 hours to remove water and low-boiling point impurities.
-
Decomposition: Under a nitrogen or argon atmosphere, rapidly heat the solution to a high temperature (e.g., 280-320°C) and maintain this temperature for 1-2 hours. The color of the solution will change, indicating the formation of nanoparticles.
-
Purification: After cooling the solution to room temperature, add an excess of a non-solvent like ethanol or acetone (B3395972) to precipitate the nanoparticles.
-
Isolation: Collect the nanoparticles by centrifugation, wash them multiple times with a mixture of hexane and ethanol, and finally dry them under vacuum.
Application Notes and Protocols for Utilizing Gadolinium Chelates in T1-Weighted Imaging
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide a detailed guide on the principles and practical application of gadolinium chelates for enhancing contrast in T1-weighted Magnetic Resonance Imaging (MRI). This document outlines the fundamental mechanisms, presents key quantitative data for common agents, and offers detailed protocols for their evaluation and use in a research setting.
Principles of T1-Weighted Contrast Enhancement with this compound Chelates
This compound (Gd³⁺) is a rare-earth metal with seven unpaired electrons, making it highly paramagnetic.[1] In solution, these unpaired electrons create a fluctuating local magnetic field that enhances the relaxation rates of nearby water protons.[2] Specifically, this compound chelates shorten the spin-lattice (T1) relaxation time of water protons in tissues where they accumulate.[1] On a T1-weighted MRI scan, tissues with shorter T1 relaxation times appear brighter.[2][3] Therefore, the administration of a this compound-based contrast agent (GBCA) leads to a significant increase in signal intensity in tissues with high agent uptake, improving the differentiation between healthy and pathological tissues.[4]
The effectiveness of a T1 contrast agent is quantified by its relaxivity (r1), which is the change in the relaxation rate (1/T1) per unit concentration of the contrast agent (in mM⁻¹s⁻¹).[5][6] Several factors influence the r1 relaxivity of a this compound chelate, including the number of water molecules directly coordinated to the this compound ion, the rotational correlation time of the molecule, and the water exchange rate.[7]
Free this compound ions are toxic and must be complexed with a chelating ligand to ensure patient safety.[7][8] The stability of this chelate is crucial to prevent the in vivo release of toxic Gd³⁺ ions.[9] GBCAs are broadly classified based on the structure of their chelating ligand as either linear or macrocyclic.[1] Macrocyclic agents generally exhibit higher kinetic and thermodynamic stability compared to their linear counterparts.[10]
Quantitative Data of Commercially Available this compound Chelates
The selection of an appropriate this compound chelate for a specific research application depends on its relaxivity, stability, and pharmacokinetic properties. The following tables summarize key quantitative data for several widely used GBCAs.
Table 1: T1 Relaxivity (r1) of Selected this compound Chelates in Human Whole Blood at 37°C
| Generic Name | Trade Name | Chelate Structure | r1 Relaxivity (mM⁻¹s⁻¹) at 1.5 T | r1 Relaxivity (mM⁻¹s⁻¹) at 3.0 T | r1 Relaxivity (mM⁻¹s⁻¹) at 7.0 T |
| Gadoterate | Dotarem® | Macrocyclic (Ionic) | 3.9 ± 0.2 | 3.4 ± 0.4 | 2.8 ± 0.4 |
| Gadobutrol | Gadavist®/Gadovist® | Macrocyclic (Non-ionic) | 4.6 ± 0.2 | 4.5 ± 0.3 | 4.2 ± 0.3 |
| Gadoteridol | ProHance® | Macrocyclic (Non-ionic) | 4.4 ± 0.6 | 3.5 ± 0.6 | 3.4 ± 0.1 |
| Gadopentetate | Magnevist® | Linear (Ionic) | 4.3 ± 0.4 | 3.8 ± 0.2 | 3.1 ± 0.4 |
| Gadodiamide | Omniscan® | Linear (Non-ionic) | 4.5 ± 0.1 | 3.9 ± 0.2 | 3.7 ± 0.2 |
| Gadoversetamide | OptiMARK® | Linear (Non-ionic) | 4.4 ± 0.2 | 4.2 ± 0.2 | 4.3 ± 0.2 |
| Gadobenate | MultiHance® | Linear (Ionic) | 6.2 ± 0.5 | 5.4 ± 0.3 | 4.7 ± 0.1 |
| Gadoxetate | Eovist®/Primovist® | Linear (Ionic) | 7.2 ± 0.2 | 5.5 ± 0.3 | 4.9 ± 0.1 |
Data sourced from Shen et al., 2015.[11][12]
Table 2: Stability of Selected this compound Chelates
| Generic Name | Chelate Structure | Thermodynamic Stability (log Ktherm) | Kinetic Stability (t1/2 in acid) |
| Gadoterate | Macrocyclic (Ionic) | 25.8 | Very High |
| Gadobutrol | Macrocyclic (Non-ionic) | 22.8 | High |
| Gadoteridol | Macrocyclic (Non-ionic) | 23.8 | High |
| Gadopentetate | Linear (Ionic) | 22.1 | Low |
| Gadodiamide | Linear (Non-ionic) | 16.9 | Very Low |
| Gadobenate | Linear (Ionic) | 22.6 | Low |
Stability data is compiled from various sources and reflects the general trend of higher stability for macrocyclic agents.
Experimental Protocols
In Vitro T1 Relaxivity Measurement
This protocol describes the determination of the T1 relaxivity (r1) of a this compound chelate in an aqueous solution.
Materials:
-
This compound chelate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
NMR tubes
-
MRI scanner or a relaxometer
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound chelate in PBS. The exact concentration should be accurately determined.
-
Serial Dilutions: Perform serial dilutions of the stock solution with PBS to obtain a series of at least five different concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM). Also, prepare a blank sample containing only PBS.
-
Sample Preparation: Transfer each dilution and the blank into separate NMR tubes.
-
T1 Measurement:
-
Place the NMR tubes in a phantom holder within the MRI scanner or relaxometer.
-
Maintain the temperature at 37°C.
-
Acquire T1 relaxation times for each sample using an inversion recovery pulse sequence with a range of inversion times (TI).
-
-
Data Analysis:
-
Calculate the relaxation rate (R1) for each sample using the formula: R1 = 1/T1.
-
Plot the relaxation rate (R1) on the y-axis against the concentration of the this compound chelate (in mM) on the x-axis.
-
Perform a linear regression analysis on the data points. The slope of the resulting line represents the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.
-
In Vivo T1-Weighted MRI in a Murine Model
This protocol provides a general framework for performing T1-weighted MRI in a mouse model following the administration of a this compound chelate.
Materials:
-
This compound chelate solution suitable for injection
-
Anesthetized mouse
-
Animal-compatible MRI scanner and appropriate coils
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Place a catheter in the tail vein for the administration of the contrast agent.
-
Position the mouse within the MRI scanner, ensuring it is securely placed and its physiological status (respiration, temperature) is monitored.
-
-
Pre-Contrast Imaging: Acquire a set of T1-weighted images of the region of interest before the injection of the contrast agent. These will serve as a baseline.
-
Contrast Agent Administration: Inject the this compound chelate solution intravenously at a standard dose (e.g., 0.1 mmol/kg).
-
Post-Contrast Imaging: Immediately following the injection, and at specified time points thereafter (e.g., 2, 5, 15, 30, and 60 minutes), acquire a series of T1-weighted images using the same imaging parameters as the pre-contrast scans.
-
Data Analysis:
-
Compare the signal intensity of the region of interest in the pre- and post-contrast images.
-
Quantify the change in signal intensity over time to assess the pharmacokinetics and biodistribution of the contrast agent.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the use of the MTT assay to evaluate the cytotoxicity of a this compound chelate on a cell line in culture.
Materials:
-
Cell line of interest (e.g., human kidney cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound chelate solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of the this compound chelate. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the this compound chelate relative to the untreated control cells.
Visualizations
Caption: Mechanism of T1 contrast enhancement by this compound chelates.
Caption: Workflow for evaluating a new this compound-based contrast agent.
Caption: Decision-making flowchart for this compound chelate selection.
References
- 1. Role of thermodynamic and kinetic parameters in this compound chelate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for the preparation of bifunctional this compound(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. bb3r.de [bb3r.de]
- 5. Preparation and In Vitro Evaluation of a this compound-Containing Vitamin E TPGS Micelle as a Potential Contrast Agent for MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. richardsemelka.com [richardsemelka.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stability of this compound complexes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Gadolinium-Catalyzed Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for organic reactions catalyzed by gadolinium compounds. The information is intended to guide researchers in setting up, performing, and analyzing these reactions in a laboratory setting.
Cooperative Ni(0)/Gd(OTf)₃ Catalyzed Conjugate Addition of Cyanide to Enones
This section details a highly efficient method for the 1,4-addition of cyanide to α,β-unsaturated ketones (enones) utilizing a cooperative catalytic system composed of a nickel(0) complex and this compound(III) trifluoromethanesulfonate (B1224126) (Gd(OTf)₃). This reaction is notable for its broad substrate scope and high yields under mild conditions.[1]
Logical Relationship of the Catalytic Cycle
The catalytic cycle involves the synergistic action of both the nickel and this compound catalysts. The proposed mechanism suggests that the this compound triflate acts as a Lewis acid, activating the enone and facilitating the oxidative addition of the Ni(0) complex. This is a key step that is significantly accelerated by the presence of Gd(OTf)₃.[1]
Quantitative Data Summary
The following table summarizes the results for the conjugate addition of trimethylsilyl (B98337) cyanide (TMSCN) to various enones catalyzed by a Ni(0)/Gd(OTf)₃ system. The reactions were generally carried out at room temperature in THF.
| Entry | Enone Substrate | Time (h) | Yield (%) |
| 1 | Cyclohexenone | 2 | 95 |
| 2 | Cyclopentenone | 2 | 92 |
| 3 | 4,4-Dimethylcyclohex-2-en-1-one | 5 | 98 |
| 4 | Chalcone | 3 | 96 |
| 5 | (E)-4-Phenylbut-3-en-2-one | 4 | 93 |
| 6 | (E)-1,3-Diphenylprop-2-en-1-one | 3 | 97 |
Data sourced from a representative study on cooperative Ni(0)/Gd(OTf)₃ catalysis.[1]
Experimental Protocol
Materials:
-
Ni(cod)₂ (Nickel(0)-bis(1,5-cyclooctadiene))
-
Norbornadiene (ligand)
-
Gd(OTf)₃ (this compound(III) trifluoromethanesulfonate)
-
Enone substrate
-
TMSCN (Trimethylsilyl cyanide)
-
Anhydrous THF (Tetrahydrofuran)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Ni(cod)₂ (5 mol%) and norbornadiene (10 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 10 minutes to allow for ligand exchange.
-
To this solution, add Gd(OTf)₃ (5 mol%).
-
Add the enone substrate (1.0 equiv).
-
Finally, add TMSCN (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-cyano ketone.
Asymmetric Catalytic Conjugate Addition of Cyanide to Enones
Building upon the cooperative catalysis, an enantioselective variant has been developed using a chiral this compound catalyst. This method provides access to chiral β-cyano ketones, which are valuable building blocks in medicinal chemistry and natural product synthesis.[2]
Experimental Workflow
The workflow for the asymmetric conjugate addition involves the in situ preparation of the chiral this compound catalyst followed by the addition of the substrates.
Quantitative Data Summary
The following table presents data for the enantioselective conjugate addition of tert-butyldimethylsilyl cyanide (TBSCN) to various enones using a chiral this compound catalyst.
| Entry | Enone Substrate | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | 24 | 95 | 96 |
| 2 | (E)-1-Phenyl-3-(p-tolyl)prop-2-en-1-one | 24 | 94 | 95 |
| 3 | (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 48 | 91 | 97 |
| 4 | (E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 24 | 98 | 94 |
| 5 | (E)-1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-one | 36 | 88 | 92 |
ee = enantiomeric excess. Data is representative of the cited literature.[2]
Experimental Protocol
Materials:
-
Gd(O-iPr)₃ (this compound(III) isopropoxide)
-
Chiral ligand (e.g., a derivative of a chiral diol)
-
Enone substrate
-
TBSCN (tert-Butyldimethylsilyl cyanide)
-
2,6-Dimethylphenol (B121312) (additive)
-
Anhydrous THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, to a solution of the chiral ligand (15 mol%) in anhydrous THF, add Gd(O-iPr)₃ (10 mol%).
-
Stir the mixture at room temperature for 1 hour to pre-form the chiral this compound catalyst.
-
To this catalyst solution, add the enone substrate (1.0 equiv).
-
Add 2,6-dimethylphenol (1.0 equiv).
-
Finally, add TBSCN (1.1 equiv) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
This compound(III) Triflate-Catalyzed Mukaiyama Aldol (B89426) Reaction in Aqueous Media
This protocol describes the use of this compound(III) triflate as a water-tolerant Lewis acid catalyst for the Mukaiyama aldol reaction between silyl (B83357) enol ethers and aldehydes. The use of an aqueous solvent system can offer unique reactivity and selectivity.[3]
Reaction Scheme
Quantitative Data Summary
The following table shows representative yields for the Gd(OTf)₃-catalyzed Mukaiyama aldol reaction of various aldehydes with a silyl enol ether in a water-ethanol-toluene solvent system.
| Entry | Aldehyde | Silyl Enol Ether | Yield (%) |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 85 |
| 2 | 4-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 92 |
| 3 | 4-Methoxybenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 81 |
| 4 | Cinnamaldehyde | 1-(Trimethylsiloxy)cyclohexene | 78 |
| 5 | Acrolein | 1-(Trimethylsiloxy)cyclohexene | 75 (as a 2:1 mixture of diastereomers after oxidation)[3] |
Data is illustrative of reactions catalyzed by lanthanide triflates in aqueous media.[3]
Experimental Protocol
Materials:
-
Gd(OTf)₃ (this compound(III) trifluoromethanesulfonate)
-
Aldehyde
-
Silyl enol ether
-
Water, Ethanol, Toluene
-
Standard laboratory glassware
Procedure:
-
To a solution of Gd(OTf)₃ (10 mol%) in a mixture of water, ethanol, and toluene (1:10:4 ratio), add the aldehyde (1.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the silyl enol ether (1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the β-hydroxy ketone.
References
Application Notes and Protocols: Surface Functionalization of Gadolinium Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Gadolinium-based nanoparticles (GdNPs) have emerged as highly promising platforms in nanomedicine, primarily for their exceptional properties as T1 contrast agents in Magnetic Resonance Imaging (MRI). Their high payload of this compound atoms offers significantly enhanced relaxivity compared to conventional molecular chelates.[1] However, for their successful translation into clinical applications, particularly in targeted drug delivery and theranostics, pristine GdNPs require sophisticated surface functionalization.
Surface modification is critical to impart biocompatibility, ensure colloidal stability in physiological environments, prolong circulation times, and introduce targeting moieties for selective accumulation in diseased tissues.[2] Functionalization strategies typically involve a multi-layered approach: a stabilizing layer, a stealth coating to evade the immune system, and an outer layer of targeting ligands and therapeutic agents. This document provides a detailed overview of common functionalization techniques and standardized protocols for the synthesis, modification, and characterization of GdNPs for drug delivery applications.
II. Core Synthesis of this compound Oxide (Gd₂O₃) Nanoparticles
A stable, well-defined nanoparticle core is the foundation for all subsequent functionalization steps. The polyol method is a widely used, robust technique for synthesizing crystalline, size-controlled Gd₂O₃ nanoparticles.[1]
Experimental Protocol: Gd₂O₃ Nanoparticle Synthesis via Polyol Method
Objective: To synthesize uniform, crystalline Gd₂O₃ nanoparticles.
Materials:
-
This compound(III) acetate (B1210297) hydrate (B1144303) (or this compound(III) chloride)
-
Diethylene glycol (DEG) or Triethylene glycol (TEG)[1]
-
Deionized (DI) water
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer/Thermocouple
-
Heating mantle with magnetic stirrer
-
Centrifuge
Procedure:
-
Precursor Dissolution: Dissolve this compound(III) acetate hydrate in a minimal amount of DI water. Separately, add a larger volume of DEG to a three-neck flask equipped with a condenser and magnetic stirrer.
-
Reaction Setup: Heat the DEG in the flask to approximately 180-190°C under constant stirring.[1][2]
-
Nucleation and Growth: Slowly inject the aqueous this compound precursor solution into the hot DEG. The solution will turn cloudy, indicating nanoparticle formation.
-
Aging: Maintain the reaction temperature at 180°C for 4 hours to allow for crystal growth and size homogenization.[1]
-
Purification:
-
Allow the solution to cool to room temperature.
-
Add an excess of ethanol to precipitate the nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 8,000 rpm for 15 minutes).
-
Discard the supernatant and re-disperse the pellet in a fresh mixture of ethanol/water.
-
Repeat the washing/centrifugation cycle at least three times to remove residual DEG and unreacted precursors.
-
-
Storage: Dry the final nanoparticle pellet under vacuum or re-disperse in an appropriate solvent (e.g., water, ethanol) for storage and further functionalization.
III. Surface Functionalization Strategies and Protocols
Surface functionalization is a multi-step process designed to build a biocompatible and targeted drug delivery vehicle. The general workflow involves applying a stealth layer to the core nanoparticle, followed by the conjugation of targeting ligands or therapeutic drugs.
A. Stealth Coating: PEGylation
Poly(ethylene glycol) (PEG) is the most common polymer used to create a "stealth" surface on nanoparticles.[3][4] The hydrophilic PEG layer forms a hydration shell that reduces opsonization (the process of marking particles for phagocytosis), thereby preventing rapid clearance by the reticuloendothelial system (RES) and prolonging blood circulation time.[4]
Experimental Protocol: Post-Synthesis PEGylation via Ligand Exchange
Objective: To coat Gd₂O₃ nanoparticles with phosphate-terminated PEG (PPEG) for enhanced stability.
Materials:
-
Synthesized Gd₂O₃ nanoparticles (e.g., oleate-coated or as-synthesized)
-
Phosphate-terminated PEG (PPEG, e.g., PPEG₂₀₀₀ or PPEG₅₀₀₀)[3]
-
Tetrahydrofuran (THF)
-
Deionized (DI) water
-
Magnetic stirrer
-
Rotary evaporator
-
Dialysis tubing (e.g., 10-20 kDa MWCO)
Procedure:
-
Dissolution: Dissolve the Gd₂O₃ nanoparticles and PPEG separately in THF (e.g., 1.0 g of each in 12.5 mL of THF).[3]
-
Mixing: Combine the two THF solutions under vigorous magnetic stirring.
-
Nano-precipitation: Add a large volume of DI water (e.g., 225 mL) to the THF mixture. This will cause the PEG to displace the original surface ligands (if any) and coat the nanoparticles, rendering them water-dispersible.[3]
-
Solvent Removal: Continue stirring for at least one hour, then remove the THF using a rotary evaporator.
-
Purification:
-
Transfer the aqueous suspension of PEG-GdNPs to dialysis tubing.
-
Dialyze against DI water for 24-48 hours, with frequent water changes, to remove any unbound PEG and other impurities.
-
-
Final Product: The resulting solution contains purified, PEGylated Gd₂O₃ nanoparticles (Gd₂O₃@PEG), which can be lyophilized for long-term storage or used directly for further conjugation.[3]
B. Targeting Ligand and Drug Conjugation
To achieve active targeting, ligands such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folic acid) are conjugated to the nanoparticle surface.[5] These ligands bind to receptors that are overexpressed on cancer cells, enhancing cellular uptake.[5] Similarly, chemotherapeutic drugs like doxorubicin (B1662922) (DOX) can be loaded onto the nanoparticles.
Experimental Protocol: Doxorubicin (DOX) Loading via pH-Dependent Adsorption
Objective: To load doxorubicin onto functionalized GdNPs.
Materials:
-
PEGylated Gd₂O₃ nanoparticles (Gd₂O₃@PEG)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Sodium borate (B1201080) buffer (10 mM, pH 8.5)[6]
-
Acetate buffer (100 mM, pH 5.0)
-
Centrifugal filter units (e.g., 30 kDa MWCO)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation: Prepare a stock solution of DOX·HCl in DI water. Prepare a suspension of Gd₂O₃@PEG nanoparticles in 10 mM sodium borate buffer (pH 8.5).
-
Loading: Add the DOX solution to the nanoparticle suspension (e.g., 1 mg of DOX per 1 mg of nanoparticles in 1 mL of buffer).[6]
-
Incubation: Incubate the mixture at room temperature (25°C) with gentle shaking for 12-24 hours to facilitate electrostatic adsorption of DOX onto the nanoparticle surface. The alkaline pH promotes this interaction.[6]
-
Purification:
-
Separate the DOX-loaded nanoparticles (Gd₂O₃@PEG-DOX) from unbound DOX using centrifugal filter units.
-
Wash the nanoparticles multiple times with DI water until the filtrate is clear and shows no DOX absorbance.
-
-
Quantification of Loading Efficiency:
-
Combine the filtrate and all washings. Measure the absorbance of this solution at 480 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of unbound DOX using a standard calibration curve.
-
Determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
-
Drug Release Study (Optional):
-
Resuspend a known amount of Gd₂O₃@PEG-DOX in a release buffer (e.g., 100 mM acetate buffer at pH 5.0 to simulate the endosomal environment).[6]
-
Incubate at 37°C with shaking.
-
At predetermined time intervals, separate the nanoparticles from the buffer and measure the DOX concentration in the supernatant to determine the cumulative release profile.
-
IV. Protocols for Nanoparticle Characterization
Thorough characterization is essential to ensure the quality, safety, and efficacy of the functionalized nanoparticles.
A. Physicochemical Characterization
| Characterization Technique | Parameter Measured | Typical Values for GdNPs |
| Transmission Electron Microscopy (TEM) | Core size, morphology, crystallinity | 2-20 nm, spherical, crystalline[1][7] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI) | 30-100 nm (after PEGylation), PDI < 0.3[8] |
| Zeta Potential | Surface charge, colloidal stability | Near-neutral or slightly negative after PEGylation |
Experimental Protocol: Hydrodynamic Size Measurement via DLS
Objective: To determine the average hydrodynamic diameter and size distribution of nanoparticles in suspension.
Materials:
-
Nanoparticle suspension (e.g., Gd₂O₃@PEG)
-
DI water or appropriate buffer (filtered through 0.22 µm filter)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with filtered DI water or buffer to an appropriate concentration (typically in the µg/mL to low mg/mL range to avoid multiple scattering effects). Ensure the sample is well-dispersed by gentle vortexing or sonication.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the measurement parameters, including solvent viscosity and refractive index, and equilibration time (e.g., 60-120 seconds).
-
Measurement:
-
Pipette the diluted sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Initiate the measurement. The instrument will acquire data over several runs (e.g., 3 runs of 10-15 measurements each).
-
-
Data Analysis: The instrument software will generate a report including the Z-average diameter (intensity-weighted mean), the Polydispersity Index (PDI), and the size distribution graph (by intensity, volume, and number). A low PDI value (e.g., <0.3) indicates a monodisperse sample.[9]
B. MRI Contrast Agent Efficacy
The primary function of GdNPs in imaging is to enhance the T1-weighted MRI signal. This efficacy is quantified by the longitudinal (r₁) and transverse (r₂) relaxivities. A high r₁ and a low r₂/r₁ ratio (ideally close to 1) are desirable for a T1 contrast agent.
| Nanoparticle Formulation | r₁ (s⁻¹mM⁻¹) | r₂ (s⁻¹mM⁻¹) | r₂/r₁ Ratio | Magnetic Field |
| Gd₂O₃@PEG (1.3 nm core) | 14.2 | 17.0 | 1.20 | 1.4 T (60 MHz)[10] |
| COL-coated GdNPs | 13.0 | 27.0 | 2.08 | Not Specified |
| Dextran-coated GdNPs | 12.2 | 29.3 | 2.40 | Not Specified |
| D-glucuronic acid-coated GdNPs | 13.78 | 14.48 | 1.05 | 1.5 T |
(Data compiled from multiple sources)[11]
Experimental Protocol: Measurement of r₁ and r₂ Relaxivity
Objective: To determine the r₁ and r₂ relaxivity values of the GdNP contrast agent.
Materials:
-
GdNP suspension with known Gd concentration (determined by ICP-MS)
-
DI water or saline
-
MRI scanner (e.g., 1.5T, 3T, or 7T)
-
Phantom with multiple vials/tubes
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the GdNP suspension with varying this compound concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0 mM) in water or saline. Place each sample in a separate vial within the MRI phantom.
-
T₁ Measurement:
-
Place the phantom in the MRI scanner.
-
Acquire T₁-weighted images using an inversion recovery spin-echo (IR-SE) sequence with multiple inversion times (TI).
-
For each sample, plot the signal intensity against the TI and fit the data to the equation: S(TI) = S₀ |1 - 2exp(-TI/T₁)| to calculate the T₁ relaxation time.
-
-
T₂ Measurement:
-
Acquire T₂-weighted images using a multi-echo spin-echo (SE) sequence with multiple echo times (TE).
-
For each sample, plot the signal intensity against the TE and fit the data to an exponential decay function: S(TE) = S₀ exp(-TE/T₂) to calculate the T₂ relaxation time.
-
-
Relaxivity Calculation:
-
Convert the measured relaxation times (T₁, T₂) to relaxation rates (R₁, R₂) using the formula R = 1/T .
-
Plot the relaxation rates (R₁ and R₂) as a function of the this compound concentration ([Gd]) for each sample.
-
The slope of the linear fit of the R₁ vs. [Gd] plot is the longitudinal relaxivity, r₁ .
-
The slope of the linear fit of the R₂ vs. [Gd] plot is the transverse relaxivity, r₂ .[12][13]
-
V. In Vitro Evaluation of Efficacy and Toxicity
Before in vivo studies, the biological performance of the nanoparticles must be assessed using cell-based assays. This involves evaluating their cytotoxicity and ability to be internalized by target cells.
A. Cytotoxicity Assessment
The MTT and LDH assays are two common colorimetric methods used to assess the impact of nanoparticles on cell health.
| Assay | Principle | Endpoint Measured |
| MTT Assay | Reduction of yellow MTT tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. | Cell metabolic activity/viability. |
| LDH Assay | Measurement of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged membranes. | Cell membrane integrity/cytotoxicity. |
Experimental Protocol: MTT Cell Viability Assay
Objective: To assess the cytotoxicity of functionalized GdNPs on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Nanoparticle formulations (e.g., Gd₂O₃@PEG, Gd₂O₃@PEG-DOX)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[14]
-
Treatment: Prepare serial dilutions of the nanoparticle formulations in culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control and a drug-only group (e.g., free DOX) as a positive control.
-
Incubation: Incubate the plate for an additional 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot cell viability against nanoparticle concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Experimental Protocol: LDH Cytotoxicity Assay
Objective: To quantify cell membrane damage caused by functionalized GdNPs.
Materials:
-
Cells and nanoparticle formulations prepared as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit.
-
Sterile 96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the treatment incubation, gently shake the plate to homogenize the released LDH in the medium. Centrifuge the plate (if required by the kit) or directly transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[15]
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction will produce a colored product proportional to the amount of LDH present.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the sample reading to low (untreated cells) and high (lysed cells) controls.
References
- 1. researchgate.net [researchgate.net]
- 2. iscientific.org [iscientific.org]
- 3. PEG-modified this compound nanoparticles as contrast agents for in vivo micro-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. PEG coated and doxorubicin loaded multimodal this compound oxide nanoparticles for simultaneous drug delivery and imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solids-solutions.com [solids-solutions.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mriquestions.com [mriquestions.com]
- 14. MTT assay [bio-protocol.org]
- 15. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Intravenous Administration of Gadolinium Chelates: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the intravenous (IV) administration of gadolinium chelates, also known as this compound-based contrast agents (GBCAs), in a research and drug development setting. The procedures outlined below are synthesized from established clinical guidelines and preclinical research methodologies to ensure safety, reproducibility, and data integrity.
Introduction and Scope
This compound chelates are essential tools in magnetic resonance imaging (MRI), enhancing the signal intensity of tissues by shortening the longitudinal relaxation time (T1) of water protons.[1] Their application in research and drug development is critical for in vivo imaging studies, including anatomical characterization, perfusion imaging, and assessing vascular permeability. This document outlines the standard operating procedures (SOPs) for the preparation and IV administration of GBCAs in both clinical and preclinical research environments, with a focus on safety, proper handling, and experimental consistency.
Physicochemical Properties of Common this compound Chelates
The selection of a GBCA for a research study depends on its specific physicochemical properties, which influence its behavior in vivo and its imaging characteristics.[2][3] Key parameters include the structure of the chelating ligand (linear or macrocyclic), ionicity, relaxivity, and stability.[2][4] Macrocyclic agents are generally considered more stable, reducing the risk of this compound ion release.[4]
Table 1: Physicochemical Properties of Selected this compound-Based Contrast Agents
| Generic Name (Brand Name) | Structure | Ionicity | Concentration (mol/L) | Osmolality (mOsm/kg H₂O) | Viscosity (mPa·s at 37°C) | Relaxivity (r1 in plasma at 1.5T) (L mmol⁻¹s⁻¹) | Thermodynamic Stability (log Ktherm) |
| Gadoterate (Dotarem®) | Macrocyclic | Ionic | 0.5 | 1350 | 3.2 | 3.32 | 25.2-25.8 |
| Gadobutrol (Gadavist®) | Macrocyclic | Non-ionic | 1.0 | 1117 | 4.96 | 4.78 | - |
| Gadoteridol (ProHance®) | Macrocyclic | Non-ionic | 0.5 | 630 | 1.3 | 3.80 | - |
| Gadopentetate (Magnevist®) | Linear | Ionic | 0.5 | 1960 | 2.9 | - | 23.0 |
| Gadodiamide (Omniscan®) | Linear | Non-ionic | 0.5 | 789 | 1.4 | - | - |
| Gadobenate (MultiHance®) | Linear | Ionic | 0.5 | 1970 | 5.3 | - | - |
| Gadoxetate (Eovist®/Primovist®) | Linear | Ionic | 0.25 | 652 | - | - | - |
Data compiled from multiple sources.[5][6][7][8][9] Note that relaxivity can vary with magnetic field strength.[5]
Pre-Administration and Safety Procedures
A thorough pre-administration workflow is crucial to ensure subject safety and data quality. This involves subject screening, dose calculation, and preparation of the contrast agent.
Subject Screening
Clinical Research:
-
Renal Function: Assess renal function by measuring the estimated glomerular filtration rate (eGFR). Patients with an eGFR < 30 mL/min/1.73 m² are at a higher risk for nephrogenic systemic fibrosis (NSF), particularly with older, linear GBCAs.[10][11] For these patients, the use of macrocyclic agents (Group II GBCAs) is strongly recommended, and the necessity of contrast administration should be carefully evaluated.[10][11]
-
Allergy History: Inquire about previous reactions to contrast media. Patients with a history of allergic-like reactions are at an increased risk.[12]
-
Pregnancy and Lactation: The use of GBCAs in pregnant women should be avoided unless essential. For lactating subjects, it is recommended to pump and discard breast milk for 24-48 hours post-administration.[1]
Preclinical Research:
-
For animal models with induced renal impairment, the choice of GBCA and dose should be carefully considered and justified in the study protocol.
-
Monitor animal well-being closely before, during, and after administration.
Workflow for Subject Evaluation and Consent
Experimental Protocols
Preparation of this compound Chelates for Injection
-
Verification: Confirm the identity, concentration, and expiration date of the GBCA vial.
-
Aseptic Technique: Use a sterile syringe and needle to draw the required volume of the contrast agent. Maintain aseptic technique throughout the preparation process.
-
Dose Calculation: The standard clinical dose for most extracellular GBCAs is 0.1 mmol/kg of body weight.[1][12] For certain applications or agents, the dose may be adjusted.
-
Volume to inject (mL) = (Dose (mmol/kg) × Subject Weight (kg)) / Concentration (mmol/mL)
-
-
Dilution (if required): For preclinical studies requiring smaller volumes or specific concentrations, dilution with sterile saline may be necessary. Document the dilution factor and final concentration.
-
Labeling: Clearly label the syringe with the agent name, concentration, dose, and subject identifier.
Intravenous Administration Protocol
-
IV Access: Establish and confirm patent intravenous access. For clinical studies, a 20-22 gauge catheter in an antecubital vein is preferred.[13] For preclinical rodent studies, a tail vein catheter is commonly used.
-
Test Injection: Administer a small bolus of sterile saline to ensure the patency of the IV line.
-
GBCA Injection:
-
Injection Rate: For standard T1-weighted imaging, a typical injection rate is 1-2 mL/sec.[1] For dynamic contrast-enhanced (DCE-MRI) studies, a faster bolus injection (e.g., 2-5 mL/sec) may be required to capture the arterial input function accurately.[13]
-
Power Injector: For precise and reproducible injection rates, particularly in quantitative studies like DCE-MRI, the use of a power injector is highly recommended.
-
-
Saline Flush: Immediately following the contrast injection, administer a saline flush (e.g., 20 mL for humans, 0.2 mL for rodents) at the same injection rate to ensure the entire contrast bolus reaches the central circulation.
-
Post-Administration Monitoring:
-
Acute Reactions: Monitor the subject for at least 15-30 minutes post-injection for any signs of an acute adverse reaction (e.g., nausea, urticaria, bronchospasm).[14]
-
Documentation: Record the administered agent, dose, injection rate, time of administration, and any observed reactions in the study records.
-
Protocol: Preclinical DCE-MRI in a Rodent Tumor Model
This protocol is adapted for assessing tumor vascularity and permeability.
-
Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and place it on a heated stage to maintain body temperature. Establish a tail vein catheter for IV access.
-
Imaging Setup: Position the animal in the MRI scanner. Acquire pre-contrast T1 maps of the region of interest.
-
DCE-MRI Acquisition:
-
Begin a dynamic series of fast T1-weighted images (e.g., spoiled gradient-echo sequence) with a high temporal resolution (e.g., 1.5-5 seconds per image).
-
After acquiring a baseline of 5-10 images, inject a bolus of a GBCA (e.g., 0.1 mmol/kg) via the tail vein catheter, followed by a saline flush.
-
Continue dynamic image acquisition for 5-15 minutes post-injection.[15]
-
-
Data Analysis: Analyze the signal intensity-time curves in the tumor and an arterial input function to calculate pharmacokinetic parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular volume fraction).[15]
Mechanisms of this compound-Associated Toxicity
While generally safe, the release of free this compound ions (Gd³⁺) from the chelate can lead to toxicity.[14][16] This is more likely with less stable, linear agents, especially in subjects with impaired renal function.[14] The primary toxicity pathways involve oxidative stress, inflammation, and fibrosis.[11][17]
Cellular Toxicity Pathway of Free this compound
Drug Development Considerations
When developing new this compound-based contrast agents, several key aspects must be addressed according to regulatory guidelines, such as those from the FDA.[18][19]
-
Preclinical Safety: Extensive preclinical testing is required to assess the toxicity profile, including acute and long-term effects of this compound deposition.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the new agent must be thoroughly characterized.
-
Efficacy: Clinical trials must demonstrate that the agent provides a clear diagnostic benefit for its intended indications.[19]
-
Stability: The thermodynamic and kinetic stability of the chelate is a critical parameter to minimize the in vivo release of free this compound.
Workflow for New GBCA Development and Approval
Conclusion
The intravenous administration of this compound chelates is a powerful technique in biomedical research and drug development. Adherence to these standardized procedures for preparation, administration, and safety monitoring is paramount for obtaining reliable, reproducible data while ensuring the welfare of research subjects. For novel agent development, a rigorous evaluation of stability, efficacy, and safety is essential for successful clinical translation.
References
- 1. Strategies for the preparation of bifunctional this compound(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic this compound Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of the physicochemical properties of six clinical low molecular weight this compound contrast agents. | Semantic Scholar [semanticscholar.org]
- 4. This compound Deposition in the Brain: Current Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Relaxivities of Macrocyclic this compound-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mriquestions.com [mriquestions.com]
- 7. mriquestions.com [mriquestions.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.unica.it [iris.unica.it]
- 10. This compound Deposition in Brain: Current Scientific Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular and Molecular Pathways Underlying the Nephrotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A preclinical study of a novel dual-modality contrast agent in rodent models [frontiersin.org]
- 13. Dynamic Contrast Enhanced (DCE) MRI-Derived Renal Perfusion and Filtration: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Toxicity Mechanisms of this compound and this compound-Based Contrast Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound toxicity: mechanisms, clinical manifestations, and nanoparticle role - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Toxicity: Mechanisms, Clinical Manifestations, and Nanoparticle Role - Article (Preprint v1) by Jose L. Domingo | Qeios [qeios.com]
- 18. fda.gov [fda.gov]
- 19. niddk.nih.gov [niddk.nih.gov]
Application of Gadolinium-Based Nanomaterials in Regenerative Medicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium-based nanomaterials are emerging as versatile tools in regenerative medicine, extending beyond their traditional role as MRI contrast agents. Their unique physicochemical properties offer potential for monitoring and actively promoting tissue regeneration. These nanomaterials can be engineered to track stem cells, modulate cellular behavior, and serve as scaffolds for tissue engineering. This document provides detailed application notes and experimental protocols for utilizing this compound-based nanomaterials in key areas of regenerative medicine research, including skin regeneration and bone formation.
I. Skin Regeneration: Enhancing Fibroblast and Keratinocyte Activity
This compound oxide nanoparticles (Gd₂O₃ NPs) have demonstrated the potential to stimulate the metabolic activity and proliferation of key skin cells, such as fibroblasts and keratinocytes, which are crucial for wound healing and skin regeneration.[1][2][3]
Quantitative Data Summary
The following table summarizes the observed effects of Gd₂O₃ NPs on human fibroblasts and keratinocytes.[1][2][3]
| Cell Type | Gd₂O₃ NP Concentration | Observed Effect | Reference |
| Human Fibroblasts | 10⁻³ M | 27% enhancement in metabolic activity | [1][2][3] |
| Human Keratinocytes | 10⁻³ M - 10⁻⁵ M | Stimulation of metabolic activity | [1][2][3] |
| Human Keratinocytes | 10⁻⁴ M | Average of 35% enhancement in proliferation | [1][2][3] |
Experimental Protocol: Assessment of Cell Viability and Proliferation (MTT Assay)
This protocol outlines the steps to assess the effect of Gd₂O₃ NPs on the viability and proliferation of fibroblasts and keratinocytes using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human dermal fibroblasts or human epidermal keratinocytes
-
This compound oxide nanoparticles (Gd₂O₃ NPs)
-
Complete cell culture medium (e.g., DMEM for fibroblasts, EpiLife for keratinocytes)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Nanoparticle Treatment:
-
Prepare a stock solution of Gd₂O₃ NPs in sterile, deionized water and sonicate to ensure a homogenous dispersion.
-
Prepare serial dilutions of the Gd₂O₃ NP suspension in complete culture medium to achieve the desired final concentrations (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M).
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Gd₂O₃ NPs. Include a control group with medium only.
-
Incubate the cells for 24 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After 4 hours, add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium and MTT only) from the absorbance of the samples.
-
Express the results as a percentage of the control (untreated cells).
-
Experimental Workflow: MTT Assay
II. Wound Healing: Promoting Mesenchymal Stem Cell Migration
Gd₂O₃ NPs have been shown to accelerate the migration of mesenchymal stem cells (MSCs), a critical process in wound healing and tissue repair.[2][3]
Quantitative Data Summary
The following table summarizes the effect of Gd₂O₃ NPs on the migration of human MSCs in a model wound healing assay.[2][3]
| Cell Type | Gd₂O₃ NP Concentration | Time Points | Observation | Reference |
| Human MSCs | 10⁻⁴ M | 24h, 48h, 72h | Accelerated migration and wound closure | [2][3] |
Experimental Protocol: In Vitro Wound Healing (Scratch) Assay
This protocol describes how to perform a scratch assay to evaluate the effect of Gd₂O₃ NPs on MSC migration.
Materials:
-
Human mesenchymal stem cells (MSCs)
-
This compound oxide nanoparticles (Gd₂O₃ NPs)
-
Complete MSC culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed MSCs in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells and debris.
-
-
Nanoparticle Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentration of Gd₂O₃ NPs (e.g., 10⁻⁴ M). Include a control group with medium only.
-
-
Image Acquisition:
-
Immediately after adding the nanoparticles (time 0), capture images of the scratch at predefined locations.
-
Continue to capture images at the same locations at regular intervals (e.g., 24, 48, and 72 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for both the treated and control groups.
-
Experimental Workflow: Wound Healing Assay
III. Bone Regeneration: Promoting Osteogenic Differentiation
This compound-containing biomaterials have been shown to promote the osteogenic differentiation of MSCs, a key process in bone regeneration. This is achieved, in part, through the modulation of specific signaling pathways.
Signaling Pathways in this compound-Induced Osteogenesis
Two key signaling pathways have been implicated in the pro-osteogenic effects of this compound-containing nanomaterials: the Wnt/β-catenin pathway and the Smad/Runx2 pathway .
-
Wnt/β-catenin Pathway: this compound has been observed to upregulate p-GSK3β and β-catenin, important marker proteins of this pathway, leading to the expression of osteogenic genes.[4]
-
Smad/Runx2 Pathway: this compound phosphate (B84403) has been shown to promote the expression of osteocalcin (B1147995) (OCN) and new bone regeneration via the Smad/Runx2 pathway.[4]
Diagram: Wnt/β-catenin Signaling Pathway in Osteogenesis
Diagram: Smad/Runx2 Signaling Pathway in Osteogenesis
Experimental Protocol: Assessment of Osteogenic Differentiation
This protocol provides a method for evaluating the osteogenic differentiation of MSCs in response to this compound-based nanomaterials by measuring alkaline phosphatase (ALP) activity and the expression of osteogenic marker genes.
Materials:
-
Human mesenchymal stem cells (MSCs)
-
This compound-based nanoparticles
-
Osteogenic induction medium (complete MSC medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
ALP activity assay kit
-
RNA extraction kit
-
qRT-PCR reagents and primers for osteogenic markers (e.g., RUNX2, ALP, COL-I, OCN)
-
24-well cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed MSCs in 24-well plates at a density of 2 x 10⁴ cells per well.
-
After 24 hours, replace the medium with osteogenic induction medium containing the desired concentration of this compound-based nanoparticles. Include a control group with osteogenic medium only.
-
Culture the cells for 7 to 21 days, changing the medium every 2-3 days.
-
-
ALP Activity Assay (Day 7-14):
-
Wash the cells with PBS.
-
Lyse the cells according to the ALP activity assay kit manufacturer's instructions.
-
Measure the ALP activity in the cell lysates and normalize to the total protein concentration.
-
-
Gene Expression Analysis (qRT-PCR) (Day 7-21):
-
Wash the cells with PBS and lyse them.
-
Extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to quantify the expression levels of osteogenic marker genes (RUNX2, ALP, COL-I, OCN).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
IV. Synthesis of this compound Oxide Nanoparticles
A common method for synthesizing Gd₂O₃ NPs for biological applications is through thermal decomposition.
Protocol: Synthesis of Gd₂O₃ NPs by Thermal Decomposition
Materials:
-
This compound(III) acetate (B1210297) hydrate
-
High-boiling point solvent (e.g., 1-octadecene)
-
Surfactant/capping agent (e.g., oleic acid, oleylamine)
-
Three-neck flask, condenser, heating mantle, thermocouple
Procedure:
-
Combine this compound(III) acetate hydrate, the solvent, and the surfactant in the three-neck flask.
-
Heat the mixture to a low temperature (e.g., 100-120°C) under vacuum for 1-2 hours to remove water.
-
Under a nitrogen atmosphere, heat the mixture to a high temperature (e.g., 280-320°C) and maintain for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the nanoparticles by adding a non-polar solvent like ethanol (B145695) or acetone.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles multiple times with ethanol and hexane (B92381) to remove excess reagents.
-
Dry the purified Gd₂O₃ NPs under vacuum.
Note: The size and properties of the nanoparticles can be tuned by varying the reaction temperature, time, and the ratio of precursors to surfactants.
Conclusion
This compound-based nanomaterials represent a promising platform for advancing regenerative medicine. Their ability to be visualized non-invasively, coupled with their capacity to modulate cellular functions critical for tissue repair, positions them as valuable tools for both fundamental research and the development of novel therapeutic strategies. The protocols and data presented here provide a foundation for researchers to explore the potential of these nanomaterials in their specific areas of interest. Further research is warranted to fully elucidate the mechanisms of action and to optimize the design of these nanomaterials for enhanced efficacy and safety in clinical applications.
References
- 1. Wnt Signaling in Bone Development and Disease: Making Stronger Bone with Wnts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Application Prospects of this compound Oxide Nanoparticles for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Gadolinium Labeling of Proteins and Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium (Gd³⁺), a lanthanide metal with seven unpaired electrons, is a highly effective T1 relaxation agent used to enhance contrast in Magnetic Resonance Imaging (MRI). Covalent attachment of this compound chelates to proteins and antibodies enables targeted delivery of the contrast agent, allowing for molecular imaging of specific biological targets such as cell surface receptors. This document provides detailed protocols for the principal methods of this compound labeling, characterization of the conjugates, and a summary of key quantitative data to guide experimental design.
The overall workflow for producing and characterizing this compound-labeled proteins involves several key stages, from initial protein preparation to final functional analysis.
Labeling Chemistries
The most common strategies for labeling proteins with this compound involve the use of bifunctional chelators. These molecules possess a high-affinity binding site for the Gd³⁺ ion (e.g., DOTA, DTPA) and a reactive group that can form a covalent bond with a functional group on the protein surface. The choice of chemistry depends on the available and desired target residues on the protein.
Amine-Reactive Labeling (via Lysine (B10760008) Residues)
This is the most common approach, targeting the abundant and accessible ε-amino groups of lysine residues and the N-terminal α-amino group. N-hydroxysuccinimide (NHS) esters are the preferred reagents for this purpose.[1][]
References
Application Notes and Protocols: The Use of Gadolinium as a Paramagnetic Agent in Nuclear Magnetic Resonance (NMR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, the use of paramagnetic lanthanide complexes to simplify complex spectra is a well-established technique. While ions like Europium (Eu³⁺) and Praseodymium (Pr³⁺) are renowned as "shift reagents" for their ability to induce large chemical shifts, Gadolinium (Gd³⁺) operates primarily as a Paramagnetic Relaxation Enhancement (PRE) agent. This distinction is crucial for its effective application in research and drug development.
The Gd³⁺ ion possesses the largest number of unpaired electrons (seven) among the lanthanides, making it highly paramagnetic.[1] However, due to its isotropic g tensor (S-state ion), it does not generate significant pseudocontact shifts, which are the primary source of the large chemical shift changes induced by traditional shift reagents.[2][3] Instead, the dominant effect of this compound in an NMR experiment is the dramatic enhancement of both longitudinal (T₁) and transverse (T₂) relaxation rates of nearby nuclei.[4] This property, while causing line broadening, can be harnessed for various applications, from determining molecular structure and dynamics to improving the sensitivity of multidimensional NMR experiments.[5][6]
These application notes provide a comprehensive overview of the principles, applications, and protocols for using this compound-based agents in NMR spectroscopy.
Principle of Operation: Paramagnetic Relaxation Enhancement (PRE)
The primary mechanism by which this compound affects NMR spectra is through dipole-dipole interactions between its unpaired electrons and the nuclear spins of the analyte molecule. This interaction creates fluctuating magnetic fields that provide an efficient pathway for nuclear spin relaxation, leading to a significant reduction in both T₁ and T₂ relaxation times.[7]
-
T₁ Shortening: The accelerated longitudinal relaxation allows for shorter recycle delays between NMR scans, which can significantly reduce the total experiment time and improve signal-to-noise per unit time, especially in multidimensional experiments like HSQC.[8]
-
T₂ Shortening: The enhanced transverse relaxation leads to an increase in the signal linewidth (line broadening). While often a limitation, this effect is distance-dependent (proportional to 1/r⁶) and can be used to obtain long-range distance information in macromolecules.
The workflow for a typical PRE experiment is outlined below.
Applications
The unique properties of this compound complexes make them valuable tools in several areas of research:
-
Structural Biology: By attaching a Gd³⁺-chelating tag to a specific site on a protein or nucleic acid, the distance-dependent line broadening can be used to measure long-range distances (up to ~40 Å) to other nuclei in the molecule or a binding partner.[9] This provides crucial structural constraints for determining the 3D structure of macromolecules and their complexes.
-
Metabolomics: In complex biological mixtures like plasma or cell extracts, severe signal overlap in ¹H NMR spectra can hinder metabolite identification and quantification. The addition of a low concentration of a Gd³⁺ complex (e.g., 0.25 mM) shortens the T₁ relaxation times of all metabolites, allowing for faster acquisition of 2D spectra (e.g., HSQC) without saturation.[5] This leads to enhanced sensitivity and resolution, improving the detection of low-abundance metabolites.[8][10]
-
In-Cell NMR: Stable and non-toxic Gd³⁺ complexes like Gd-DOTA can be used as extracellular relaxation agents to distinguish between intracellular and extracellular signals.[2][11] Due to the low permeability of cell membranes to these complexes, they selectively broaden the signals from extracellular molecules, allowing for the unambiguous observation of signals from within the cell.[6]
-
Drug Development: PRE effects can be used to study the binding of small molecule fragments to target proteins. The binding event brings the small molecule into proximity with a Gd³⁺ tag on the protein, leading to selective broadening of its NMR signals, which can be used as a screening method.
Data Presentation: Quantitative Effects of this compound
The primary quantitative data associated with the use of this compound are the changes in relaxation rates (R₁ = 1/T₁, R₂ = 1/T₂) and the resulting effect on signal intensity and linewidth.
Table 1: Effect of this compound (Gd-DOTA) on Metabolite Relaxation Times
| Parameter | Value without Gd | Value with 0.25 mM Gd | Fold Change | Reference |
| Typical Metabolite T₁ | 0.9 - 4.0 s | 2- to 10-fold decrease | N/A | [5][7] |
| Typical Metabolite T₂ | 100 - 600 ms | Decreased | N/A | [5][7] |
| Recycle Delay (d1) for HSQC | ~1.5 s | 0.8 s | ~2x faster | [5] |
| Mean Signal Intensity | Baseline | 1.25-fold increase | +25% | [5] |
Table 2: Relaxivity of Different this compound Species
Relaxivity (r₁, r₂) is a measure of a paramagnetic agent's efficiency at enhancing relaxation rates, normalized to a 1 mM concentration.
| This compound Species | Solvent/Matrix | Longitudinal Relaxivity (r₁) (s⁻¹mM⁻¹) | Transverse Relaxivity (r₂) (s⁻¹mM⁻¹) | Reference |
| Gd-DOTA | Water | ~3.7 | - | |
| Magnevist (Gd-DTPA) | Water | ~4.1 | - | |
| GdCl₃ | Water | ~11.8 | - | |
| GdCl₃ | Heparin Solution | ~26.3 | - | |
| Aqua Gd³⁺ | Extracellular | 34.5 | - | [2] |
| Aqua Gd³⁺ | Intracellular | 25.4 | - | [2] |
| Gd-DOTA | Extracellular | 4.81 | - | [2] |
| Gd-DOTA | Intracellular | 3.50 | - | [2] |
Experimental Protocols
Protocol 1: Enhancing Sensitivity in 2D HSQC for Metabolomics
Objective: To improve the signal-to-noise ratio and reduce the acquisition time of a ¹H-¹³C HSQC spectrum of a biological extract.
Materials:
-
Lyophilized biological extract (e.g., plasma, cell lysate)
-
Deuterated buffer (e.g., 50 mM Phosphate Buffer in D₂O, pH 7.4)
-
NMR standard (e.g., DSS-d₆)
-
Stock solution of a stable this compound complex (e.g., 10 mM Gadobutrol or Gd-DOTA in D₂O)
-
High-quality 3 mm or 5 mm NMR tubes
Methodology:
-
Sample Reconstitution: Reconstitute the lyophilized extract in a precise volume of the deuterated buffer (e.g., 180 µL for a 3 mm tube). Add the NMR standard.
-
Control Spectrum: Transfer the solution to an NMR tube. Acquire a standard 2D ¹H-¹³C HSQC spectrum. Use a relaxation delay (d1) appropriate for the sample, typically 1.5 seconds.
-
Doping with this compound: Add a calculated volume of the this compound stock solution to the NMR sample to achieve a final concentration of 0.25 mM . For example, add 4.6 µL of 10 mM Gd-DOTA to 180 µL of sample. Mix thoroughly by gently inverting the tube several times.
-
PRE-Enhanced Spectrum: Re-acquire the 2D ¹H-¹³C HSQC spectrum on the doped sample. Crucially, reduce the relaxation delay (d1) to 0.8 seconds .
-
Data Analysis: Process both spectra identically. Compare the signal-to-noise ratio and the number of detected peaks between the control and the this compound-enhanced spectra. The spectrum with this compound is expected to show improved sensitivity, particularly for low-intensity signals.[5]
Protocol 2: T₁ Relaxation Measurement Using Inversion-Recovery
Objective: To quantitatively measure the effect of a this compound complex on the longitudinal relaxation time (T₁) of a specific nucleus.
Materials:
-
Analyte solution of interest
-
This compound complex stock solution
-
NMR tube
Methodology:
-
Prepare Samples: Prepare a series of NMR samples with a fixed analyte concentration and varying concentrations of the this compound complex (e.g., 0 mM, 0.1 mM, 0.25 mM, 0.5 mM).
-
Spectrometer Setup: Tune and shim the spectrometer for the sample.
-
Inversion-Recovery Pulse Sequence: Utilize a standard inversion-recovery pulse sequence (180° - τ - 90° - Acquire).
-
Acquire Data: Collect a series of 1D spectra, varying the delay time τ between the 180° and 90° pulses. The τ values should bracket the expected T₁ value, ranging from much shorter to much longer (e.g., 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s).
-
Data Processing and Analysis:
-
Process each spectrum from the series.
-
For a specific resonance peak, measure its intensity (M_z) at each τ value. The intensity will range from negative (after short τ) to positive.
-
Plot the peak intensity as a function of the delay τ.
-
Fit the data to the exponential recovery equation: M_z(τ) = M₀(1 - 2e^(-τ/T₁)).
-
The fitted parameter T₁ is the longitudinal relaxation time.
-
-
Compare Results: Compare the T₁ values across the different this compound concentrations to quantify the relaxation enhancement.
The relationship between the paramagnetic agent and the observed relaxation rate is depicted below.
Mandatory Safety and Handling Precautions
-
Toxicity: Free, unchelated Gd³⁺ ions are toxic. Always use stable, chelated this compound complexes (e.g., Gd-DOTA, Gd-DTPA) from reputable suppliers.[12][13]
-
Sample Purity: Ensure the NMR sample is free of particulate matter, as paramagnetic impurities can severely degrade spectral quality. Filtering the sample into the NMR tube is recommended.[14]
-
Concentration: Use the lowest concentration of the this compound agent that achieves the desired effect. High concentrations will lead to excessive line broadening, potentially rendering the signals undetectable.[5]
-
Solvent: Ensure the deuterated solvent is of high purity and dry, as water can sometimes compete for coordination sites on the complex.[1]
Conclusion
While not a traditional "shift reagent," this compound is a powerful paramagnetic agent for NMR spectroscopy. Its dominant effect, paramagnetic relaxation enhancement, provides a unique set of tools for researchers. By accelerating nuclear relaxation, this compound complexes can be used to obtain long-range structural information, significantly improve the sensitivity of multidimensional NMR experiments for complex mixtures, and probe molecular interactions. Understanding the principles of PRE and following carefully designed protocols will enable researchers, scientists, and drug development professionals to effectively leverage the properties of this compound in their NMR studies.
References
- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 2. This compound Complexes as Contrast Agent for Cellular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The magnetic susceptibility effect of this compound-based contrast agents on PRFS-based MR thermometry during thermal interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. bionmr.unl.edu [bionmr.unl.edu]
- 8. This compound-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternatives to this compound-based MRI Metal Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Complexes as Contrast Agent for Cellular NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Magnetic resonance imaging - Wikipedia [en.wikipedia.org]
- 13. ajronline.org [ajronline.org]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Notes and Protocols for Quantifying Gadolinium Concentration in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate and sensitive quantification of gadolinium (Gd) in various biological matrices. The methodologies outlined are essential for preclinical and clinical research involving this compound-based contrast agents (GBCAs), enabling studies on their pharmacokinetics, biodistribution, and long-term retention in the body.
Introduction
This compound-based contrast agents are widely used to enhance the quality of magnetic resonance imaging (MRI).[1] However, concerns about the long-term retention of this compound in tissues have necessitated the development of robust and sensitive analytical methods to quantify its concentration in biological samples.[2][3] The primary techniques for this purpose are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), with ICP-MS being the gold standard due to its superior sensitivity.[4][5]
This document provides detailed protocols for sample preparation and analysis using these techniques, along with comparative data to aid in method selection.
Analytical Methods for this compound Quantification
The choice of analytical method depends on the required sensitivity and the expected concentration of this compound in the sample.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : This is the preferred method for trace and ultra-trace analysis of this compound. It offers high sensitivity, a wide dynamic range, and the ability to perform isotopic analysis.[4] ICP-MS can detect this compound at very low concentrations, making it ideal for retention studies where this compound levels can be minimal.[1]
-
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) : ICP-AES is a suitable technique for screening and quantifying higher concentrations of this compound.[6][7] While less sensitive than ICP-MS, it is a robust and widely available technique.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of ICP-MS and ICP-AES for the quantification of this compound in biological samples.
Table 1: Detection Limits for this compound Quantification
| Analytical Method | Matrix | Detection Limit (ng/mL) | Reference(s) |
| ICP-MS | Tissue | 0.009 | [1] |
| ICP-AES (JY 38Plus) | Solution | 58 | [1] |
| ICP-AES (JY 138 Ultrace) | Solution | 2 | [1] |
Table 2: Reported this compound Concentrations in Human Biological Samples After GBCA Administration
| Biological Matrix | Median Concentration | Interquartile Range (IQR) | Reference(s) |
| Whole Blood | 0.013 ng/mL | Limit of Detection (LOD) - 0.884 ng/mL | [8] |
| Plasma | 0.012 ng/mL | LOD - 0.046 ng/mL | [8] |
| Spot Urine | 0.304 µg/g creatinine | 0.070 - 3.702 µg/g creatinine | [8] |
Experimental Protocols
Protocol 1: Sample Preparation by Microwave Digestion
This protocol is applicable to a wide range of biological samples, including tissue, blood, and plasma.[6][7]
Materials:
-
Concentrated nitric acid (HNO3), trace metal grade
-
Microwave digestion system
-
Microwave digestion vessels
-
Calibrated pipettes
-
Volumetric flasks
Procedure:
-
Accurately weigh approximately 0.1 to 0.5 g of the biological sample into a clean microwave digestion vessel.
-
Carefully add a sufficient volume of concentrated nitric acid to the vessel to completely cover the sample (typically 5-10 mL).
-
Allow the sample to pre-digest at room temperature for at least 30 minutes in a fume hood.
-
Seal the digestion vessels according to the manufacturer's instructions.
-
Place the vessels in the microwave digestion system and run a program with a gradual temperature ramp to approximately 180-200°C, followed by a hold period of at least 15-20 minutes to ensure complete digestion.[9]
-
After the program is complete, allow the vessels to cool to room temperature.
-
Carefully open the vessels in a fume hood and quantitatively transfer the digested sample to a volumetric flask.
-
Dilute the sample to the final volume with deionized water. The final acid concentration should be suitable for the analytical instrument (typically 2-5% nitric acid).
-
The sample is now ready for analysis by ICP-MS or ICP-AES.
Protocol 2: Quantification of this compound by ICP-MS
Instrumentation and Parameters:
-
An ICP-MS instrument equipped with a standard sample introduction system.
-
The instrument should be tuned according to the manufacturer's recommendations for optimal sensitivity and stability.
-
Monitor at least two this compound isotopes (e.g., 157Gd and 158Gd) to check for potential isobaric interferences.[1]
Procedure:
-
Calibration: Prepare a series of calibration standards by serial dilution of a certified this compound standard solution. The concentration range of the standards should bracket the expected concentration of this compound in the samples. The standards should be matrix-matched with the samples (i.e., contain the same concentration of nitric acid).
-
Internal Standard: Use an internal standard (e.g., rhodium, iridium) to correct for instrumental drift and matrix effects. The internal standard should be added to all blanks, standards, and samples.
-
Sample Analysis: Aspirate the prepared samples, blanks, and standards into the ICP-MS.
-
Data Acquisition: Acquire data for the selected this compound isotopes and the internal standard.
-
Quantification: Construct a calibration curve by plotting the intensity ratio of the this compound isotope to the internal standard against the concentration of the calibration standards. Use the calibration curve to determine the concentration of this compound in the unknown samples.
Protocol 3: Quantification of this compound by ICP-AES
Instrumentation and Parameters:
-
An ICP-AES instrument with either radial or axial viewing capabilities.
-
Select a sensitive and interference-free emission line for this compound (e.g., 336.223 nm or 342.247 nm).[1]
Procedure:
-
Calibration: Prepare calibration standards in the same manner as for ICP-MS analysis. The concentration range will typically be higher than for ICP-MS.
-
Sample Analysis: Introduce the prepared samples, blanks, and standards into the ICP-AES.
-
Data Acquisition: Measure the emission intensity at the selected this compound wavelength.
-
Quantification: Create a calibration curve by plotting the emission intensity against the concentration of the calibration standards. Determine the this compound concentration in the samples from this curve.
Visualizations
Caption: Workflow for this compound Quantification.
Considerations for Method Validation
To ensure the reliability of the generated data, the analytical method used for this compound quantification should be validated according to established guidelines (e.g., ICH Q2(R1)).[10][11] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix.[12]
-
Linearity and Range: The relationship between the instrument response and the concentration of the analyte, and the concentration range over which this relationship is linear.[12]
-
Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or by spiking samples with a known amount of this compound.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[12]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Application: Monitoring this compound Retention
The described protocols are crucial for investigating the retention of this compound following the administration of GBCAs. Studies have shown that linear GBCAs are retained at higher levels in the brain, bone, and skin compared to macrocyclic GBCAs.[13][14] Accurate quantification of this compound in these tissues is essential for understanding the long-term safety profiles of different GBCAs.
Sample Collection and Handling
Proper sample collection and handling are critical to avoid contamination and ensure the integrity of the results.
-
Urine Collection: For urinary this compound measurements, a 24-hour urine collection is often recommended.[15][16] It is important to note that if a patient has recently received a GBCA, urine samples should not be collected for at least 96 hours to avoid measuring the this compound that is being actively excreted.[15]
-
Blood Collection: Blood samples should be collected in tubes that are free of metal contamination.
-
Tissue Collection: Tissues should be harvested using non-metallic instruments to prevent contamination.
By following these detailed protocols and considering the validation requirements, researchers can obtain accurate and reliable data on this compound concentrations in biological samples, contributing to a better understanding of the behavior of GBCAs in the body.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. This compound Deposition in the Rat Brain Measured with Quantitative MRI versus Elemental Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Drug Safety Communication: FDA warns that this compound-based contrast agents (GBCAs) are retained in the body; requires new class warnings | FDA [fda.gov]
- 4. Quantification of Gadodinium in blood and DBS by ICP-MS â Vitas Analytical Services [vitas.no]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry ... - Analyst (RSC Publishing) DOI:10.1039/A708905H [pubs.rsc.org]
- 8. This compound Concentrations in Biological Matrices From Patients Exposed to this compound-Based Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. radiologybusiness.com [radiologybusiness.com]
- 14. diagnosticimaging.com [diagnosticimaging.com]
- 15. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 16. This compound, 24 Hour, Urine - Asante Lab Test Catalog [asantelab.testcatalog.org]
Application Notes and Protocols: Gadolinium Complexes as Catalysts in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium (Gd), a lanthanide series element, has garnered significant interest in the field of catalysis. This compound-based catalysts, particularly this compound(III) complexes, have demonstrated remarkable activity and selectivity in various polymerization reactions.[1][2] The unique electronic and steric properties of the this compound ion, including its large ionic radius and flexible coordination sphere, allow for the catalysis of polymerization for a wide range of monomers, from traditional olefins to cyclic esters. These catalysts often exhibit high efficiency and can provide excellent control over polymer microstructure and molecular weight. This document provides an overview of the applications of this compound complexes in polymerization, detailed experimental protocols, and a summary of their catalytic performance.
Applications in Polymerization
This compound complexes have been successfully employed as catalysts or co-catalysts in several key polymerization reactions:
-
Diene Polymerization (Isoprene and Butadiene): this compound-based catalysts are highly effective in the polymerization of conjugated dienes like isoprene (B109036) and 1,3-butadiene.[3][4] These catalysts can produce polymers with high cis-1,4-stereoselectivity, a crucial property for synthetic rubbers that mimic the properties of natural rubber.[3][5] A notable example is the use of this compound chloride solvates in combination with triisobutylaluminium (TIBA), which shows high activity in isoprene polymerization.[4]
-
Olefin Polymerization (Ethylene): While less common than titanium and zirconium catalysts, this compound complexes have been investigated for ethylene (B1197577) polymerization. They can be supported on materials like silica (B1680970) to create heterogeneous catalysts.[6][7][8] These systems can produce high-density polyethylene (B3416737) (HDPE).
-
Ring-Opening Polymerization (ROP) of Cyclic Esters: this compound complexes are effective initiators for the ring-opening polymerization of cyclic esters such as lactide and ε-caprolactone.[9][10][11] The resulting polyesters, like polylactide (PLA) and polycaprolactone (B3415563) (PCL), are biodegradable and have significant applications in the biomedical field, including in drug delivery systems.[9][10]
Data Presentation: Catalytic Performance of this compound Complexes
The following tables summarize the quantitative data on the performance of various this compound-based catalysts in different polymerization reactions.
Table 1: Isoprene Polymerization Catalyzed by RE(CH₂SiMe₃)₃(THF)n Complexes
| Catalyst (RE) | Conversion (%)[5] | Mₙ ( kg/mol )[5] | Mₙ (calc) ( kg/mol )[5] | Mₙ/Mₙ (PDI)[5] | cis-1,4 (%)[5] | trans-1,4 (%)[5] | 3,4 (%)[5] |
| Gd | >99 | 104 | 102 | 1.34 | 74 | 26 | <1 |
| Sm | >99 | 103 | 102 | 1.32 | 75 | 25 | <1 |
| Y | >99 | 103 | 102 | 1.32 | 75 | 25 | <1 |
| Tm | >99 | 103 | 102 | 1.33 | 74 | 26 | <1 |
Reaction Conditions: Toluene, [IP] = 2.0 M, [RE] = 2.0 mM, [PPh₃] = 2.0 mM, [[Ph₃C][B(C₆F₅)₄]] = 4.0 mM, 10 min.[5]
Table 2: Comparative Data for Butadiene Polymerization
| Catalyst System | Monomer | cis-1,4 (%) | trans-1,4 (%) | 1,2-vinyl (%) | Reference |
| Gd-based Ziegler-Natta | 1,3-Butadiene | High | - | - | [12] |
| Nd-based Ziegler-Natta | 1,3-Butadiene | >90 | - | - | [13] |
Note: Specific quantitative data for Gd-catalyzed butadiene polymerization is often presented in comparison to other lanthanides, highlighting its high stereospecificity. Detailed comparative tables with various Gd complexes are less common in the readily available literature.
Table 3: Ring-Opening Polymerization of Cyclic Esters (Illustrative Data)
| Catalyst | Monomer | Conversion (%) | Mₙ ( g/mol ) | PDI | Reference |
| Gd(OTf)₃ | L-Lactide | >95 | 25,000 | 1.3 | [Hypothetical Data] |
| L₂GdN(SiMe₃)₂ | ε-Caprolactone | >98 | 35,000 | 1.2 | [Hypothetical Data] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Tris(bis(trimethylsilyl)amide) Precursor Complex
This protocol is based on general methods for synthesizing lanthanide amide complexes.[1][14]
Materials:
-
Anhydrous this compound(III) chloride (GdCl₃)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane (B92381)
-
Schlenk line and glassware
-
Magnetic stirrer and stir bars
-
Cannula for liquid transfer
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous GdCl₃ (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask to create a slurry.
-
In a separate Schlenk flask, dissolve LiN(SiMe₃)₂ (3.0 eq) in anhydrous THF.
-
Slowly add the LiN(SiMe₃)₂ solution to the GdCl₃ slurry at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Remove the THF in vacuo to yield a solid residue.
-
Extract the product with anhydrous hexane and filter to remove LiCl precipitate.
-
Evaporate the hexane from the filtrate in vacuo to yield the this compound tris(bis(trimethylsilyl)amide) complex as a crystalline solid.
-
Characterize the product using appropriate analytical techniques (e.g., NMR spectroscopy, elemental analysis).
Protocol 2: Polymerization of Isoprene using a this compound Catalyst
This protocol is adapted from a published procedure for isoprene polymerization.[5]
Materials:
-
This compound precursor complex (e.g., Gd(CH₂SiMe₃)₃(THF)₂)
-
Isoprene (freshly distilled)
-
Triphenylphosphine (PPh₃)
-
Trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄])
-
Anhydrous Toluene
-
Schlenk tubes and syringes
-
Magnetic stirrer and stir bars
Procedure:
-
In a glovebox, prepare stock solutions of the this compound precursor, PPh₃, and [Ph₃C][B(C₆F₅)₄] in anhydrous toluene.
-
In a septum-capped vial, add the desired amount of the this compound precursor stock solution.
-
Add the PPh₃ stock solution (1.0 eq relative to Gd).
-
Add the [Ph₃C][B(C₆F₅)₄] stock solution (2.0 eq relative to Gd) to activate the precatalyst. Let the mixture stir for 2 minutes.
-
Add the desired amount of isoprene to the activated catalyst solution.
-
Allow the polymerization to proceed for the desired time (e.g., 10 minutes).
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven to a constant weight.
-
Analyze the polymer for its molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) using gel permeation chromatography (GPC), and determine the microstructure (cis-1,4, trans-1,4, and 3,4-content) using ¹H and ¹³C NMR spectroscopy.
Visualizations
Caption: Catalytic cycle for this compound-catalyzed diene polymerization.
Caption: General experimental workflow for this compound-catalyzed polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Oxide as a Catalyst for Chemical Synthesis [stanfordmaterials.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Control of Isoprene Polymerization with Trialkyl Rare Earth Metal Complexes through Neutral Donor Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Coated Mesoporous Silica Nanoparticle for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalyzed ring-opening polymerization of ε-caprolactone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselectivity in Butadiene Polymerization Promoted by Using Ziegler–Natta Catalysts Based on (Anilidomethyl)pyridine Group (IV) Complexes [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Gadolinium in Multimodal Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of gadolinium in the design and use of multimodal imaging agents. This compound (Gd³⁺), a lanthanide metal with seven unpaired electrons, is a highly effective T1 contrast agent for Magnetic Resonance Imaging (MRI).[1][2] When incorporated into nanoparticle platforms, its capabilities can be expanded for multimodal imaging, combining the high spatial resolution of MRI with the sensitivity of other modalities like fluorescence imaging, and for theranostic applications, which integrate therapeutic functionalities.[3]
Design and Synthesis of this compound-Based Multimodal Imaging Agents
The design of this compound-based multimodal imaging agents typically involves the chelation of the toxic free Gd³⁺ ion with organic ligands to ensure biocompatibility.[4][5] These chelates are then incorporated into or onto a nanoparticle scaffold. This nanoparticle approach offers several advantages, including the potential for high payloads of this compound, the ability to incorporate other imaging modalities (e.g., fluorescent dyes), and the functionalization of the nanoparticle surface for targeted delivery.[6]
A common strategy involves the synthesis of this compound-doped nanoparticles. For instance, this compound oxide nanoparticles can be synthesized using a polyol method, which allows for control over particle size and shape.[5] These nanoparticles can then be further functionalized.
Example Synthesis Workflow: Fluorescent this compound-Doped Silica (B1680970) Nanoparticles
This workflow outlines the synthesis of a multimodal imaging agent combining the MRI contrast properties of this compound with the optical imaging capabilities of a fluorescent dye, encapsulated within a biocompatible silica shell.
Caption: Synthesis of a targeted, fluorescent this compound-doped silica nanoparticle.
Characterization of this compound-Based Multimodal Imaging Agents
Thorough characterization is crucial to ensure the efficacy and safety of the imaging agents. Key parameters include size, this compound loading, and relaxivity.
| Parameter | Method | Typical Values | Reference |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 50 - 200 nm | [5] |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, uniform | [7] |
| This compound Content | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | 1-10% by weight | [3] |
| Longitudinal Relaxivity (r1) | T1-weighted MRI of phantoms with varying concentrations | 4 - 20 mM⁻¹s⁻¹ | [1][8] |
| Transverse Relaxivity (r2) | T2-weighted MRI of phantoms with varying concentrations | 10 - 50 mM⁻¹s⁻¹ | [8] |
| Fluorescence Emission | Fluorescence Spectroscopy | Dependent on the incorporated fluorophore | N/A |
Experimental Protocols
Protocol 1: T1 Relaxivity Measurement
Objective: To determine the longitudinal relaxivity (r1) of a this compound-based contrast agent, which is a measure of its efficiency in enhancing the T1 relaxation rate of water protons.
Materials:
-
This compound-based nanoparticles
-
Deionized water or phosphate-buffered saline (PBS)
-
0.5 mL microcentrifuge tubes
-
MRI scanner (e.g., 1.5T, 3T, or 7T)
Procedure:
-
Prepare a stock solution of the this compound-based nanoparticles of known concentration in deionized water or PBS.
-
Perform serial dilutions to obtain a series of at least five samples with decreasing concentrations of this compound.
-
Transfer each dilution into a 0.5 mL microcentrifuge tube and arrange them in a phantom holder. Include a tube with only the solvent as a control.
-
Place the phantom in the MRI scanner.
-
Acquire T1-weighted images using an inversion recovery or spin-echo sequence. It is crucial to use a range of inversion times (TI) for the inversion recovery sequence or a long repetition time (TR) for the spin-echo sequence to accurately measure T1.[9]
-
Measure the signal intensity in a region of interest (ROI) for each sample at each TI.
-
Calculate the T1 relaxation time for each concentration by fitting the signal intensity data to the appropriate recovery equation.
-
Calculate the relaxation rate (R1 = 1/T1) for each sample.
-
Plot the relaxation rate (R1) as a function of the this compound concentration (in mM).
-
The slope of the resulting linear fit represents the longitudinal relaxivity (r1) in units of mM⁻¹s⁻¹.[4]
Caption: Workflow for determining the T1 relaxivity of a this compound-based contrast agent.
Protocol 2: In Vitro Cellular Uptake and Imaging
Objective: To visualize and quantify the uptake of fluorescently-labeled this compound nanoparticles into cultured cells.
Materials:
-
Fluorescently-labeled this compound nanoparticles
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Seed cells in a glass-bottom dish or multi-well plate and allow them to adhere overnight.
-
Prepare a dispersion of the fluorescent this compound nanoparticles in complete cell culture medium at the desired concentration.
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells for a specified period (e.g., 4 hours) at 37°C in a CO₂ incubator.[10]
-
After incubation, wash the cells three times with PBS to remove any non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and add fresh PBS or mounting medium for imaging.
-
Image the cells using a confocal microscope. Use appropriate laser lines and filters for the nanoparticle's fluorophore and DAPI.
-
The intracellular localization of the nanoparticles can be observed by the colocalization of the nanoparticle's fluorescence signal with cellular compartments.
Caption: Protocol for in vitro cellular uptake of fluorescent this compound nanoparticles.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound-based nanoparticles on a cell line.
Materials:
-
This compound-based nanoparticles
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[11]
-
Prepare serial dilutions of the this compound nanoparticles in complete cell culture medium.
-
Remove the old medium and add 100 µL of the nanoparticle dilutions to the respective wells. Include a control group with medium only.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.[12]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.[11]
-
Cell viability is expressed as a percentage of the control group.
Protocol 4: In Vivo Multimodal Imaging in a Murine Tumor Model
Objective: To evaluate the tumor-targeting and imaging capabilities of a this compound-based multimodal imaging agent in a live animal model.
Materials:
-
This compound-based multimodal imaging agent
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Anesthesia (e.g., isoflurane)
-
MRI scanner with an animal coil
-
In vivo fluorescence imaging system
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Acquire pre-injection baseline T1-weighted MR images and fluorescence images of the tumor region.
-
Administer the this compound-based imaging agent intravenously (e.g., via tail vein injection).
-
Acquire post-injection T1-weighted MR images and fluorescence images at various time points (e.g., 1, 4, 24 hours) to monitor the biodistribution and tumor accumulation of the agent.[13]
-
The enhancement in the T1-weighted MR images in the tumor region indicates the accumulation of the this compound agent.
-
The fluorescence signal in the tumor region provides a complementary visualization of the agent's localization.
-
Analyze the signal enhancement in the MR images and the fluorescence intensity over time to quantify the targeting efficiency.
Signaling Pathways in Targeted Imaging
For targeted imaging agents, the nanoparticles are often functionalized with ligands that bind to specific receptors overexpressed on cancer cells. A common example is the targeting of the Epidermal Growth Factor Receptor (EGFR).
Caption: Targeted delivery and multimodal signal generation of a this compound nanoparticle.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mriquestions.com [mriquestions.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. electrochemsci.org [electrochemsci.org]
- 8. "Basic MR Relaxation Mechanisms & Contrast Agent Design" - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. The Assessment of Toxicity Characteristics of Cellular Uptake of Paramagnetic Nanoparticles as a New Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo magnetic resonance imaging of mice liver tumors using a new this compound‐based contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies for reducing gadolinium-induced cytotoxicity in in-vitro experiments
Welcome to the technical support center for researchers encountering gadolinium-induced cytotoxicity in their in-vitro experiments. This resource provides troubleshooting guides and frequently asked questions to help you mitigate common issues and ensure the robustness of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity in cell culture?
A1: this compound (Gd³⁺) induces cytotoxicity through several primary mechanisms. The free, non-chelated Gd³⁺ ion is particularly toxic. Key mechanisms include:
-
Oxidative Stress: this compound exposure can lead to an overproduction of reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA.[1][2][3][4]
-
Mitochondrial Dysfunction: Gd³⁺ can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential and initiating the intrinsic apoptotic pathway.[2][5][6]
-
Apoptosis and Necrosis: this compound can induce programmed cell death (apoptosis) and, at higher concentrations, necrosis.[2][5][6][7][8] This is often mediated by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[2][8]
-
Inflammation: Exposure to this compound can trigger pro-inflammatory responses, including the increased expression of cytokines like IL-1β and TNFα.[1]
-
Disruption of Calcium Signaling: Due to its similar ionic radius to Ca²⁺, Gd³⁺ can interfere with calcium-dependent cellular processes.[9][10]
Q2: Why am I observing high levels of cell death in my experiments?
A2: High levels of cell death are a common issue and can be attributed to several factors:
-
Form of this compound: Free Gd³⁺ (e.g., from GdCl₃) is significantly more toxic than chelated this compound found in MRI contrast agents.[1][11]
-
Chelate Stability: If using a this compound-based contrast agent (GBCA), the stability of the chelate is crucial. Linear GBCAs are generally less stable and more prone to releasing free Gd³⁺ compared to macrocyclic GBCAs, leading to higher cytotoxicity.[1][8][11][12]
-
Concentration and Exposure Time: Cytotoxicity is typically dose- and time-dependent. High concentrations or prolonged exposure will result in increased cell death.[5][6][8]
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, renal tubular cells and neuronal cells have shown significant susceptibility.[5][7][8]
Q3: How can I reduce this compound-induced cytotoxicity in my cell cultures?
A3: Several strategies can be employed to minimize this compound's toxic effects:
-
Use Macrocyclic GBCAs: Whenever possible, use GBCAs with macrocyclic chelators (e.g., gadoterate (B1198928) meglumine, gadobutrol) as they are more stable and less likely to release toxic free Gd³⁺ ions compared to linear agents (e.g., gadodiamide, gadopentetate dimeglumine).[8][11][12]
-
Incorporate Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) can mitigate cytotoxicity by reducing oxidative stress.[4][9][11][13]
-
Use Chelating Agents: Adding a strong chelating agent, such as diethylenetriaminepentaacetic acid (DTPA), can help sequester any free Gd³⁺ that may be released.[11]
-
Optimize Concentration and Duration: Perform dose-response and time-course experiments to identify the lowest effective concentration and shortest exposure time needed to achieve your experimental goals while minimizing cytotoxicity.
-
Consider Nanoparticle Formulations: Some research suggests that certain this compound nanoparticle formulations may exhibit lower cytotoxicity compared to free ions, though this can be particle-dependent.[14][15]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Gd³⁺ Concentration | Ensure the this compound compound is fully dissolved and vortexed before each use to ensure a homogenous solution. Prepare fresh dilutions for each experiment. |
| Cell Seeding Density | Optimize cell seeding density. Too few cells can be overly sensitive, while too many can lead to nutrient depletion and confounding results. Ensure consistent cell numbers across all wells. |
| Assay Interference | This compound may interfere with certain assay reagents. For example, it might interact with tetrazolium salts (MTT, MTS). Run a control with this compound in cell-free media to check for direct chemical reactions with the assay components. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation, which can concentrate the this compound solution. Fill outer wells with sterile PBS or media. |
Problem 2: Unexpected changes in cellular morphology.
| Possible Cause | Troubleshooting Step |
| Apoptosis or Necrosis | Cells undergoing apoptosis may appear shrunken and rounded, with condensed chromatin. Necrotic cells often swell and lyse. Use assays like Annexin V/Propidium Iodide staining to differentiate between these forms of cell death. |
| Oxidative Stress | High levels of ROS can lead to visible changes in cell morphology. Observe cells using phase-contrast microscopy and consider staining for oxidative stress markers. |
| Autophagy Induction | This compound has been shown to induce autophagy.[1][2] Use specific markers like LC3-II to detect the formation of autophagosomes via Western blot or immunofluorescence. |
Data Summary Tables
Table 1: Comparative Cytotoxicity of Different GBCAs on Neuronal Cells (SH-SY5Y)
Cell viability measured by MTS assay after 48 hours of exposure.
| GBCA Type | Agent | Concentration (µM) | Cell Viability (%) |
| Macrocyclic | Gadoterate Meglumine | 1000 | ~85% |
| Gadobutrol | 1000 | ~89% | |
| Linear | Gadoversetamide | 1000 | ~65% |
| Gadopentetate Dimeglumine | 1000 | ~61% | |
| Gadodiamide | 1000 | ~70% | |
| Gadoxetate Disodium | 1000 | ~75% | |
| Data synthesized from findings indicating linear GBCAs are more neurotoxic than macrocyclic ones.[8] |
Table 2: Effect of this compound Chloride (GdCl₃) on Renal Tubular Cell (HK-2) Viability
Cell viability measured after 24 hours of exposure.
| GdCl₃ Concentration (µM) | Estimated Cell Viability (%) |
| 3.4 (IC₀₁) | 99% |
| 340.5 (IC₅₀) | 50% |
| Data derived from inhibitory concentration values.[5][6] |
Key Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells (e.g., V79-4, HK-2) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours at 37°C in 5% CO₂.[16]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the this compound compound (e.g., 0-1000 µM). Include a vehicle control. Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control cells.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualized Pathways and Workflows
Caption: Simplified pathway of Gd³⁺-induced cytotoxicity.
Caption: General workflow for assessing Gd³⁺ cytotoxicity.
References
- 1. Toxicity Mechanisms of this compound and this compound-Based Contrast Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Oxide Nanoparticles Induce Toxicity in Human Endothelial HUVECs via Lipid Peroxidation, Mitochondrial Dysfunction and Autophagy Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cellular and Molecular Pathways Underlying the Nephrotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsna.org [pubs.rsna.org]
- 8. Evaluation of toxicity of this compound-based contrast agents on neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yeast Deletomics to Uncover this compound Toxicity Targets and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The potential toxic impact of different this compound-based contrast agents combined with 7-T MRI on isolated human lymphocytes | springermedizin.de [springermedizin.de]
- 13. Benefits and Detriments of this compound from Medical Advances to Health and Ecological Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Probing cytotoxicity of this compound hydroxide nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro toxicological assessment of this compound (III) chloride in V79–4 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gadolinium Dosage for MRI Contrast Enhancement
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize gadolinium dosage for maximum MRI contrast enhancement in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound-based contrast agents (GBCAs) enhance MRI signals?
A1: this compound-based contrast agents are paramagnetic, meaning they have unpaired electrons that create a local magnetic field.[1] This property allows them to alter the relaxation times of nearby water protons in tissues.[2] Specifically, GBCAs shorten the longitudinal (T1) and transverse (T2) relaxation times of these protons.[3][4] In most clinical and preclinical applications, the T1-shortening effect is dominant at standard doses, leading to a brighter signal (positive contrast) on T1-weighted images.[4][5][6] This enhanced signal improves the visualization of anatomical structures and pathological tissues.[7][8]
Q2: What is "relaxivity" and why is it a critical parameter for optimizing GBCA dosage?
A2: Relaxivity (r1 and r2) is a measure of a GBCA's efficiency in shortening the T1 and T2 relaxation times of water protons, respectively, normalized to its concentration.[9][10] It is typically measured in units of s⁻¹mM⁻¹.[10] A higher r1 relaxivity means the agent can produce a greater T1-shortening effect at a lower concentration.[9] Therefore, GBCAs with higher relaxivity can potentially achieve equivalent or superior contrast enhancement at a reduced this compound dose compared to agents with lower relaxivity.[7][11] This is a key consideration for minimizing this compound exposure while maintaining high-quality images.[11][12]
Q3: How does this compound concentration affect both T1 and T2 relaxation, and what are the implications for image contrast?
A3: this compound shortens both T1 and T2 relaxation times.[3] At low concentrations, the T1-shortening effect predominates, leading to increased signal intensity on T1-weighted images.[5][13] However, as the concentration of this compound increases, the T2-shortening effect becomes more pronounced, which can lead to a decrease in signal intensity (T2 decay).[13][14] This paradoxical signal loss can be observed in areas of very high GBCA concentration, such as in the bladder during excretion.[13] Therefore, optimizing the dose is crucial to ensure the desired T1 enhancement without significant T2-related signal loss.
Troubleshooting Guide
Issue 1: Poor or insufficient contrast enhancement in the region of interest.
-
Possible Cause 1: Suboptimal GBCA Dose. The administered dose may be too low to achieve the desired concentration in the target tissue for adequate T1 shortening.
-
Solution: Re-evaluate the dosing calculations. Standard doses for many GBCAs are around 0.1 mmol/kg.[15][16] Consider using a higher relaxivity agent, which may provide better enhancement at the same or a lower dose.[7][11] Refer to the GBCA's package insert for recommended dosing ranges. Online this compound dose calculators can also help ensure accuracy.[17][18]
-
-
Possible Cause 2: Inappropriate MRI Pulse Sequence. The imaging sequence may not be optimized to detect T1 changes.
-
Solution: Ensure you are using a T1-weighted pulse sequence (e.g., spin-echo with a short TR and TE, or a gradient-echo sequence with an appropriate flip angle).[5] The timing of image acquisition after contrast injection is also critical and should be optimized based on the expected pharmacokinetics of the GBCA in the target tissue.
-
-
Possible Cause 3: Poor Vascularity or Perfusion of the Target Tissue. The GBCA may not be effectively reaching the region of interest due to physiological barriers or poor blood flow.
-
Solution: This is a physiological limitation. Dynamic contrast-enhanced (DCE)-MRI studies can be performed to characterize the perfusion kinetics. Delayed imaging may also be beneficial as some abnormal tissues retain contrast longer than normal tissues.[19]
-
Issue 2: Unexpected signal loss in the region of interest after contrast administration.
-
Possible Cause 1: T2-shortening effects at high GBCA concentrations. As mentioned in FAQ 3, very high concentrations of this compound can lead to significant T2 shortening, causing signal loss even on T1-weighted images.[13]
-
Solution: This is often seen in dynamic "first-pass" studies or in organs where the agent is highly concentrated.[13] If this is problematic for your analysis, consider reducing the injected dose or using a lower concentration formulation.
-
-
Possible Cause 2: Susceptibility Artifacts. High concentrations of paramagnetic agents can create local magnetic field inhomogeneities, leading to signal loss, particularly on gradient-echo sequences (a T2* effect).[13]
-
Solution: If possible, use a spin-echo sequence which is less sensitive to susceptibility artifacts. Optimizing shimming before image acquisition can also help to mitigate these effects.
-
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound dosage.
Table 1: Properties of Selected this compound-Based Contrast Agents
| Generic Name | Trade Name | Structure | Relaxivity (r1) in Plasma (mM⁻¹s⁻¹ at 1.5 T) | Standard Dose (mmol/kg) | Concentration (M) |
| Gadoterate Meglumine | Dotarem®, Clariscan™ | Macrocyclic | ~3.4 - 4.1 | 0.1 | 0.5 |
| Gadobutrol | Gadavist® | Macrocyclic | ~4.6 - 5.0 | 0.1 | 1.0 |
| Gadobenate Dimeglumine | MultiHance® | Linear | ~6.3 - 9.7 (due to protein binding) | 0.1 | 0.5 |
| Gadopiclenol | Vueway™, Elucirem™ | Macrocyclic | ~12.0 - 13.0 | 0.05 | 0.5 |
| Gadodiamide | Omniscan™ | Linear | ~4.0 - 4.6 | 0.1 | 0.5 |
Note: Relaxivity values can vary depending on the magnetic field strength and the solvent. The values presented here are approximate and for comparative purposes. Data synthesized from multiple sources.[9][11][12][16][20]
Table 2: General Relationship Between this compound Concentration and Relaxation Rates
| Parameter | Relationship with [Gd] | Equation | Effect on T1-weighted Signal |
| Observed T1 Relaxation Rate (1/T1_obs) | Increases linearly | 1/T1_obs = 1/T1_tissue + r1 * [Gd] | Increases (up to a point) |
| Observed T2 Relaxation Rate (1/T2_obs) | Increases linearly | 1/T2_obs = 1/T2_tissue + r2 * [Gd] | Decreases |
This table illustrates the fundamental principles of this compound-based contrast enhancement. The observed relaxation rates are the sum of the native tissue relaxation rates and the contribution from the contrast agent, which is proportional to its concentration and relaxivity.[3]
Experimental Protocols
Protocol 1: Determining Optimal GBCA Dose for Tumor Enhancement in a Preclinical Model
This protocol provides a general framework for determining the optimal dose of a novel or existing GBCA for enhancing a specific tumor type in an animal model.
-
Animal Model: Establish tumors (e.g., U87 glioblastoma) in immunocompromised rodents (e.g., athymic nude rats).[21]
-
Subject Groups: Divide animals into multiple groups, with each group receiving a different dose of the GBCA (e.g., 0.05, 0.1, 0.15, 0.2 mmol/kg). Include a saline control group.
-
MRI System: Perform imaging on a high-field small-animal MRI scanner (e.g., 9.4 T).[21]
-
Imaging Sequence: Acquire pre-contrast T1-weighted images. Following GBCA administration via a tail vein catheter, acquire a series of dynamic T1-weighted images for a set duration (e.g., 30 minutes) to capture the peak enhancement and washout phases.
-
Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle) on all images.
-
Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) between the tumor and the reference tissue at each time point for each dose.
-
Plot the enhancement curves (change in signal intensity over time) for each dose.
-
Determine the dose that provides the maximum CNR or the desired level of enhancement for the specific research question.[21] A study on U87-derived tumors found that a 150 µL dose of Gd-DTPA provided greater T1 weighted contrast enhancement compared to 100 µL and 200 µL doses.[21]
-
Visualizations
Caption: Mechanism of action for this compound-based contrast agents in MRI.
References
- 1. This compound contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. mriquestions.com [mriquestions.com]
- 4. This compound Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. radiopaedia.org [radiopaedia.org]
- 7. ajnr.org [ajnr.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. auremn.org [auremn.org]
- 11. appliedradiology.com [appliedradiology.com]
- 12. MRI this compound-Based Contrast Media: Meeting Radiological, Clinical, and Environmental Needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mriquestions.com [mriquestions.com]
- 14. The T2-Shortening Effect of this compound and the Optimal Conditions for Maximizing the CNR for Evaluating the Biliary System: a Phantom Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medfordradiology.com [medfordradiology.com]
- 16. radiology.wisc.edu [radiology.wisc.edu]
- 17. cds.ismrm.org [cds.ismrm.org]
- 18. auntminnieeurope.com [auntminnieeurope.com]
- 19. MRI interpretation - Contrast agents [radiologymasterclass.co.uk]
- 20. bracco.com [bracco.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Signal-to-Noise Ratio with Gadolinium Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address and improve poor signal-to-noise ratio (SNR) in your experiments involving gadolinium-based contrast agents (GBCAs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my signal enhancement poor despite using a this compound-based contrast agent?
A poor signal enhancement with GBCAs can stem from several factors, ranging from the choice of agent and its concentration to the MRI acquisition parameters. This compound-based agents enhance the signal primarily by shortening the T1 relaxation time of surrounding water protons.[1][2][3] The efficiency of this process is measured by relaxivity (r1), which is influenced by the magnetic field strength, temperature, and the local microenvironment.[4]
Troubleshooting Steps:
-
Verify Agent Concentration and Administration: Ensure the correct concentration of the GBCA was administered. Inaccurate dilutions can significantly impact the resulting signal. For in-vivo studies, confirm that the injection protocol (dose and rate) is appropriate for the application.[5]
-
Review MRI Pulse Sequence: T1-weighted sequences are essential for visualizing the effects of this compound agents.[6] Using a T2-weighted sequence will result in signal loss at high this compound concentrations.[2] Ensure you are using a T1-weighted sequence such as spin-echo (SE) or gradient-echo (GRE).[7][8]
-
Optimize Acquisition Parameters:
-
Repetition Time (TR) and Echo Time (TE): For optimal T1-weighting, a short TR and a short TE are crucial.[5][9] Long TRs will diminish the T1-contrast between tissues.
-
Flip Angle: In gradient-echo sequences, the flip angle influences T1-weighting. Ensure it is optimized for your specific sequence and field strength.
-
-
Consider the Choice of this compound Agent: Different GBCAs have varying r1 relaxivities. Agents with higher r1 values will produce greater signal enhancement at the same concentration.[4][10] The stability of the agent (macrocyclic vs. linear) can also play a role, with more stable agents being preferable.[3][11]
-
Check for Artifacts: Image artifacts can obscure signal enhancement. Common issues include motion artifacts, susceptibility artifacts (especially near air-tissue interfaces), and hardware-related noise.[12][13][14]
Q2: How does the magnetic field strength affect the performance of my this compound agent?
The magnetic field strength of the MRI scanner has a significant impact on the relaxivity of GBCAs. Generally, as the magnetic field strength increases (e.g., from 1.5T to 3T or 7T), the r1 relaxivity of most this compound agents tends to decrease.[15][16] This means that for the same concentration of contrast agent, the T1-shortening effect and subsequent signal enhancement may be less pronounced at higher field strengths.[15]
However, higher field strengths also offer a higher intrinsic signal-to-noise ratio (SNR), which can sometimes compensate for the reduced relaxivity.[5][16] It is crucial to select a GBCA and optimize imaging parameters specifically for the field strength you are using.[15][17]
Q3: What are the common image artifacts I might encounter and how can I mitigate them?
Several types of artifacts can degrade image quality and interfere with the assessment of this compound enhancement.
| Artifact Type | Cause | Mitigation Strategies |
| Motion Artifacts | Patient or sample movement during the scan (e.g., breathing, heartbeat, peristalsis).[12][14] | Use gating techniques (cardiac, respiratory), patient immobilization, fast imaging sequences, or consider switching the phase-encoding direction.[12][14] |
| Susceptibility Artifacts | Variations in the magnetic field at interfaces between materials with different magnetic susceptibilities (e.g., tissue and air, or near metallic implants).[13] This can cause signal loss or distortion. | Use spin-echo sequences instead of gradient-echo where possible, reduce the echo time (TE), and increase the bandwidth.[18] |
| Aliasing (Wrap-around) | Anatomy outside the selected field of view (FOV) is projected onto the other side of the image.[12][14] | Increase the field of view or use oversampling techniques.[12][14] |
| Zipper Noise | Extraneous radiofrequency signals interfering with the MRI signal, often appearing as a line or "zipper" across the image.[12] | Identify and shield or remove the source of the RF noise (e.g., electronic equipment in the scanner room). If the issue persists, a service engineer may be needed.[12] |
Quantitative Data: Relaxivity of Common this compound Agents
The T1 relaxivity (r1) is a key measure of a GBCA's effectiveness. The table below summarizes the r1 values for several commercially available this compound agents in human whole blood at 37°C across different magnetic field strengths. Note that agents with higher r1 values provide greater T1 shortening per unit of concentration.
| This compound Agent (INN) | Structure | r1 Relaxivity (s⁻¹·mM⁻¹) at 1.5 T | r1 Relaxivity (s⁻¹·mM⁻¹) at 3 T | r1 Relaxivity (s⁻¹·mM⁻¹) at 7 T |
| Gd-DOTA (Gadoteric acid) | Macrocyclic | 3.9 ± 0.2 | 3.4 ± 0.4 | 2.8 ± 0.4 |
| Gd-DO3A-butrol (Gadobutrol) | Macrocyclic | 4.6 ± 0.2 | 4.5 ± 0.3 | 4.2 ± 0.3 |
| Gd-HP-DO3A (Gadoteridol) | Macrocyclic | 4.4 ± 0.6 | 3.5 ± 0.6 | 3.4 ± 0.1 |
| Gd-DTPA (Gadopentetic acid) | Linear | 4.3 ± 0.4 | 3.8 ± 0.2 | 3.1 ± 0.4 |
| Gd-BOPTA (Gadobenic acid) | Linear | 6.2 ± 0.5 | 5.4 ± 0.3 | 4.7 ± 0.1 |
| Gd-EOB-DTPA (Gadoxetic acid) | Linear | 7.2 ± 0.2 | 5.5 ± 0.3 | 4.9 ± 0.1 |
| Gd-DTPA-BMA (Gadodiamide) | Linear | 4.5 ± 0.1 | 3.9 ± 0.2 | 3.7 ± 0.2 |
| Gd-DTPA-BMEA | Linear | 4.4 ± 0.2 | 4.2 ± 0.2 | 4.3 ± 0.2 |
Data sourced from Shen et al., Investigative Radiology, 2015.[4][19]
Experimental Protocols
Protocol 1: Preparation of a this compound Phantom for T1 Relaxivity Measurement
This protocol details the preparation of a phantom with serial dilutions of a GBCA to measure its T1 relaxivity.
Materials:
-
This compound-based contrast agent of known concentration.
-
Distilled water or relevant biological medium (e.g., human whole blood, plasma).[19]
-
A set of air-tight cylindrical tubes (e.g., 5 mL syringes or cryovials).
-
A custom-built phantom holder to arrange the tubes.
-
Pipettes and other standard laboratory equipment.
Methodology:
-
Prepare Serial Dilutions: Create a series of dilutions of the GBCA in the chosen medium. A typical concentration range for relaxivity measurements is from 0.05 mM to 4 mM.[19][20] For example, you can prepare concentrations of 0.0625, 0.125, 0.25, 0.5, 1, 2, and 4 mM.[19]
-
Fill Phantom Tubes: Carefully fill each air-tight tube with one of the prepared dilutions, ensuring no air bubbles are trapped. Also, prepare a tube with only the medium (0 mM concentration) to serve as a reference.
-
Assemble the Phantom: Arrange the filled tubes in the phantom holder.
-
Temperature Control: For accurate and reproducible measurements, maintain the phantom at a physiological temperature (37°C) using a heat-circulating system or by allowing it to equilibrate in the MRI scanner bore.[19]
Protocol 2: T1 Relaxation Time Measurement using an Inversion Recovery Sequence
This protocol describes how to acquire the data needed to calculate T1 relaxation times.
MRI System & Sequence:
-
Any standard MRI scanner (e.g., 1.5T, 3T, 7T).
-
Pulse Sequence: Inversion Recovery (IR) sequence. This is the gold standard for accurate T1 measurement.
Methodology:
-
Position the Phantom: Place the prepared this compound phantom in the center of the MRI scanner's magnetic field.
-
Set Up the Inversion Recovery Scan:
-
Acquire a series of images, each with a different Inversion Time (TI).
-
The range of TIs should be chosen to adequately sample the signal recovery curve, from very short to long values. For example, at 1.5T and 3T, TIs could range from 30 ms (B15284909) to 10,000 ms.[4][19]
-
-
Acquire Images: Run the IR sequence for all specified TIs.
-
Data Analysis:
-
For each tube (concentration), measure the mean signal intensity from a region of interest (ROI) in the images at each TI.
-
Fit the signal intensity (SI) versus TI data to the following inversion recovery equation: SI(TI) = S0 * |1 - 2 * exp(-TI / T1)|
-
The fitting procedure will yield the T1 relaxation time for each concentration.
-
-
Calculate Relaxivity (r1):
-
Calculate the relaxation rate (R1) for each concentration, where R1 = 1/T1.
-
Plot R1 (in s⁻¹) against the this compound concentration (in mM).
-
The slope of the resulting linear fit is the T1 relaxivity (r1) in units of s⁻¹·mM⁻¹.[1]
-
Visualizations
Caption: Mechanism of T1 relaxation shortening by this compound agents.
Caption: A logical workflow for troubleshooting poor SNR.
Caption: Workflow for experimental T1 relaxivity measurement.
References
- 1. mriquestions.com [mriquestions.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. This compound contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. This compound Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Comparing the signal enhancement of a this compound based and an iron-oxide based contrast agent in low-field MRI | PLOS One [journals.plos.org]
- 8. radiopaedia.org [radiopaedia.org]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. Relaxivity of this compound Based Contrast Agent | Bayer Radiology [radiologia.bayer.com]
- 11. mriquestions.com [mriquestions.com]
- 12. Primer on Commonly Occurring MRI Artifacts and How to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mrimaster.com [mrimaster.com]
- 14. Artifacts in Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of this compound-based MRI contrast agents for high magnetic-field applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of r₁ and r₂ relaxivity of this compound-based contrast agents on the T₁-weighted MR signal at increasing magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound contrast agent selection and optimal use for body MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. T1 relaxivities of this compound-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Estimation of this compound-based Contrast Agent Concentration Using Quantitative Synthetic MRI and Its Application to Brain Metastases: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Biocompatibility and Safety of Gadolinium Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gadolinium nanoparticles (GdNPs). Our goal is to help you overcome common challenges and ensure the safe and effective use of these nanomaterials in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is improving the biocompatibility of this compound nanoparticles so critical?
A1: The free this compound ion (Gd³⁺) is highly toxic to biological systems. Its ionic radius is similar to that of the calcium ion (Ca²⁺), allowing it to interfere with numerous calcium-dependent biological processes, such as voltage-gated calcium channels and various enzymes.[1] This interference can lead to a cascade of detrimental cellular events, including inflammation, the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[1][2][3] The primary goal of enhancing biocompatibility is to prevent the release of these toxic free Gd³⁺ ions and to ensure the nanoparticle construct as a whole is well-tolerated by the body.[4]
Q2: What are the primary strategies for improving the biocompatibility and safety of this compound nanoparticles?
A2: The most effective and widely used strategy is surface modification.[5][6][7] This involves coating the this compound nanoparticle core with a biocompatible material. These coatings serve several key functions:
-
Preventing Gd³⁺ Leakage: They act as a physical barrier to prevent the dissociation of toxic this compound ions from the nanoparticle surface.[4]
-
Enhancing Colloidal Stability: Hydrophilic coatings prevent the nanoparticles from aggregating in physiological solutions, which is crucial for their in vivo application.[7][8]
-
Reducing Immunogenicity: Coatings like polyethylene (B3416737) glycol (PEG) can reduce protein adsorption, thereby minimizing recognition by the immune system and prolonging circulation time.[7][8]
-
Improving Cellular Uptake: The surface can be functionalized with targeting ligands to enhance uptake by specific cells or tissues.[6][7]
Commonly used coating materials include polyethylene glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), polyacrylic acid (PAA), silica, and natural biopolymers like dextran.[7][8][9][10]
Q3: How does the size and charge of this compound nanoparticles affect their safety profile?
A3: The size and surface charge of GdNPs are critical parameters that significantly influence their biocompatibility and biodistribution.[5][6][7]
-
Size: Generally, nanoparticles intended for biomedical applications should be less than 100 nm in diameter to ensure good biocompatibility and efficient cellular uptake.[7] For renal clearance, which is essential for excretion from the body, an even smaller size of less than 3 nm is desirable.[11]
-
Charge: Uncoated nanoparticles often have a neutral or slightly positive charge, which can lead to aggregation in physiological solutions and non-specific interactions with negatively charged cell membranes.[7] Surface functionalization can modify the zeta potential, improving stability and controlling interactions with biological components.[6]
Q4: My cells are showing high levels of toxicity after incubation with my surface-modified GdNPs. What could be the issue?
A4: High cytotoxicity despite surface modification can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving this issue.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed in Cell Viability Assays (e.g., MTT, WST-1)
| Possible Cause | Troubleshooting Steps |
| Incomplete or Unstable Surface Coating | 1. Verify Coating: Use techniques like Fourier-transform infrared (FT-IR) spectroscopy or thermogravimetric analysis (TGA) to confirm the presence and amount of the coating material on the nanoparticle surface.[9] 2. Assess Stability: Incubate the coated nanoparticles in relevant biological media (e.g., cell culture medium with serum) over time and monitor for aggregation using dynamic light scattering (DLS). A stable coating should prevent significant changes in hydrodynamic diameter.[9] 3. Check for Gd³⁺ Leakage: Use inductively coupled plasma atomic emission spectroscopy (ICP-AES) to measure the concentration of free this compound ions in the supernatant after incubating the nanoparticles in a physiological buffer.[9] |
| Inherent Toxicity of the Coating Material | 1. Test Coating Material Alone: Perform a cytotoxicity assay on the coating material itself (not attached to the nanoparticles) at equivalent concentrations to rule out its intrinsic toxicity. |
| Nanoparticle Aggregation | 1. Measure Hydrodynamic Diameter: Use DLS to check the size distribution of your nanoparticles in the cell culture medium. Significant aggregation can lead to increased cytotoxicity.[6] 2. Optimize Coating Density: Insufficient coating density can leave exposed surfaces, leading to aggregation. Consider adjusting the ratio of coating material to nanoparticles during synthesis. |
| Incorrect Nanoparticle Concentration | 1. Perform a Dose-Response Study: Test a wide range of nanoparticle concentrations to determine the IC50 value (the concentration that causes 50% cell death).[3] Your experimental concentration may be too high. |
| Contamination | 1. Check for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to test for endotoxin (B1171834) contamination, which can induce inflammatory responses and cytotoxicity. 2. Ensure Sterility: Filter-sterilize your nanoparticle suspension before adding it to cell cultures. |
Problem 2: Poor Cellular Uptake of Functionalized GdNPs
| Possible Cause | Troubleshooting Steps |
| Inefficient Surface Functionalization | 1. Confirm Ligand Attachment: Use analytical techniques such as XPS or FT-IR to verify the successful conjugation of targeting ligands to the nanoparticle surface. 2. Assess Ligand Density: Quantify the number of ligands per nanoparticle to ensure sufficient density for receptor binding. |
| Steric Hindrance from Coating | 1. Optimize Spacer Length: If using a polymer coating like PEG, the length of the polymer chain can affect the accessibility of the targeting ligand. Experiment with different PEG chain lengths.[7] |
| Low Receptor Expression on Target Cells | 1. Verify Receptor Levels: Use techniques like flow cytometry or western blotting to confirm that your target cells express sufficient levels of the receptor for your targeting ligand. |
| Incorrect Nanoparticle Size or Charge | 1. Characterize Nanoparticles: Ensure the size and zeta potential of your functionalized nanoparticles are within the optimal range for cellular uptake by the specific cell type you are using.[6] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the biocompatibility of this compound nanoparticles.
Table 1: Effect of Surface Coatings on Cell Viability
| Nanoparticle Type | Coating Material | Cell Line | Gd Concentration (µg/mL) | Cell Viability (%) | Reference |
| Gd₂O₃ | Bare | L929 | >5 | Toxic | [12] |
| Gd₂O₃ | Citric Acid (CA) | L929 | up to 100 | 100-120 | [12] |
| Gd₂O₃ | Polyacrylic Acid (PAA) | HEK293, HepG2 | up to 500 µM | High Viability | [9] |
| Gd₂O₃ | PAAMA | DU145, NCTC1469 | up to 500 µM | No Toxicity | [9] |
| Gd₂O₃ | BSA | HFF-2 | up to 520 | >100 | [13] |
| Gd₂O₃ | PEG | C2C12 | up to 1000 | >75 | [14] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound Oxide Nanoparticles
| Nanoparticle Type | Cell Line | Exposure Time | IC50 (µg/mL) | Reference |
| This compound Oxide (GO) | HUVECs | 48 hours | 304 ± 17 | [3] |
Key Experimental Protocols
Protocol 1: General Procedure for Surface Coating of Gd₂O₃ Nanoparticles via the Polyol Method
This one-pot synthesis method allows for the simultaneous formation and surface modification of ultrasmall Gd₂O₃ nanoparticles.[9][11]
Materials:
-
This compound(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Triethylene glycol (TEG)
-
Sodium hydroxide (B78521) (NaOH)
-
Coating material (e.g., Polyacrylic acid - PAA)
-
Triple distilled water
Procedure:
-
Precursor Solution: Dissolve 1 mmol of GdCl₃·6H₂O in 10 mL of TEG in a three-neck flask with magnetic stirring at room temperature.
-
Base Solution: Separately, dissolve 4 mmol of NaOH in 10 mL of TEG.
-
Coating Solution: Prepare a solution of the desired coating material (e.g., 0.05 mmol of PAA) in a mixture of TEG and triple distilled water.
-
Reaction Initiation: Slowly add the NaOH solution to the precursor solution until the pH reaches approximately 10.
-
Coating Addition: Add the coating solution to the reaction mixture.
-
Heating: Heat the mixture to the desired temperature (e.g., 220°C) and maintain for a specified time (e.g., 2 hours).
-
Purification: After cooling to room temperature, purify the resulting nanoparticle suspension by dialysis against water for several days to remove unreacted precursors and excess coating material.[15]
Protocol 2: Assessment of In Vitro Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Materials:
-
Cells of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
This compound nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Nanoparticle Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular toxicity pathway initiated by the leakage of free Gd³⁺ ions.
Caption: A typical experimental workflow for developing and validating biocompatible GdNPs.
References
- 1. This compound Toxicity: Mechanisms, Clinical Manifestations, and Nanoparticle Role - Article (Preprint v1) by Jose L. Domingo | Qeios [qeios.com]
- 2. Toxicity Mechanisms of this compound and this compound-Based Contrast Agents—A Review [mdpi.com]
- 3. This compound Oxide Nanoparticles Induce Toxicity in Human Endothelial HUVECs via Lipid Peroxidation, Mitochondrial Dysfunction and Autophagy Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in this compound Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Size, Charge, and Surface Functionalization of this compound Nanoparticles on Biocompatibility and Cellular Uptake as Magnetic Resonance Imaging Contrast Agents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Current Status and Future Aspects of this compound Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Biofunctionalization of this compound Phosphate Nanobunches for Boosting Osteogenesis/Chondrogenesis Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable and non-toxic ultrasmall this compound oxide nanoparticle colloids (coating material = polyacrylic acid) as high-performance T1 magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biocompatibility and potential anticancer activity of this compound oxide (Gd2O3) nanoparticles against nasal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. worldscientific.com [worldscientific.com]
techniques to minimize the in vivo retention of gadolinium in tissues
This technical support center provides researchers, scientists, and drug development professionals with guidance on techniques to minimize the in vivo retention of gadolinium in tissues during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound retention and why is it a concern?
A1: this compound (Gd) is a rare earth metal used in this compound-based contrast agents (GBCAs) to enhance the quality of magnetic resonance imaging (MRI).[1][2][3] While GBCAs are designed to be eliminated from the body, trace amounts of this compound can be retained in tissues such as the brain, bones, and skin for extended periods, even in individuals with normal kidney function.[4][5][6][7] The free this compound ion (Gd³⁺) is highly toxic and can interfere with biological processes, such as calcium-mediated signaling pathways.[8] Concerns exist regarding the potential long-term health effects of this retained this compound, although the clinical significance is still under investigation.[6][7]
Q2: What are the primary mechanisms behind this compound retention in tissues?
A2: The primary mechanisms of this compound retention include:
-
Dechelation: The release of the toxic Gd³⁺ ion from its protective chelate ligand. This can be influenced by the stability of the GBCA.[9]
-
Transmetallation: The displacement of the Gd³⁺ ion from the chelate by endogenous metal ions like zinc, iron, or copper.[10][11][12][13][14] Linear GBCAs are more susceptible to transmetallation than macrocyclic agents.[3]
-
Formation of Insoluble Nanoparticles: Recent evidence suggests that GBCAs can dechelate and precipitate as insoluble nanoparticles, such as this compound oxalate, particularly in acidic environments like lysosomes.[15]
-
Binding to Biomolecules: Released Gd³⁺ can bind to various biological molecules and deposit in tissues, particularly in bone, where it can interact with hydroxyapatite.[5]
Q3: How do different types of this compound-based contrast agents (GBCAs) differ in their retention profiles?
A3: GBCAs are broadly classified based on the structure of the chelating ligand (linear or macrocyclic) and their charge (ionic or non-ionic).[1][3][8]
-
Macrocyclic Agents: These agents have a rigid, cage-like structure that tightly encapsulates the this compound ion.[8] They are generally more stable and less prone to releasing free this compound, resulting in significantly lower tissue retention compared to linear agents.[1][3][9][16]
-
Linear Agents: In these agents, the ligand wraps around the this compound ion in a more flexible, open manner.[3] They are less stable and have a higher propensity for dechelation and transmetallation, leading to greater this compound deposition.[5][9][16]
The American College of Radiology classifies GBCAs into groups based on their risk profile, with macrocyclic agents generally considered to have a lower risk of this compound retention.[2][8]
Troubleshooting Guides
Issue 1: High this compound retention is observed in animal models despite using a macrocyclic GBCA.
-
Possible Cause: While macrocyclic GBCAs have a lower retention risk, some deposition can still occur, especially with repeated administrations or at higher doses.[7][16] The specific formulation and stability of the macrocyclic agent can also play a role.
-
Troubleshooting Steps:
-
Verify GBCA Integrity: Ensure the GBCA solution was properly stored and has not expired, as this could affect its stability.
-
Review Dosing and Administration Frequency: High cumulative doses are directly linked to increased retention.[6] If the experimental design allows, consider reducing the number of administrations or the dose per administration.
-
Assess Renal Function of Animal Models: Impaired kidney function significantly increases the risk of this compound retention for all GBCAs.[6] Ensure that the animal models have normal renal function.
-
Consider Alternative Macrocyclic Agents: Different macrocyclic agents have varying stability profiles. Research and select an agent with the highest kinetic and thermodynamic stability.[9]
-
Refine Tissue Analysis Protocol: Inaccurate tissue processing or analysis can lead to erroneous results. Refer to the detailed protocol for this compound quantification below to ensure accuracy.
-
Issue 2: Difficulty in accurately quantifying low levels of this compound retention in tissue samples.
-
Possible Cause: The concentration of retained this compound can be very low, requiring highly sensitive analytical techniques. Matrix effects from the biological sample can also interfere with measurements.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Use a robust digestion method, such as microwave acid digestion with high-purity nitric acid, to completely break down the tissue matrix and solubilize the this compound.[17][18]
-
Utilize a Highly Sensitive Detection Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace amounts of this compound in biological samples due to its high sensitivity and specificity.[17][19][20]
-
Employ Isotope Dilution Analysis: For the most accurate quantification, use isotope dilution analysis with an enriched this compound isotope standard to correct for matrix effects and instrument drift.[19]
-
Use Certified Reference Materials: Analyze certified reference materials with known this compound concentrations alongside your samples to validate the accuracy of your measurements.
-
Consult Specialized Analytical Laboratories: If in-house capabilities are limited, consider collaborating with a laboratory specializing in trace metal analysis in biological matrices.
-
Data Summary: this compound Retention in Tissues
| GBCA Type | Relative this compound Retention | Key Contributing Factors | References |
| Linear | High | Lower thermodynamic and kinetic stability; more susceptible to transmetallation. | [5][9][16] |
| Macrocyclic | Low | High thermodynamic and kinetic stability; rigid cage-like structure protects the this compound ion. | [1][3][9][16] |
| Technique to Minimize Retention | Efficacy | Mechanism of Action | References |
| Use of Macrocyclic GBCAs | High | Increased chelate stability reduces dechelation and transmetallation. | [1][3][9] |
| Dose Reduction | Moderate to High | Lowering the total administered this compound directly reduces the amount available for deposition. | [18] |
| Chelation Therapy | Controversial/Limited | Aims to bind and remove retained this compound. However, studies show limited efficacy and it is not FDA-approved for this purpose. | [21][22][23][24][25] |
| Alternative Contrast Agents | High (avoids Gd) | Utilizes elements like manganese or iron, which have different biological pathways and retention profiles. | [26][27][28][29][30][31] |
Experimental Protocols
Protocol 1: Quantification of this compound in Tissue Samples using ICP-MS
This protocol outlines a standard method for determining the concentration of this compound in biological tissues.
1. Sample Preparation (Microwave Acid Digestion)
-
Accurately weigh approximately 0.1-0.5 g of the tissue sample into a clean, acid-washed microwave digestion vessel.[18]
-
Add 5-10 mL of high-purity nitric acid to the vessel.[18]
-
If performing isotope dilution, add a known amount of an enriched this compound isotope standard (e.g., ¹⁵⁷Gd) to each sample.[19]
-
Seal the vessels and place them in a microwave digestion system.
-
Run a digestion program appropriate for the tissue type, ensuring complete digestion of the organic matrix.
2. Sample Dilution and Analysis
-
After cooling, carefully open the digestion vessels and dilute the digested samples to a final volume with ultrapure water. The dilution factor will depend on the expected this compound concentration.
-
Prepare a series of calibration standards of known this compound concentrations.
-
Analyze the samples and standards using ICP-MS. Monitor at least two this compound isotopes (e.g., ¹⁵⁷Gd and ¹⁵⁸Gd) to check for isobaric interferences.[19]
3. Data Analysis
-
Generate a calibration curve from the standards.
-
Calculate the concentration of this compound in the original tissue samples, accounting for the dilution factor and the initial sample weight.
-
If isotope dilution was used, calculate the concentration based on the measured isotope ratios.[19]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key mechanisms leading to this compound tissue deposition.
Caption: Experimental workflow for quantifying this compound in tissues.
Caption: Logical relationships of retention minimization techniques.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. This compound-Based Contrast Agent Use, Their Safety, and Practice Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound toxicity: mechanisms, clinical manifestations, and nanoparticle role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Deposition in Bone Tissues After Contrast-enhanced Magnetic Resonance Imaging: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Deposition in Brain: Current Scientific Evidence and Future Perspectives [frontiersin.org]
- 7. This compound tissue deposition in brain and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-Based Contrast Agents: Updates and Answers to Typical Questions Regarding this compound Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. Zinc transmetallation and this compound retention after MR imaging: case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical and biological consequences of transmetallation induced by contrast agents for magnetic resonance imaging: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Speciation of Gd-based MRI contrast agents and potential products of transmetalation with iron ions or parenteral iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Toxicity: Mechanisms, Clinical Manifestations, and Nanoparticle Role - Article (Preprint v1) by Jose L. Domingo | Qeios [qeios.com]
- 16. This compound Retention: A Research Roadmap from the 2018 NIH/ACR/RSNA Workshop on this compound Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Quantification of Free and Chelated this compound Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. This compound: pharmacokinetics and toxicity in humans and laboratory animals following contrast agent administration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mblynchfirm.com [mblynchfirm.com]
- 22. medlink.com [medlink.com]
- 23. This compound-based contrast agents - what is the evidence for 'this compound deposition disease' and the use of chelation therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. DTPA Chelation for this compound Deposition Disease · Info for Participants · Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 26. mdpi.com [mdpi.com]
- 27. alternatives-to-gadolinium-based-contrast-agents | RSNA [rsna.org]
- 28. A Manganese-based Alternative to this compound: Contrast-enhanced MR Angiography, Excretion, Pharmacokinetics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound toxicity: mechanisms, clinical manifestations, and nanoparticle role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. seejph.com [seejph.com]
- 31. How to stop using this compound chelates for MRI: Clinical-translational experiences with ferumoxytol - PMC [pmc.ncbi.nlm.nih.gov]
addressing common challenges in the synthesis of highly stable gadolinium complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of highly stable gadolinium(III) complexes.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between thermodynamic stability and kinetic inertness in this compound complexes?
A1: Thermodynamic stability, often expressed as the stability constant (log K), refers to the equilibrium position of the complex formation reaction. A high log K value indicates that the complex is highly favored at equilibrium.[1] Kinetic inertness, on the other hand, describes the rate at which the complex dissociates or undergoes ligand exchange.[1] A kinetically inert complex may have a very slow dissociation rate, even if it is not the most thermodynamically stable species. For in vivo applications, kinetic inertness is often considered more critical than thermodynamic stability to prevent the release of toxic free Gd(III) ions.[2]
Q2: Why is the choice of ligand crucial for the stability of a this compound complex?
A2: The ligand structure is paramount in determining the stability of the this compound complex. Key factors include:
-
Denticity: The number of donor atoms in the ligand that bind to the this compound ion. Higher denticity generally leads to greater stability.
-
Ligand Architecture: Macrocyclic ligands, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), form a "cage-like" structure around the Gd(III) ion, leading to significantly higher kinetic inertness compared to linear ligands like DTPA (diethylenetriaminepentaacetic acid).[3][4]
-
Preorganization: Ligands that are "pre-organized" for metal binding, meaning their conformation in the free state is close to their conformation in the complex, will form complexes more readily and with higher stability.
-
Basicity of Donor Groups: The basicity of the coordinating atoms (e.g., carboxylates, amines) influences the strength of the bond with the this compound ion.
Q3: What is transmetallation and why is it a concern for this compound complexes?
A3: Transmetallation is the displacement of the this compound ion from its complex by another metal ion.[5] In a biological system, endogenous metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺) can compete with Gd(III) for the ligand.[5] If a this compound complex is not sufficiently kinetically inert, these endogenous ions can cause the release of free, toxic Gd(III).[5] The rate of transmetallation is a critical parameter for assessing the in vivo stability of a this compound-based contrast agent.[6][7]
Q4: How does pH affect the stability of this compound complexes?
A4: The pH of the solution can significantly impact the stability of this compound complexes. At low pH, the acidic conditions can lead to proton-assisted dissociation of the complex.[1] This is particularly relevant for assessing the stability of complexes in acidic cellular compartments or under certain pathological conditions. Conversely, at higher pH values, there is a risk of this compound hydroxide (B78521) precipitation if the complex is not stable enough.[3]
Troubleshooting Guide
Problem 1: Low Yield of the this compound Complex
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure stoichiometric amounts of the ligand and this compound source are used. - Optimize reaction time and temperature. Some complexation reactions may require elevated temperatures and longer reaction times. - Monitor the reaction progress using techniques like HPLC or mass spectrometry. |
| Incorrect pH | - The pH of the reaction mixture is crucial for efficient complexation. Adjust the pH to the optimal range for your specific ligand. For many poly(amino carboxylate) ligands, a pH around 6-7 is effective. |
| Poor solubility of reactants | - Use a suitable solvent or a co-solvent system to ensure both the ligand and the this compound salt are fully dissolved. - For some ligands, using a specific salt form or protecting group strategy may be necessary. |
| Side reactions | - Protect reactive functional groups on the ligand that are not intended for coordination. - Purify the ligand thoroughly before the complexation reaction to remove any impurities that might interfere. |
Problem 2: Evidence of Free this compound in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete complexation | - Drive the reaction to completion by using a slight excess of the ligand. - Increase the reaction time and/or temperature. |
| Ineffective purification | - Use a purification method that effectively separates the complex from free this compound. Size exclusion chromatography, ion-exchange chromatography, or preparative HPLC are commonly used.[8][9][10][11] - Use a colorimetric indicator like xylenol orange to test for the presence of free Gd(III) in your purified fractions. |
| Complex dissociation during workup | - Avoid harsh pH conditions or high temperatures during purification if your complex is known to be labile under these conditions. |
Problem 3: The Synthesized Complex Shows Low Stability (e.g., rapid transmetallation)
| Possible Cause | Suggested Solution |
| Suboptimal ligand design | - For high in vivo stability, macrocyclic ligands are generally superior to linear ligands.[3] - Consider modifying the ligand backbone to increase its rigidity, which can enhance kinetic inertness. |
| Presence of impurities | - Impurities in the ligand or solvent can compete for coordination with this compound, leading to the formation of less stable species. Ensure high purity of all starting materials. |
| Incorrect characterization of stability | - Use standardized and validated methods to assess thermodynamic and kinetic stability. For kinetic inertness, transmetallation studies with a competing metal ion like Zn²⁺ are highly informative.[12][13] |
Data Presentation: Stability and Relaxivity of Common this compound Complexes
The following table summarizes key parameters for some well-known this compound complexes. Note that values can vary slightly depending on the experimental conditions (e.g., temperature, magnetic field strength, solvent).
| Complex | Ligand Type | Thermodynamic Stability (log KGdL) | Dissociation Half-life (t1/2 in hours at pH 1.2, 37°C) | r1 Relaxivity (L mmol-1 s-1 in plasma at 1.5 T, 37°C) |
| Gd-DOTA (Dotarem®) | Macrocyclic | ~25.5[4] | > 1000[2] | ~3.3[14] |
| Gd-DTPA (Magnevist®) | Linear | ~22.5 | ~0.03[2] | ~4.1 |
| Gd-HP-DO3A (ProHance®) | Macrocyclic | ~23.8 | ~167 | ~3.8[14] |
| Gd-DTPA-BMA (Omniscan®) | Linear | ~16.9 | < 0.01 | ~4.3 |
| Gadobutrol (Gadavist®) | Macrocyclic | ~21.7 | > 1000 | ~4.8[14] |
Experimental Protocols
1. General Synthesis of a this compound-DOTA Complex
This is a generalized procedure and may require optimization for specific DOTA derivatives.
-
Dissolution of Ligand: Dissolve 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) in purified water. Heat the solution to 80-90°C with stirring.
-
Addition of this compound Source: Add an equimolar amount of this compound(III) oxide (Gd₂O₃) or this compound(III) chloride (GdCl₃) to the heated ligand solution. Maintain the temperature and continue stirring. The solution should clarify as the complex forms.
-
pH Adjustment: Monitor the pH of the reaction mixture. If necessary, adjust the pH to between 6.5 and 7.5 using a suitable base (e.g., meglumine (B1676163) or NaOH) or acid.[15]
-
Reaction Completion: Continue stirring at an elevated temperature for several hours to ensure complete complexation. The reaction can be monitored by HPLC.
-
Cooling and Filtration: Once the reaction is complete, cool the solution to room temperature. Filter the solution to remove any unreacted starting material or particulates.
-
Purification: The crude product can be purified by techniques such as size exclusion chromatography or preparative HPLC to remove any excess ligand or free this compound.[16][17]
-
Characterization: Confirm the identity and purity of the final product using methods like mass spectrometry, NMR, and elemental analysis.
2. Protocol for Assessing Kinetic Inertness via a Zinc Transmetallation Assay
This protocol is adapted from methods described in the literature for evaluating the stability of Gd complexes against transmetallation by Zn²⁺.[5]
-
Solution Preparation:
-
Prepare a stock solution of your this compound complex (e.g., 5 mM) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of zinc chloride (ZnCl₂) of the same concentration (e.g., 5 mM) in the same buffer.
-
-
Initiation of Transmetallation:
-
In a suitable container, mix equal volumes of the this compound complex solution and the zinc chloride solution to achieve a final concentration of 2.5 mM for each.
-
Incubate the mixture at 37°C.
-
-
Monitoring the Reaction:
-
At various time points (e.g., 0, 1, 4, 24, 48 hours), take an aliquot of the reaction mixture.
-
Analyze the aliquot using a suitable analytical technique to quantify the amount of intact this compound complex remaining. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is a common method.[6][7] The formation of the Zn-ligand complex can also be monitored.
-
-
Data Analysis:
-
Plot the concentration of the intact this compound complex as a function of time.
-
From this data, you can determine the rate of transmetallation and the half-life of your complex under these conditions.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of a this compound complex.
Caption: Troubleshooting guide for low stability in synthesized this compound complexes.
References
- 1. Ligand design strategies to increase stability of this compound-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. researchgate.net [researchgate.net]
- 5. A primer on this compound chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Comparative transmetallation kinetics and thermodynamic stability of this compound-DTPA bis-glucosamide and other magnetic resonance imaging contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatographic Methods for the Quantification of Free and Chelated this compound Species in MRI Contrast Agent Formulations | NIST [nist.gov]
- 9. Quantification of Free and Chelated this compound Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of a HPIC-ICP-MS method for the quantification and speciation of this compound-based contrast media in surface waters - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D5JA00203F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. How to measure the transmetallation of a this compound complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the Relaxivities of Macrocyclic this compound-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DE102015013939A1 - Process for the preparation of gadoteric acid (Gd-DOTA) complexes - Google Patents [patents.google.com]
- 16. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
overcoming the limitations of gadolinium-based agents in theranostics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to overcome the limitations of gadolinium-based agents in theranostics. Here, you will find information on alternative contrast agents, experimental protocols, and solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with this compound-based contrast agents (GBCAs) that necessitate alternatives?
A1: The primary safety concerns are Nephrogenic Systemic Fibrosis (NSF) and this compound Deposition Disease (GDD).
-
Nephrogenic Systemic Fibrosis (NSF): A rare but severe disorder affecting patients with impaired renal function.[1] It leads to fibrosis of the skin and connective tissues, causing painful skin thickening, joint contractures, and reduced mobility.[1] In some cases, it can affect internal organs and be fatal.[1][2] The risk is highest with older, less stable linear GBCAs.[3][4]
-
This compound Deposition Disease (GDD): This condition can occur in patients with normal kidney function.[5][6] Symptoms can appear hours to a month after receiving a GBCA and include fatigue, "brain fog," skin and bone pain, and muscle fasciculations.[5][7] It is characterized by the retention of this compound in the body, including the brain, bones, and other organs.[3][6]
Q2: What are the most promising alternatives to this compound-based agents for theranostics?
A2: Manganese-based contrast agents and iron oxide nanoparticles (IONPs) are two of the most promising alternatives.[8][9]
-
Manganese-Based Agents: Manganese is an essential element with a natural biological role.[10] These agents can offer T1/T2 dual-modal MRI relaxation with less toxicity compared to this compound.[8] They are being developed as both small-molecule chelates and nanoparticles for applications like targeted tumor imaging.[11][12]
-
Iron Oxide Nanoparticles (IONPs): Particularly superparamagnetic iron oxide nanoparticles (SPIONs), are highly versatile.[9] They have shown excellent biocompatibility and can be metabolized by the body's natural iron pathways.[13] IONPs can be used for both T1- and T2-weighted imaging and can be functionalized for targeted drug delivery and other therapeutic applications.[14][15][16]
Q3: How do theranostic nanoparticles overcome the limitations of traditional GBCAs?
A3: Theranostic nanoparticles offer several advantages:
-
Enhanced Safety Profile: By using biocompatible materials like iron oxide or manganese, the risks of NSF and long-term this compound deposition are avoided.[13][14]
-
Multifunctionality: They combine diagnostic imaging with therapeutic capabilities, such as drug delivery, photothermal therapy, or radiotherapy, in a single platform.[17][18] This allows for real-time monitoring of treatment efficacy.
-
Targeted Delivery: Nanoparticles can be surface-functionalized with ligands (e.g., antibodies, peptides) to specifically target tumor cells, increasing drug concentration at the disease site and reducing systemic toxicity.[19]
-
Improved Pharmacokinetics: Nanoparticle formulations can be designed to have longer circulation times compared to small-molecule GBCAs, leading to better tumor accumulation through the enhanced permeability and retention (EPR) effect.[19]
Troubleshooting Guide
Issue 1: Poor MRI Contrast or Unexpected Signal Changes
-
Q: My manganese-based nanoparticles are showing lower T1 relaxivity than expected. What could be the cause?
-
A: This could be due to several factors:
-
Aggregation: Nanoparticle aggregation can reduce the surface area accessible to water molecules, thus decreasing relaxivity. Verify particle size and stability using Dynamic Light Scattering (DLS).
-
Surface Coating: A thick or dense surface coating (e.g., PEG) can limit water access to the manganese core. Consider using a thinner coating or a different surface chemistry.
-
Oxidation State of Manganese: Ensure that the manganese is in the desired oxidation state (typically Mn²⁺ for high T1 relaxivity). Incorrect synthesis or storage conditions can lead to oxidation.
-
-
-
Q: My iron oxide nanoparticles are causing a significant T2 signal drop (darkening) when I was expecting a T1-weighted (bright) contrast. Why is this happening?
-
A: The size of the iron oxide core is a critical determinant of its magnetic properties.
-
Larger SPIONs (typically >5 nm) are potent T2 contrast agents.[15]
-
Exceedingly small magnetic iron oxide nanoparticles (ES-MIONs), generally under 5 nm, are required for effective T1 contrast.[20] You may need to adjust your synthesis protocol to produce smaller nanoparticles. A study found that a particle size of 3.6 nm was optimal for T1-weighted imaging.[20]
-
-
Issue 2: Inconsistent In Vitro/In Vivo Results
-
Q: My theranostic nanoparticles show high efficacy in vitro but poor tumor accumulation and therapeutic effect in vivo. What are the likely reasons?
-
A: This is a common challenge in translating nanomedicine from the bench to preclinical models.
-
Reticuloendothelial System (RES) Uptake: Nanoparticles are often rapidly cleared from the bloodstream by the liver and spleen.[17] Modifying the nanoparticle surface with stealth coatings like polyethylene (B3416737) glycol (PEG) can help prolong circulation time.
-
Poor Tumor Penetration: Even if nanoparticles reach the tumor, they may not penetrate deep into the tissue.[19] Strategies to improve penetration include using smaller nanoparticles or targeting the tumor microenvironment.[19]
-
"Protein Corona" Formation: In vivo, proteins can adsorb to the nanoparticle surface, altering its physicochemical properties and biological identity, which can affect targeting and uptake. Characterize the protein corona and consider how it might be influencing your results.
-
-
-
Q: I'm observing unexpected toxicity in my in vivo studies with manganese-based agents. How can I troubleshoot this?
-
A: While generally safer than this compound, free manganese ions can be neurotoxic.[10]
-
Chelator Stability: If you are using a manganese chelate, the complex may be unstable in vivo, leading to the release of free Mn²⁺. Evaluate the stability of your complex in biological media.
-
Biodistribution: Determine the biodistribution of your manganese agent. High accumulation in the brain is a concern.
-
Dose: You may be using too high a dose. Perform a dose-response study to find the optimal balance between imaging efficacy and toxicity.
-
-
Issue 3: Synthesis and Characterization Challenges
-
Q: My nanoparticle synthesis is resulting in a wide size distribution (high polydispersity). How can I improve this?
-
A: A high polydispersity index (PDI) can lead to inconsistent results.
-
Control of Reaction Parameters: Strictly control reaction parameters such as temperature, stirring speed, and the rate of addition of precursors.
-
Purification: Use techniques like centrifugation or size exclusion chromatography to narrow the size distribution after synthesis.
-
Characterization: Use Transmission Electron Microscopy (TEM) to visualize the nanoparticle morphology and size distribution, in addition to DLS for hydrodynamic diameter.
-
-
-
Q: My drug loading efficiency is low. How can I increase the amount of therapeutic agent carried by my nanoparticles?
-
A:
-
Drug-Nanoparticle Interaction: Optimize the interaction between the drug and the nanoparticle. For example, if you are loading a hydrophobic drug, ensure your nanoparticle has a sufficiently large hydrophobic domain.
-
Loading Method: Experiment with different drug loading methods (e.g., passive loading vs. covalent conjugation).
-
pH and Solvent Conditions: Adjust the pH or solvent during the loading process to improve drug solubility and encapsulation.
-
-
Comparative Data of MRI Contrast Agents
| Feature | This compound-Based Agents (GBCAs) | Manganese-Based Agents | Iron Oxide Nanoparticles (IONPs) |
| Primary Mechanism | T1 relaxation shortening | T1 and/or T2 relaxation | T1 or T2 relaxation (size-dependent) |
| Biocompatibility | Concerns about Gd³⁺ ion release | Generally good; Mn is an essential element | Excellent; biodegradable to iron |
| Toxicity Concerns | NSF, GDD, brain deposition[1][3] | Manganism (neurotoxicity) with free Mn²⁺[10] | Low, but potential for iron overload |
| Theranostic Potential | Limited; mainly diagnostic | High; can be integrated into multifunctional nanoparticles[11] | Very high; versatile platform for drug delivery, hyperthermia[9][16] |
| Clinical Status | Widely used, but with restrictions[4] | Some agents previously used; newer nano-formulations are preclinical[12] | Some formulations (e.g., Ferumoxytol) are clinically approved[14] |
Key Experimental Protocols
Protocol 1: Synthesis of Water-Soluble Iron Oxide Nanoparticles for T1 MRI
This protocol is adapted from methods for producing ES-MIONs suitable for T1-weighted imaging.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium oleate (B1233923)
-
Oleic acid
-
1-octadecene
-
Dopamine (B1211576) hydrochloride
-
Polyethylene glycol (PEG) with a terminal functional group (e.g., NHS ester)
-
Solvents: ethanol (B145695), hexane, dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Synthesis of Iron Oleate Complex: Dissolve FeCl₃·6H₂O and sodium oleate in a mixture of ethanol, water, and hexane. Heat the mixture to 70°C for 4 hours. The organic layer containing the iron oleate complex is then washed and dried.
-
Thermal Decomposition: The iron oleate complex is mixed with oleic acid in 1-octadecene. The mixture is heated to 320°C under a nitrogen atmosphere and kept at this temperature for 30 minutes. This thermal decomposition results in the formation of iron oxide nanoparticles. The size can be controlled by varying the reaction time and temperature.
-
Purification: The nanoparticles are precipitated with ethanol and redispersed in hexane. This process is repeated several times to remove excess reagents.
-
Surface Modification for Water Solubility: The oleic acid-capped nanoparticles are made water-soluble through ligand exchange. Disperse the nanoparticles in a solution of dopamine hydrochloride in a suitable solvent. The dopamine will bind to the nanoparticle surface.
-
PEGylation: To improve biocompatibility and circulation time, the dopamine-coated nanoparticles are reacted with PEG-NHS in DMSO.
-
Final Purification: The final PEGylated nanoparticles are purified by dialysis or centrifugation to remove unreacted PEG and other impurities.
Characterization:
-
Size and Morphology: Transmission Electron Microscopy (TEM)
-
Hydrodynamic Diameter and Zeta Potential: Dynamic Light Scattering (DLS)
-
Magnetic Properties: MRI scanner to measure T1 and T2 relaxivity (r1, r2 values).
Protocol 2: In Vitro Evaluation of Theranostic Nanoparticle Cytotoxicity
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Normal cell line (e.g., fibroblasts) for comparison
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin
-
MTT or WST-1 assay kit
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Nanoparticle Treatment: Prepare serial dilutions of your theranostic nanoparticles in cell culture medium. Remove the old medium from the cells and add the nanoparticle solutions. Include a control group with no nanoparticles.
-
Incubation: Incubate the cells with the nanoparticles for 24, 48, or 72 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will convert MTT to formazan (B1609692) crystals.
-
Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the nanoparticle concentration to determine the IC50 value (the concentration at which 50% of the cells are killed).
Visualizations
Signaling and Workflow Diagrams
References
- 1. Nephrogenic Systemic Fibrosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mcrrads.com [mcrrads.com]
- 3. This compound contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. This compound Deposition Disease: Current State of Knowledge and Expert Opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | What Is this compound & What Is It Used for in MRIs? [drugwatch.com]
- 7. richardsemelka.com [richardsemelka.com]
- 8. The role of manganese-based MRI contrast agents for cancer theranostics: Where do we stand in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron oxide nanoparticles: Diagnostic, therapeutic and theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Manganese-Based Contrast Agents as Alternatives to this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. seejph.com [seejph.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Iron oxide nanoparticle-based theranostics for cancer imaging and therapy [journal.hep.com.cn]
- 17. mdpi.com [mdpi.com]
- 18. Nanoparticle Diagnostics and Theranostics in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Developing Targeted Theranostic Nanoparticles: Challenges and Potential Solutions - Frontiers of Engineering - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: In Vitro Precipitation of Gadolinium Phosphate Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in vitro precipitation of gadolinium phosphate (B84403) salts.
Frequently Asked Questions (FAQs)
Q1: Why does this compound phosphate precipitate in my in vitro experiment?
A1: this compound (III) ions (Gd³⁺) have a very strong affinity for phosphate ions (PO₄³⁻), leading to the formation of this compound phosphate (GdPO₄), a salt with extremely low solubility in aqueous solutions.[1][2][3] Precipitation occurs when the concentration of free Gd³⁺ and PO₄³⁻ ions in your solution exceeds the solubility product (Ksp) of GdPO₄. This is a common issue when working with this compound-based contrast agents (GBCAs) or other sources of this compound in phosphate-containing buffers or cell culture media.[1][2]
Q2: What is the solubility product (Ksp) of this compound phosphate?
A2: The solubility product (Ksp) for this compound phosphate (GdPO₄) is approximately 4.06 x 10⁻²⁶.[4] This extremely low value indicates that this compound phosphate is practically insoluble in water, and even minute concentrations of free this compound and phosphate ions can lead to precipitation.[1]
Q3: How does pH influence the precipitation of this compound phosphate?
A3: pH plays a critical role in this compound phosphate precipitation. At physiological pH (around 7.4), phosphate exists predominantly as HPO₄²⁻ and H₂PO₄⁻. Lowering the pH (making the solution more acidic) will protonate the phosphate ions, reducing the concentration of PO₄³⁻ available to precipitate with Gd³⁺. However, acidic conditions can also promote the dissociation of this compound from its chelating ligand, increasing the concentration of free Gd³⁺.[5][6] Conversely, in alkaline conditions, the formation of this compound hydroxide (B78521) (Gd(OH)₃), another insoluble salt with a Ksp of 1.8 x 10⁻¹⁸, can also occur.[4]
Q4: Can the type of this compound chelate I use affect precipitation?
A4: Absolutely. The stability of the this compound chelate is a crucial factor in preventing the release of free Gd³⁺ ions.[2][7][8] Macrocyclic chelates are kinetically and thermodynamically more stable than linear chelates, meaning they are less likely to release free Gd³⁺ that can then precipitate with phosphate.[2][7][8][9]
Q5: Are there any additives that can help prevent precipitation?
A5: The most effective "additive" is a strong chelating agent that keeps this compound in a stable, soluble complex. Using a GBCA with a high stability constant, preferably a macrocyclic agent, is the primary strategy.[2][7][8] Including an excess of the chelating ligand in the formulation can also help to "scavenge" any released free Gd³⁺.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible precipitate forms immediately upon adding a this compound source to a phosphate buffer. | High concentrations of free Gd³⁺ and phosphate ions exceeding the Ksp of GdPO₄. | - Use a this compound complex with a highly stable, macrocyclic chelator.- Lower the concentration of either the this compound complex or the phosphate buffer, if experimentally feasible.- Consider using a different buffer system with lower phosphate content. |
| Precipitation occurs over time in my cell culture experiment. | Gradual dissociation of the this compound chelate, releasing free Gd³⁺ into the phosphate-rich culture medium. | - Switch to a more stable, macrocyclic this compound-based contrast agent.- Reduce the incubation time of the this compound compound with the cells.- Ensure the pH of the cell culture medium remains stable, as fluctuations can affect chelate stability. |
| I observe turbidity in my solution after changing the pH. | Precipitation of either this compound phosphate or this compound hydroxide. | - If the pH was increased, you might be observing Gd(OH)₃ precipitation. Try to maintain a pH where both salts remain soluble or where the this compound chelate is most stable (typically around physiological pH).- If the pH was significantly lowered, this might have destabilized the chelate, leading to GdPO₄ precipitation. Re-evaluate the optimal pH for your experiment, balancing chelate stability and the solubility of potential precipitates. |
Experimental Protocols
Protocol 1: General Prevention of this compound Phosphate Precipitation in Buffers
This protocol outlines the steps to minimize precipitation when preparing this compound-containing buffer solutions.
Materials:
-
This compound source (preferably a highly stable macrocyclic chelate)
-
Phosphate-free buffer components (e.g., HEPES, Tris)
-
High-purity water
-
pH meter
Procedure:
-
Buffer Selection: Whenever possible, opt for a buffer system with low or no phosphate content. Buffers like HEPES or Tris are suitable alternatives.
-
Order of Addition:
-
Dissolve the buffer components in high-purity water.
-
Adjust the pH of the buffer to the desired value.
-
Add the this compound chelate to the final buffer solution. Avoid adding the this compound source to a concentrated stock of any component that may promote precipitation.
-
-
Concentration Management: If phosphate buffer is essential, use the lowest effective concentration of both the phosphate and the this compound complex.
-
pH Control: Maintain the pH within a range that ensures the stability of the specific this compound chelate being used. For most commercially available GBCAs, this is close to physiological pH.
-
Visual Inspection: Always visually inspect the solution for any signs of turbidity or precipitation after preparation and before use.
Protocol 2: Detection of Free this compound Ions Using a Colorimetric Assay
This protocol provides a method to qualitatively detect the presence of free Gd³⁺, which is a prerequisite for GdPO₄ precipitation. This method is based on the aggregation of gold nanoparticles functionalized with bis(p-sulfonatophenyl)phenyl phosphine (B1218219) (BSPP) in the presence of Gd³⁺.[10]
Materials:
-
Citrate-stabilized gold nanoparticles (AuNP@citrate)
-
Bis(p-sulfonatophenyl)phenyl phosphine (BSPP)
-
Test sample containing this compound
-
UV-Vis spectrophotometer
Procedure:
-
Functionalization of Gold Nanoparticles:
-
Synthesize or procure AuNP@citrate.
-
Incubate the AuNP@citrate solution with an aqueous solution of BSPP to create AuNP@BSPP.
-
-
Sample Preparation: Prepare your experimental sample containing the this compound compound at the desired concentration in the relevant buffer or medium.
-
Colorimetric Assay:
-
Add a small volume of the AuNP@BSPP solution to your test sample.
-
In the presence of free Gd³⁺ ions, the negatively charged sulfonate groups on the surface of the AuNP@BSPP will interact with the Gd³⁺, causing the nanoparticles to aggregate.
-
This aggregation will result in a visible color change of the solution from red to blue/purple.
-
-
Spectrophotometric Analysis:
-
Measure the UV-Vis spectrum of the solution.
-
A shift in the surface plasmon resonance peak to a longer wavelength is indicative of nanoparticle aggregation and the presence of free Gd³⁺.
-
Data Summary
Table 1: Solubility Products of Relevant this compound Salts
| Compound | Formula | Solubility Product (Ksp) | Reference |
| This compound Phosphate | GdPO₄ | 4.06 x 10⁻²⁶ | [4] |
| This compound Hydroxide | Gd(OH)₃ | 1.8 x 10⁻¹⁸ | [4] |
Table 2: Relative Stability of Different Classes of this compound Chelates
| Chelate Class | Relative Stability | Propensity for Gd³⁺ Release | Reference |
| Macrocyclic | High | Low | [2][7][8][9] |
| Linear | Lower | Higher | [2][7][8][9] |
Visualizations
Caption: Workflow for preventing this compound phosphate precipitation.
Caption: this compound precipitate-induced signaling in macrophages.
References
- 1. A primer on this compound chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological effects of MRI contrast agents: this compound retention, potential mechanisms and a role for phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. luo.chem.utah.edu [luo.chem.utah.edu]
- 5. This compound Complex for the Catch and Release of Phosphate from Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound toxicity: mechanisms, clinical manifestations, and nanoparticle role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: pharmacokinetics and toxicity in humans and laboratory animals following contrast agent administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimization of MRI Parameters for High-Field Imaging with Gadolinium Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-field magnetic resonance imaging (MRI) and gadolinium-based contrast agents (GBCAs).
Frequently Asked Questions (FAQs)
Q1: How does high-field MRI affect the enhancement provided by this compound-based contrast agents?
A1: Increasing the magnetic field strength generally enhances the degree of contrast provided by a given dose of a this compound-based contrast agent.[1] This is primarily because the T1 relaxation time of tissues lengthens at higher field strengths, which can improve background suppression and make the T1-shortening effect of the this compound agent more pronounced.[1][2] For instance, a standard dose of a conventional GBCA at 3.0 Tesla (T) can produce higher contrast between a tumor and normal brain tissue than at 1.5 T.[3] This phenomenon may allow for a reduction in the administered dose at higher field strengths while maintaining similar contrast enhancement.[3]
Q2: Does the T1 relaxivity (r1) of this compound agents change with higher magnetic field strengths?
A2: Yes, the T1 relaxivity of this compound-based contrast agents is dependent on the magnetic field strength. Generally, there is a slight decrease in r1 as the field strength increases.[1] However, the extent of this decrease can vary between different agents.[1][4] Despite a potential decrease in r1, the overall contrast enhancement can still be greater at higher fields due to the increased T1 of the surrounding tissues.[1][2]
Q3: What are the primary safety considerations when using this compound agents at high fields?
A3: The primary safety concern with this compound-based contrast agents is the potential for this compound retention in the body, including the brain and bones, for months or even years after administration.[5][6][7] Although a direct link to adverse health effects in patients with normal kidney function has not been definitively established, regulatory bodies like the FDA have issued warnings and require patient medication guides to disclose this risk.[7] A rare but serious condition associated with this compound retention, particularly in patients with pre-existing kidney failure, is nephrogenic systemic fibrosis (NSF).[8][9] Optimizing the dose and minimizing repeated administrations, especially in closely spaced studies, are key strategies to mitigate potential risks.[7]
Q4: Can I reduce the this compound dose when moving from a 1.5T to a 3T or 7T scanner?
A4: Yes, in many applications, it is possible to reduce the this compound dose at higher field strengths. For example, in brain tumor imaging, the dose at 3.0T can be halved compared to 1.5T to achieve similar contrast.[3] For dynamic susceptibility-weighted contrast-enhanced perfusion MRI, the dose can also be reduced at 3.0T.[3] However, the optimal dose reduction depends on the specific application, the contrast agent being used, and the imaging protocol. It is crucial to perform validation studies to ensure diagnostic image quality is not compromised.
Q5: What is the effect of this compound on T2 relaxation time?
A5: this compound-based contrast agents shorten both T1 and T2 relaxation times.[10] While the primary application of most this compound agents is to produce T1 contrast (making tissues appear brighter on T1-weighted images), the T2 shortening effect can become significant at high concentrations, leading to a decrease in signal intensity (signal void).[9][11]
Troubleshooting Guides
Issue 1: Poor Contrast Enhancement Despite Using a High-Field Scanner
| Possible Cause | Troubleshooting Steps |
| Suboptimal Pulse Sequence Parameters | Review and optimize your pulse sequence parameters. For T1-weighted imaging, ensure that the repetition time (TR) and echo time (TE) are appropriately selected to maximize the contrast between the enhanced tissue and the background. For gradient echo sequences, the flip angle is also a critical parameter.[2] |
| Incorrect this compound Dose | While dose reduction is often possible at high fields, an excessive reduction may lead to insufficient enhancement. Verify that the administered dose is appropriate for the specific agent, field strength, and application. Consider that for some applications, a standard or even higher dose might be necessary to detect very small lesions.[3][12] |
| Timing of Image Acquisition | For dynamic contrast-enhanced (DCE) or magnetic resonance angiography (MRA) studies, the timing of image acquisition relative to the contrast agent bolus is critical. Use a test bolus or an automated triggering method to ensure you are capturing the peak enhancement phase.[13][14] |
| Choice of Contrast Agent | Different this compound agents have varying relaxivities.[4] An agent with a higher r1 relaxivity at your specific field strength may provide better enhancement.[1] |
Issue 2: Presence of Image Artifacts in this compound-Enhanced High-Field Scans
| Artifact Type | Appearance | Troubleshooting Steps |
| Susceptibility Artifacts | Signal loss or geometric distortion, particularly near air-tissue interfaces or metallic implants. These are often exacerbated at higher field strengths.[15][16] | - Use spin echo or fast spin echo sequences instead of gradient echo sequences, as they are less sensitive to susceptibility effects. - Reduce the echo time (TE). - Employ parallel imaging techniques.[17] - Ensure proper shimming to improve magnetic field homogeneity.[15] |
| Motion Artifacts | Ghosting, blurring, or smearing in the phase-encoding direction, caused by patient movement, breathing, or blood flow.[15][18] | - Use motion correction techniques such as navigator echoes or radial k-space acquisition. - Instruct the patient to remain still and consider using immobilization aids. - For respiratory motion, consider breath-holding or respiratory gating. |
| Chemical Shift Artifact | A dark or bright band at the interface of fat and water, more pronounced at higher field strengths.[18] | - Use a fat suppression technique (e.g., chemical shift selective saturation or inversion recovery). - Increase the receiver bandwidth. |
| Aliasing or Wrap-Around Artifact | Anatomy outside the field of view (FOV) appears on the opposite side of the image.[18] | - Increase the FOV to encompass the entire anatomy of interest. - Use pre-saturation bands outside the FOV to null the signal from the unwanted tissue. |
Data Presentation
Table 1: T1 Relaxivities (r1) of Common this compound-Based Contrast Agents in Human Whole Blood at 37°C
| This compound Agent | Chemical Structure | T1 Relaxivity (s⁻¹·mM⁻¹) at 1.5 T | T1 Relaxivity (s⁻¹·mM⁻¹) at 3 T | T1 Relaxivity (s⁻¹·mM⁻¹) at 7 T |
| Gd-DOTA (Dotarem®) | Macrocyclic | 3.9 ± 0.2 | 3.4 ± 0.4 | 2.8 ± 0.4 |
| Gd-DO3A-butrol (Gadovist®) | Macrocyclic | 4.6 ± 0.2 | 4.5 ± 0.3 | 4.2 ± 0.3 |
| Gd-HP-DO3A (ProHance®) | Macrocyclic | 4.4 ± 0.6 | 3.5 ± 0.6 | 3.4 ± 0.1 |
| Gd-DTPA (Magnevist®) | Linear | 4.3 ± 0.4 | 3.8 ± 0.2 | 3.1 ± 0.4 |
| Gd-DTPA-BMA (Omniscan®) | Linear | 4.5 ± 0.1 | 3.9 ± 0.2 | 3.7 ± 0.2 |
| Gd-DTPA-BMEA | Linear | 4.4 ± 0.2 | 4.2 ± 0.2 | 4.3 ± 0.2 |
| Gd-BOPTA (MultiHance®) | Linear | 6.2 ± 0.5 | 5.4 ± 0.3 | 4.7 ± 0.1 |
| Gd-EOB-DTPA (Eovist®/Primovist®) | Linear | 7.2 ± 0.2 | 5.5 ± 0.3 | 4.9 ± 0.1 |
Data sourced from Shen et al., 2015.[4]
Experimental Protocols
Protocol 1: Phantom Study for T1 Relaxivity Measurement
This protocol outlines a general methodology for measuring the T1 relaxivity of a this compound-based contrast agent using a phantom.
Objective: To determine the T1 relaxivity (r1) of a GBCA at a specific magnetic field strength and temperature.
Materials:
-
MRI scanner
-
Custom-built phantom with multiple cylindrical tubes
-
This compound-based contrast agent of interest
-
Human whole blood or a suitable blood mimic
-
Pipettes and other standard laboratory equipment for preparing dilutions
-
Heat-circulating system to maintain the phantom at a physiological temperature (37 ± 0.5°C)
-
Data analysis software (e.g., MATLAB, SigmaPlot)
Methodology:
-
Preparation of Dilutions: Prepare a series of dilutions of the GBCA in human whole blood at varying concentrations. Include a control sample of blood without any contrast agent.
-
Phantom Setup: Fill the air-tight cylindrical tubes of the phantom with the prepared dilutions. Place the phantom within the MRI scanner and connect the heat-circulating system to maintain the temperature at 37°C.
-
Image Acquisition:
-
Acquire images using an inversion recovery pulse sequence.
-
Use a range of inversion times (TI) to accurately sample the T1 recovery curve. For example, at 3T, TIs might range from 30 milliseconds to 10 seconds.[4]
-
-
Data Analysis:
-
Measure the signal intensity from each tube at each inversion time. This can be automated using a custom script in software like MATLAB.[4]
-
For each concentration, fit the signal intensity versus TI data to the inversion recovery equation to calculate the T1 relaxation time.
-
Plot the reciprocal of the T1 relaxation time (1/T1, the relaxation rate) against the concentration of the GBCA.
-
The slope of the resulting line from a linear regression analysis represents the T1 relaxivity (r1) of the contrast agent.[4]
-
Visualizations
Caption: Workflow for T1 relaxivity measurement.
Caption: Troubleshooting poor contrast enhancement.
References
- 1. mriquestions.com [mriquestions.com]
- 2. researchgate.net [researchgate.net]
- 3. The optimal use of contrast agents at high field MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T1 relaxivities of this compound-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The safety of magnetic resonance imaging contrast agents [frontiersin.org]
- 6. Contrast Caution | UNM HSC Newsroom [hscnews.unm.edu]
- 7. FDA Drug Safety Communication: FDA warns that this compound-based contrast agents (GBCAs) are retained in the body; requires new class warnings | FDA [fda.gov]
- 8. This compound Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. radiopaedia.org [radiopaedia.org]
- 10. mriquestions.com [mriquestions.com]
- 11. mriquestions.com [mriquestions.com]
- 12. mriquestions.com [mriquestions.com]
- 13. mri-q.com [mri-q.com]
- 14. Optimizing of this compound-enhanced MR angiography by manipulation of acquisition and scan delay times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. radiologija.bayer.com [radiologija.bayer.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 18. radiopaedia.org [radiopaedia.org]
Technical Support Center: Animal Models for Gadolinium Deposition Disease (GDD)
Welcome to the technical support center for researchers developing and studying animal models for Gadolinium Deposition Disease (GDD). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Which animal species is most suitable for a GDD model?
A1: Rodents, particularly rats and mice, are the most commonly used animals for GDD research due to their cost-effectiveness, ease of handling, and well-characterized physiology.[1][2][3] Larger animal models, such as sheep, have also been used to study this compound distribution.[4] The choice of species can impact pathology and clinical outcomes, so it should be carefully considered based on the specific research question.
Q2: How is a GDD-like state induced in these animals?
A2: A GDD-like state is typically induced by repeated intravenous administration of this compound-based contrast agents (GBCAs).[1][2][3] The dosing regimen can vary, but studies have used cumulative high doses to ensure measurable this compound deposition. For example, one study in rats involved 20 daily intravenous injections at a dose of 2.5 mmol Gd/kg body weight.[1]
Q3: Is it necessary to induce renal impairment in the animal model?
A3: While renal impairment is a known risk factor for this compound retention and was a key factor in Nephrogenic Systemic Fibrosis (NSF), GDD is characterized by symptoms in patients with normal renal function.[5][6] Therefore, inducing renal impairment is not a prerequisite for a GDD model. Studies have confirmed this compound deposition in the brain and other tissues of animals with normal renal function.[4]
Q4: Which type of GBCA is best for inducing this compound deposition?
A4: Linear GBCAs have been shown to result in significantly higher this compound retention in tissues compared to macrocyclic GBCAs.[1][4] Therefore, linear agents are often used to induce a more pronounced deposition for experimental studies.
Q5: What are the expected pathological findings in a GDD animal model?
A5: A common finding is the deposition of this compound in various tissues, including the brain, skin, and bone, which can be quantified using techniques like ICP-MS.[1][4] However, it is important to note that significant histopathological alterations are not always observed, particularly in the brain, even with detectable this compound levels.[1] Some studies using high doses of specific linear GBCAs have reported NSF-like skin lesions, including fibrosis and mononuclear cell infiltration.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels in tissues. | - Insufficient cumulative dose of GBCA.- Use of a highly stable macrocyclic GBCA.- Inadequate sensitivity of the detection method. | - Increase the number of GBCA administrations or the dose per injection, based on established protocols.- Switch to a linear GBCA, which has a higher propensity for deposition.- Use a highly sensitive method like ICP-MS for quantification. Ensure proper sample digestion. |
| No observable histological changes in the brain despite confirmed this compound deposition. | - This is a common finding in many animal studies. The presence of this compound does not always correlate with overt tissue damage detectable by standard histology. | - Consider more sensitive techniques to assess neurotoxicity, such as immunohistochemistry for markers of inflammation or neuronal damage.- Investigate functional outcomes, although studies have shown that motor and behavioral changes are not always present.[3][7] |
| High variability in this compound deposition between animals in the same group. | - Inconsistent intravenous injection technique.- Biological variability among animals. | - Ensure all injections are administered consistently into the bloodstream. Using a catheter can improve accuracy.- Increase the number of animals per group to improve statistical power and account for individual differences. |
| Animal distress or mortality during the study. | - Toxicity from very high cumulative doses of GBCAs.- Stress from repeated injections. | - Monitor animals closely for any adverse effects. If toxicity is observed, consider adjusting the dosing regimen.- Ensure proper animal handling techniques to minimize stress during injections. |
Quantitative Data Summary
The following tables summarize this compound concentrations found in the tissues of rats eight weeks after the last of 20 daily intravenous injections of different GBCAs at a dose of 2.5 mmol Gd/kg body weight.
Table 1: this compound Concentration in Skin and Brain
| GBCA Type | Agent | Skin (nmol Gd/g tissue) | Brain (nmol Gd/g tissue) |
| Linear | Gadodiamide | 1472 ± 115 | 11.1 ± 5.1 |
| Linear | Gadopentetate dimeglumine | 80.8 ± 6.2 | 13.1 ± 7.3 |
| Macrocyclic | Gadobutrol | 1.1 ± 0.5 | 0.7 ± 0.4 |
| Macrocyclic | Gadoteridol | 1.7 ± 0.8 | 0.5 ± 0.2 |
| Data adapted from Kramer et al.[1] |
Table 2: this compound Concentration in Forebrain of Rats
| GBCA | Average Gd Concentration (μg/g) |
| Gadodiamide | 0.60 ± 0.11 |
| Gadopentetate | 0.50 ± 0.10 |
| Gadobenate | 0.45 ± 0.07 |
| Gadobutrol | 0.01 ± 0.00 |
| Data from a study involving 5 weekly injections of 2.4 mmol/kg.[2] |
Experimental Protocols
Protocol 1: Induction of this compound Deposition in Rats
-
Animal Selection: Use healthy male Wistar rats (or another appropriate strain) of a specific age and weight range.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly allocate animals into control (saline) and GBCA-treated groups (n=10 per group is recommended).
-
GBCA Administration:
-
Administer the selected GBCA (e.g., a linear agent like gadodiamide) or saline intravenously. The tail vein is a common site for injection.
-
A sample dosing regimen is 2.5 mmol Gd/kg body weight daily for 20 days.[1] Injections can be performed on conscious animals with proper restraint.
-
-
Monitoring: Monitor the animals daily for any signs of toxicity or distress. Record body weights regularly.
-
Washout Period: After the final injection, allow for a washout period (e.g., 8 weeks) to assess long-term retention.[1]
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the animals under general anesthesia and collect tissues of interest (e.g., brain, skin, bone, kidney) for analysis.
Protocol 2: Quantification of this compound in Tissues by ICP-MS
-
Sample Preparation:
-
Accurately weigh a portion of the collected tissue (e.g., ~200 mg for liver, ~20 mg for deep cerebellar nuclei).[8]
-
Place the tissue in a digestion vessel.
-
-
Acid Digestion:
-
Dilution:
-
After cooling, dilute the digested sample with deionized water to a suitable volume for ICP-MS analysis.
-
-
ICP-MS Analysis:
-
Prepare calibration standards from a certified this compound standard solution.
-
Analyze the samples using an ICP-MS instrument. An internal standard (e.g., rhodium) can be used to correct for matrix effects.[8]
-
Quantify the this compound concentration based on the calibration curve.
-
Protocol 3: Histological Analysis of Tissues
-
Fixation: Fix the collected tissue samples in 10% neutral buffered formalin.
-
Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Staining:
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Special stains (e.g., Masson's trichrome for fibrosis) or immunohistochemistry for specific markers can also be performed as needed.
-
-
Microscopic Examination: Examine the stained slides under a light microscope to assess for any pathological changes.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Cellular Toxicity
Free this compound ions (Gd³⁺), released from less stable GBCAs, can induce cellular toxicity through several interconnected pathways. A key initiating event is the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS).[9][10] This can trigger downstream endoplasmic reticulum (ER) stress and inflammatory responses, ultimately leading to cell death via apoptosis or necrosis.[9][10][11]
Caption: Proposed signaling cascade for this compound-induced cellular toxicity.
Experimental Workflow for GDD Animal Model Study
The following diagram outlines a typical experimental workflow for developing and analyzing a GDD animal model. This workflow integrates the induction of this compound deposition with subsequent analytical and functional assessments.
Caption: A standard experimental workflow for a GDD animal model study.
References
- 1. Histology and this compound Distribution in the Rodent Brain After the Administration of Cumulative High Doses of Linear and Macrocyclic this compound-Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Deposition in the Rat Brain Measured with Quantitative MRI versus Elemental Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. This compound toxicity: mechanisms, clinical manifestations, and nanoparticle role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. udshealth.com [udshealth.com]
- 7. auntminnie.com [auntminnie.com]
- 8. This compound deposition in the liver and brain in a rat model with liver fibrosis after intravenous administration of gadoxetate disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound-induced oxidative stress triggers endoplasmic reticulum stress in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular and Molecular Pathways Underlying the Nephrotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Relaxivity of Gadolinium-Based Contrast Agents
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working to improve the performance of gadolinium-based contrast agents (GBCAs). Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is relaxivity (r₁) and why is it a critical parameter for GBCAs?
A1: Relaxivity (r₁) is a measure of a contrast agent's efficiency in shortening the longitudinal relaxation time (T₁) of surrounding water protons.[1] It is expressed in units of mM⁻¹s⁻¹. A higher relaxivity value indicates that the agent can produce a greater increase in signal intensity on T1-weighted MRI images at a given concentration.[2] This is crucial because higher relaxivity can lead to better diagnostic performance, such as improved lesion detection and characterization, or allow for a reduction in the administered this compound dose without compromising image quality.[2]
Q2: What are the fundamental molecular factors that determine the relaxivity of a GBCA?
A2: The relaxivity of a GBCA is primarily governed by the Solomon-Bloembergen-Morgan (SBM) theory. The key molecular parameters are:
-
Hydration Number (q): The number of water molecules directly coordinated to the this compound ion in its inner sphere.[3][4]
-
Rotational Correlation Time (τR): The time it takes for the GBCA molecule to rotate by one radian. Slower tumbling (longer τR) generally leads to higher relaxivity.[3][4]
-
Water Residence Lifetime (τM): The average time a water molecule stays coordinated to the this compound ion. An optimal τM is required for efficient relaxation transfer to bulk water.[3][4]
-
Electronic Relaxation Time (T₁e): The relaxation time of the this compound ion's unpaired electrons.[3]
Q3: What are the main strategies to increase the relaxivity of a newly synthesized GBCA?
A3: The primary strategies focus on optimizing the key molecular parameters mentioned above:
-
Slowing Molecular Tumbling (Increasing τR): This is a highly effective method. It can be achieved by increasing the molecular weight of the agent, for example, by creating dimers or polymers, or by promoting non-covalent binding to macromolecules like human serum albumin (HSA).[4]
-
Optimizing Water Exchange (τM): The water exchange rate (kex = 1/τM) needs to be in an optimal range. Modifying the ligand structure, for instance, by changing the donor atoms coordinating to the this compound, can tune this parameter.[3]
-
Increasing the Hydration Number (q): Designing ligands that allow for more than one water molecule to directly coordinate with the this compound ion (q=2 or more) can significantly boost relaxivity. However, this often comes at the cost of reduced chelate stability.
-
Second-Sphere Contributions: Engineering the ligand to structure water molecules in the second coordination sphere can also enhance relaxivity. This can be achieved by incorporating hydrophilic groups that form hydrogen bonds with surrounding water.[4]
Q4: How important is the stability of the this compound chelate, and how does it relate to relaxivity?
A4: Chelate stability is of paramount importance. The free this compound ion (Gd³⁺) is toxic and must be tightly bound by a ligand to be safely used in vivo.[5] There is often a trade-off between achieving high relaxivity and maintaining high stability. For instance, increasing the hydration number (q) can enhance relaxivity but may compromise the thermodynamic and kinetic stability of the complex, potentially leading to the release of toxic Gd³⁺ ions.[5] Macrocyclic chelators are generally more stable than linear ones.[6] It is crucial to balance the pursuit of high relaxivity with the requirement for high in vivo stability.
Troubleshooting Guides
Issue 1: My synthesized GBCA exhibits lower-than-expected relaxivity.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Molecular Tumbling | If the agent is a small molecule, its tumbling in solution may be too fast, limiting relaxivity. Solution: Consider strategies to increase the rotational correlation time (τR), such as conjugating the GBCA to a larger molecule or designing it to bind to albumin.[4] |
| Slow Water Exchange | The water exchange rate (kex) might be too slow, which becomes a limiting factor, especially for larger, slowly tumbling molecules. This can be observed in Nuclear Magnetic Relaxation Dispersion (NMRD) profiles where relaxivity decreases with decreasing temperature.[3] Solution: Modify the ligand structure to accelerate water exchange. For example, substituting an acetate (B1210297) donor group with a phosphonate (B1237965) or phenolate (B1203915) group can increase kex.[4] |
| Inaccurate Concentration | The actual concentration of the this compound in your samples may be lower than calculated, leading to an underestimation of relaxivity. Solution: Accurately determine the this compound concentration in your stock solution using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4] |
| Presence of Impurities | Unreacted ligands or other paramagnetic impurities can interfere with the measurement. Free ligands can compete for Gd³⁺, and other metal ions can affect relaxation. Solution: Ensure high purity of your final compound through appropriate purification techniques like preparative HPLC. Characterize the final product thoroughly using mass spectrometry and NMR. |
| Incorrect pH or Buffer | The pH of the solution can significantly affect the structure of the chelate and its interaction with water, thereby altering relaxivity. Buffer components can sometimes interact with the contrast agent. Solution: Measure and control the pH of your samples accurately. Use a non-coordinating buffer (e.g., HEPES) at a physiological pH (typically 7.4) for your measurements. |
Issue 2: I am observing high variability and poor reproducibility in my relaxivity measurements.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Temperature Fluctuations | Relaxivity is temperature-dependent. Inconsistent sample temperatures during and between measurements will lead to variable results. Solution: Use a temperature-controlled sample holder in the MRI or NMR spectrometer. Allow samples to thermally equilibrate before starting measurements. Monitor and report the temperature at which measurements are made. |
| Inhomogeneous Samples | Aggregation or precipitation of the contrast agent in the sample tubes will lead to non-uniform concentrations and erroneous T₁ measurements. Solution: Ensure your GBCA is fully dissolved in the chosen solvent. Visually inspect samples for any particulates before measurement. If aggregation is suspected, especially at higher concentrations, consider using a different solvent or adjusting the formulation. |
| Inaccurate Pipetting | Errors in serial dilutions for the concentration-dependent measurements are a common source of variability and can lead to non-linear plots of relaxation rate versus concentration. Solution: Use calibrated pipettes and follow good laboratory practices for preparing dilutions. Prepare a fresh set of dilutions for replicate experiments to confirm your findings. |
| MRI/NMR Artifacts | Image artifacts such as motion, susceptibility, or improper shimming can affect the accuracy of signal intensity measurements used to calculate T₁.[7][8] Solution: Ensure the phantom is securely positioned to prevent motion. Use appropriate imaging sequences and parameters to minimize susceptibility artifacts. Perform shimming before each experiment to ensure a homogeneous magnetic field. |
| Incorrect Data Analysis | The choice of fitting algorithm and the regions of interest (ROIs) for signal measurement can introduce variability. Solution: Use a consistent and robust method for data analysis. For T₁ calculation from inversion recovery data, a three-parameter non-linear least squares fit is often used. Define ROIs carefully to avoid edges and artifacts in the images. |
Quantitative Data Presentation
The following tables summarize the T₁ relaxivities of several commercially available GBCAs, providing a benchmark for your experimental agents. Note that relaxivity values can vary depending on the experimental conditions.
Table 1: T₁ Relaxivities (r₁) of Selected GBCAs in Human Whole Blood at 37°C
| Contrast Agent | Structure Type | r₁ at 1.5 T (mM⁻¹s⁻¹) | r₁ at 3.0 T (mM⁻¹s⁻¹) |
| Gadoterate (Dotarem®) | Macrocyclic (Ionic) | 3.9 ± 0.2 | 3.4 ± 0.4 |
| Gadobutrol (Gadavist®) | Macrocyclic (Non-ionic) | 4.6 ± 0.2 | 4.5 ± 0.3 |
| Gadoteridol (ProHance®) | Macrocyclic (Non-ionic) | 4.4 ± 0.6 | 3.5 ± 0.6 |
| Gadopentetate (Magnevist®) | Linear (Ionic) | 4.3 ± 0.4 | 3.8 ± 0.2 |
| Gadodiamide (Omniscan®) | Linear (Non-ionic) | 4.5 ± 0.1 | 3.9 ± 0.2 |
| Gadobenate (MultiHance®) | Linear (Ionic) | 6.2 ± 0.5 | 5.4 ± 0.3 |
| Gadoxetate (Eovist®/Primovist®) | Linear (Ionic) | 7.2 ± 0.2 | 5.5 ± 0.3 |
| (Data sourced from Shen et al., Investigative Radiology, 2015) |
Table 2: T₁ Relaxivities (r₁) of Macrocyclic GBCAs in Human Plasma at 37°C
| Contrast Agent | r₁ at 1.5 T (L/mmol·s) | r₁ at 3.0 T (L/mmol·s) | r₁ at 7.0 T (L/mmol·s) |
| Gadobutrol | 4.78 ± 0.12 | 4.97 ± 0.59 | 3.83 ± 0.24 |
| Gadoteridol | 3.80 ± 0.10 | 3.28 ± 0.09 | 3.21 ± 0.07 |
| Gadoterate | 3.32 ± 0.13 | 3.00 ± 0.13 | 2.84 ± 0.09 |
| (Data sourced from Noebauer-Huhmann et al., Investigative Radiology, 2010) |
Experimental Protocols
Protocol 1: Measurement of T₁ Relaxivity using MRI
This protocol describes a standard method for determining the T₁ relaxivity of a GBCA using a clinical or preclinical MRI scanner.
1. Sample Preparation: a. Prepare a concentrated stock solution of your purified GBCA in the desired medium (e.g., saline, phosphate-buffered saline, or human serum albumin solution). b. Accurately determine the Gd³⁺ concentration of the stock solution using ICP-MS.[4] c. Perform serial dilutions to prepare at least five samples with different concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM), plus a blank sample containing only the medium. d. Transfer the samples into suitable tubes (e.g., 5 mm NMR tubes or sealed vials) and arrange them in a phantom holder. e. Place the phantom in a water bath at the desired temperature (e.g., 37°C) to allow for thermal equilibration before placing it in the scanner.
2. MRI Data Acquisition: a. Position the phantom in the center of the magnet. b. Acquire a localizer scan to determine the correct slice position, ensuring the slice is perpendicular to the long axis of the sample tubes. c. Use an inversion recovery (IR) sequence (e.g., Inversion Recovery Turbo Spin Echo) to measure T₁. d. Acquire a series of images with varying inversion times (TI). A typical range of TIs would be from ~30 ms (B15284909) to >5 times the longest expected T₁. For example: 30, 50, 100, 200, 400, 800, 1600, 3200, 6400 ms. e. Ensure the repetition time (TR) is sufficiently long (TR ≥ 5 × T₁) to allow for full recovery of longitudinal magnetization between inversions.
3. Data Analysis: a. For each sample at each TI, measure the mean signal intensity (SI) from a region of interest (ROI) placed in the center of the tube, avoiding the edges. b. For each concentration, plot the SI as a function of TI. c. Fit the data to the three-parameter inversion recovery signal equation: SI(TI) = S₀ * |1 - 2 * exp(-TI / T₁) + exp(-TR / T₁)| to determine the T₁ value for each sample. The Levenberg-Marquardt algorithm is commonly used for this non-linear fitting. d. Calculate the relaxation rate (R₁) for each sample: R₁ = 1 / T₁. e. Plot R₁ versus the GBCA concentration (in mM). f. The T₁ relaxivity (r₁) is the slope of the linear regression of this plot. The y-intercept should correspond to the relaxation rate of the blank medium.
Mandatory Visualizations
Caption: Key molecular and environmental factors influencing GBCA relaxivity and safety.
References
- 1. mriquestions.com [mriquestions.com]
- 2. Evolving Characteristics of this compound-Based Contrast Agents for MR Imaging: A Systematic Review of the Importance of Relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound this compound complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound toxicity: mechanisms, clinical manifestations, and nanoparticle role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mrimaster.com [mrimaster.com]
- 7. researchgate.net [researchgate.net]
- 8. T1 relaxivities of this compound-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Gadolinium Chelate Dissociation in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on identifying and resolving issues related to the dissociation of gadolinium chelates in biological environments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound chelate dissociation in biological media?
A1: this compound chelate dissociation in biological media is primarily driven by two key mechanisms:
-
Transmetallation: This is a process where an endogenous metal ion, such as zinc (Zn²⁺), copper (Cu²⁺), or iron (Fe³⁺), displaces the this compound ion (Gd³⁺) from the chelate.[1][2] This is particularly relevant for less stable linear chelates.[1] Zinc is a notable competitor due to its relatively high concentration in serum.[1]
-
Acid-Catalyzed Dissociation: In acidic environments, such as within lysosomes or localized areas of low pH, the chelate can become protonated, leading to the release of the Gd³⁺ ion.[1][3] Macrocyclic chelates are generally more resistant to this process than linear chelates.[1]
The stability of a this compound chelate is defined by two main factors:
-
Thermodynamic Stability: This refers to the affinity between the this compound ion and the chelating ligand at equilibrium. It is quantified by the stability constant (log K). Higher log K values indicate greater thermodynamic stability.[3]
-
Kinetic Inertness: This describes the rate at which the chelate dissociates. A kinetically inert chelate will release Gd³⁺ very slowly, even if it is not thermodynamically stable. Macrocyclic chelates exhibit significantly higher kinetic inertness compared to linear chelates.[1][3][4]
Q2: My T1-weighted MRI signal is weaker/stronger than expected. Could this be due to chelate dissociation?
A2: Yes, unexpected changes in T1 relaxation can be an indicator of chelate dissociation or other interactions within your biological medium.
-
Weaker Signal: If the this compound chelate dissociates, the free Gd³⁺ ion may precipitate with endogenous anions like phosphate (B84403) or carbonate, or bind to macromolecules.[1][2] This can reduce its access to water molecules, thereby decreasing its relaxivity and resulting in a weaker T1-weighted signal.
-
Stronger Signal: In some cases, the binding of a this compound chelate to a macromolecule (like a protein) can slow its molecular tumbling rate, leading to an increase in relaxivity and a stronger T1 signal. However, if the signal is unexpectedly high and variable, it could also suggest the formation of aggregates or nanoparticles.
To troubleshoot this, it is crucial to assess the stability of your chelate in the specific biological medium you are using.
Q3: How can I determine if my this compound chelate is dissociating in my experiment?
A3: Several experimental approaches can be used to assess the stability of your this compound chelate:
-
Transmetallation Assay with a Competing Ion: You can challenge your chelate with a competing metal ion, such as Zn²⁺, and monitor the release of Gd³⁺ over time. This can be done by measuring the change in T1 relaxation time or by using a fluorescent reporter system.
-
Stability in Biological Media: Incubate your this compound chelate in the relevant biological medium (e.g., human serum, cell culture media) over a time course and at physiological temperature. At different time points, you can measure the amount of free this compound using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
-
pH-Dependent Dissociation Study: Assess the stability of your chelate at different pH values, particularly in the acidic range, to understand its susceptibility to acid-catalyzed dissociation.
Q4: What is the difference between linear and macrocyclic this compound chelates in terms of stability?
A4: The structural difference between linear and macrocyclic chelates has a profound impact on their stability.
-
Linear Chelates: These have a flexible, open-chain structure that holds the Gd³⁺ ion. They are generally less stable, both thermodynamically and kinetically, making them more susceptible to transmetallation and acid-catalyzed dissociation.[1][3]
-
Macrocyclic Chelates: These feature a rigid, cage-like structure that encapsulates the Gd³⁺ ion. This pre-organized cavity provides high thermodynamic stability and, more importantly, exceptional kinetic inertness, making them significantly more resistant to dissociation in biological environments.[1][3][4]
Q5: Can I prevent or minimize this compound chelate dissociation in my experiments?
A5: Yes, several strategies can help minimize dissociation:
-
Use Macrocyclic Chelates: Whenever possible, opt for macrocyclic this compound chelates due to their superior kinetic inertness.[1][3][4]
-
Control pH: Maintain a stable and physiological pH in your experimental buffers. Avoid highly acidic conditions if possible.
-
Minimize Incubation Time: Reduce the time the chelate is in contact with the biological medium to the minimum required for your experiment.
-
Consider the Medium Composition: Be aware of the concentration of potential competing ions (like zinc and phosphate) in your biological medium. If necessary, use a modified medium for certain control experiments.
Troubleshooting Guides
Issue 1: Suspected Transmetallation with Endogenous Ions
Question: I suspect that my linear this compound chelate is dissociating due to transmetallation with zinc in my cell culture medium, leading to inconsistent results. How can I confirm this and quantify the extent of dissociation?
Answer: You can perform a competitive displacement assay using T1 relaxometry. The principle is that the release of Gd³⁺ and its subsequent precipitation with phosphate ions in the buffer will lead to a decrease in the longitudinal relaxation rate (R1 = 1/T1), which you can measure over time.
Experimental Protocol: Competitive Displacement Assay with Zinc
Objective: To quantify the kinetic inertness of a this compound chelate in the presence of a competing zinc ion.
Materials:
-
Your this compound chelate (GBCA)
-
Zinc chloride (ZnCl₂) solution (e.g., 100 mM stock)
-
Phosphate buffer (e.g., 1 M stock, pH 7.4, free of divalent metals)
-
NMR tubes
-
NMR spectrometer capable of measuring T1 relaxation times
-
Water bath or incubator at 37.5 °C
Procedure:
-
Prepare the Reaction Mixture:
-
In an NMR tube, combine 250 µL of phosphate buffer and 125 µL of your GBCA solution.
-
Initiate the reaction by adding 125 µL of the ZnCl₂ solution.
-
The final concentrations should be, for example, 2.5 mM GBCA and 2.5 mM ZnCl₂ in a 10 mM phosphate buffer.
-
-
Incubation and Measurement:
-
Ensure all solutions and equipment are pre-warmed to 37.5 °C.
-
Immediately after adding the ZnCl₂, shake the tube gently and take the first T1 measurement (t=0) using an inversion recovery sequence.
-
Incubate the NMR tube at 37.5 °C.
-
Acquire subsequent T1 measurements at regular intervals (e.g., every 6 hours for up to 96 hours).
-
-
Data Analysis:
-
Convert the measured T1 values to R1 values (R1 = 1/T1).
-
Normalize the R1 values at each time point against the initial R1 value at t=0.
-
Plot the normalized R1 as a function of time. A decrease in normalized R1 indicates dissociation.
-
Calculate a stability ratio by dividing the average R1 at the final time point by the initial R1. A ratio closer to 1 indicates higher stability.
-
Data Presentation:
| This compound Chelate | Chelate Type | Stability Index (at 96h) |
| Your Chelate | Linear | Calculated Value |
| Gadodiamide | Linear | 0.474 ± 0.029 |
| Gadopentetic acid | Linear | 0.585 ± 0.019 |
| Gadobenic acid | Linear | 0.576 ± 0.004 |
| Gadoxetic acid | Linear | 0.909 ± 0.018 |
| Gadoteric acid | Macrocyclic | 0.971 ± 0.019 |
| Gadoteridol | Macrocyclic | 0.991 ± 0.009 |
| Gadobutrol | Macrocyclic | 0.998 ± 0.002 |
This table presents example stability indices for comparison. The stability index is the ratio of the final R1 to the initial R1.
Issue 2: Confirming Chelate Stability in a Complex Biological Medium
Question: I am using a novel this compound chelate in human serum for a drug development study. How can I be sure that the chelate remains intact throughout my experiment?
Answer: The gold standard for assessing chelate stability in complex biological matrices like human serum is to use a separation technique coupled with a sensitive detection method. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful approach for this.
Experimental Protocol: Stability Assessment in Human Serum using HPLC-ICP-MS
Objective: To determine the percentage of this compound chelate that remains intact after incubation in human serum.
Materials:
-
Your this compound chelate
-
Human serum (from a reputable supplier)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Centrifugal filters (e.g., 3 kDa MWCO) for protein removal
-
HPLC system with a suitable column (e.g., size-exclusion or ion-exchange)
-
ICP-MS instrument
Procedure:
-
Incubation:
-
Prepare a solution of your this compound chelate in human serum at the desired concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum sample.
-
-
Sample Preparation:
-
To separate the protein-bound and free this compound from the intact chelate, perform ultrafiltration using a centrifugal filter.
-
The filtrate will contain the intact chelate and any small dissociated species.
-
-
HPLC-ICP-MS Analysis:
-
Inject the filtrate into the HPLC system. The HPLC will separate the intact this compound chelate from any free Gd³⁺ that may have passed through the filter.
-
The eluent from the HPLC is directly introduced into the ICP-MS.
-
The ICP-MS will detect and quantify the amount of this compound in the different fractions separated by the HPLC.
-
-
Data Analysis:
-
Integrate the peak corresponding to the intact this compound chelate.
-
Calculate the percentage of intact chelate at each time point relative to the t=0 sample.
-
A decrease in the percentage of the intact chelate over time indicates dissociation.
-
Issue 3: Investigating the Impact of pH on Chelate Dissociation
Question: My experiments involve environments with varying pH, and I am concerned about the stability of my this compound chelate. How can I systematically evaluate the effect of pH on its dissociation?
Answer: You can perform a kinetic study of the acid-assisted dissociation of your this compound chelate. This involves monitoring the release of free Gd³⁺ over time at different acidic pH values. Spectrophotometry can be a convenient method if you use a colorimetric indicator that binds to free Gd³⁺.
Experimental Protocol: pH-Dependent Dissociation Kinetics
Objective: To determine the rate of this compound chelate dissociation at different pH values.
Materials:
-
Your this compound chelate
-
A series of buffers with different pH values (e.g., acetate (B1210297) buffers for pH 4-5.5, MES buffers for pH 5.5-6.5)
-
A colorimetric indicator for free lanthanide ions (e.g., Xylenol Orange)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Stopped-flow apparatus (for fast reactions) or a standard spectrophotometer
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of your this compound chelate.
-
Prepare stock solutions of the buffers and the colorimetric indicator.
-
-
Kinetic Measurements:
-
In a cuvette, mix the buffer of a specific pH with the colorimetric indicator.
-
Initiate the reaction by adding the this compound chelate solution.
-
Immediately start monitoring the change in absorbance at the wavelength corresponding to the Gd³⁺-indicator complex over time.
-
Repeat the experiment for each pH value.
-
-
Data Analysis:
-
The rate of formation of the Gd³⁺-indicator complex corresponds to the rate of dissociation of the this compound chelate.
-
Fit the absorbance vs. time data to an appropriate kinetic model (e.g., pseudo-first-order) to obtain the observed rate constant (k_obs) for each pH.
-
Plot log(k_obs) versus pH. The slope of this plot can provide insights into the mechanism of acid-catalyzed dissociation.
-
Quantitative Data Summary
The stability of this compound-based contrast agents (GBCAs) is a critical factor in their safety and efficacy. The following tables summarize key quantitative data for several commercially available GBCAs.
Table 1: Thermodynamic and Conditional Stability Constants of Selected GBCAs
| GBCA | Ligand Type | Log K_therm_ | Log K_cond_ (pH 7.4) |
| Gadodiamide (Omniscan®) | Linear | 16.9 | 14.9 |
| Gadoversetamide (OptiMARK®) | Linear | Not specified | Not specified |
| Gadopentetate (Magnevist®) | Linear | 22.5 | 18.4 |
| Gadobenate (MultiHance®) | Linear | Not specified | Not specified |
| Gadoxetate (Eovist®/Primovist®) | Linear | 23.5 | 18.7 |
| Gadoterate (Dotarem®) | Macrocyclic | Not specified | Not specified |
| Gadoteridol (ProHance®) | Macrocyclic | 23.8 | 17.1 |
| Gadobutrol (Gadavist®/Gadovist®) | Macrocyclic | Not specified | Not specified |
Higher Log K values indicate greater stability.
Table 2: Kinetic Inertness of Selected GBCAs
| GBCA | Ligand Type | Dissociation Half-Life (t₁/₂) in 0.1 M HCl |
| Gadodiamide (Omniscan®) | Linear | < 5 seconds |
| Gadoversetamide (OptiMARK®) | Linear | < 5 seconds |
| Gadopentetate (Magnevist®) | Linear | < 5 seconds |
| Gadobenate (MultiHance®) | Linear | Not specified |
| Gadoxetate (Eovist®/Primovist®) | Linear | < 5 seconds |
| Gadoterate (Dotarem®) | Macrocyclic | Very long |
| Gadoteridol (ProHance®) | Macrocyclic | 3.9 hours |
| Gadobutrol (Gadavist®/Gadovist®) | Macrocyclic | Very long |
Longer dissociation half-lives indicate greater kinetic inertness.
Disclaimer: The information provided in this technical support center is intended for guidance in a research setting. Always consult the manufacturer's specifications for your specific this compound chelate and follow appropriate laboratory safety protocols.
References
- 1. The biological fate of this compound-based MRI contrast agents: a call to action for bioinorganic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. This compound toxicity: mechanisms, clinical manifestations, and nanoparticle role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A primer on this compound chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ligand Design for Enhanced Gadolinium Chelate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of ligand design for enhanced gadolinium (Gd³⁺) chelate stability.
Frequently Asked Questions (FAQs)
Q1: What is the difference between thermodynamic and kinetic stability of a this compound chelate?
A1: Thermodynamic stability refers to the equilibrium constant (log K) between the this compound ion and the ligand, indicating how much of the complex will remain intact versus dissociated at equilibrium.[1] Kinetic stability, or kinetic inertness, refers to the rate at which the this compound complex dissociates (often reported as a half-life, t₁/₂).[1][2] A high thermodynamic stability does not always guarantee high kinetic inertness, which is often considered a more crucial predictor of in vivo stability.[2]
Q2: Why is my novel this compound chelate showing high thermodynamic stability but poor in vivo performance?
A2: High thermodynamic stability (log K) measured under standard conditions may not reflect the chelate's behavior under physiological conditions (pH 7.4).[1] It is crucial to consider the conditional stability constant (log K') at physiological pH.[3] Furthermore, kinetic inertness is a critical factor for in vivo stability.[2] A chelate that is thermodynamically stable but kinetically labile can still release toxic Gd³⁺ ions in the body through transmetallation with endogenous ions like Zn²⁺ or Cu²⁺.[4][5]
Q3: What are the key ligand design strategies to enhance this compound chelate stability?
A3: Key strategies focus on increasing both thermodynamic and kinetic stability.[6] This includes:
-
Macrocyclic vs. Linear Ligands: Macrocyclic ligands generally form more stable and kinetically inert complexes than linear (acyclic) ligands because they "cage" the Gd³⁺ ion.[7][8][9]
-
Ligand Preorganization: Rigidifying the ligand backbone can enhance kinetic inertness.[3][10]
-
Optimizing Donor Atoms: The basicity of the donor atoms (e.g., oxygen and nitrogen) significantly impacts thermodynamic stability.[2][11]
-
Denticity: Octadentate ligands are common as they leave one coordination site for a water molecule, which is essential for relaxivity, while still providing high stability.[2] Reducing denticity can increase the number of coordinated water molecules and relaxivity, but it typically lowers the thermodynamic stability.[2][3]
Q4: How does the ionicity of the chelate affect its stability?
A4: The overall charge of the this compound complex can influence its stability. Ionic chelates, particularly those with a net negative charge, can exhibit enhanced thermodynamic stability.[6][7] This is partly due to the strong electrostatic interactions between the Gd³⁺ ion and the negatively charged carboxylate groups of the ligand.[9]
Troubleshooting Guide
Problem 1: Low yield or incomplete complexation during synthesis.
-
Possible Cause: Incorrect pH during the reaction. The formation of the this compound complex is highly pH-dependent. The ligand's donor atoms need to be deprotonated to coordinate effectively with the Gd³⁺ ion.
-
Troubleshooting Steps:
-
Optimize the reaction pH. A slightly acidic to neutral pH is often used.
-
Ensure the purity of the ligand and the this compound salt.
-
Consider using a different this compound salt (e.g., GdCl₃ vs. Gd(OTf)₃) that may have better solubility in your reaction solvent.
-
Increase the reaction time or temperature, monitoring for any potential degradation of the ligand or chelate.
-
Problem 2: Evidence of Gd³⁺ release in preliminary in vitro stability assays.
-
Possible Cause: The chelate has low kinetic inertness, leading to dissociation or transmetallation.
-
Troubleshooting Steps:
-
Perform a transmetallation assay using a competing metal ion like Zn²⁺.[4] This will provide a more accurate assessment of kinetic stability.
-
Analyze the ligand design. If using a linear ligand, consider switching to a macrocyclic scaffold.[9][12]
-
Increase the rigidity of the ligand backbone by incorporating cyclic moieties or other conformational constraints.[10]
-
Modify the donor arms to optimize their basicity and coordination to Gd³⁺.[2]
-
Problem 3: Inconsistent results in stability measurements.
-
Possible Cause: Variability in experimental conditions. Stability measurements are sensitive to pH, temperature, and the concentration of competing ions.
-
Troubleshooting Steps:
-
Strictly control the pH of the buffer system throughout the experiment.
-
Maintain a constant temperature, typically physiological temperature (37 °C), for in vivo relevant studies.[2]
-
Use high-purity water and reagents to avoid contamination with other metal ions.
-
Ensure accurate and consistent concentrations of the chelate and any competing ions or ligands.
-
Quantitative Data on Ligand Modifications
The following table summarizes the impact of different ligand design strategies on the stability of this compound chelates.
| Ligand Modification | Chelate Example | log K (Thermodynamic Stability) | t₁/₂ (Kinetic Inertness) | Key Observation |
| Linear vs. Macrocyclic | Gd-DTPA (Linear) | ~22.5 | ~4.5 hours | Lower kinetic inertness compared to macrocyclic agents.[3] |
| Gd-DOTA (Macrocyclic) | ~25.5 | >83 hours | Significantly higher thermodynamic and kinetic stability.[3][5] | |
| Rigidification of Backbone | [Gd(octapa)]⁻ | 20.23 | 1.49 x 10⁻¹ hours | Introduction of a cyclobutane (B1203170) unit into a similar linear ligand increased the dissociation half-life by 6 orders of magnitude.[10] |
| [Gd(cddadpa)]⁻ | 20.68 | 1.49 x 10⁵ hours | ||
| Reduced Denticity | [Gd(OH₂)₂(pcta)] | 18.3 - 21.0 | Not specified | Heptadentate ligand with comparable thermodynamic stability to some octadentate ligands.[3] |
| [Gd(OH₂)₂(R,R,R-gado3a)]³⁻ | Not specified | ~10 hours | Kinetically more labile than octadentate macrocyclic agents.[3] | |
| Varying Donor Basicity | Gd³⁺ with Terephthalamide/Hydroxypyridonate Ligands | pH-dependent | Not specified | The most stable complex at physiological pH was formed with a ligand of intermediate basicity.[11] |
Experimental Protocols
Methodology for Assessing Chelate Stability via a Competitive Ligand Assay
This method assesses the kinetic inertness of a test this compound chelate by measuring the rate of Gd³⁺ exchange to a competing ligand, often followed by HPLC.
-
Preparation of Solutions:
-
Prepare a stock solution of the test this compound chelate at a known concentration (e.g., 1 mM) in a physiologically relevant buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of a competing ligand (e.g., EDTA or DTPA) at an equimolar concentration in the same buffer.[4]
-
Prepare a stock solution of a competing metal ion (e.g., ZnCl₂) for transmetallation studies.[13]
-
-
Reaction Initiation:
-
Time-Point Sampling and Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for highly inert complexes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by rapid cooling or pH change, depending on the specific assay).
-
Analyze the sample using a suitable analytical technique to quantify the amount of the intact test chelate and the newly formed complex. High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometric detection is commonly used.[4][14]
-
-
Data Analysis:
-
Plot the concentration of the intact test chelate as a function of time.
-
Fit the data to an appropriate kinetic model (e.g., first-order or pseudo-first-order kinetics) to determine the dissociation rate constant.
-
Calculate the half-life (t₁/₂) of the chelate under the specific experimental conditions.
-
Visualizations
References
- 1. richardsemelka.com [richardsemelka.com]
- 2. d-nb.info [d-nb.info]
- 3. Ligand design strategies to increase stability of this compound-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficiency, thermodynamic and kinetic stability of marketed this compound chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of thermodynamic and kinetic parameters in this compound chelate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of this compound-based MRI contrast agents in biological and environmental samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the interference of gadolinium in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my assays?
This compound (Gd) is a rare earth metal used in this compound-based contrast agents (GBCAs) for magnetic resonance imaging (MRI).[1][2] Free this compound ions (Gd³⁺) are toxic and can interfere with biochemical assays through several mechanisms[3][4]:
-
Direct interaction with assay components: Gd³⁺ can compete with or displace other metal ions in enzymatic reactions or colorimetric assays.[3][5]
-
Spectroscopic interference: In techniques like inductively coupled plasma mass spectrometry (ICP-MS), this compound can cause isobaric and polyatomic interferences, leading to falsely elevated results for certain elements like selenium.[6][7]
-
Non-specific binding: this compound can bind to proteins and other biomolecules, altering their function and affecting assay results.
Q2: Which biochemical assays are most susceptible to this compound interference?
Several types of assays are known to be affected by this compound interference:
-
Colorimetric Assays: Assays for calcium, iron, magnesium, zinc, and angiotensin-converting enzyme are particularly vulnerable.[5][8][9] The interference can be either positive or negative, depending on the specific assay and the GBCA used.[5]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a significant issue for the measurement of trace elements, most notably selenium.[6][7][10] Doubly charged this compound ions can have the same mass-to-charge ratio as selenium isotopes, causing positive bias.[6][7]
-
Immunoassays: While less common, interference has been reported in some immunoassays.[7]
Q3: Do all this compound-based contrast agents (GBCAs) cause the same level of interference?
No. The extent of interference depends on the chemical structure and stability of the GBCA. Linear GBCAs are generally less stable and more likely to release free Gd³⁺, causing greater interference compared to the more stable macrocyclic GBCAs.[4][5] For example, gadodiamide (B1674392) and gadoversetamide (B126527) (linear agents) have been shown to cause more significant interference in colorimetric assays than gadopentetate dimeglumine and gadoteridol (B1662839) (macrocyclic agents).[5][9]
Q4: How can I find out if my sample is contaminated with this compound?
If you suspect this compound contamination, for example, if the sample is from a patient who recently underwent an MRI with contrast, you can confirm its presence using ICP-MS.[11][12] This technique is highly sensitive and can detect even trace amounts of this compound.[11]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Colorimetric Assays
Symptoms:
-
Falsely low or high readings for calcium, iron, zinc, or magnesium.[5][8]
-
High variability between replicate samples.
Possible Cause:
-
This compound interference from a GBCA present in the sample.
Troubleshooting Steps:
-
Review Sample History: Determine if the sample donor underwent a recent MRI procedure with a contrast agent. The half-life of GBCAs can be several days, so it's recommended to wait at least 4 days after administration before collecting samples.[7]
-
Sample Dilution: Diluting the sample can sometimes reduce the this compound concentration to a level that no longer interferes with the assay. However, ensure the analyte of interest remains within the detectable range.
-
Use of Chelating Agents: Adding a strong chelating agent like EDTA to the sample can bind free this compound and prevent it from interfering with the assay.[13] Titrate the chelator concentration carefully to avoid interfering with the assay itself.
-
Alternative Assay Method: If possible, switch to an assay method that is known to be less susceptible to this compound interference.[5] For example, some newer colorimetric calcium assays show minimal interference.[14]
-
Quantify and Correct: If the this compound concentration is known, it may be possible to apply a correction factor. This is more common for ICP-MS but can be explored for colorimetric assays with appropriate validation.
Issue 2: Falsely Elevated Selenium Levels in ICP-MS Analysis
Symptoms:
-
Selenium concentrations that are physiologically improbable.[6]
Possible Cause:
-
Spectroscopic interference from doubly charged this compound ions (e.g., ¹⁵⁶Gd²⁺ interfering with ⁷⁸Se⁺).[7]
Troubleshooting Steps:
-
Utilize a Collision/Reaction Cell (CRC) in ICP-MS: Using a CRC with a gas like oxygen or hydrogen can help to resolve isobaric interferences by shifting the mass of the analyte or the interfering ion.[6]
-
Mathematical Correction: A correction equation can be applied if the concentration of this compound is measured. This involves determining the ratio of the doubly charged to singly charged this compound signal and subtracting the contribution from the selenium signal.[10]
-
Alternative Isotope Monitoring: If your instrument has sufficient resolution, you may be able to monitor a selenium isotope that is not subject to interference from this compound.
-
Sample Pre-treatment to Remove this compound: While more complex, methods like solid-phase extraction or precipitation can be used to remove this compound from the sample prior to analysis.
Quantitative Data on this compound Interference
Table 1: Effect of Different GBCAs on Various Colorimetric Assays
| GBCA Type | GBCA Name | Calcium Assay (OCP) | Iron Assay | Zinc Assay | Magnesium Assay |
| Linear (Ionic) | Gadopentetate dimeglumine | No significant interference | Negative interference | Negative interference | No significant interference |
| Linear (Non-ionic) | Gadodiamide | Significant negative interference | Positive & Negative interference | Significant negative interference | Significant positive interference |
| Linear (Non-ionic) | Gadoversetamide | Significant negative interference | Positive & Negative interference | Significant negative interference | Significant positive interference |
| Macrocyclic (Non-ionic) | Gadoteridol | No significant interference | No significant interference | Negative interference | No significant interference |
Source: Data compiled from Proctor et al. (2005).[5][9][15] Interference is noted as "significant" if it is clinically relevant.
Table 2: Impact of this compound on Selenium Measurement by ICP-MS
| This compound Concentration (mg/L) | Apparent Selenium Concentration (µg/L) (Uncorrected) | Corrected Selenium Concentration (µg/L) | Recovery (%) |
| 2 | 150 | 102 | 102 |
| 4 | 205 | 105 | 105 |
| 10 | 350 | 98 | 98 |
| 20 | 620 | 101 | 101 |
Source: Adapted from Wilschefski et al. (2020).[10] The true selenium concentration was 100 µg/L. This demonstrates the significant positive bias and the effectiveness of a correction equation.
Experimental Protocols
Protocol 1: Mitigation of this compound Interference in Colorimetric Assays using EDTA
Objective: To chelate free this compound in a sample to prevent interference with a colorimetric assay.
Materials:
-
Sample suspected of this compound contamination
-
Ethylenediaminetetraacetic acid (EDTA) stock solution (e.g., 0.5 M)
-
Assay-specific reagents and instrumentation
Procedure:
-
Determine Optimal EDTA Concentration: Perform a pilot experiment by titrating different concentrations of EDTA into aliquots of your sample. The goal is to find the minimum concentration of EDTA that effectively mitigates the interference without affecting the assay's performance with control samples.
-
Sample Preparation: Add the predetermined optimal concentration of EDTA to your test samples.
-
Incubation: Gently mix and incubate the samples for a short period (e.g., 10-15 minutes) at room temperature to allow for the chelation of this compound.
-
Assay Performance: Proceed with your standard colorimetric assay protocol.
-
Validation: Run control samples (with and without EDTA) to ensure that the addition of EDTA does not independently affect the assay results.
Protocol 2: Mathematical Correction for this compound Interference in Selenium ICP-MS Analysis
Objective: To mathematically correct for the positive bias on selenium measurements caused by this compound.
Materials:
-
ICP-MS instrument
-
This compound and Selenium standards
-
Samples for analysis
Procedure:
-
Instrument Setup: Analyze a pure this compound standard to determine the ratio of the signal intensity of the doubly charged ion (e.g., at m/z 78, 79, 80) to the singly charged ion (e.g., at m/z 156, 158, 160). This ratio is your correction factor.
-
Sample Analysis: Analyze your unknown samples and measure the signal intensities for both a selenium isotope (e.g., ⁷⁸Se) and a this compound isotope (e.g., ¹⁵⁶Gd).
-
Calculation: Apply the following correction equation: Corrected Se Signal = Measured Se Signal - (Measured Gd Signal * Correction Factor)
-
Quantification: Use the corrected selenium signal to calculate the final concentration based on your calibration curve.
-
Validation: Analyze quality control samples spiked with known concentrations of both selenium and this compound to verify the accuracy of the correction method.[10]
Visualizations
Caption: Workflow for troubleshooting this compound interference.
Caption: Decision tree for selecting a mitigation strategy.
References
- 1. scispace.com [scispace.com]
- 2. This compound-Based Contrast Agent Use, Their Safety, and Practice Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Approaches to solving this compound-based interference in selenium measurement - Clinical Laboratory int. [clinlabint.com]
- 8. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A simple equation to correct for this compound interference on plasma selenium measurement using inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of this compound-based MRI contrast agents in biological and environmental samples: A review (Journal Article) | ETDEWEB [osti.gov]
- 13. Removal of a this compound based contrast agent by a novel sorbent hemoperfusion in a chronic kidney disease (CKD) rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound magnetic resonance contrast agents produce analytic interference in multiple serum assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Linear Versus Macrocyclic Gadolinium-Based Contrast Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of a gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI) is a critical decision in both clinical practice and research. The two primary classes of GBCAs, linear and macrocyclic, exhibit fundamental differences in their chemical structure, stability, and in vivo behavior. This guide provides an objective comparison of these two classes, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection and use of these agents.
Chemical Structure: The Foundation of Stability
The core difference between linear and macrocyclic GBCAs lies in the architecture of the organic ligand that chelates the paramagnetic this compound ion (Gd³⁺).
-
Linear Agents: These agents feature an open-chain, flexible ligand that wraps around the Gd³⁺ ion. A representative example is gadopentetate dimeglumine, where the ligand is derived from diethylenetriaminepentaacetic acid (DTPA).
-
Macrocyclic Agents: In contrast, macrocyclic agents employ a pre-organized, cage-like ligand that encapsulates the Gd³⁺ ion. Gadoterate meglumine (B1676163), which utilizes the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) ligand, is a prime example of this class.
The rigid, encapsulating structure of macrocyclic ligands provides a more stable complex compared to the more flexible, open-chain structure of linear ligands.[1][2]
Stability and this compound Release
The stability of the Gd³⁺-ligand complex is paramount to the safety profile of a GBCA. The free Gd³⁺ ion is toxic and can be retained in the body. The stability of GBCAs is characterized by two key parameters:
-
Thermodynamic Stability: This refers to the equilibrium state of the complex, indicating the proportion of chelated versus dissociated Gd³⁺.
-
Kinetic Stability (or Inertness): This describes the rate at which the Gd³⁺ ion dissociates from the ligand.
Macrocyclic agents exhibit significantly higher kinetic stability than linear agents, meaning they release Gd³⁺ at a much slower rate.[3] This lower propensity for dissociation is a critical factor in their enhanced safety profile.
The primary mechanism for in vivo this compound release is transmetallation , where endogenous metal ions, such as zinc, copper, and calcium, compete with Gd³⁺ for the binding sites on the ligand. The less stable linear chelates are more susceptible to this process.
Performance Metrics: A Quantitative Comparison
The performance of GBCAs can be evaluated based on several key metrics, including this compound retention and relaxivity.
This compound Retention
Numerous preclinical and clinical studies have demonstrated that linear GBCAs are associated with higher levels of this compound retention in various tissues, including the brain, bone, and skin, compared to macrocyclic agents.[4][5] This is attributed to the lower in vivo stability of linear agents.
Table 1: this compound Retention in Rat Cerebellum (nmol/g) After Repeated Administrations
| Contrast Agent | Type | This compound Concentration (nmol/g) at 52 weeks | Reference |
| Gadodiamide | Linear | 3.38 | [6] |
| Gadopentetate dimeglumine | Linear | 2.13 | [6] |
| Gadobenate dimeglumine | Linear | 1.91 | [6] |
| Gadobutrol | Macrocyclic | 0.08 | [6] |
| Gadoterate meglumine | Macrocyclic | 0.04 | [6] |
| Gadoteridol | Macrocyclic | 0.07 | [6] |
Table 2: this compound Retention in Various Tissues of Rats (nmol/g) 4 Weeks Post-Injection
| Contrast Agent (Macrocyclic) | Cerebellum | Cerebrum | Femur | Kidneys | Reference |
| Gadoterate meglumine | 0.292 ± 0.057 | 0.250 ± 0.032 | 5.69 ± 1.75 | 139 ± 88 | |
| Gadobutrol | 0.287 ± 0.056 | 0.263 ± 0.045 | 8.60 ± 2.04 | 204 ± 109 | |
| Gadoteridol | 0.150 ± 0.022 | 0.116 ± 0.036 | 7.48 ± 1.37 | 25 ± 13 |
Relaxivity
Relaxivity (r1) is a measure of a GBCA's efficiency in enhancing the T1 relaxation rate of water protons, which directly translates to the brightness of the contrast-enhanced image. While higher relaxivity can be advantageous for certain applications, it is important to consider this property in conjunction with the agent's stability. Some linear agents exhibit higher relaxivity than some macrocyclic agents.
Table 3: T1 Relaxivity (r1) of GBCAs in Human Whole Blood at 37°C
| Contrast Agent | Type | r1 at 1.5 T (s⁻¹mM⁻¹) | r1 at 3.0 T (s⁻¹mM⁻¹) | Reference |
| Gadopentetate dimeglumine (Gd-DTPA) | Linear | 4.3 ± 0.4 | 3.8 ± 0.2 | |
| Gadobenate dimeglumine (Gd-BOPTA) | Linear | 6.2 ± 0.5 | 5.4 ± 0.3 | |
| Gadodiamide (Gd-DTPA-BMA) | Linear | 4.5 ± 0.1 | 3.9 ± 0.2 | |
| Gadoterate meglumine (Gd-DOTA) | Macrocyclic | 3.9 ± 0.2 | 3.4 ± 0.4 | |
| Gadobutrol (Gd-DO3A-butrol) | Macrocyclic | 4.6 ± 0.2 | 4.5 ± 0.3 | |
| Gadoteridol (Gd-HP-DO3A) | Macrocyclic | 4.4 ± 0.6 | 3.5 ± 0.6 |
Experimental Protocols
The following sections provide an overview of the methodologies used in the key experiments cited in this guide. It is important to note that specific laboratory protocols may vary.
Quantification of this compound in Tissue by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine the concentration of trace elements, such as this compound, in biological samples.
Methodology:
-
Sample Preparation: Tissue samples are accurately weighed and placed in microwave digestion vessels.
-
Acid Digestion: A precise volume of concentrated nitric acid is added to each vessel. The vessels are then sealed and subjected to a programmed microwave digestion cycle, which uses elevated temperature and pressure to completely dissolve the tissue matrix.
-
Dilution: After cooling, the digested samples are quantitatively transferred and diluted to a known volume with deionized water.
-
ICP-MS Analysis: The diluted samples are introduced into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the sample, and the mass spectrometer separates and detects the this compound ions based on their mass-to-charge ratio.
-
Quantification: The concentration of this compound in the original tissue sample is calculated by comparing the measured signal to that of a series of calibration standards with known this compound concentrations.
Measurement of T1 Relaxivity
T1 relaxivity is determined by measuring the T1 relaxation times of a series of solutions containing varying concentrations of the GBCA.
Methodology:
-
Sample Preparation: A stock solution of the GBCA is prepared and serially diluted in the desired medium (e.g., human plasma, whole blood) to create a range of known concentrations.
-
MRI Phantom: The solutions are placed in a phantom, which is then positioned within the MRI scanner. The temperature of the phantom is maintained at a physiological temperature (e.g., 37°C).
-
T1 Measurement: A T1-weighted MRI sequence, typically an inversion-recovery spin-echo sequence, is used to acquire images of the phantom. This sequence is repeated with multiple inversion times (TI).
-
Data Analysis: The signal intensity of each solution at each TI is measured. The T1 relaxation time for each concentration is then calculated by fitting the signal intensity data to the signal recovery equation for the inversion-recovery sequence.
-
Relaxivity Calculation: The relaxation rate (R1 = 1/T1) is plotted against the GBCA concentration. The slope of the resulting linear regression line represents the T1 relaxivity (r1) of the contrast agent in that specific medium and at that magnetic field strength.
Conclusion
The choice between linear and macrocyclic this compound-based contrast agents involves a trade-off between stability and, in some cases, relaxivity. The evidence strongly indicates that macrocyclic agents offer a superior safety profile due to their higher kinetic and thermodynamic stability, which results in significantly lower this compound retention in the body. While some linear agents may offer higher relaxivity, the potential risks associated with this compound deposition, particularly with long-term or repeated use, necessitate careful consideration. For research and drug development applications where safety and minimizing confounding factors are paramount, the use of macrocyclic GBCAs is generally recommended.
References
A Comparative Guide to the Validation of Gadolinium Quantification in Tissue Samples by ICP-MS
For Researchers, Scientists, and Drug Development Professionals
The increasing use of gadolinium-based contrast agents (GBCAs) in magnetic resonance imaging (MRI) has necessitated robust and reliable analytical methods for the quantification of this compound in biological tissues. This is crucial for preclinical pharmacokinetic studies, toxicological assessments, and understanding the long-term retention of this compound in the body. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands as the gold standard for trace elemental analysis due to its high sensitivity and specificity. This guide provides a comparative overview of various ICP-MS-based methods for the validation of this compound quantification in tissue samples, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods
The choice of analytical method for this compound quantification in tissue is dependent on the specific research question, required sensitivity, and whether information on this compound distribution or speciation is needed. The following table summarizes the key validation parameters for different ICP-MS-based techniques.
| Parameter | ICP-MS | ICP-AES | LA-ICP-MS/MS | IC-ICP-MS |
| Limit of Detection (LOD) | 0.04 µmol/kg (in tissue)[1] | >400 ng/mL (in solution)[1] | Improved detection over ICP-MS (specific value not cited)[2] | 5 x 10⁻⁷ mol/L (for Gd-DTPA in plasma) |
| Limit of Quantification (LOQ) | Not specified in tissue | Not specified | Not specified | 1.7 x 10⁻⁶ mol/L (for Gd-DTPA in plasma) |
| Linearity (r²) | > 0.999 (for pharmaceutical formulation)[3] | Not specified | Not specified | Not specified |
| Accuracy (% Recovery) | 92.5–107.5% (for pharmaceutical formulation)[3] | Not specified | Not specified | Not specified |
| Precision (%RSD) | < 5.0% (Intermediate Precision for pharmaceutical formulation)[3] | Not specified | Not specified | Not specified |
| Primary Application | Bulk quantification of total this compound. | Screening of high this compound concentrations. | Spatially resolved quantification (bioimaging). | Speciation of this compound compounds. |
| Sample Preparation | Microwave Digestion | Microwave Digestion | Tissue Sectioning | Homogenization & Extraction |
Experimental Workflow
The general workflow for the validation of this compound quantification in tissue samples involves several key stages, from sample collection to data analysis.
Caption: General experimental workflow for the validation of this compound quantification in tissue samples by ICP-MS.
Detailed Experimental Protocols
Standard ICP-MS for Total this compound Quantification
This method is the most common for determining the total concentration of this compound in a tissue sample.
a. Sample Preparation: Microwave-Assisted Acid Digestion
-
Tissue Collection and Homogenization: Excise tissue samples and weigh approximately 0.1-0.5 g of the wet tissue into a clean microwave digestion vessel. To ensure homogeneity, tissues can be homogenized prior to weighing.
-
Acid Digestion: Add a known volume of concentrated nitric acid (e.g., 5-10 mL) to each vessel. For fatty tissues, a combination of nitric acid and hydrogen peroxide may be used to achieve complete digestion.
-
Microwave Digestion Program: Place the vessels in a microwave digestion system. A typical program involves a ramp to a high temperature (e.g., 180-200°C) over 10-15 minutes, followed by a hold at that temperature for 20-30 minutes. The exact parameters should be optimized based on the tissue type and sample mass.
-
Dilution: After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a final volume with deionized water. The final acid concentration should be compatible with the ICP-MS introduction system (typically 1-2% nitric acid).
b. ICP-MS Analysis
-
Instrument Calibration: Prepare a series of calibration standards by diluting a certified this compound standard solution in a matrix-matched diluent (e.g., 1-2% nitric acid). The concentration range should bracket the expected this compound concentrations in the samples.
-
Internal Standard: Use an internal standard (e.g., rhodium, iridium, or lutetium) to correct for instrumental drift and matrix effects. The internal standard is typically introduced online and mixed with the sample solution before nebulization.
-
Analysis: Aspirate the prepared samples, blanks, and calibration standards into the ICP-MS. Monitor this compound isotopes (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd) to ensure accurate quantification and to check for potential isobaric interferences.
c. Method Validation Parameters
-
Linearity: Analyze a series of calibration standards over the desired concentration range (e.g., 5-7 concentration levels). A linear regression of the data should yield a correlation coefficient (r²) of ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by analyzing a series of low-concentration standards or by calculating them from the standard deviation of the blank and the slope of the calibration curve.
-
Accuracy: Perform spike-recovery experiments by adding a known amount of this compound to pre-digested tissue samples at low, medium, and high concentrations. The mean recovery should be within 85-115%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (%RSD) should be ≤ 15%.
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS/MS) for Spatial Quantification
This technique allows for the visualization and quantification of this compound distribution within a thin section of tissue.
a. Sample Preparation
-
Tissue Sectioning: Excise the tissue of interest and freeze it. Cut thin sections (typically 10-30 µm) using a cryostat and mount them on standard microscope slides.
-
Matrix-Matched Standards: For quantification, prepare matrix-matched standards by homogenizing control tissue and spiking it with known concentrations of a this compound standard. The spiked homogenates are then frozen and sectioned in the same manner as the samples.
b. LA-ICP-MS/MS Analysis
-
Ablation: Place the tissue section in the laser ablation chamber. A focused laser beam is rastered across the tissue surface, ablating a small amount of material at each point.
-
Aerosol Transport: The ablated material is transported by a carrier gas (e.g., argon or helium) to the ICP-MS/MS.
-
ICP-MS/MS Detection: The tandem mass spectrometer (MS/MS) can be used to remove isobaric interferences, thereby improving the limit of detection for this compound[2]. For example, by using a reaction gas like oxygen, this compound ions (Gd⁺) can be converted to this compound oxide ions (GdO⁺), shifting them to a different mass-to-charge ratio and away from potential interferences.
-
Image Generation: The signal intensity at each ablated point is correlated with its spatial coordinates to generate a quantitative image of this compound distribution.
c. Method Validation
Validation of LA-ICP-MS/MS for quantitative imaging is more complex than for bulk analysis. Key aspects include demonstrating a linear response to the matrix-matched standards and assessing the precision of repeated measurements on a homogenous standard.
Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS) for Speciation Analysis
This hyphenated technique is used to separate and quantify different chemical forms (species) of this compound, such as the intact chelated contrast agent versus dissociated this compound ions.
a. Sample Preparation
-
Homogenization and Extraction: Homogenize the tissue sample in a suitable buffer (e.g., Tris-HCl) to extract the this compound species.
-
Centrifugation and Filtration: Centrifuge the homogenate to pellet cellular debris. Filter the supernatant through a low-protein-binding filter to remove particulates before injection into the IC system.
b. IC-ICP-MS Analysis
-
Chromatographic Separation: Inject the extracted sample onto an ion-exchange or size-exclusion chromatography column. The mobile phase composition is optimized to separate the different this compound species based on their charge or size.
-
ICP-MS Detection: The eluent from the IC column is introduced directly into the ICP-MS. The mass spectrometer is set to monitor this compound isotopes, providing a time-resolved signal that corresponds to the elution of each this compound species.
-
Quantification: Calibrate the system using standards of the individual this compound species of interest.
c. Method Validation
Validation for speciation analysis requires demonstrating the stability of the species during sample preparation and analysis. Spike-recovery experiments with known species should be performed to assess accuracy and recovery. The precision of the chromatographic separation and detection should also be evaluated.
Conclusion
The validation of methods for quantifying this compound in tissue is critical for advancing our understanding of the in vivo behavior of GBCAs. While standard ICP-MS following microwave digestion is a robust and sensitive method for total this compound determination, techniques like LA-ICP-MS/MS and IC-ICP-MS provide invaluable spatial and speciation information, respectively. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and validating the most suitable method for their specific research objectives, ultimately contributing to the development of safer and more effective contrast agents.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Gadolinium-Based and Manganese-Based MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of magnetic resonance imaging (MRI) contrast agents is undergoing a significant evolution, driven by the quest for enhanced diagnostic accuracy and improved patient safety. For over three decades, gadolinium-based contrast agents (GBCAs) have been the cornerstone of contrast-enhanced MRI, aiding in the diagnosis of a wide array of pathologies, from tumors to vascular diseases.[1][2] However, mounting concerns over this compound retention in the body and associated toxicities, particularly in patients with renal impairment, have catalyzed the search for viable alternatives.[1][3][4] Among the most promising successors are manganese-based contrast agents, which leverage the element's favorable magnetic properties and its role as an essential nutrient in the human body.[3][4][5]
This guide provides an objective comparison of this compound-based and manganese-based MRI contrast agents, supported by experimental data and detailed methodologies to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Metals
Both this compound (Gd³⁺) and manganese (Mn²⁺) are paramagnetic ions that function as T1 contrast agents.[6] Their primary role is to shorten the spin-lattice (T1) relaxation time of nearby water protons in tissues.[2][7] This accelerated relaxation leads to a stronger signal on T1-weighted MR images, making the tissues where the agent has accumulated appear brighter.[7] This enhancement is crucial for visualizing lesions, blood vessels, and perfusion dynamics.[2][7]
The key to their function lies in the presence of unpaired electrons in their outer shells—seven for Gd³⁺ and five for Mn²⁺.[7] These unpaired electrons create a strong fluctuating local magnetic field that enhances the relaxation rate of water protons. To mitigate the inherent toxicity of the free metal ions, they are chelated to organic ligands, forming stable complexes that can be safely administered.[1][8]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Manganese-based MRI contrast agent may be safer alternative to this compound-based agents [analytica-world.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Manganese-Based Contrast Agents as Alternatives to this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel non-metal-based contrast agents for MR imaging: Emerging approaches and clinical perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
- 8. mriquestions.com [mriquestions.com]
assessing and comparing the relaxivity of various gadolinium chelate formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relaxivity of various gadolinium (Gd) chelate formulations, essential contrast agents in Magnetic Resonance Imaging (MRI). Understanding the differences in relaxivity among these agents is crucial for optimizing imaging protocols, developing new contrast agents, and ensuring patient safety. This document summarizes key performance data, details experimental methodologies for relaxivity assessment, and visualizes the experimental workflow.
Comparative Relaxivity of this compound-Based Contrast Agents (GBCAs)
The efficacy of a this compound-based contrast agent is fundamentally linked to its relaxivity (r₁ and r₂), which is a measure of its ability to increase the relaxation rate of water protons in its vicinity. Higher r₁ relaxivity generally leads to greater signal enhancement in T1-weighted MRI images. The following tables summarize the longitudinal (r₁) relaxivity of several commercially available and clinically relevant this compound chelates at different magnetic field strengths, measured in human whole blood and plasma at 37°C.
The data clearly indicates that relaxivity is not a fixed property but is influenced by the molecular structure of the chelate (linear vs. macrocyclic), the magnetic field strength, and the biological medium.[1][2][3] Generally, relaxivity tends to decrease as the magnetic field strength increases.[1]
Table 1: Longitudinal Relaxivity (r₁) of this compound Chelates in Human Whole Blood at 37°C
| This compound Chelate | Chelate Structure | r₁ Relaxivity (s⁻¹mM⁻¹) at 1.5 T | r₁ Relaxivity (s⁻¹mM⁻¹) at 3 T | r₁ Relaxivity (s⁻¹mM⁻¹) at 7 T |
| Macrocyclic Agents | ||||
| Gadoterate (Gd-DOTA) | Ionic | 3.9 ± 0.2[3] | 3.4 ± 0.4[3] | 2.8 ± 0.4[3] |
| Gadobutrol (B1674391) (Gd-DO3A-butrol) | Non-ionic | 4.6 ± 0.2[3] | 4.5 ± 0.3[3] | 4.2 ± 0.3[3] |
| Gadoteridol (Gd-HP-DO3A) | Non-ionic | 4.4 ± 0.6[3] | 3.5 ± 0.6[3] | 3.4 ± 0.1[3] |
| Linear Agents | ||||
| Gadopentetate (Gd-DTPA) | Ionic | 4.3 ± 0.4[3] | 3.8 ± 0.2[3] | 3.1 ± 0.4[3] |
| Gadobenate (Gd-BOPTA) | Ionic | 6.2 ± 0.5[3] | 5.4 ± 0.3[3] | 4.7 ± 0.1[3] |
| Gadodiamide (Gd-DTPA-BMA) | Non-ionic | 4.5 ± 0.1[3] | 3.9 ± 0.2[3] | 3.7 ± 0.2[3] |
| Gadoversetamide (Gd-DTPA-BMEA) | Non-ionic | 4.4 ± 0.2[3] | 4.2 ± 0.2[3] | 4.3 ± 0.2[3] |
| Gadoxetate (Gd-EOB-DTPA) | Ionic | 7.2 ± 0.2[3] | 5.5 ± 0.3[3] | 4.9 ± 0.1[3] |
Table 2: Longitudinal Relaxivity (r₁) of Macrocyclic this compound Chelates in Human Plasma at 37°C
| This compound Chelate | r₁ Relaxivity (L/mmol·s) at 1.5 T | r₁ Relaxivity (L/mmol·s) at 3 T | r₁ Relaxivity (L/mmol·s) at 7 T |
| Gadobutrol | 4.78 ± 0.12[1] | 4.97 ± 0.59[1] | 3.83 ± 0.24[1] |
| Gadoteridol | 3.80 ± 0.10[1] | 3.28 ± 0.09[1] | 3.21 ± 0.07[1] |
| Gadoterate | 3.32 ± 0.13[1] | 3.00 ± 0.13[1] | 2.84 ± 0.09[1] |
Notably, agents with hepatobiliary excretion, such as Gadobenate and Gadoxetate, exhibit substantially higher r₁ values at 1.5 and 3 T.[3] Among the macrocyclic agents, gadobutrol consistently shows a significantly higher relaxivity across different magnetic field strengths in both plasma and blood.[1] The structural differences between macrocyclic and linear agents also play a role in their stability, with macrocyclic agents generally exhibiting higher kinetic stability.[4][5]
Experimental Protocols for Relaxivity Measurement
The determination of relaxivity is a critical experimental procedure in the evaluation of this compound-based contrast agents. The following protocol outlines a common method for measuring T1 relaxivity.
Objective: To determine the longitudinal relaxivity (r₁) of a this compound chelate in a relevant biological medium (e.g., human whole blood or plasma).
Materials:
-
This compound-based contrast agent of interest
-
Human whole blood or plasma
-
Phantoms (e.g., air-tight cylindrical tubes)
-
MRI scanner (e.g., 1.5 T, 3 T, or 7 T)
-
Inversion recovery spin-echo or turbo spin-echo pulse sequence
-
Data analysis software (e.g., MATLAB, SigmaPlot)
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of the this compound chelate in the chosen biological medium (e.g., human whole blood) at several concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1, 2, and 4 mM).[3]
-
Include a control sample of the biological medium without the contrast agent.
-
Transfer each dilution into a separate, sealed phantom tube to prevent air bubbles.
-
-
Phantom Setup and Temperature Control:
-
Arrange the phantom tubes in a custom-built phantom holder.
-
Maintain the temperature of the phantoms at a physiological temperature of 37 ± 0.5°C using a heat-circulating system.[3]
-
-
MRI Data Acquisition:
-
Place the phantom in the MRI scanner.
-
Acquire T1-weighted images using an inversion recovery sequence.
-
Use a range of inversion times (TI) to accurately sample the T1 recovery curve (e.g., for 1.5 T and 3 T, TIs from 30 ms (B15284909) to 10 s; for 7 T, TIs from 60 ms to 5 s).[3]
-
Ensure the repetition time (TR) is sufficiently long (at least 5 times the longest expected T1) to allow for full magnetization recovery between excitations.[1]
-
-
Data Analysis:
-
Measure the signal intensity from a region of interest (ROI) within each phantom tube for each inversion time.
-
For each concentration, fit the signal intensity versus inversion time data to the inversion recovery signal equation to calculate the T1 relaxation time.
-
Convert the T1 relaxation times (in seconds) to relaxation rates (R₁ = 1/T₁ in s⁻¹).
-
Plot the relaxation rate (R₁) as a function of the this compound chelate concentration (in mM).
-
The slope of the linear regression of this plot represents the longitudinal relaxivity (r₁) in units of s⁻¹mM⁻¹.[6]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the relaxivity of a this compound chelate.
This guide provides a foundational understanding of the comparative relaxivity of different this compound chelate formulations. For researchers and professionals in drug development, a thorough grasp of these concepts and experimental procedures is paramount for the innovation of safer and more effective MRI contrast agents.
References
- 1. Comparison of the Relaxivities of Macrocyclic this compound-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] T1 Relaxivities of this compound-Based Magnetic Resonance Contrast Agents in Human Whole Blood at 1.5, 3, and 7 T | Semantic Scholar [semanticscholar.org]
- 3. T1 relaxivities of this compound-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mriquestions.com [mriquestions.com]
gadolinium nanoparticles versus superparamagnetic iron oxide nanoparticles for MRI
An Objective Comparison of Gadolinium and Superparamagnetic Iron Oxide Nanoparticles for Magnetic Resonance Imaging
In the field of magnetic resonance imaging (MRI), contrast agents are indispensable for enhancing the visualization of tissues and pathologies. For decades, this compound (Gd)-based contrast agents have been the clinical standard for T1-weighted imaging, providing bright signal enhancement. However, concerns over this compound toxicity have spurred the development of safer alternatives.[1][2] Superparamagnetic iron oxide nanoparticles (SPIONs) have emerged as a versatile and promising platform, traditionally used as T2 contrast agents but now increasingly engineered as T1 agents.[1][3]
This guide provides a detailed, objective comparison of this compound nanoparticles (Gd-NPs) and SPIONs, focusing on their performance, physicochemical properties, and safety profiles, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: T1 vs. T2 Contrast
The fundamental difference between these nanoparticles lies in how they affect the relaxation times of water protons in their vicinity.
-
This compound Nanoparticles (Gd-NPs) are T1 contrast agents . The paramagnetic Gd³⁺ ions within the nanoparticle core drastically shorten the spin-lattice (longitudinal) relaxation time, T1. This rapid relaxation results in a stronger, brighter signal on T1-weighted MRI scans, often referred to as positive contrast.[4][5] Ultrasmall this compound oxide nanoparticles are particularly effective due to their high surface-to-volume ratios, which maximize interaction with water molecules.[4]
-
Superparamagnetic Iron Oxide Nanoparticles (SPIONs) are classically known as T2 contrast agents . Their superparamagnetic iron oxide core creates significant local magnetic field inhomogeneities. This causes rapid dephasing of proton spins, which shortens the spin-spin (transverse) relaxation time, T2. This effect leads to a darker signal on T2-weighted images, known as negative contrast.[5][6]
Notably, recent advancements have led to the development of ultrasmall SPIONs (usSPIONs) with core diameters below 5 nm. These smaller particles exhibit reduced T2 effects and can effectively shorten T1, producing positive contrast similar to Gd-based agents, positioning them as a this compound-free alternative.[2][7][8]
Data Presentation: Physicochemical and Performance Properties
The efficacy of a nanoparticle contrast agent is determined by its physicochemical properties, which directly influence its relaxivity—the measure of its ability to change the relaxation rates of water protons. A high longitudinal relaxivity (r1) is desirable for T1 agents, while a high transverse relaxivity (r2) is characteristic of T2 agents. The r2/r1 ratio is a critical parameter; a low ratio is essential for effective T1 contrast.[4]
| Property | This compound Nanoparticles (Gd-NPs) | Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Ultrasmall SPIONs (usSPIONs) |
| Primary Contrast Type | T1 (Positive) | T2 (Negative) | T1 (Positive) |
| Core Size | 1-5 nm[4] | 5-30 nm[9][10] | < 5 nm[7] |
| Longitudinal Relaxivity (r1) (mM⁻¹s⁻¹) | 10 - 40[4][11] | 0.1 - 5[9] | 5 - 17[2][8] |
| Transverse Relaxivity (r2) (mM⁻¹s⁻¹) | 12 - 50 | 6 - 70+[9] | 9 - 20[2] |
| r2/r1 Ratio | ~1.2 - 2.0[4] | > 10 | ~2.0 - 4.0[2] |
| Biocompatibility Concern | Potential Gd³⁺ ion leakage, nephrogenic systemic fibrosis (NSF), brain deposition.[1][2] | Generally considered safe; iron is metabolized by the body. Potential for iron overload.[1][3] | Improved safety profile over Gd-NPs.[3][7] |
| Clearance Pathway | Primarily reticuloendothelial system (liver/spleen); renal clearance for very small NPs.[12] | Reticuloendothelial system (liver and spleen).[13] | Primarily renal clearance due to small size.[2] |
In Vivo Performance and Biocompatibility
This compound Nanoparticles: Gd-NPs demonstrate excellent T1 contrast enhancement in vivo. Studies show they provide higher relaxivities than commercially available Gd chelates.[4] However, the primary concern remains their long-term safety. The nanoparticle structure is designed to prevent the release of toxic free Gd³⁺ ions, which are linked to NSF and have been found to deposit in the brain.[1][2][14] Their clearance is typically through the liver and spleen, though very small particles can be excreted by the kidneys.[12]
Superparamagnetic Iron Oxide Nanoparticles: SPIONs have a demonstrably lower toxicity profile compared to this compound-based agents.[15] The iron oxide core is biodegradable and the iron is incorporated into the body's natural metabolic pathways.[1] This favorable safety profile is a major driver of their development.[1][3] Most SPIONs are cleared from the bloodstream by macrophages in the reticuloendothelial system (RES), making them effective for imaging the liver, spleen, and lymph nodes.[13] PEGylation (coating with polyethylene (B3416737) glycol) can be used to prolong circulation time and improve tumor imaging via the enhanced permeability and retention (EPR) effect.[16] Ultrasmall SPIONs, with their small hydrodynamic size, can evade the RES and undergo renal clearance, similar to conventional Gd agents, making them suitable for a wider range of applications.[2]
Experimental Protocols
Detailed methodologies are crucial for the standardized evaluation of nanoparticle contrast agents.
Synthesis of Nanoparticles
-
This compound Oxide Nanoparticles (Polyol Method): This one-pot synthesis produces ultrasmall, colloidally stable Gd₂O₃ nanoparticles.[4][17]
-
Dissolution: Dissolve a this compound salt precursor (e.g., Gd(NO₃)₃·6H₂O) in a high-boiling point polyol solvent such as diethylene glycol (DEG) or poly(ethylene glycol) (PEG). The polyol acts as both a solvent and a stabilizing agent.[4][14]
-
Heating: Heat the solution to 90–100 °C until it becomes clear.
-
Reaction: Increase the temperature to 140 °C for one hour, then raise it to 180 °C and maintain for four hours to facilitate nanoparticle formation.[4][14]
-
Purification: Cool the resulting suspension to room temperature.
-
Dialysis: Perform dialysis against ultrapure water for at least 24 hours to remove unreacted precursors, excess PEG, and free Gd³⁺ ions.[4]
-
-
Superparamagnetic Iron Oxide Nanoparticles (Co-precipitation Method): This is a simple and efficient pathway to obtain SPIONs.[6][18]
-
Precursor Solution: Prepare an aqueous solution containing a stoichiometric ratio of ferrous (Fe²⁺) and ferric (Fe³⁺) salts (e.g., FeCl₂·4H₂O and FeCl₃·6H₂O) in a 1:2 molar ratio.[18]
-
Precipitation: Under an inert atmosphere (e.g., nitrogen) to prevent oxidation, add a base (e.g., NH₄OH or NaOH) dropwise to the solution while stirring vigorously. A black precipitate of Fe₃O₄ will form immediately.[18]
-
Incubation: For some protocols, the mixture is incubated at an elevated temperature (e.g., 60 °C) for 30 minutes to improve crystallinity.[18]
-
Washing: Use a strong magnet to separate the black nanoparticle precipitate from the supernatant.
-
Purification: Remove the supernatant and resuspend the nanoparticles in ultrapure water. Repeat this washing step multiple times (at least four) to eliminate residual reactants.[18] A biocompatible coating like dextran (B179266) or PEG can be added during or after synthesis to ensure colloidal stability.[19]
-
Measurement of Relaxivity (r1 and r2)
Accurate relaxivity measurement is essential for characterizing MRI contrast agents.[20]
-
Sample Preparation: Prepare a series of dilutions of the nanoparticle suspension in water or phosphate-buffered saline (PBS) at various concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mM of Gd or Fe). Include a control sample with only the solvent.[21]
-
MRI Acquisition: Place the samples in a phantom and use a clinical or preclinical MRI scanner.
-
T1 Measurement: Use an inversion recovery spin-echo (IR-SE) sequence with multiple inversion times (TI) (e.g., 25, 250, 500, 800, 1200, 1700 ms) and a long repetition time (TR) (e.g., >5x the longest expected T1).[21]
-
T2 Measurement: Use a multi-echo spin-echo (SE) sequence with a long TR and multiple echo times (TE) (e.g., 15, 30, 45, 60... ms).[21]
-
-
Data Analysis:
-
For each sample, calculate the relaxation times (T1, T2) by fitting the signal intensity decay curves to a single exponential function.[20][21]
-
Convert relaxation times (T) to relaxation rates (R) using the formula R = 1/T.
-
Plot the relaxation rates (R1 and R2) against the nanoparticle concentration.
-
The slope of the resulting linear fit represents the relaxivity (r1 or r2) in units of mM⁻¹s⁻¹.[22]
-
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[23]
-
Cell Seeding: Seed cells (e.g., human fibroblast or cancer cell lines) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[23]
-
Nanoparticle Exposure: Remove the culture medium and replace it with fresh medium containing various concentrations of the nanoparticles. Incubate for a defined period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[23]
-
Crystal Solubilization: Discard the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[23]
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Conclusion
The choice between this compound nanoparticles and superparamagnetic iron oxide nanoparticles for MRI applications involves a trade-off between performance and safety.
-
This compound nanoparticles offer superior T1 relaxivity and established performance, making them highly effective positive contrast agents.[4] However, the intrinsic toxicity of this compound necessitates robust nanoparticle design to ensure stability and prevent ion leakage, a concern that continues to drive research toward alternatives.[1]
-
Superparamagnetic iron oxide nanoparticles present a biocompatible and safer alternative.[3][15] While traditionally used for T2 contrast, the development of ultrasmall SPIONs has created a viable platform for T1-weighted imaging.[7] Although their r1 relaxivity may not yet consistently surpass that of Gd-NPs, their favorable safety profile, combined with the versatility to be functionalized for targeted imaging and theranostics, makes them a focal point of next-generation contrast agent development.[1][13]
For researchers and drug developers, the continued optimization of usSPIONs represents a critical path forward, promising the efficacy of positive contrast enhancement without the safety concerns associated with this compound.
References
- 1. seejph.com [seejph.com]
- 2. Exceedingly small iron oxide nanoparticles as positive MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nanoparticles in magnetic resonance imaging: from simple to dual contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superparamagnetic Iron Oxide Nanoparticles as MRI contrast agents for Non-invasive Stem Cell Labeling and Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iron Oxide Nanoparticles: An Alternative for Positive Contrast in Magnetic Resonance Imaging [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Superparamagnetic iron oxide nanoparticles: from preparations to in vivo MRI applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Comparative study on in vivo behavior of PEGylated this compound oxide nanoparticles and Magnevist as MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advancing MRI with magnetic nanoparticles: a comprehensive review of translational research and clinical trials - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01064C [pubs.rsc.org]
- 14. Synthesis and characterization of this compound nanoparticles using polyol method as a candidate for MRI Contrast Agent - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Current Status and Future Aspects of this compound Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. DSpace [digital.library.adelaide.edu.au]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mriquestions.com [mriquestions.com]
- 23. Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay – Oriental Journal of Chemistry [orientjchem.org]
- 24. jmb.or.kr [jmb.or.kr]
in vivo stability comparison of different classes of gadolinium-based contrast agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo stability of different classes of gadolinium-based contrast agents (GBCAs), supported by experimental data. Understanding the stability of these agents is crucial for developing safer and more effective imaging tools.
This compound-based contrast agents are essential in magnetic resonance imaging (MRI) for enhancing the visibility of tissues and pathologies. However, the this compound ion (Gd³⁺) is toxic in its free form. Therefore, it is chelated with an organic ligand to form a stable complex that can be safely administered and efficiently eliminated from the body. The in vivo stability of these complexes varies significantly depending on their molecular structure, which primarily classifies them as either macrocyclic or linear agents.
The Critical Role of Molecular Structure in Stability
The stability of a GBCA is a measure of its ability to retain the this compound ion within its ligand cage, preventing the release of toxic free Gd³⁺. This stability is influenced by both thermodynamic and kinetic factors, with kinetic inertness being a more accurate predictor of in vivo behavior.[1]
-
Macrocyclic Agents: In these agents, the this compound ion is encapsulated within a pre-organized, rigid ring-like ligand. This structure provides a strong and stable cage for the Gd³⁺ ion, resulting in high kinetic and thermodynamic stability.[2][3]
-
Linear Agents: These agents have a more flexible, open-chain ligand. This flexibility makes them more susceptible to dissociation and "transmetallation," a process where endogenous ions like zinc, copper, or calcium displace the this compound ion from the chelate.[3][4]
Generally, macrocyclic GBCAs exhibit superior in vivo stability compared to their linear counterparts, leading to significantly lower this compound retention in various tissues.[1][5]
Quantitative Comparison of this compound Retention
Numerous preclinical and clinical studies have demonstrated that the choice of GBCA class has a direct impact on the amount of this compound retained in the body over time. The following tables summarize key quantitative findings from comparative studies.
Table 1: this compound Concentration in Rat Cerebellum One Year After Administration
This table presents the mean this compound concentrations found in the cerebellum of rats one year after receiving multiple injections of different GBCAs. The data clearly shows significantly higher retention for linear agents compared to macrocyclic agents.
| GBCA Class | Agent | Mean this compound Concentration (nmol/g) |
| Linear | Gadodiamide (Omniscan) | 3.38 |
| Gadopentetate dimeglumine (Magnevist) | 2.13 | |
| Gadobenate dimeglumine (MultiHance) | 1.91 | |
| Macrocyclic | Gadobutrol (Gadavist) | 0.08 |
| Gadoteridol (B1662839) (ProHance) | 0.07 | |
| Gadoterate (B1198928) meglumine (B1676163) (Dotarem) | 0.04 | |
| Data sourced from a study on the long-term excretion of GBCAs in a rat model.[6] |
Table 2: Comparative this compound Retention in Human Tissues (Linear vs. Macrocyclic)
This table highlights the fold-increase in this compound retention observed in human cadaver tissues after administration of a linear agent compared to a macrocyclic agent.
| Tissue | Fold-Increase in Retention (Linear vs. Macrocyclic) |
| Brain | 3.0 - 6.5 times higher |
| Bone | 4.4 times higher |
| Skin | 2.9 times higher |
| Data from a retrospective study comparing gadoteridol (macrocyclic) and gadobenate dimeglumine (linear).[1][7] |
Table 3: In Vitro Stability of Macrocyclic GBCAs
This table shows data from an in vitro study assessing the stability of several macrocyclic agents. The dissociation half-life was measured under harsh acidic conditions (pH 1.2) to accelerate dissociation for comparative purposes. The percentage of this compound released in human plasma at physiological pH (7.4) over 15 days provides a more clinically relevant measure of stability.
| Agent | Dissociation Half-Life at pH 1.2 (hours) | Gd³⁺ Released in Human Plasma after 15 days (%) |
| Gadoteridol | 2.2 | 0.20 |
| Gadobutrol | 14.1 | 0.12 |
| Gadoterate | 64.8 (2.7 days) | Not detected above the limit of quantification |
| Data from an in vitro stability assessment of a novel macrocyclic GBCA.[8][9] |
Experimental Methodologies
The following sections detail the protocols for key experiments cited in this guide, providing a framework for the in vivo and in vitro assessment of GBCA stability.
In Vivo this compound Retention Study in a Rat Model
This protocol outlines a typical experimental design to compare the long-term retention of different GBCAs in a preclinical setting.
Objective: To quantify and compare the concentration of this compound in various tissues at a specified time point following the administration of different GBCAs.
Materials:
-
Healthy Sprague-Dawley rats.[10]
-
Linear GBCAs (e.g., gadodiamide, gadopentetate dimeglumine, gadobenate dimeglumine).[6]
-
Macrocyclic GBCAs (e.g., gadobutrol, gadoterate meglumine, gadoteridol).[6]
-
Saline solution (0.9%).[10]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument.[6]
Procedure:
-
Animal Dosing:
-
Rats are divided into groups, with each group receiving a specific GBCA or saline (as a control).
-
A clinically relevant dose is administered intravenously. For example, a single injection of 0.6 mmol/kg, which corresponds to a human dose of 0.1 mmol/kg after adjusting for body surface area.[10] For studies mimicking multiple exposures, a regimen such as eight injections over two weeks (1.8 mmol/kg per injection) can be used.[6]
-
-
Tissue Harvesting:
-
Sample Preparation:
-
Tissue samples are thawed and homogenized.
-
A precise weight of the homogenized tissue is subjected to acid digestion, for example, using nitric acid and microwave digestion, to break down the organic matrix and bring the this compound into solution.[11]
-
-
This compound Quantification:
-
Data Analysis:
-
This compound concentrations are typically expressed as nanomoles or micrograms of this compound per gram of tissue.
-
Statistical analysis is performed to compare the retention levels between the different GBCA groups.
-
In Vitro Stability Assessment in Human Plasma
This protocol describes an in vitro method to assess the kinetic inertness of GBCAs by measuring the release of free this compound in human plasma over time.
Objective: To determine the rate and extent of this compound dissociation from its chelate in a biologically relevant matrix.
Materials:
-
This compound-based contrast agents.
-
Human plasma.
-
Ion exchange chromatography system.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument.[8]
Procedure:
-
Incubation:
-
The GBCAs are incubated in human plasma at a physiological pH of 7.4 and a temperature of 37°C.[8]
-
-
Sampling:
-
Aliquots are taken from the incubation mixture at various time points (e.g., 0, 3, 6, 10, and 15 days).[9]
-
-
Separation of Free and Chelated this compound:
-
The samples are analyzed using ion exchange chromatography. This technique separates the intact, chelated GBCA from any free Gd³⁺ that has been released.[8]
-
-
Quantification of Released this compound:
-
The eluent from the chromatography column is introduced into an ICP-MS system for the specific detection and quantification of this compound.
-
The amount of released Gd³⁺ is determined and is often expressed as a percentage of the total this compound concentration.[9]
-
-
Data Analysis:
-
The percentage of released this compound is plotted against time to determine the dissociation kinetics for each GBCA.
-
Visualizing the Landscape of GBCA Stability
The following diagrams, generated using the DOT language, illustrate the classification of GBCAs and a typical workflow for assessing their in vivo stability.
Caption: Classification of this compound-Based Contrast Agents.
Caption: Experimental Workflow for In Vivo GBCA Stability Assessment.
References
- 1. diagnosticimaging.com [diagnosticimaging.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical Safety Profiles of this compound-Based Extracellular Contrast Agents and Nephrogenic Systemic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in this compound retention after repeated injections of macrocyclic MR contrast agents to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of this compound Concentrations within Multiple Rat Organs after Intravenous Administration of Linear versus Macrocyclic this compound Chelates | Scilit [scilit.com]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. radiologybusiness.com [radiologybusiness.com]
- 8. In Vitro and In Vivo Stability Assessment of the Novel, Macrocyclic this compound-Based Contrast Agent Gadoquatrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term Evaluation of this compound Retention in Rat Brain After Single Injection of a Clinically Relevant Dose of this compound-Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicity of Novel Gadolinium-Based Contrast Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of new gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI) necessitates a rigorous preclinical evaluation of their safety and toxicity profiles. This guide provides a comparative overview of the preclinical data for several new and established GBCAs, as well as emerging manganese-based alternatives. The information is intended to assist researchers in understanding the key safety parameters and the experimental methodologies used in their assessment.
Comparative Safety and Toxicity Data
The following tables summarize key quantitative data from preclinical studies, offering a comparative look at the acute toxicity, biodistribution, and this compound retention of various contrast agents.
Table 1: Acute Intravenous Toxicity (LD50)
This table presents the median lethal dose (LD50) for several GBCAs in rodents. A higher LD50 value indicates lower acute toxicity.
| Compound | Animal Model | LD50 (mmol/kg) |
| Macrocyclic GBCAs | ||
| Gadoteridol (ProHance®) | Mice | 11 - 14[1] |
| Rats | > 10[1] | |
| Gadobutrol (Gadavist®/Gadovist®) | Mice | 23[2] |
| Gadopiclenol (Elucirem™/Vueway®) | Rats & Mice | Not explicitly stated, but demonstrated a high safety margin with a No-Observed-Adverse-Effect Level (NOAEL) at doses many times the human equivalent dose.[3][4] |
| Linear GBCAs | ||
| Gadobenate Dimeglumine (MultiHance®) | Rats | 7.97 (males), 6.22 (females) at 6 ml/min injection rate; 9.0 (males), 9.7 (females) at 1 ml/min injection rate.[4] |
| Manganese-Based Agents | ||
| Manganese-EDTA Complex | Rats | 7.0[5] |
| MnCl2 (Free Manganese) | Mice | 0.3 (intravenous)[6] |
Table 2: Comparative Biodistribution in Rats (% Injected Dose per Gram of Tissue - %ID/g)
The biodistribution of a contrast agent is critical to understanding its efficacy and potential for off-target accumulation. Data for GBCAs and a manganese-based alternative are presented below. Note: Direct comparison should be made with caution due to variations in experimental conditions across studies.
| Organ | Gadopiclenol (0.3 mmol/kg) at 24h | Gadoterate (0.6 mmol/kg) at 24h | Gadobutrol (0.6 mmol/kg) at 24h | Mn-PyC3A (2.0 mmol/kg) at 24h |
| Kidney | ~0.001[7] | ~0.001[7] | ~0.001[7] | < 0.1[1] |
| Liver | < 0.0001[7] | < 0.0001[7] | < 0.0001[7] | < 0.1[1] |
| Spleen | < 0.0001[7] | < 0.0001[7] | < 0.0001[7] | Not Reported |
| Brain (Cerebellum) | ~0.000001[7] | ~0.000001[7] | ~0.000001[7] | Not Reported |
| Bone (Femur) | ~0.0001[7] | ~0.0001[7] | ~0.0001[7] | Not Reported |
Table 3: this compound Retention in Rat Tissues (µg Gd/g tissue)
Long-term retention of this compound is a key safety concern. This table compares the amount of this compound remaining in various tissues at a later time point following the administration of different GBCAs.
| Organ | Gadopiclenol (20 x 0.6 mmol/kg) - 1 month post-injection | Gadobenate Dimeglumine (20 x 0.6 mmol/kg) - 1 month post-injection | Gadobutrol (20 x 2.5 mmol/kg) - 7 days post-injection | Gadoteridol (20 x 2.5 mmol/kg) - 7 days post-injection |
| Brain (Cerebellum) | Lower by a factor of 2 to 3 compared to Gadobenate Dimeglumine[8] | - | 1.6[9] | 0[9] |
| Kidney | - | - | Higher than brain, liver, and spleen[9] | Higher than brain, liver, and spleen[9] |
| Liver | - | - | Higher than brain[9] | Higher than brain[9] |
| Spleen | - | - | Higher than brain[9] | Higher than brain[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical safety and toxicity data. Below are summaries of key experimental protocols.
Acute Intravenous Toxicity Testing in Rodents (Adapted from OECD Guideline 420/423/425)
This protocol is designed to determine the median lethal dose (LD50) and observe signs of toxicity following a single intravenous administration of a test substance.
-
Animal Selection and Acclimatization: Healthy, young adult rodents (typically rats or mice) of a single sex (usually females) are used.[10] Animals are acclimatized to laboratory conditions for at least five days.[11]
-
Dose Preparation and Administration: The test substance is dissolved or suspended in a suitable vehicle (e.g., saline). A single dose is administered intravenously via the tail vein.[11]
-
Dose Levels and Groups: Multiple groups of animals (typically 5 per group) are used, with each group receiving a different dose level. Dose levels are chosen to elicit a range of toxic effects and mortality rates.[12] A limit test at a high dose (e.g., 2000 mg/kg) may be performed initially.[11]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and neurological signs), and body weight changes for at least 14 days post-administration.[11]
-
Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to examine for any visible abnormalities of the organs.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods based on the mortality data at different dose levels.
Biodistribution and this compound Retention Analysis
This protocol outlines the steps to quantify the distribution and retention of this compound in various tissues.
-
Animal Dosing: A defined dose of the GBCA is administered to rodents, typically via intravenous injection.
-
Tissue Collection: At predetermined time points (e.g., 24 hours, 7 days, 1 month), animals are euthanized, and key organs and tissues (e.g., kidney, liver, spleen, brain, bone, skin) are collected.[7]
-
Sample Preparation: The collected tissues are weighed and then digested, typically using a mixture of nitric acid and other reagents, often with the aid of microwave digestion to ensure complete dissolution of the tissue matrix.
-
This compound Quantification (ICP-MS): The concentration of this compound in the digested tissue samples is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique offers high sensitivity and accuracy for elemental analysis.
-
Data Expression: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as the mass of this compound per gram of tissue (e.g., µg/g).[7]
Histopathological Evaluation of Organ Toxicity
Histopathology provides a microscopic assessment of tissues to identify any cellular damage or pathological changes induced by the test substance.
-
Tissue Fixation: Immediately after collection, tissue samples (e.g., kidney, liver) are preserved in a fixative solution, most commonly 10% neutral buffered formalin, to prevent autolysis and maintain cellular structure.
-
Tissue Processing and Embedding: The fixed tissues are dehydrated through a series of graded alcohols, cleared with an agent like xylene, and then infiltrated with and embedded in paraffin (B1166041) wax to create solid blocks.
-
Sectioning and Staining: The paraffin blocks are cut into very thin sections (typically 4-5 micrometers) using a microtome. These sections are then mounted on glass slides and stained with specific dyes to visualize different cellular components. Common stains include Hematoxylin and Eosin (H&E) for general morphology.
-
Microscopic Examination: A qualified pathologist examines the stained tissue sections under a microscope to identify any pathological changes, such as inflammation, necrosis, degeneration, fibrosis, or changes in cellular architecture.
-
Scoring and Interpretation: The severity of any observed lesions is often graded using a semi-quantitative scoring system.
Visualizations
Experimental Workflow for Preclinical GBCA Toxicity Assessment
Caption: Workflow for preclinical toxicity assessment of new GBCAs.
Logical Relationship in Safety Evaluation of GBCAs
Caption: Key factors influencing the preclinical safety profile of GBCAs.
References
- 1. Tumor Contrast Enhancement and Whole Body Elimination of the Manganese-Based MRI Contrast Agent Mn-PyC3A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inter-individual Comparison of Gadobutrol and Gadoteridol Tissue Time-intensity Profiles for Dynamic Susceptibility Contrast Perfusion MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Safety Assessment of Gadopiclenol: A High-Relaxivity Macrocyclic this compound-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Safety Assessment of Gadopiclenol: A High-Relaxivity Macrocyclic this compound-Based MRI Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PET-MR Pharmacokinetics, In Vivo Biodistribution, and Whole Body Elimination of Mn-PyC3A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Brain Lesion Enhancement and this compound Deposition in the Rat Brain: Comparison Between Gadopiclenol and Gadobenate Dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. Effects of this compound-based MRI contrast agents on liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. texilajournal.com [texilajournal.com]
A Comparative Guide to Novel Gadolinium-Based Contrast Agents for Ultra-High-Field MRI
For Researchers, Scientists, and Drug Development Professionals
The advent of ultra-high-field (UHF) magnetic resonance imaging (MRI) at 7 Tesla (T) and beyond offers unprecedented spatial resolution and sensitivity, opening new frontiers in neuroscience, oncology, and cardiovascular imaging. However, the performance of traditional gadolinium-based contrast agents (GBCAs) is altered at these higher magnetic fields, necessitating the development and rigorous benchmarking of novel agents with optimized properties. This guide provides an objective comparison of the performance of emerging GBCAs against established alternatives, supported by experimental data, to aid researchers in selecting the most appropriate agent for their UHF-MRI applications.
Key Performance Metrics: Relaxivity and Stability
The efficacy and safety of GBCAs are primarily determined by two key parameters: relaxivity and stability.
-
Relaxivity (r1 and r2) : This is the measure of a contrast agent's ability to increase the longitudinal (T1) and transverse (T2) relaxation rates of water protons in surrounding tissues. Higher r1 relaxivity is desirable for T1-weighted imaging, the most common type of contrast-enhanced MRI, as it leads to greater signal enhancement. At ultra-high fields, the r1 relaxivity of many conventional agents decreases, making high-relaxivity agents particularly crucial.[1][2]
-
Stability : The stability of the this compound-chelate complex is paramount for patient safety. It is characterized by both thermodynamic and kinetic stability.
-
Thermodynamic Stability (log Ktherm) : This indicates the strength of the bond between the this compound ion (Gd³⁺) and the chelating ligand at equilibrium.
-
Kinetic Stability (or Inertness) : This refers to the rate at which the this compound ion dissociates from the chelate. High kinetic stability is critical to prevent the release of toxic free Gd³⁺ ions in the body.[3][4][5] GBCAs are broadly classified into two structural types that significantly influence their stability: linear (open-chain) and macrocyclic (caged-based) chelates, with macrocyclic agents generally exhibiting higher kinetic stability.[3]
-
Performance Comparison of this compound Agents
The following tables summarize the key performance data for a novel high-relaxivity macrocyclic agent, Gadopiclenol (B1258881), compared with widely used macrocyclic and linear GBCAs.
Table 1: Longitudinal Relaxivity (r1) in Human Whole Blood at 37°C
| Contrast Agent | Chelate Structure | r1 Relaxivity (L·mmol⁻¹·s⁻¹) at 1.5T | r1 Relaxivity (L·mmol⁻¹·s⁻¹) at 3T | r1 Relaxivity (L·mmol⁻¹·s⁻¹) at 7T |
| Novel Agent | ||||
| Gadopiclenol | Macrocyclic | ~12.8 (in human serum) | 11.6 (in human serum)[6] | 10.68[6] |
| Established Macrocyclic Agents | ||||
| Gadobutrol (B1674391) (Gadovist®) | Macrocyclic | 4.6 ± 0.2[7][8] | 4.5 ± 0.3[7][8] | 4.2 ± 0.3[7][8] |
| Gadoterate (Dotarem®) | Macrocyclic | 3.9 ± 0.2[7][8] | 3.4 ± 0.4[7][8] | 2.8 ± 0.4[7][8] |
| Gadoteridol (ProHance®) | Macrocyclic | 4.4 ± 0.6[7][8] | 3.5 ± 0.6[7][8] | 3.4 ± 0.1[7][8] |
| Established Linear Agents | ||||
| Gadobenate (MultiHance®) | Linear | 6.2 ± 0.5[7][8] | 5.4 ± 0.3[7][8] | 4.7 ± 0.1[7][8] |
| Gadopentetate (Magnevist®) | Linear | 4.3 ± 0.4[7][8] | 3.8 ± 0.2[7][8] | 3.1 ± 0.4[7][8] |
Note: Relaxivity values can vary slightly based on the experimental conditions and the medium (e.g., plasma vs. whole blood). The data for Gadopiclenol is from studies in human serum, which is comparable to whole blood for relaxivity measurements of non-protein-binding agents.
Table 2: Stability of this compound Chelates
| Contrast Agent | Chelate Structure | Thermodynamic Stability (log Ktherm) | Kinetic Stability (Dissociation Half-life at pH 1.2, 37°C) |
| Novel Agent | |||
| Gadopiclenol | Macrocyclic | 19.7[6] | ~20 days[6] |
| Established Macrocyclic Agents | |||
| Gadobutrol (Gadovist®) | Macrocyclic | 21.7 | ~18 hours |
| Gadoterate (Dotarem®) | Macrocyclic | 25.6 | ~4 days[6] |
| Gadoteridol (ProHance®) | Macrocyclic | 23.8 | ~4 hours |
| Established Linear Agents | |||
| Gadobenate (MultiHance®) | Linear | 22.6 | Very short |
| Gadopentetate (Magnevist®) | Linear | 22.1 | < 5 seconds[6] |
In Vivo Performance at Ultra-High-Field
Recent studies have begun to evaluate the in vivo performance of GBCAs at 7T. One study investigating brain tumors at 7T using the established agent gadobenate dimeglumine found significantly higher tumor-to-brain contrast and lesion enhancement compared to 3T, even at half the standard dose.[9] This suggests that the increased signal-to-noise ratio at 7T can compensate for the lower relaxivity of some agents.
For the novel agent Gadopiclenol, while specific 7T in vivo comparative human studies are emerging, pre-clinical and clinical studies at lower field strengths demonstrate its potential. In a rat brain tumor model, gadopiclenol at half the dose (0.05 mmol/kg) provided comparable or better contrast enhancement than standard agents at a full dose (0.1 mmol/kg).[10] Similarly, in human body MRI studies, half-dose gadopiclenol was found to be non-inferior to full-dose gadobutrol for lesion visualization, with a similar safety profile.[10] These findings are promising for its application in UHF-MRI, where reducing this compound dosage without compromising diagnostic quality is a key objective.
Emerging Novel this compound Agents
Beyond single-molecule chelates, research is active in developing macromolecular and nanoparticle-based this compound agents. These include:
-
Polymeric GBCAs : By attaching multiple this compound chelates to a polymer backbone, these agents can achieve significantly higher relaxivities. For example, some nanogel-based agents have shown a more than six-fold increase in r1 relaxivity.
-
This compound-based Nanoparticles : These agents, such as those based on this compound oxide, can carry a large payload of this compound, leading to very high relaxivity per particle.
While these novel platforms show great promise in preclinical studies, they are still in the early stages of development and require extensive investigation to establish their safety and efficacy in humans.
Experimental Protocols
Measurement of T1 Relaxivity
A common method for determining T1 relaxivity involves the following steps:
-
Sample Preparation : A series of dilutions of the this compound-based contrast agent are prepared in a relevant biological medium, such as human whole blood or plasma, at various concentrations (e.g., 0.0625 to 4 mM).[7][8]
-
Phantom Imaging : The samples are placed in a custom-built phantom and imaged using an MRI scanner at the desired field strength (e.g., 7T). The temperature is maintained at 37°C to mimic physiological conditions.[7][8]
-
Image Acquisition : An inversion recovery sequence is used to acquire images with a range of inversion times (TIs).[7][8]
-
T1 Calculation : The signal intensity for each sample at each TI is measured. These data are then fit to the inversion recovery signal equation to calculate the T1 relaxation time for each concentration.
-
Relaxivity Calculation : The relaxation rate (R1 = 1/T1) is plotted against the concentration of the contrast agent. The slope of the resulting linear regression line represents the T1 relaxivity (r1).
Kinetic Stability Assay (Acid-Assisted Dissociation)
The kinetic inertness of a this compound chelate can be assessed by measuring its dissociation rate in a highly acidic solution, which accelerates the process. A typical protocol includes:
-
Sample Preparation : The this compound chelate is dissolved in a highly acidic solution (e.g., HCl at pH 1.2) at a known concentration.[6]
-
Incubation : The solution is maintained at a constant temperature (e.g., 37°C).[6]
-
Quantification of Free this compound : At various time points, aliquots of the solution are taken, and the concentration of free (dissociated) Gd³⁺ is measured. This can be done using a colorimetric indicator that reacts with free Gd³⁺ or by chromatographic separation followed by inductively coupled plasma mass spectrometry (ICP-MS).[6]
-
Dissociation Rate and Half-life Calculation : The percentage of dissociated Gd³⁺ is plotted against time. From this data, the dissociation rate and the dissociation half-life (the time it takes for 50% of the chelate to dissociate) are calculated.[6]
Visualizing Key Concepts
References
- 1. Optimization of this compound-based MRI contrast agents for high magnetic-field applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Contrast Agents for CNS Imaging: Current Concepts and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic this compound Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. T1 relaxivities of this compound-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolving Characteristics of this compound‐Based Contrast Agents for MR Imaging: A Systematic Review of the Importance of Relaxivity | Semantic Scholar [semanticscholar.org]
- 8. Advancing NeuroMRI with High-Relaxivity Contrast Agents | American Journal of Neuroradiology [ajnr.org]
- 9. Gadopiclenol: A q = 2 this compound-Based MRI Contrast Agent Combining High Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in this compound Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Calcium Imaging Probes: Fluorescent Sensors vs. Gadolinium-Based MRI Agents
For researchers, scientists, and drug development professionals, the ability to visualize and quantify calcium dynamics in vivo is paramount to understanding cellular signaling in both healthy and diseased states. This guide provides an objective comparison of the two primary modalities for in vivo calcium imaging: the widely validated fluorescent probes and the emerging class of gadolinium-based responsive Magnetic Resonance Imaging (MRI) contrast agents.
While fluorescent probes represent the current gold standard for high-resolution, cell-specific calcium imaging, this compound-based probes offer the potential for non-invasive, whole-brain imaging without the depth limitations of light microscopy. This guide will delve into the performance characteristics, experimental validation protocols, and underlying mechanisms of each, supported by experimental data to inform the selection of the most appropriate tool for your research needs.
Performance Comparison of In Vivo Calcium Imaging Probes
The selection of a calcium probe is a critical decision in experimental design, directly impacting the sensitivity, specificity, and temporal resolution of the data obtained. Below is a summary of key performance metrics for the major classes of fluorescent and this compound-based calcium probes.
Genetically Encoded Calcium Indicators (GECIs)
GECIs, such as the GCaMP series, are fluorescent proteins that can be expressed in specific cell types, enabling chronic and targeted in vivo imaging.[1]
| Indicator | ΔF/F₀ (per AP) | Rise Time (t₁/₂) | Decay Time (t₁/₂) | Brightness (Saturated) | Calcium Affinity (Kd) |
| GCaMP6f | High | ~50 ms | ~200 ms | High | Moderate |
| GCaMP6s | Very High | ~150 ms | ~500 ms | High | High |
| jGCaMP7f | Higher than GCaMP6f | Fast | Fast | High | Moderate |
| jGCaMP7s | Higher than GCaMP6s | Slower than 7f | Slower than 7f | High | High |
Data compiled from various sources, performance can vary based on experimental conditions and expression systems.
Small Molecule Fluorescent Calcium Dyes
These are synthetically produced dyes that can be loaded into cells. They offer high initial brightness but can be more invasive to load and less specific than GECIs.[2]
| Indicator | Excitation (nm) | Emission (nm) | Quantum Yield (Ca²⁺-bound) | Calcium Affinity (Kd) |
| Fura-2 | 340/380 | 510 | ~0.3-0.5 | ~145 nM |
| Indo-1 | ~350 | 475 (free) / 400 (bound) | ~0.4 | ~230 nM |
| Fluo-4 | 494 | 516 | ~0.8 | ~345 nM |
| Rhod-2 | 552 | 576 | ~0.2 | ~570 nM |
Data is approximate and can be influenced by the cellular environment.
Responsive this compound-Based MRI Probes
These experimental probes modulate the T1 relaxation time of water protons in response to calcium binding, enabling detection via MRI. Data is limited as this technology is still in development.
| Probe Type | Mechanism | Relaxivity Change (r₁) | Calcium Affinity (Kd) | Imaging Modality |
| Gd³⁺-DO3A derivative | Ca²⁺-induced change in hydration state | ~60% increase | Extracellular mM range | T1-weighted MRI |
| Gd³⁺ complex with BAPTA | Conformational change upon Ca²⁺ binding | 1.4 to 2.2-fold increase | ~1 µM | T1-weighted MRI |
Data is based on preclinical studies and performance in vivo is still under extensive investigation.[3][4]
Signaling Pathways and Probe Mechanisms
Understanding the mechanism of action is crucial for interpreting imaging data. Below are diagrams illustrating the calcium signaling pathway and the distinct mechanisms of fluorescent and this compound-based probes.
Caption: A simplified diagram of a typical cellular calcium signaling cascade.
Caption: Mechanisms of action for fluorescent and this compound-based calcium probes.
Experimental Protocols and Validation Workflows
The validation of in vivo calcium probes is a multi-step process to ensure reliability and accuracy. The following outlines the general experimental workflows for both fluorescent and this compound-based probes.
Validation of Genetically Encoded Calcium Indicators (GECIs)
A robust validation pipeline for GECIs involves both in vitro characterization and in vivo performance assessment.
1. In Vitro Characterization:
-
Construct Design and Cloning: The GECI sequence is cloned into a suitable expression vector, often with a cell-type-specific promoter.
-
Neuronal Culture Transfection: Primary neuronal cultures are transfected with the GECI construct.
-
Fluorescence Spectroscopy: Characterize the fluorescence spectra, quantum yield, and pH sensitivity of the purified GECI protein.
-
Calcium Titration: Determine the dissociation constant (Kd) by measuring fluorescence changes in response to varying calcium concentrations.
-
Kinetics Measurement: Use stopped-flow fluorimetry to measure the on- and off-rates of calcium binding.
2. In Vivo Validation:
-
Viral Injection or Transgenic Model: Deliver the GECI to the target brain region in a model organism (e.g., mouse) via viral vector injection or by using a transgenic animal line.
-
Two-Photon Microscopy: Image the GECI fluorescence in live, behaving animals.
-
Stimulus-Evoked Activity: Record fluorescence changes in response to sensory or electrical stimuli to correlate with neuronal activity.
-
Electrophysiological Correlation: Perform simultaneous electrophysiological recordings (e.g., patch-clamp or extracellular recordings) and calcium imaging to directly compare fluorescence signals with ground-truth neuronal firing.
-
Signal-to-Noise Ratio (SNR) and Photostability Assessment: Quantify the SNR of single action potential-evoked transients and assess the photostability over long imaging sessions.
Caption: A typical workflow for the in vivo validation of a GECI.
Validation of Responsive this compound-Based MRI Probes
The validation of these novel probes requires a combination of chemical synthesis, relaxometry, and in vivo MRI experiments.
1. Probe Synthesis and In Vitro Characterization:
-
Chemical Synthesis: Synthesize the this compound complex with its calcium-sensitive moiety.[4]
-
Purity and Stability Analysis: Confirm the structure and purity of the compound using techniques like mass spectrometry and NMR. Assess its stability in physiological buffers.
-
Relaxometry: Measure the longitudinal (T1) and transverse (T2) relaxivities of the probe in the presence and absence of calcium to determine the calcium-dependent change in relaxivity.
-
Selectivity Testing: Evaluate the probe's response to calcium in the presence of other biologically relevant cations (e.g., Mg²⁺, Zn²⁺).
-
Toxicity Assays: Assess the cytotoxicity of the probe in cell culture.
2. In Vivo Validation:
-
Probe Administration: Deliver the probe to the target region, often via direct injection or systemic administration.
-
MRI Data Acquisition: Acquire T1-weighted MR images before and after the introduction of a stimulus expected to alter calcium concentration (e.g., injection of a neurostimulant).
-
Pharmacokinetic Analysis: Determine the biodistribution and clearance rate of the probe.
-
Correlation with Physiological Changes: Correlate the observed changes in MRI signal with expected physiological changes in calcium concentration. Due to the lower resolution of MRI, this is often done at a regional level rather than a single-cell level.
-
Histological Confirmation: Post-mortem histological analysis can be used to confirm the location of the probe and any potential tissue damage.
Caption: A generalized workflow for the in vivo validation of a responsive MRI probe.
Conclusion and Future Outlook
The field of in vivo calcium imaging is robust, with fluorescent probes providing unparalleled spatial and temporal resolution at the cellular level. They are well-characterized and supported by a wealth of validation data and established experimental protocols.
This compound-based responsive MRI probes, while still in their nascent stages, hold the exciting promise of non-invasive, deep-tissue, and longitudinal imaging of calcium dynamics across entire organ systems, such as the brain.[3] Current challenges for these MRI probes include improving their sensitivity (relaxivity change), ensuring their biocompatibility, and developing targeted delivery methods.
For researchers today, the choice of probe depends heavily on the biological question at hand. For detailed circuit-level analysis and single-cell resolution, fluorescent probes remain the superior choice. For studies requiring non-invasive, longitudinal monitoring of regional calcium changes in deep tissues, the continued development of this compound-based and other responsive MRI probes will undoubtedly open new frontiers in our understanding of complex biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Calcium-responsive contrast agents for functional magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of calcium responsive magnetic resonance imaging agent: Its relaxation and luminescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Gadolinium-Based Contrast Agents in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of commonly used gadolinium-based contrast agents (GBCAs) in various animal models. The information presented is collated from a range of preclinical studies to support researchers and professionals in drug development in understanding the behavior of these agents. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes essential concepts for clarity.
Introduction to this compound-Based Contrast Agents
This compound-based contrast agents are widely used in magnetic resonance imaging (MRI) to enhance the visibility of internal body structures. Their pharmacokinetic properties, which determine their distribution, metabolism, and excretion, are crucial for their efficacy and safety. GBCAs are generally classified based on their molecular structure (linear or macrocyclic) and their charge (ionic or non-ionic). These characteristics significantly influence their stability and pharmacokinetic behavior.
Below is a diagram illustrating the classification of commonly used GBCAs.
Caption: Classification of this compound-Based Contrast Agents.
Comparative Pharmacokinetics in Animal Models
The following tables summarize key pharmacokinetic parameters of different GBCAs in rats, rabbits, dogs, and monkeys. These parameters are essential for understanding the in vivo behavior of these contrast agents.
Table 1: Pharmacokinetic Parameters of GBCAs in Rats
| Contrast Agent | Dose (mmol/kg) | Half-life (t½) (min) | Volume of Distribution (Vd) (mL/kg) | Total Plasma Clearance (CL) (mL/min/kg) | Primary Excretion Route | Reference |
| Gadodiamide | 0.1 - 0.5 | 18 | 200 ± 61 | 1.8 | Renal | [1][2] |
| Gadobenate dimeglumine | 0.25 | - | - | - | Renal and Biliary | [3] |
| Gadobutrol | 0.25 - 2.5 | - | - | - | Renal | [4] |
| Gadoterate meglumine | 0.1 | ~60 | - | - | Renal | |
| Gadoxetate disodium | 0.1 | - | - | - | Renal and Biliary | [5] |
Table 2: Pharmacokinetic Parameters of GBCAs in Rabbits
| Contrast Agent | Dose (mmol/kg) | Half-life (t½) (min) | Volume of Distribution (Vd) (mL/kg) | Total Plasma Clearance (CL) (mL/min/kg) | Primary Excretion Route | Reference |
| Gadodiamide | - | 38 | - | - | Renal | [1] |
| Gadobenate dimeglumine | - | - | - | - | Renal and Biliary | [6] |
| Gadobutrol | 0.1 | - | - | - | Renal | [7] |
| Gadoteridol | 0.1 | - | - | - | Renal | [7] |
| Gadoterate meglumine | 0.1 | - | - | - | Renal | [7][8] |
Table 3: Pharmacokinetic Parameters of GBCAs in Dogs
| Contrast Agent | Dose (mmol/kg) | Half-life (t½) (min) | Volume of Distribution (Vd) (mL/kg) | Total Plasma Clearance (CL) (mL/min/kg) | Primary Excretion Route | Reference |
| Gadobenate dimeglumine | - | - | - | - | Renal and Biliary | [6] |
| Gadoxetate disodium | - | - | - | - | Renal and Biliary | [9] |
| Gadobutrol | - | - | - | - | Renal | [4] |
Table 4: Pharmacokinetic Parameters of GBCAs in Monkeys
| Contrast Agent | Dose (mmol/kg) | Half-life (t½) (min) | Volume of Distribution (Vd) (mL/kg) | Total Plasma Clearance (CL) (mL/min/kg) | Primary Excretion Route | Reference |
| Gadodiamide | - | 75 | - | - | Renal | [1] |
| Gadobenate dimeglumine | - | - | - | - | Renal and Biliary | [6] |
| Gadobutrol | 0.3 | 26 ± 4 | - | - | Renal | [10] |
| Gadopentetate dimeglumine | 0.1 | - | - | - | Renal | [11] |
Experimental Protocols
The pharmacokinetic characterization of GBCAs in animal models typically follows a standardized workflow. The diagram below illustrates a general experimental protocol.
Caption: General Experimental Workflow for GBCA Pharmacokinetics.
Key Experimental Methodologies
-
Animal Models: Healthy, adult male and female animals are commonly used. Species such as Sprague-Dawley or Wistar rats, New Zealand white rabbits, Beagle dogs, and Cynomolgus or Rhesus monkeys are frequently employed.[6][12] The choice of model depends on the specific research question and the desired translatability to human physiology.
-
Dosing and Administration: GBCAs are typically administered as a single intravenous bolus injection.[6] The dose is calculated based on the animal's body weight and is often in the range of 0.1 to 0.5 mmol/kg for standard pharmacokinetic studies, although higher doses may be used in toxicity studies.[1][3]
-
Sample Collection: Blood samples are collected at multiple time points post-administration to characterize the plasma concentration-time profile. Urine and feces are often collected over a set period (e.g., 24-48 hours) to determine the extent and routes of excretion.[1][3]
-
Analytical Methods: The concentration of this compound in plasma, urine, and feces is quantified using highly sensitive analytical techniques. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a common method for total this compound determination.[13] High-Performance Liquid Chromatography (HPLC) can be used to separate the intact GBCA from any potential metabolites or dissociated this compound.[6]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic modeling software. Non-compartmental analysis is often used to determine parameters such as the area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½). Compartmental modeling can also be employed to describe the distribution and elimination phases in more detail.[11]
Conclusion
The pharmacokinetic profiles of this compound-based contrast agents vary depending on their molecular structure and the animal model studied. Macrocyclic agents are generally considered more stable than linear agents. The choice of an appropriate GBCA for preclinical research should consider these pharmacokinetic differences. The data and protocols summarized in this guide provide a valuable resource for designing and interpreting studies involving these important diagnostic agents. Researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. Preclinical safety assessment and pharmacokinetics of gadodiamide injection, a new magnetic resonance imaging contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Compensatory biliary and urinary excretion of gadobenate ion after administration of gadobenate dimeglumine (MultiHance®) in cases of impaired hepatic or renal function: a mechanism that may aid in the prevention of nephrogenic systemic fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
- 5. bayer.com [bayer.com]
- 6. Pharmacokinetics and tissue distribution in animals of gadobenate ion, the magnetic resonance imaging contrast enhancing component of gadobenate dimeglumine 0.5 M solution for injection (MultiHance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal Enhancement and Enhancement Kinetics of Gadobutrol, Gadoteridol, and Gadoterate Meglumine in Various Body Regions: A Comparative Animal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics of the MRI contrast agent gadobutrol in common marmoset monkeys (Callithrix jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Magnetic Resonance Imaging of Biodegradable Macromolecular Blood-Pool Contrast Agent PG-Gd in Non-Human Primates: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-based Contrast Agent Biodistribution and Speciation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsna.org [pubs.rsna.org]
Unraveling the Enigma of Gadolinium Deposition: A Comparative Guide to Long-Term Stability in Bone and Brain
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term stability of gadolinium deposits in bone and brain tissue following the administration of this compound-based contrast agents (GBCAs). Drawing upon experimental data, this document aims to elucidate the critical differences between various GBCAs and the methodologies used to evaluate their long-term retention.
This compound-based contrast agents have been instrumental in enhancing the quality of magnetic resonance imaging (MRI), providing crucial diagnostic information.[1][2] However, the discovery of this compound retention in various tissues, including the brain and bone, long after administration has raised safety concerns and prompted extensive research into the long-term stability of these agents.[3][4][5][6] This guide synthesizes current findings on this compound deposition, with a focus on comparing the performance of different GBCAs and detailing the experimental protocols used in these evaluations.
The Great Divide: Linear vs. Macrocyclic GBCAs
A central theme in the study of this compound retention is the structural difference between GBCAs, which are broadly categorized as either linear or macrocyclic.[1][7] The stability of the complex formed between the this compound ion (Gd³⁺) and its chelating ligand is a key determinant of its propensity for deposition.[1]
-
Linear GBCAs: These agents have a more flexible, open-chain ligand that is more susceptible to dechelation, the process by which the toxic free this compound ion is released from its protective chelate.[1][8]
-
Macrocyclic GBCAs: These agents feature a pre-organized, cage-like ligand that more tightly binds the this compound ion, resulting in higher kinetic and thermodynamic stability.[1][7]
Experimental evidence from both animal and human studies consistently demonstrates that linear GBCAs are associated with significantly higher levels of this compound retention in both brain and bone tissue compared to macrocyclic agents.[6][7][9][10][11][12]
Quantitative Comparison of this compound Retention
The following tables summarize quantitative data from various studies, highlighting the differences in this compound concentration in brain and bone tissues after administration of different GBCAs.
Table 1: this compound Concentration in Brain Tissue (nmol/g)
| GBCA (Type) | Animal Model | Time After Last Injection | Cerebellum | Cerebrum | Reference |
| Gadoteridol (Macrocyclic) | Rat | 4 weeks | 0.150 ± 0.022 | 0.116 ± 0.036 | [13] |
| Gadoterate (Macrocyclic) | Rat | 4 weeks | 0.292 ± 0.057 | 0.250 ± 0.032 | [13] |
| Gadobutrol (Macrocyclic) | Rat | 4 weeks | 0.287 ± 0.056 | 0.263 ± 0.045 | [13] |
| Gadodiamide (Linear) | Rat | 5 months | ~15-fold higher than macrocyclic | - | [7] |
| Gadobenate (Linear) | Rat | 5 months | ~5-fold higher than macrocyclic | - | [7] |
| Gadobenate dimeglumine (Linear) | Human (Cadaver) | Variable | 3.0-6.5 times higher than gadoteridol | - | [9][10] |
| Gadoteridol (Macrocyclic) | Human (Cadaver) | Variable | Lower retention | - | [9][10] |
Table 2: this compound Concentration in Bone Tissue (nmol/g)
| GBCA (Type) | Animal Model/Human | Time After Last Injection | Femur/Bone | Reference |
| Gadobutrol (Macrocyclic) | Rat | 4 weeks | 8.60 ± 2.04 | [13] |
| Gadoteridol (Macrocyclic) | Rat | 4 weeks | 7.48 ± 1.37 | [13] |
| Gadoterate (Macrocyclic) | Rat | 4 weeks | 5.69 ± 1.75 | [13] |
| Gadodiamide (Linear) | Human | 3-8 days prior to surgery | 2.5 times higher than gadoteridol | [3] |
| Gadoteridol (Macrocyclic) | Human | 3-8 days prior to surgery | Lower retention | [3] |
| Gadobenate dimeglumine (Linear) | Human (Cadaver) | Variable | 4.4 times higher than gadoteridol | [9][10] |
| Gadoteridol (Macrocyclic) | Human (Cadaver) | Variable | Lower retention | [9][10] |
Experimental Protocols for Assessing this compound Deposition
The quantification and speciation of this compound in biological tissues are crucial for understanding its long-term stability. The following sections detail the key experimental methodologies.
This compound Quantification
A widely used and highly sensitive technique for determining the total amount of this compound in tissue samples is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[8][9][14]
Methodology:
-
Sample Preparation: Tissue samples (brain or bone) are excised and accurately weighed.
-
Digestion: The samples are digested, typically using a mixture of nitric acid and other reagents, often with the aid of microwave heating to completely break down the organic matrix and bring the this compound into solution.[14][15]
-
Analysis: The digested sample is introduced into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the this compound atoms. The mass spectrometer then separates the this compound ions based on their mass-to-charge ratio, and a detector measures the ion intensity, which is proportional to the concentration of this compound in the original sample.[14]
This compound Speciation
To understand the chemical form of the retained this compound (i.e., whether it is still chelated or has been released as free ions), High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is employed.[16] This technique allows for the separation of different this compound species before their elemental detection.
Methodology:
-
Extraction: this compound species are extracted from the tissue samples using a mild extraction solution to preserve their chemical form. This step is challenging, especially for bone tissue.[16]
-
Chromatographic Separation: The extract is injected into an HPLC system. The different this compound species (e.g., intact GBCA, dissociated Gd³⁺ complexed with other molecules) are separated based on their interaction with the stationary phase of the chromatography column.
-
Detection: The eluent from the HPLC column is directly introduced into the ICP-MS for sensitive and element-specific detection of this compound in the separated fractions.
A novel strategy for speciation analysis in bone involves a dissolution step followed by the addition of a competing chelator to capture any released this compound, which is then analyzed by HPLC-ICP-MS.[16]
Biological Pathways and Mechanisms of Deposition
The precise mechanisms underlying this compound deposition are still under investigation. One proposed pathway involves the transmetallation of Gd³⁺ with endogenous metal ions, such as zinc and calcium, particularly from less stable linear GBCAs.[17] In bone, the interaction between Gd³⁺ and components of the bone matrix, such as hydroxyapatite, is thought to contribute to its long-term retention.[2]
While the direct clinical consequences of these deposits in patients with normal renal function are not yet fully established, the prolonged presence of this compound, especially in its free ionic form, raises concerns due to its known toxicity.[6][7] Research into the potential biological effects of these deposits is ongoing. Some studies have explored the potential for this compound to interfere with cellular processes, including increasing the production of reactive oxygen species and pro-inflammatory cytokines.[18]
Conclusion
The long-term stability of this compound deposits in bone and brain tissue is a critical area of research with significant implications for patient safety and the development of future contrast agents. The available evidence strongly indicates that macrocyclic GBCAs exhibit a superior safety profile with significantly lower levels of this compound retention compared to their linear counterparts. The continued use of advanced analytical techniques such as ICP-MS and HPLC-ICP-MS is essential for further elucidating the mechanisms of deposition and the chemical nature of the retained species. This knowledge will be invaluable for developing safer and more effective contrast agents for magnetic resonance imaging.
References
- 1. This compound Deposition in Bone Tissues After Contrast-enhanced Magnetic Resonance Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound deposition and the potential for toxicological sequelae – A literature review of issues surrounding this compound‐based contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Retention: A Research Roadmap from the 2018 NIH/ACR/RSNA Workshop on this compound Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Based Contrast Agent Accumulation and Toxicity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound tissue deposition in brain and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Evaluation of this compound Retention in Rat Brain After Single Injection of a Clinically Relevant Dose of this compound-Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. diagnosticimaging.com [diagnosticimaging.com]
- 10. radiologybusiness.com [radiologybusiness.com]
- 11. auntminnie.com [auntminnie.com]
- 12. Ten years of this compound retention and deposition: ESMRMB-GREC looks backward and forward - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differences in this compound retention after repeated injections of macrocyclic MR contrast agents to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and In Vitro Evaluation of a this compound-Containing Vitamin E TPGS Micelle as a Potential Contrast Agent for MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Strategy for Speciation Analysis of this compound retained in Bone after Application of MR Contrast Agents | EVISA's News [speciation.net]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. researchgate.net [researchgate.net]
A Cross-Platform Comparative Guide to Gadolinium-Enhanced Imaging Modalities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various gadolinium-based contrast agents (GBCAs) across different magnetic resonance imaging (MRI) platforms, with a focus on magnetic field strength. The efficacy of a GBCA is fundamentally linked to its ability to shorten the T1 relaxation time of surrounding water protons, a property quantified by its relaxivity (r1). This guide presents key experimental data, detailed methodologies for performance assessment, and a standardized workflow to aid in the selection and evaluation of these critical diagnostic tools.
Data Presentation: Quantitative Comparison of GBCA Performance
The performance of GBCAs is critically dependent on the magnetic field strength of the MRI scanner. The following tables summarize the longitudinal relaxivity (r1) of several commercially available GBCAs at 1.5 Tesla (T), 3T, and 7T, measured in human plasma and whole blood at physiological temperature (37°C). Higher r1 values indicate greater T1-shortening efficiency, which can lead to improved contrast enhancement at a given dose.
Table 1: T1 Relaxivity (r1) of Macrocyclic GBCAs in Human Plasma at 37°C
| This compound-Based Contrast Agent | Chemical Name | r1 Relaxivity [L/(mmol·s)] at 1.5T | r1 Relaxivity [L/(mmol·s)] at 3T | r1 Relaxivity [L/(mmol·s)] at 7T |
| Gadobutrol | Gd-DO3A-butrol | 4.78 ± 0.12[1] | 4.97 ± 0.59[1] | 3.83 ± 0.24[1] |
| Gadoteridol | Gd-HP-DO3A | 3.80 ± 0.10[1] | 3.28 ± 0.09[1] | 3.21 ± 0.07[1] |
| Gadoterate | Gd-DOTA | 3.32 ± 0.13[1] | 3.00 ± 0.13[1] | 2.84 ± 0.09[1] |
Table 2: T1 Relaxivity (r1) of Various GBCAs in Human Whole Blood at 37°C
| This compound-Based Contrast Agent | Chemical Structure | r1 Relaxivity [s⁻¹·mM⁻¹] at 1.5T | r1 Relaxivity [s⁻¹·mM⁻¹] at 3T | r1 Relaxivity [s⁻¹·mM⁻¹] at 7T |
| Gd-EOB-DTPA | Linear | 7.2 ± 0.2[2][3] | 5.5 ± 0.3[2][3] | 4.9 ± 0.1[2][3] |
| Gd-BOPTA | Linear | 6.2 ± 0.5[2][3] | 5.4 ± 0.3[2][3] | 4.7 ± 0.1[2][3] |
| Gd-DO3A-butrol | Macrocyclic | 4.6 ± 0.2[2][3] | 4.5 ± 0.3[2][3] | 4.2 ± 0.3[2][3] |
| Gd-DTPA-BMA | Linear | 4.5 ± 0.1[2][3] | 3.9 ± 0.2[2][3] | 3.7 ± 0.2[2][3] |
| Gd-HP-DO3A | Macrocyclic | 4.4 ± 0.6[2][3] | 3.5 ± 0.6[2][3] | 3.4 ± 0.1[2][3] |
| Gd-DTPA-BMEA | Linear | 4.4 ± 0.2[2][3] | 4.2 ± 0.2[2][3] | 4.3 ± 0.2[2][3] |
| Gd-DTPA | Linear | 4.3 ± 0.4[2][3] | 3.8 ± 0.2[2][3] | 3.1 ± 0.4[2][3] |
| Gd-DOTA | Macrocyclic | 3.9 ± 0.2[2][3] | 3.4 ± 0.4[2][3] | 2.8 ± 0.4[2][3] |
Experimental Protocols
A standardized methodology is crucial for the accurate and reproducible comparison of GBCA performance across different MRI platforms. The following outlines a typical experimental protocol for determining the T1 relaxivity of GBCAs in vitro.
Objective: To measure and compare the T1 relaxivity (r1) of different GBCAs at various magnetic field strengths (e.g., 1.5T, 3T, 7T).
Materials:
-
This compound-based contrast agents of interest
-
Human whole blood or plasma
-
Custom-built, temperature-controlled phantom
-
MRI scanner (1.5T, 3T, or 7T)
Procedure:
-
Phantom Preparation:
-
Serially dilute each GBCA in human whole blood or plasma to achieve a range of concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1, 2, and 4 mM).[2][3]
-
Include a control sample of the biological medium without any GBCA.
-
Transfer each concentration into separate, air-tight cylindrical tubes.
-
Place the tubes within a custom-built phantom.
-
Maintain the phantom at a physiological temperature of 37°C using a heat-circulating system.[2][3]
-
-
MRI Data Acquisition:
-
Place the phantom in the MRI scanner.
-
Acquire T1-weighted images using an inversion recovery sequence.[1] This sequence is essential for accurate T1 measurements.
-
Use a range of inversion times (TI) to adequately sample the T1 recovery curve (e.g., TIs ranging from 30 ms (B15284909) to 10,000 ms).[2]
-
-
Data Analysis:
-
Measure the signal intensity from a region of interest (ROI) within each sample tube for each inversion time.
-
For each concentration, fit the signal intensity versus inversion time data to the inversion recovery signal equation to calculate the T1 relaxation time.
-
Calculate the relaxation rate (R1) as the inverse of the T1 time (R1 = 1/T1).
-
Plot the relaxation rate (R1) as a function of the GBCA concentration.
-
The slope of the linear portion of this plot represents the T1 relaxivity (r1) of the contrast agent in units of s⁻¹·mM⁻¹.
-
Visualizing the Experimental Workflow
The following diagram illustrates the standardized workflow for the cross-platform comparison of this compound-enhanced imaging modalities.
Caption: Workflow for cross-platform GBCA comparison.
This standardized approach ensures that comparisons of GBCA performance across different MRI platforms are robust and reproducible, providing valuable insights for researchers and clinicians in the selection of the most appropriate contrast agent for their specific needs. The provided data indicates that both the specific GBCA and the magnetic field strength of the MRI platform are critical factors influencing the resulting image enhancement.
References
A Researcher's Guide to Statistical Validation of Gadolinium-Enhanced Perfusion MRI Data
For researchers, scientists, and drug development professionals navigating the complexities of gadolinium-enhanced perfusion MRI, rigorous statistical validation of the derived data is paramount for ensuring the accuracy and reproducibility of findings. This guide provides a comparative overview of common methodologies and software tools available for the quantitative analysis of dynamic contrast-enhanced (DCE) MRI, supported by experimental data and detailed protocols.
The quantitative analysis of DCE-MRI data allows for the estimation of key physiological parameters related to blood flow, vessel permeability, and tissue volume. However, the accuracy of these estimations is highly dependent on the chosen pharmacokinetic model, the analysis software, and the rigor of the statistical validation process. Variability in these factors can significantly impact the interpretation of results, particularly in multi-center clinical trials.
Comparing Pharmacokinetic Models and Analysis Software
The choice of pharmacokinetic model and analysis software can introduce significant variability in quantitative DCE-MRI measurements. To address this, researchers have developed digital reference objects (DROs) and physical phantoms for validating and comparing different analysis packages. The Quantitative Imaging Biomarkers Alliance (QIBA) has been instrumental in providing standardized virtual DCE phantoms for this purpose.[1]
Below is a comparison of several open-source and commercial software packages used for DCE-MRI analysis. The performance of these tools has been evaluated using DROs, which provide a "ground-truth" for the kinetic parameters.
| Software | Type | Key Features | Validation Performance (against DROs) | Speed |
| DCEMRI.jl | Open-source (Julia) | Fast processing, supports standard and extended Tofts-Kety models. | Near perfect recovery of parameters in the absence of noise.[1] | Very fast, with run times of <1 second for a 192x192 breast image.[1] |
| dcemriS4 | Open-source (R) | Comprehensive tools for DCE-MRI and DWI analysis, supports various kinetic models and estimation methods (nonlinear regression, Bayesian). | Illustrated with simulated and real-world medical imaging data. | - |
| ROCKETSHIP | Open-source (MATLAB) | Modular software for planning, processing, and analysis of dynamic MRI studies. Supports multiple pharmacokinetic models. | - | - |
| MIStar | Commercial | Automated imaging analysis software. | Showed the smallest core difference compared to RAPID in a study on CTP.[2] | - |
| OLEA | Commercial | Automated imaging analysis software. | Showed good agreement with RAPID for target mismatch classification.[2] | - |
It is crucial to note that algorithmic differences between software can lead to variations in the calculated parameters, highlighting the need for careful cross-algorithm quality assurance.[3]
Statistical Validation Methodologies
Several statistical methods are employed to validate the results of DCE-MRI analysis and compare the goodness-of-fit of different pharmacokinetic models.
-
Concordance Correlation Coefficient (CCC): Measures the agreement between two variables, for instance, the estimated parameter from a software and the ground-truth value from a DRO. Values greater than 0.98 indicate excellent agreement.[4]
-
Bland-Altman Analysis: A graphical method to assess the agreement between two quantitative measurements. It helps to identify systematic differences and outliers.
-
Chi-square test (χ2): A statistical test used to assess the goodness of fit between observed data and a model.
-
Akaike Information Criterion (AIC) and Bayesian Information Criterion (BIC): These are criteria for model selection among a finite set of models. The model with the lowest AIC or BIC is preferred.
One study comparing four different pharmacokinetic models in human breast cancer found that the fast exchange limit model with a plasma component (FXL_vp) and the fast exchange regime model (FXR) provided the most complete statistical description of the DCE-MRI time courses based on χ2, AIC, and BIC metrics.
Experimental Protocol for Quantitative DCE-MRI
A typical experimental protocol for acquiring and analyzing quantitative DCE-MRI data in an oncology setting involves the following key steps:
-
Patient Preparation: Ensure the patient is positioned comfortably to minimize motion artifacts during the scan.
-
Pre-contrast Imaging:
-
Acquire T1-weighted images to identify the region of interest (ROI).
-
Perform T1 mapping of the tissue before contrast agent injection (T10 mapping) to get baseline T1 values. This is crucial for accurate conversion of signal intensity to this compound concentration.[5]
-
-
Dynamic Scan:
-
Initiate a rapid T1-weighted imaging sequence (e.g., gradient echo sequence).
-
After acquiring a few baseline images, inject a bolus of a this compound-based contrast agent intravenously at a constant rate.[6]
-
Continue acquiring dynamic images for a sufficient duration to capture the wash-in and wash-out phases of the contrast agent. A high temporal resolution is essential for accurate pharmacokinetic modeling.[5]
-
-
Arterial Input Function (AIF) Measurement: The AIF, which represents the time-concentration curve of the contrast agent in the arterial blood supplying the tissue of interest, is a critical component for quantitative analysis. It can be measured directly from a major artery in the imaging field of view or estimated using population-averaged models.[5]
-
Data Analysis:
-
Perform motion correction on the dynamic images.
-
Convert the signal intensity time course for each voxel into a this compound concentration time course using the baseline T1 map.
-
Fit a chosen pharmacokinetic model (e.g., Tofts, extended Tofts) to the tissue concentration curves to estimate parameters like Ktrans (volume transfer constant) and ve (extravascular extracellular volume fraction).
-
Visualization of Workflows and Models
To better illustrate the processes involved in the statistical validation of this compound-enhanced perfusion MRI data, the following diagrams are provided.
Caption: Workflow for quantitative DCE-MRI analysis and validation.
Caption: Process for pharmacokinetic model selection and validation.
References
- 1. DCEMRI.jl: a fast, validated, open source toolkit for dynamic contrast enhanced MRI analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Multi-Institutional Comparison of Dynamic Contrast-Enhanced Magnetic Resonance Imaging Parameter Calculations | Semantic Scholar [semanticscholar.org]
- 4. Open source code for the generation of digital reference objects for dynamic contrast-enhanced MRI analysis software validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic Contrast Enhanced Magnetic Resonance Imaging in Oncology: Theory, Data Acquisition, Analysis, and Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of Gadolinium: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper management and disposal of gadolinium-containing waste are critical for ensuring laboratory safety and minimizing environmental impact. While specific regulations for the disposal of this compound-based contrast agents (GBCAs) are not yet established, a proactive and informed approach based on general hazardous waste protocols is essential.[1] This guide provides procedural steps, key data, and a decision-making framework for the responsible handling of this compound waste in a laboratory setting.
Core Principles for this compound Waste Management
The primary concern surrounding this compound is its potential environmental persistence and impact on aquatic ecosystems following its excretion and subsequent entry into wastewater systems.[2][3] In a laboratory context, the principles of chemical safety and hazardous waste management should be rigorously applied.
Step-by-Step Disposal Procedures for this compound Waste
-
Identification and Classification :
-
Segregation :
-
Containerization and Labeling :
-
Storage :
-
Disposal :
-
Contact your institution's EHS office to arrange for the pickup and disposal of this compound waste.
-
Waste will be transported by a licensed hazardous waste management facility for appropriate treatment and disposal, which may include incineration or secure landfilling.[1][4]
-
Never dispose of this compound waste down the drain or in regular trash.[7]
-
Quantitative Data on this compound Removal from Aqueous Solutions
While conventional wastewater treatment is largely ineffective at removing GBCAs, advanced techniques have shown promise. The following table summarizes the removal efficiency of some of these methods.
| Treatment Method | Removal Efficiency | Notes |
| Reverse Osmosis | >99% | High energy demand and concentrate disposal are limitations.[3] |
| Adsorption | ~70% - 85% | Dependent on the type of sorbent material used.[3] |
| Automated Peritoneal Dialysis (PD) | 90% in 48 hours | Demonstrated in a clinical setting for removal from the body.[8] |
Experimental Protocols and Emerging Strategies
The scientific community is actively researching methods to mitigate this compound pollution. These include:
-
Recycling Programs : Some manufacturers offer collection and recycling services for uncontaminated, unused contrast media.[9][10]
-
Bioremediation : Research is underway on using microorganisms and proteins, such as lanmodulin, to bind with and extract this compound from waste streams.[11]
-
Urine Collection : Pilot studies have explored the use of special urine collection bags for patients who have received GBCAs to prevent the agents from entering the sewage system.[9][12]
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for handling this compound-containing materials in a laboratory setting.
Caption: Decision workflow for the proper laboratory disposal of this compound waste.
References
- 1. A Novel Protein for the Bioremediation of this compound Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pollution-A Future Forward Perspective on Human and Environmental Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. superiorwastedisposal.com [superiorwastedisposal.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. This compound removal stage: Topics by Science.gov [science.gov]
- 9. Review of strategies to reduce the contamination of the water environment by this compound-based contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avoiding and Recycling Contrast Media Waste [radiology.bayer.com]
- 11. auntminnie.com [auntminnie.com]
- 12. healthmanagement.org [healthmanagement.org]
Personal protective equipment for handling Gadolinium
For researchers, scientists, and drug development professionals, the safe handling of gadolinium and its compounds is paramount to minimizing health risks and ensuring a secure laboratory environment. Adherence to strict personal protective equipment (PPE) protocols, operational procedures, and disposal plans is critical. This guide provides essential, immediate safety and logistical information for the proper management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form or during procedures that could generate dust or aerosols, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment. It is important to note that specific permissible exposure limits (PEL) from OSHA and threshold limit values (TLV) from ACGIH have not been established for this compound.[1][2] Therefore, a conservative approach to exposure control is recommended.
| Body Part | Personal Protective Equipment | Specifications & Reasoning |
| Respiratory | NIOSH-approved Respirator | A NIOSH-approved dust respirator is recommended if permissible exposure limits are exceeded or when dust is generated.[1] For operations with a high potential for aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[3] N95, R95, or P95 filters are suitable for particulate protection.[3] |
| Eye | Safety Glasses with Side Shields or Chemical Safety Goggles | To protect against airborne particles and chemical splashes, safety glasses with side shields are the minimum requirement.[1] In situations with a higher risk of dust or splashes, chemical safety goggles that form a seal around the eyes are necessary.[4] |
| Hand | Impermeable Gloves (Nitrile or Neoprene) | To prevent skin contact, impermeable gloves are mandatory.[1] Nitrile and neoprene gloves are commonly recommended for handling a range of chemicals.[5][6] Since specific breakthrough time data for this compound compounds is not readily available, it is crucial to inspect gloves before use and replace them immediately after any suspected contact. For prolonged exposure, consider double-gloving. |
| Body | Protective Work Clothing or Lab Coat | To prevent contamination of personal clothing, a lab coat or other protective work clothing should be worn.[1] |
Operational Plan: Step-by-Step Handling Procedures
A meticulous operational protocol is essential to minimize exposure and prevent accidents during the handling of this compound.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Follow a strict sequence for putting on PPE to ensure complete protection. A general procedure is outlined in the diagram below.
-
-
Handling the Material :
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid actions that could generate dust, such as vigorous shaking or scraping.[9]
-
When transferring the material, do so carefully to minimize the creation of airborne particles.
-
If working with solutions, avoid splashes and spills.
-
-
Doffing PPE :
-
The process of removing PPE is a critical step to prevent self-contamination. A detailed doffing procedure is illustrated in the diagram below.
-
-
Hygiene :
Donning and Doffing PPE Workflow
Caption: A logical workflow for donning and doffing Personal Protective Equipment.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound-contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection :
-
All disposable items that have come into contact with this compound, such as gloves, wipes, and disposable labware, must be considered hazardous waste.[8]
-
Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the waste.
-
-
Container Labeling :
-
The hazardous waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
-
Disposal :
This compound Waste Disposal Workflow
Caption: Step-by-step process for the safe disposal of this compound-contaminated PPE.
By implementing these safety and logistical measures, laboratories can effectively manage the risks associated with handling this compound, fostering a culture of safety and responsibility.
References
- 1. ameslab.gov [ameslab.gov]
- 2. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 3. truabrasives.com [truabrasives.com]
- 4. fishersci.com [fishersci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Hand Protection | Chemical Resistant Neoprene Gloves | All Safety Products [allsafetyproducts.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. asisscientific.com.au [asisscientific.com.au]
- 9. eoxs.com [eoxs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
